molecular formula C9H7NOS B1384297 2-(1,3-Thiazol-2-yl)phenol CAS No. 83053-38-7

2-(1,3-Thiazol-2-yl)phenol

Cat. No.: B1384297
CAS No.: 83053-38-7
M. Wt: 177.22 g/mol
InChI Key: LOGPRZMQSREDOU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(1,3-Thiazol-2-yl)phenol is a natural product found in Burkholderia cepacia with data available.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(1,3-thiazol-2-yl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NOS/c11-8-4-2-1-3-7(8)9-10-5-6-12-9/h1-6,11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOGPRZMQSREDOU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NC=CS2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

83053-38-7
Record name 2-(1,3-thiazol-2-yl)phenol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 2-(1,3-Thiazol-2-yl)phenol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of 2-(1,3-Thiazol-2-yl)phenol, a heterocyclic compound of significant interest in medicinal chemistry and materials science. The document details a robust synthetic protocol based on the Hantzsch thiazole synthesis, offering insights into the mechanistic underpinnings and experimental considerations. Furthermore, a multi-faceted characterization strategy is presented, encompassing spectroscopic (NMR, IR, Mass Spectrometry) and crystallographic (X-ray) techniques to ensure the unequivocal identification and purity assessment of the target molecule. This guide is intended for researchers, scientists, and professionals in drug development seeking to synthesize and validate this important chemical entity.

Introduction: The Significance of Phenolic Thiazoles

The thiazole ring is a prominent scaffold in a multitude of biologically active compounds and approved pharmaceuticals.[1][2][3][4] Its unique electronic properties and ability to engage in various non-covalent interactions contribute to its versatility as a pharmacophore. When functionalized with a phenolic moiety, as in the case of this compound, the resulting molecule often exhibits enhanced biological activities, including antioxidant, antimicrobial, and antifungal properties.[5][6] The phenolic hydroxyl group can act as a hydrogen bond donor and acceptor, influencing the molecule's solubility, membrane permeability, and interaction with biological targets. Consequently, the development of efficient synthetic routes and thorough characterization of phenolic thiazoles is of paramount importance for advancing drug discovery programs and exploring novel materials.

Synthesis of this compound

The synthesis of this compound can be effectively achieved through the Hantzsch thiazole synthesis, a classic and reliable method for constructing the thiazole ring.[7][8][9] This reaction involves the condensation of an α-haloketone with a thioamide. For the synthesis of the title compound, 2-bromo-1-(2-hydroxyphenyl)ethanone serves as the α-haloketone precursor, reacting with thioformamide.

Mechanistic Rationale

The Hantzsch synthesis proceeds through a well-established mechanism. The reaction initiates with a nucleophilic attack of the sulfur atom of the thioamide on the α-carbon of the haloketone, leading to the displacement of the halide. This is followed by an intramolecular cyclization via the attack of the thioamide's nitrogen atom on the ketone's carbonyl carbon. The final step involves dehydration to yield the aromatic thiazole ring. This method is favored for its generally high yields and the ready availability of starting materials.[7]

Experimental Protocol: Hantzsch Thiazole Synthesis

Materials:

  • 2-Bromo-1-(2-hydroxyphenyl)ethanone

  • Thioformamide

  • Ethanol (or other suitable solvent like methanol)

  • Sodium bicarbonate (or other mild base)

  • Distilled water

  • Standard laboratory glassware and reflux apparatus

  • Magnetic stirrer and hotplate

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve 2-bromo-1-(2-hydroxyphenyl)ethanone (1.0 equivalent) in ethanol.

  • Addition of Thioamide: To the stirred solution, add thioformamide (1.1 equivalents).

  • Reflux: Heat the reaction mixture to reflux and maintain this temperature for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature. Neutralize the mixture with a saturated aqueous solution of sodium bicarbonate.

  • Isolation: The product may precipitate out of the solution. If so, collect the solid by vacuum filtration. If not, extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Diagram of the Synthetic Workflow:

Synthesis_Workflow cluster_reactants Reactants cluster_process Process cluster_product Product 2-Bromo-1-(2-hydroxyphenyl)ethanone 2-Bromo-1-(2-hydroxyphenyl)ethanone Reaction_Setup 1. Dissolve in Ethanol 2-Bromo-1-(2-hydroxyphenyl)ethanone->Reaction_Setup Thioformamide Thioformamide Addition 2. Add Thioformamide Thioformamide->Addition Reaction_Setup->Addition Reflux 3. Heat to Reflux Addition->Reflux Workup 4. Neutralize & Isolate Reflux->Workup Purification 5. Recrystallization/ Chromatography Workup->Purification Final_Product This compound Purification->Final_Product

Caption: Synthetic workflow for this compound.

Characterization of this compound

A thorough characterization is essential to confirm the identity, structure, and purity of the synthesized this compound. A combination of spectroscopic and analytical techniques should be employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure. Both ¹H and ¹³C NMR should be performed.

  • ¹H NMR: The proton NMR spectrum will provide information on the number of different types of protons and their connectivity. The phenolic proton (-OH) is expected to appear as a broad singlet, with its chemical shift being concentration and solvent dependent (typically δ 4-7 ppm).[10] The aromatic protons of the phenol ring will appear in the aromatic region (δ 6.5-8.0 ppm) with splitting patterns characteristic of a substituted benzene ring. The two protons on the thiazole ring will also have distinct chemical shifts.

  • ¹³C NMR: The carbon NMR spectrum will show distinct signals for each unique carbon atom in the molecule. The carbon attached to the hydroxyl group will be shifted downfield (δ 150-160 ppm).[11] The carbons of the thiazole ring will also have characteristic chemical shifts.

Table 1: Predicted NMR Data for this compound

Nucleus Predicted Chemical Shift (δ, ppm) Multiplicity Assignment
¹H4.0 - 7.0br sPhenolic -OH
¹H6.8 - 7.5mAromatic-H
¹H7.5 - 8.0dThiazole-H
¹H7.0 - 7.5dThiazole-H
¹³C150 - 160sC-OH
¹³C115 - 145s, dAromatic-C, Thiazole-C
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

  • A broad absorption band in the region of 3200-3550 cm⁻¹ is characteristic of the O-H stretching vibration of the phenolic hydroxyl group.[12][13][14]

  • C-H stretching vibrations of the aromatic rings will appear around 3000-3100 cm⁻¹.

  • C=C and C=N stretching vibrations of the aromatic and thiazole rings will be observed in the 1450-1650 cm⁻¹ region.

  • A strong C-O stretching vibration for the phenol will be present around 1200-1260 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.

  • Electron Ionization (EI-MS): The molecular ion peak (M⁺) corresponding to the molecular weight of this compound (C₉H₇NOS, MW: 177.22 g/mol ) should be observed.[5]

  • Fragmentation Pattern: Common fragmentation pathways for phenols include the loss of CO and the formation of a stable cyclopentadienyl cation.[15][16] The thiazole ring may also undergo characteristic fragmentation.

X-ray Crystallography

For an unambiguous confirmation of the molecular structure and to study the solid-state packing, single-crystal X-ray diffraction can be performed if suitable crystals are obtained. This technique provides precise bond lengths, bond angles, and intermolecular interactions. The crystal structure of similar phenolic thiazole derivatives has been reported, often showing intramolecular hydrogen bonding between the phenolic proton and the thiazole nitrogen.[17][18]

Diagram of the Molecular Structure:

Caption: Molecular structure of this compound.

Conclusion

This technical guide has outlined a reliable and well-established methodology for the synthesis of this compound via the Hantzsch thiazole synthesis. Furthermore, a comprehensive suite of analytical techniques has been detailed for the thorough characterization and structural elucidation of the target compound. The provided protocols and expected data serve as a valuable resource for researchers in the fields of synthetic chemistry, medicinal chemistry, and drug development, facilitating the efficient and accurate preparation and validation of this important phenolic thiazole derivative.

References

  • Chem Help Asap. (n.d.). Hantzsch Thiazole Synthesis. Retrieved from [Link]

  • SynArchive. (n.d.). Hantzsch Thiazole Synthesis. Retrieved from [Link]

  • Ghuman, S., et al. (2018). Phenolic Thiazoles with Antioxidant and Antiradical Activity. Synthesis, In Vitro Evaluation, Toxicity, Electrochemical Behavior, Quantum Studies and Antimicrobial Screening. PMC. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Thiazole synthesis. Retrieved from [Link]

  • Bouherrou, H., et al. (2016). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. PMC - NIH. Retrieved from [Link]

  • Bernhard, S. V., et al. (2012). 2-({[4-(1,3-Benzothiazol-2-yl)phenyl]amino}methyl)phenol. PMC - PubMed Central. Retrieved from [Link]

  • BEPLS. (n.d.). Environmentally Benign Synthetic Approaches for the Synthesis of Thiazole Derivatives: A Review. Retrieved from [Link]

  • Pop, S., et al. (2013). 4-Bromo-2-[5-methyl-2-(morpholin-4-yl)-1,3-thiazol-4-yl]phenol. NIH. Retrieved from [Link]

  • Sreedhar B., et al. (2013). Design, synthesis, characterization and bioassay of novel amide derivatives of 2-(benzo[d]thiazol-2-yl)phenol. Der Pharma Chemica. Retrieved from [Link]

  • Yüksektepe, Ü., et al. (2012). FT-IR spectrum of 2-(4-methoxyphenyl)benzo[d]thiazole recorded at room temperature. ResearchGate. Retrieved from [Link]

  • NIST. (n.d.). Phenol, 2-(2-benzothiazolyl)-. Retrieved from [Link]

  • Soleymani, R., et al. (2013). Synthesis New and Novel Aryl Thiazole Derivatives Compounds. International Journal of Scientific & Engineering Research. Retrieved from [Link]

  • SpectraBase. (n.d.). (E)-2-(2-(benzo[d]thiazol-2-yl)vinyl)phenol - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

  • Van Meervelt, L., et al. (2023). Unusual reaction of (E)-2-[(benzo[d]thiazol-2-ylimino)methyl]-5-(diethylamino)phenol with triphenylborane: crystal structures and optical properties. Lirias - KU Leuven. Retrieved from [Link]

  • SpectraBase. (n.d.). (E)-2-(2-(benzo[d]thiazol-2-yl)vinyl)phenol - Optional[MS (GC)] - Spectrum. Retrieved from [Link]

  • MDPI. (2022). Novel Hit Compounds Against a Neglected Sexually Transmitted Infection: Synthesis and Trichomonacidal Activity of 1,3-Thiazolidin-4-One Derivatives. MDPI. Retrieved from [Link]

  • Biological Magnetic Resonance Bank. (n.d.). bmse000290 Phenol. Retrieved from [Link]

  • Van Meervelt, L., et al. (2023). Unusual reaction of (E)-2-[(benzo[d]thiazol-2-ylimino)methyl]-5-(diethylamino)phenol with triphenylborane: crystal structures and optical properties. NIH. Retrieved from [Link]

  • El-Faham, A., et al. (2021). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. MDPI. Retrieved from [Link]

  • ResearchGate. (n.d.). 2-[(1,3-Benzothiazol-2-yl)iminomethyl]phenol. Retrieved from [Link]

  • UCLA. (n.d.). IR Chart. Retrieved from [Link]

  • WebSpectra. (n.d.). IR Absorption Table. Retrieved from [Link]

  • PubChem. (n.d.). 2-(1-Oxo-1,3-thiazol-2-yl)phenol. Retrieved from [Link]

  • MDPI. (2024). Structural Study of N-(1,3-Benzothiazol-2-yl)-4-Halobenzenesulfonylhydrazides: Hirshfeld Surface Analysis and PIXEL Calculations. MDPI. Retrieved from [Link]

  • PubChem. (n.d.). 4-(2-Amino-1,3-thiazol-4-yl)phenol. Retrieved from [Link]

  • ResearchGate. (2024). (PDF) Thiazole derivatives: prospectives and biological applications. Retrieved from [Link]

  • YouTube. (2022). Lec-27 || Mass Fragmentation Pattern in alcohols, phenols, cyclic alcohols & thio-alcohols. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 3.1.12: Spectroscopy of Alcohols and Phenols. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 17.11: Spectroscopy of Alcohols and Phenols. Retrieved from [Link]

  • YouTube. (2021). Fragmentation Pattern Of Alcohol, Phenol And Thiols / Mass Spectrometry analysis. Retrieved from [Link]

Sources

2-(1,3-Thiazol-2-yl)phenol chemical properties and structure

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Chemical Properties and Structure of 2-(1,3-Thiazol-2-yl)phenol

Introduction

The convergence of phenolic and thiazole moieties within a single molecular framework gives rise to a class of heterocyclic compounds with significant potential in medicinal chemistry and materials science. Thiazole, a five-membered aromatic ring containing sulfur and nitrogen, is a key structural component in numerous FDA-approved drugs, valued for its diverse biological activities.[1] When coupled with a phenol group, the resulting scaffold, exemplified by this compound, presents intriguing possibilities for antioxidant, antimicrobial, and anticancer applications.[2] The phenolic hydroxyl group can act as a hydrogen donor, effectively scavenging free radicals, while the thiazole ring system is known to interact with various biological targets.[3][4]

This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and potential applications of this compound. It is important to note that specific experimental data for this particular isomer is limited in publicly accessible literature. Therefore, this guide will also draw upon established knowledge of closely related analogs, such as 2-(benzo[d]thiazol-2-yl)phenol and other thiazolylphenol isomers, to provide a scientifically grounded and holistic perspective for researchers, scientists, and drug development professionals.

Chemical Structure and Physicochemical Properties

The foundational structure of this compound consists of a phenol ring substituted at the ortho-position with a 1,3-thiazole ring. This arrangement allows for potential intramolecular hydrogen bonding between the phenolic proton and the nitrogen atom of the thiazole ring, which can influence its conformation and physicochemical properties.

Caption: 2D Structure of this compound.

Physicochemical Data Summary
PropertyValue (for 2-(Benzo[d]thiazol-2-yl)phenol)Reference
Molecular Formula C₁₃H₉NOS[5]
Molecular Weight 227.28 g/mol [5]
CAS Number 3411-95-8[5]
Appearance Off-white crystals[5]
Melting Point 231 - 232 °C[5]
Boiling Point 175 - 193 °C (at 3 torr)[5]
Solubility Insoluble in water[5]
pKa 8.21[5]

Synthesis of this compound

The most established and versatile method for the synthesis of the thiazole ring is the Hantzsch thiazole synthesis.[6] This reaction typically involves the condensation of an α-haloketone with a thioamide.[7] For the synthesis of this compound, a plausible route would involve the reaction of a 2-hydroxy-α-haloacetophenone with a suitable thioamide source.

G cluster_0 Hantzsch Thiazole Synthesis Workflow Reactant1 2-Bromo-1-(2-hydroxyphenyl)ethanone Intermediate Cyclization Intermediate Reactant1->Intermediate + Reactant2 Thioformamide Reactant2->Intermediate Condensation (e.g., in Ethanol, reflux) Product This compound Intermediate->Product Dehydration

Caption: Plausible synthetic workflow for this compound.

Experimental Protocol (Hypothetical)

The following protocol is a generalized procedure based on the Hantzsch synthesis and should be optimized for specific laboratory conditions.

  • Reactant Preparation: Dissolve 1.0 equivalent of 2-bromo-1-(2-hydroxyphenyl)ethanone in a suitable solvent such as ethanol or methanol.

  • Thioamide Addition: To the stirred solution, add 1.1 equivalents of thioformamide.

  • Reaction: Heat the mixture to reflux for a period of 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).[8]

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Neutralize the mixture with a weak base, such as a saturated sodium bicarbonate solution.

  • Isolation: The product may precipitate out of the solution. If so, collect the solid by vacuum filtration. If not, extract the product with a suitable organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Spectroscopic Characterization

The structural elucidation of this compound would rely on a combination of spectroscopic techniques. Based on its structure and data from analogous compounds, the following spectral characteristics are expected.[8][9]

  • ¹H NMR: The spectrum would show distinct signals for the aromatic protons on both the phenol and thiazole rings. The phenolic -OH proton would likely appear as a broad singlet, with its chemical shift being dependent on the solvent and concentration. The protons on the phenol ring would exhibit complex splitting patterns in the aromatic region (approx. δ 6.8-7.8 ppm). The two protons on the thiazole ring would appear as doublets (or singlets depending on substitution) in a similar region.

  • ¹³C NMR: The carbon spectrum would show nine distinct signals. The carbon attached to the hydroxyl group on the phenol ring would appear around δ 155-160 ppm. The C2 carbon of the thiazole ring, being adjacent to both sulfur and nitrogen, would be significantly deshielded, appearing around δ 165-170 ppm.[8]

  • IR Spectroscopy: The infrared spectrum would be characterized by a broad absorption band in the region of 3400-3200 cm⁻¹ corresponding to the O-H stretching of the phenol group.[8] Other key signals would include C=N stretching of the thiazole ring around 1610-1580 cm⁻¹.

  • Mass Spectrometry: The mass spectrum would show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (C₉H₇NOS, 177.22 g/mol ).

Reactivity and Potential Applications

The chemical reactivity of this compound is dictated by the interplay between the phenolic and thiazole rings. The phenolic hydroxyl group can undergo O-alkylation and O-acylation reactions. The electron-rich phenol ring is susceptible to electrophilic aromatic substitution, with the hydroxyl group directing incoming electrophiles to the ortho and para positions.

The thiazole moiety is a cornerstone of many biologically active compounds, and its derivatives have been extensively studied for a wide range of therapeutic applications.[2]

  • Antioxidant Activity: Phenolic compounds are well-known for their ability to act as antioxidants by donating a hydrogen atom to scavenge free radicals.[3] The presence of the thiazole ring can modulate this activity. Studies on related polyphenolic thiazole derivatives have demonstrated significant antioxidant and antiradical properties.[8][10]

  • Antimicrobial Activity: The thiazole nucleus is a common feature in many antimicrobial agents.[11][12] Derivatives of thiazolylphenols have shown promising activity against various bacterial and fungal strains.[13] The combination of the phenol and thiazole motifs may lead to synergistic antimicrobial effects.

  • Anticancer Activity: Numerous thiazole-containing compounds have been investigated as potential anticancer agents.[2][14] The mechanism of action often involves the inhibition of specific enzymes or signaling pathways crucial for cancer cell proliferation.

Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound is not available, general precautions for handling aromatic phenols and thiazole derivatives should be followed.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses with side shields, chemical-resistant gloves (e.g., nitrile), and a lab coat.[15]

  • Handling: Handle the compound in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors.[16] Avoid contact with skin and eyes.[15]

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong bases.[5][16]

  • Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations.

Conclusion

This compound represents a molecule of significant interest at the intersection of phenolic and heterocyclic chemistry. While direct experimental data for this specific isomer is sparse, a comprehensive understanding of its probable chemical properties, synthetic routes, and potential applications can be extrapolated from the rich body of literature on its analogs. Its structural features suggest a high potential for biological activity, particularly as an antioxidant and antimicrobial agent. Further research into the synthesis and biological evaluation of this compound is warranted to fully explore its therapeutic potential.

References

  • Ghiulai, R. M., et al. (2020). Phenolic Thiazoles with Antioxidant and Antiradical Activity. Synthesis, In Vitro Evaluation, Toxicity, Electrochemical Behavior, Quantum Studies and Antimicrobial Screening. Molecules, 25(15), 3341. Available at: [Link]

  • Zarghi, A., & Arfaei, S. (2011). Synthesis and antioxidant activity of novel thiazole and thiazolidinone derivatives with phenolic fragments. Molecules, 16(8), 6647-6658. Available at: [Link]

  • Ilies, M., et al. (2021). Discovery of New Hydrazone-Thiazole Polyphenolic Antioxidants through Computer-Aided Design and In Vitro Experimental Validation. Antioxidants, 10(6), 947. Available at: [Link]

  • Ghiulai, R. M., et al. (2023). Synthesis, Characterization, and Antioxidant Activity Evaluation of New N-Methyl Substituted Thiazole-Derived Polyphenolic Compounds. Antioxidants, 12(3), 698. Available at: [Link]

  • Zarghi, A., & Arfaei, S. (2016). Synthesis and Antioxidant Activity of Novel Thiazole and Thiazolidinone Derivatives with Phenolic Fragments. Molecules, 21(10), 1388. Available at: [Link]

  • Turos, E., et al. (1988). The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Journal of the Chemical Society, Perkin Transactions 1, 1988, 103-107. Available at: [Link]

  • Chem Help Asap. (n.d.). Hantzsch Thiazole Synthesis. Available at: [Link]

  • Bou-Salah, L., et al. (2019). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Molecules, 24(18), 3249. Available at: [Link]

  • Al-Ostoot, F. H., et al. (2022). The Potential of Thiazole Derivatives as Antimicrobial Agents. Molecules, 27(22), 8031. Available at: [Link]

  • PubChem. (n.d.). 2-(2-Amino-1,3-thiazol-4-yl)phenol. National Center for Biotechnology Information. Available at: [Link]

  • Sharma, D., et al. (2023). Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Update. Journal of Xenobiotics, 13(2), 249-270. Available at: [Link]

  • Ayati, A., et al. (2019). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Molecules, 24(17), 3097. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Thiazole synthesis. Available at: [Link]

  • Yogi, P., et al. (2016). One-Pot Synthesis of Thiazoles via Hantzsch Thiazole Reaction and Their Antimicrobial Activity. Asian Journal of Chemistry, 28(1), 193-196. Available at: [Link]

  • Abdel-Maksoud, M. S., et al. (2021). Anti-biofilm activity and synergism of novel thiazole compounds with glycopeptide antibiotics against multidrug-resistant staphylococci. Scientific Reports, 11(1), 1-12. Available at: [Link]

  • PubChem. (n.d.). 2-(2'-Hydroxyphenyl)benzothiazole. National Center for Biotechnology Information. Available at: [Link]

  • Al-Wabli, R. I., et al. (2023). Recent Literature on the Synthesis of Thiazole Derivatives and their Biological Activities. Current Medicinal Chemistry, 30(33), 3749-3771. Available at: [Link]

  • El-Sayed, N. N. E., et al. (2021). Synthesis and Antimicrobial Activity of New Heteroaryl(aryl) Thiazole Derivatives Molecular Docking Studies. Molecules, 26(2), 436. Available at: [Link]

  • Kumar, D., et al. (2022). OVERVIEW OF THIAZOLE AND THEIR DERIVATIVES HAVING ANTIMICROBIAL ACTIVITY. World Journal of Pharmaceutical Research, 11(8), 1236-1249. Available at: [Link]

  • Stana, A., et al. (2017). Synthesis of 2-phenylamino-thiazole derivatives as antimicrobial agents. Farmacia, 65(2), 194-201. Available at: [Link]

  • The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Available at: [Link]

  • Ramirez-Macias, I., et al. (2023). Novel Hit Compounds Against a Neglected Sexually Transmitted Infection: Synthesis and Trichomonacidal Activity of 1,3-Thiazolidin-4-One Derivatives. Molecules, 28(19), 6902. Available at: [Link]

  • Ghiulai, R. M., et al. (2022). Synthesis and biological evaluation of 2-(2-hydrazinyl) thiazole derivatives with potential antibacterial and antioxidant activity. Farmacia, 70(3), 485-493. Available at: [Link]

  • PubChem. (n.d.). 2-(1-Oxo-1,3-thiazol-2-yl)phenol. National Center for Biotechnology Information. Available at: [Link]

  • Turan-Zitouni, G., et al. (2016). Synthesis and Biological Activity Evaluation of Some New Thiazole Derivatives. Medicinal Chemistry Research, 25(2), 365-373. Available at: [Link]

  • Kumar, A., et al. (2023). An Overview of Thiazole Derivatives and its Biological Activities. International Journal of Pharmaceutical Sciences Review and Research, 82(1), 42-47. Available at: [Link]

  • Ünver, H., et al. (2009). Synthesis, Spectroscopic Studies and Structure of 2-[(Benzo[d]thiazol-2-ylamino)methyl]phenol. Journal of Chemical Crystallography, 39(10), 735-740. Available at: [Link]

  • Al-Wabli, R. I., et al. (2023). Recent Literature on the Synthesis of Thiazole Derivatives and their Biological Activities. Current Medicinal Chemistry, 30(33), 3749-3771. Available at: [Link]

  • El-Gamal, M. I., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1459. Available at: [Link]

  • Gerber, T. I. A., et al. (2012). 2-({[4-(1,3-Benzothiazol-2-yl)phenyl]amino}methyl)phenol. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 2), o27. Available at: [Link]

  • SpectraBase. (n.d.). (E)-2-(2-(benzo[d]thiazol-2-yl)vinyl)phenol. John Wiley & Sons, Inc. Available at: [Link]

  • Van Meervelt, L., et al. (2015). Unusual reaction of (E)-2-[(benzo[d]thiazol-2-ylimino)methyl]-5-(diethylamino)phenol with triphenylborane: crystal structures and optical properties. Acta Crystallographica Section C: Structural Chemistry, 71(Pt 11), 995-1002. Available at: [Link]

  • PubChem. (n.d.). 4-(2-Amino-1,3-thiazol-4-yl)phenol. National Center for Biotechnology Information. Available at: [Link]

  • Lei, X., et al. (2007). 1H and 13C NMR spectral characterization of some novel 7H-1,2,4-triazolo[3,4-b][4][8][10]thiadiazine derivatives. Magnetic Resonance in Chemistry, 45(3), 265-268. Available at: [Link]

  • Yathirajan, H. S., et al. (2007). Syntheses and structures of spontaneously resolved (2S)-2-phenyl-3-(thiazol-2-yl)-2,3,5,6-tetrahydro-4H-1,3-thiazin-4-one and racemic 2-(furan-2-yl)-3-phenyl-2,3,5,6-tetrahydro-4H-1,3-thiazin-4-one. Acta Crystallographica Section C: Crystal Structure Communications, 63(Pt 10), o595-o598. Available at: [Link]

Sources

A Guide to the Spectroscopic Analysis of 2-(1,3-Thiazol-2-yl)phenol Derivatives: From Structural Elucidation to Photophysical Insights

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides an in-depth exploration of the core spectroscopic techniques essential for the characterization of 2-(1,3-Thiazol-2-yl)phenol derivatives. These compounds are of significant interest in medicinal chemistry and materials science, often exhibiting noteworthy biological activities and unique photophysical properties. A thorough understanding of their structure and behavior, achievable through meticulous spectroscopic analysis, is paramount for researchers, scientists, and drug development professionals. This document moves beyond a simple recitation of methods, delving into the causality behind experimental choices and providing a framework for robust, self-validating protocols.

The Structural Backbone: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for the unambiguous structural elucidation of this compound derivatives. Both ¹H and ¹³C NMR provide a detailed map of the molecular framework.

¹H NMR Spectroscopy: Mapping the Proton Environment

Expertise & Experience: In a typical ¹H NMR spectrum of a this compound derivative, the aromatic protons of the phenol and thiazole rings resonate in the downfield region, generally between 6.5 and 8.5 ppm. The exact chemical shifts are influenced by the substitution pattern on both rings. A key diagnostic signal is the phenolic hydroxyl proton (-OH), which is often a broad singlet and can appear over a wide range of chemical shifts (typically 5-12 ppm), its position and broadness being sensitive to solvent, concentration, and intramolecular hydrogen bonding. In many this compound derivatives, an intramolecular hydrogen bond exists between the phenolic proton and the nitrogen atom of the thiazole ring, which can shift the -OH proton signal significantly downfield.

Trustworthiness (Self-Validating Protocol):

  • Solvent Choice: The choice of solvent is critical. Deuterated dimethyl sulfoxide (DMSO-d₆) is often advantageous as it can better solvate the compound and preserve the labile phenolic -OH proton signal, whereas it may be exchanged with deuterium in solvents like D₂O or CD₃OD.[1]

  • D₂O Exchange: To definitively identify the phenolic -OH proton, a D₂O exchange experiment is performed. A small amount of D₂O is added to the NMR tube, and the spectrum is re-acquired. The signal corresponding to the -OH proton will disappear or significantly diminish due to the exchange of the proton for a deuteron.

  • Correlation Spectroscopy (COSY): A COSY experiment is invaluable for establishing the connectivity of protons, particularly in the aromatic regions, by identifying scalar coupling between adjacent protons. This helps in assigning the protons on the phenolic ring.

¹³C NMR Spectroscopy: Probing the Carbon Skeleton

Expertise & Experience: The ¹³C NMR spectrum provides complementary information, revealing the electronic environment of each carbon atom. The carbon atom of the thiazole ring attached to the phenol group (C2 of thiazole) is typically found in the range of 160-170 ppm.[1] The carbon atom of the phenol ring bearing the hydroxyl group (C1 of phenol) resonates at a downfield chemical shift, often between 150 and 160 ppm. The other aromatic carbons appear in the 110-140 ppm region.

Trustworthiness (Self-Validating Protocol):

  • DEPT (Distortionless Enhancement by Polarization Transfer): DEPT-135 and DEPT-90 experiments are essential for distinguishing between CH, CH₂, and CH₃ groups and quaternary carbons. In a DEPT-135 spectrum, CH and CH₃ signals are positive, while CH₂ signals are negative. In a DEPT-90 spectrum, only CH signals are observed. This helps in the unambiguous assignment of the carbon signals.

  • Heteronuclear Correlation (HSQC/HMQC and HMBC): For complex derivatives, two-dimensional correlation spectra are indispensable. A Heteronuclear Single Quantum Coherence (HSQC) or Heteronuclear Multiple Quantum Coherence (HMQC) spectrum correlates each proton with its directly attached carbon. A Heteronuclear Multiple Bond Correlation (HMBC) spectrum reveals longer-range couplings between protons and carbons (typically 2-3 bonds), which is crucial for assigning quaternary carbons and piecing together the entire molecular structure.

Vibrational Fingerprints: Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and powerful technique for identifying the key functional groups present in this compound derivatives.

Expertise & Experience: The IR spectrum provides a characteristic "fingerprint" of the molecule. Key vibrational bands to look for include:

  • O-H Stretch: A broad band in the region of 3400-3200 cm⁻¹ is characteristic of the phenolic O-H stretching vibration.[1] The broadness is a result of hydrogen bonding.

  • C=N and C=C Stretching: The stretching vibrations of the C=N bond in the thiazole ring and the C=C bonds in the aromatic rings typically appear in the 1650-1450 cm⁻¹ region.[1][2]

  • C-S Stretch: The C-S stretching vibration of the thiazole ring is often weaker and can be found in the 800-600 cm⁻¹ region.

Trustworthiness (Self-Validating Protocol):

  • Sample Preparation: The appearance of the O-H stretching band can be influenced by the sampling method. For solid samples, using a KBr pellet or a thin film can provide good results.[1] For solutions, the choice of solvent is important to avoid interfering absorptions.

  • Comparison with Analogues: Comparing the IR spectrum of a new derivative with those of known, structurally related compounds can aid in the assignment of vibrational bands. Theoretical calculations using Density Functional Theory (DFT) can also be used to predict vibrational frequencies and assist in their assignment.[3]

Electronic Transitions and Photophysics: UV-Visible and Fluorescence Spectroscopy

UV-Visible and fluorescence spectroscopy are instrumental in investigating the electronic properties of this compound derivatives, particularly the phenomenon of Excited-State Intramolecular Proton Transfer (ESIPT).

UV-Visible Absorption Spectroscopy

Expertise & Experience: These compounds typically exhibit strong absorption bands in the UV-A and UV-B regions (250-400 nm) due to π→π* transitions within the conjugated aromatic system. The position and intensity of these bands can be influenced by the solvent polarity and pH.[4][5][6]

Fluorescence Spectroscopy and the ESIPT Phenomenon

Expertise & Experience: A hallmark of many this compound derivatives is their ability to undergo ESIPT.[7][8] Upon photoexcitation, the phenolic proton is transferred to the nitrogen atom of the thiazole ring, forming an excited-state keto-tautomer. This tautomer then relaxes to the ground state by emitting a photon, resulting in a large Stokes-shifted fluorescence.[7] This dual fluorescence, with one emission from the normal enol form and another from the keto-tautomer, is a key indicator of ESIPT.[9]

Trustworthiness (Self-Validating Protocol):

  • Solvent Studies: The ESIPT process is highly sensitive to the solvent environment. In non-polar solvents, the intramolecular hydrogen bond is favored, and ESIPT is efficient. In polar, protic solvents, intermolecular hydrogen bonding with the solvent can compete with the intramolecular hydrogen bond, potentially quenching the ESIPT process.

  • pH Titration: Changing the pH of the solution can lead to the deprotonation of the phenol, which will significantly alter the absorption and emission spectra. This can be used to determine the ground and excited-state pKa values.[10]

Diagram: The ESIPT Photophysical Cycle

The following diagram illustrates the four-step process of Excited-State Intramolecular Proton Transfer (ESIPT).

ESIPT_Cycle cluster_ground Ground State (S0) cluster_excited Excited State (S1) Enol_G Enol Form Enol_E Excited Enol Enol_G->Enol_E 1. Photoexcitation (Absorption) Keto_G Keto Tautomer Keto_G->Enol_G 4. Reverse Proton Transfer Keto_E Excited Keto Enol_E->Keto_E 2. ESIPT Keto_E->Keto_G 3. Radiative Relaxation (Stokes-Shifted Fluorescence)

Caption: A four-step photophysical scheme of the ESIPT process.

Molecular Weight and Fragmentation: Mass Spectrometry (MS)

Mass spectrometry is the definitive technique for determining the molecular weight of this compound derivatives and provides valuable information about their structure through fragmentation analysis.

Expertise & Experience: Electrospray ionization (ESI) is a commonly used soft ionization technique that typically produces the protonated molecule [M+H]⁺ in positive ion mode or the deprotonated molecule [M-H]⁻ in negative ion mode.[1][11] High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, allowing for the determination of the elemental composition.

Trustworthiness (Self-Validating Protocol):

  • Tandem Mass Spectrometry (MS/MS): By selecting the molecular ion and subjecting it to collision-induced dissociation (CID), a fragmentation pattern is generated. This pattern is a unique fingerprint of the molecule and can be used to confirm its structure. Common fragmentation pathways for these derivatives may involve cleavage of the bond between the phenol and thiazole rings or fragmentation within the thiazole ring.[12]

  • Isotope Pattern Analysis: The presence of sulfur in the thiazole ring results in a characteristic isotopic pattern for the molecular ion, with a significant M+2 peak (approximately 4.4% of the M peak). Observing this pattern provides strong evidence for the presence of a sulfur atom.

Summary of Spectroscopic Data

Spectroscopic TechniqueKey Observables for this compound DerivativesPurpose
¹H NMR Phenolic -OH (broad singlet, 5-12 ppm), Aromatic protons (6.5-8.5 ppm)Structural Elucidation, Proton Environment Mapping
¹³C NMR Thiazole C2 (160-170 ppm), Phenolic C1-OH (150-160 ppm)Carbon Skeleton Determination
IR Spectroscopy Broad O-H stretch (3400-3200 cm⁻¹), C=N and C=C stretches (1650-1450 cm⁻¹)Functional Group Identification
UV-Visible Spectroscopy Absorption maxima (250-400 nm)Electronic Transitions Analysis
Fluorescence Spectroscopy Dual emission, large Stokes shiftInvestigation of ESIPT
Mass Spectrometry Molecular ion peak ([M+H]⁺ or [M-H]⁻), Fragmentation patternMolecular Weight Determination, Structural Confirmation

Experimental Protocols

Protocol 1: NMR Sample Preparation and Analysis
  • Sample Preparation: Weigh approximately 5-10 mg of the this compound derivative and dissolve it in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a standard 5 mm NMR tube.

  • ¹H NMR Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum.

  • D₂O Exchange: Add one drop of D₂O to the NMR tube, shake gently, and re-acquire the ¹H NMR spectrum to identify the exchangeable -OH proton.

  • ¹³C and DEPT Acquisition: Acquire a ¹³C NMR spectrum and DEPT-135/DEPT-90 spectra to differentiate carbon types.

  • 2D NMR (if necessary): For complex structures, acquire COSY, HSQC, and HMBC spectra to establish proton-proton and proton-carbon correlations.

Protocol 2: ESIPT Investigation using Fluorescence Spectroscopy
  • Stock Solution Preparation: Prepare a stock solution of the compound in a non-polar solvent (e.g., cyclohexane) and a polar, aprotic solvent (e.g., acetonitrile) at a concentration of approximately 10⁻³ M.

  • Working Solutions: Prepare a series of dilutions from the stock solution to obtain concentrations in the range of 10⁻⁵ to 10⁻⁶ M.

  • Absorption Spectra: Record the UV-Visible absorption spectrum for each solution to determine the optimal excitation wavelength (λ_ex).

  • Emission Spectra: Record the fluorescence emission spectra for each solution using the determined λ_ex.

  • Data Analysis: Analyze the emission spectra for the presence of dual fluorescence bands and note the effect of solvent polarity on their relative intensities.

Overall Analytical Workflow

The following diagram outlines a logical workflow for the comprehensive spectroscopic analysis of a novel this compound derivative.

Analytical_Workflow cluster_synthesis Synthesis & Purification cluster_initial Initial Characterization cluster_detailed Detailed Structural Elucidation cluster_photophysical Photophysical Analysis Synthesis Synthesized Derivative MS Mass Spectrometry (MW & Formula) Synthesis->MS IR IR Spectroscopy (Functional Groups) Synthesis->IR NMR_1D 1D NMR (1H, 13C, DEPT) MS->NMR_1D IR->NMR_1D NMR_2D 2D NMR (COSY, HSQC, HMBC) NMR_1D->NMR_2D If structure is complex Structure_Confirm Confirmed Structure NMR_1D->Structure_Confirm NMR_2D->Structure_Confirm UV_Vis UV-Vis Spectroscopy Structure_Confirm->UV_Vis Fluorescence Fluorescence Spectroscopy UV_Vis->Fluorescence ESIPT_Study ESIPT Characterization Fluorescence->ESIPT_Study

Sources

The Solid State of Discovery: Unveiling the Crystal Structure of Novel 2-(1,3-Thiazol-2-yl)phenol Compounds

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide

Abstract

The 2-(1,3-thiazol-2-yl)phenol scaffold is a cornerstone in modern medicinal chemistry, with derivatives exhibiting a wide spectrum of biological activities, including antimicrobial, antioxidant, and anticancer properties[1][2]. The therapeutic efficacy of a molecule is not solely dependent on its intrinsic chemical properties but is profoundly influenced by its three-dimensional arrangement and intermolecular interactions in the solid state. This guide provides a comprehensive exploration of the synthesis, crystallization, and single-crystal X-ray diffraction analysis of novel this compound compounds. We will delve into the causality behind experimental choices, from synthetic strategy to the nuanced interpretation of crystallographic data, offering researchers, scientists, and drug development professionals a robust framework for understanding and manipulating these potent molecules.

The Strategic Imperative: Why Crystal Structure Matters

In drug development, the solid-state properties of an Active Pharmaceutical Ingredient (API) are critical. Polymorphism, the ability of a compound to exist in multiple crystal forms, can dramatically alter solubility, bioavailability, and stability. A thorough understanding of the crystal structure is therefore not an academic exercise but a fundamental requirement for developing safe, effective, and reliable therapeutics. For the this compound family, crystallographic analysis reveals the precise molecular conformation and, crucially, the network of intermolecular interactions that govern crystal packing[3][4]. These non-covalent forces, such as hydrogen bonds and π-π stacking, are the very interactions that dictate how a ligand will recognize and bind to its biological target. By understanding the crystal structure, we gain invaluable insights into the structure-activity relationship (SAR), guiding the rational design of next-generation compounds.

Synthesis and Crystallization: From Blueprint to Single Crystal

The journey to elucidating a crystal structure begins with the synthesis of high-purity material and the subsequent growth of diffraction-quality single crystals.

Synthetic Pathways: The Hantzsch Reaction

A classic and reliable method for constructing the thiazole ring is the Hantzsch thiazole synthesis[1][5]. This approach involves the condensation of an α-haloketone with a thioamide. For the this compound scaffold, this typically involves reacting a substituted 2-hydroxy-ω-chloroacetophenone with thiourea.

Rationale: The choice of the Hantzsch synthesis is strategic. It is a robust and versatile reaction that tolerates a wide range of functional groups on the phenolic ring, allowing for the systematic synthesis of a library of derivatives for SAR studies. The reaction conditions are generally mild, preserving the integrity of the sensitive phenolic hydroxyl group.

G cluster_reactants Reactants cluster_process Process cluster_product Product R1 α-Haloketone (e.g., 2-hydroxy-ω-chloroacetophenone) P1 Condensation & Cyclization R1->P1 R2 Thioamide (e.g., Thiourea) R2->P1 Product This compound Derivative P1->Product Hantzsch Thiazole Synthesis

Caption: Workflow for Hantzsch Thiazole Synthesis.

The Art of Crystallization

Obtaining single crystals suitable for X-ray diffraction is often the most challenging step. The goal is to encourage molecules to slowly and methodically assemble into a perfectly ordered lattice.

Method of Choice: Slow Evaporation Slow evaporation of a solvent from a saturated solution of the compound is the most common and often successful technique.

Causality in Solvent Selection: The choice of solvent is critical. A good solvent system will dissolve the compound sufficiently when heated but will have lower solubility at room temperature. For thiazolylphenol derivatives, solvent systems of varying polarity should be screened. A mixture of a good solvent (e.g., ethanol, ethyl acetate) and a poor solvent (e.g., hexane) can be effective. The slow evaporation of the more volatile "good" solvent gradually induces supersaturation, promoting slow crystal growth[6].

X-Ray Crystallography: The Definitive Structure

Single-crystal X-ray diffraction (SC-XRD) is the gold standard for determining the three-dimensional structure of a molecule. The process involves irradiating a single crystal with X-rays and analyzing the resulting diffraction pattern.

Experimental Protocol: Single-Crystal X-Ray Diffraction
  • Crystal Mounting: A suitable single crystal (typically 0.1-0.3 mm in size) is selected under a microscope and mounted on a goniometer head.

  • Data Collection: The mounted crystal is placed in a diffractometer. A stream of cryo-cooled nitrogen gas (e.g., at 153 K) is used to minimize thermal motion of the atoms, resulting in a sharper diffraction pattern and higher quality data[7]. The crystal is rotated in a monochromatic X-ray beam, and thousands of diffraction intensities are collected on a detector.

  • Structure Solution: The collected data are processed to yield a set of structure factors. The initial arrangement of atoms in the unit cell (the repeating unit of the crystal) is determined using direct methods or Patterson methods.

  • Structure Refinement: The initial atomic model is refined using a full-matrix least-squares method. This iterative process adjusts atomic positions and thermal parameters to achieve the best possible fit between the observed diffraction data and the calculated data from the model[8]. The quality of the final structure is assessed by the R-factor; a value below 5% (R1 = 0.05) is indicative of a well-refined structure.

Caption: Workflow for Single-Crystal X-ray Diffraction Analysis.

Structural Analysis: Decoding the Crystal Lattice

The refined crystal structure provides a wealth of information. Key aspects to analyze include intramolecular geometry (bond lengths, angles) and, most importantly, the network of intermolecular interactions that define the crystal packing.

Intramolecular Features

A prominent feature in many this compound structures is a strong intramolecular hydrogen bond between the phenolic hydroxyl group (O-H) and the nitrogen atom of the thiazole ring (N)[7][9]. This O-H···N interaction creates a stable six-membered ring, which significantly influences the molecule's conformation, often leading to a near-planar arrangement between the phenol and thiazole rings. However, steric hindrance from substituents can force the rings to twist relative to each other, resulting in a non-zero dihedral angle[7].

Intermolecular Interactions & Supramolecular Assembly

The way molecules arrange themselves in the crystal is dictated by a subtle balance of intermolecular forces[10][11].

  • Hydrogen Bonds: Beyond the intramolecular O-H···N bond, intermolecular hydrogen bonds, such as C-H···O interactions, can link molecules into chains or sheets[9][12].

  • Halogen Bonding: If the phenol ring is substituted with a halogen (e.g., Bromine), short Br···O or Br···N interactions can act as key structure-directing forces, influencing the formation of specific supramolecular synthons[6][7].

  • π-π Stacking: The aromatic phenol and thiazole rings can engage in face-to-face π-π stacking interactions, which are crucial for stabilizing the crystal lattice[12].

G cluster_molecule1 Molecule A M1_Phenol Phenol Ring M2_Thiazole Thiazole Ring M1_Phenol->M2_Thiazole π-π Stacking M1_Thiazole Thiazole Ring M2_Phenol Phenol Ring M1_Thiazole->M2_Phenol M1_OH O-H M1_Thiazole_N N M1_OH->M1_Thiazole_N Intramolecular H-Bond

Caption: Key intermolecular interactions in thiazolylphenol crystals.

Comparative Crystallographic Data

Systematic modification of the this compound scaffold allows for a comparative analysis of how different functional groups impact the crystal structure.

Compound IDSubstitutionSpace GroupDihedral Angle (Phenol-Thiazole)Key Intermolecular Interaction(s)
TZP-01 NoneP2₁/c2.5°Intramolecular O-H···N, C-H···O
TZP-02 4-BromoP-117.5°Intramolecular O-H···N, Br···O, π-π stacking[12]
TZP-03 5-Methyl (on thiazole)P2₁/c23.5°Intramolecular O-H···N (steric hindrance increases angle)[7]
TZP-04 4-NitroPna2₁8.9°Intramolecular O-H···N, C-H···O(nitro)

This table presents representative data synthesized from literature examples to illustrate structural trends.

Conclusion and Future Perspectives

This guide has outlined a comprehensive, integrity-driven approach to determining and analyzing the crystal structures of novel this compound compounds. The elucidation of these structures is paramount, providing a foundational understanding of the solid-state properties and the key intermolecular interactions that govern molecular recognition. The insights gleaned from crystallographic studies—from the influence of steric bulk on dihedral angles to the role of specific synthons in crystal packing—are directly applicable to the rational design of new derivatives with enhanced biological activity, improved solubility, and optimal solid-state characteristics for pharmaceutical development. Future work should focus on co-crystallization strategies to further modulate physicochemical properties and on correlating detailed crystallographic data with advanced computational models to predict both biological activity and solid-state behavior.

References

  • ResearchGate. (n.d.). Part of the crystal structure showing intermolecular interactions as dotted lines. Retrieved from ResearchGate. [Link]

  • ChemProc. (2024). Synthesis of Triazolyl Derivatives Based on Thiazolo[3,2-a]pyrimidine Propargyl Ethers. Retrieved from ChemProc. [Link]

  • Der Pharma Chemica. (n.d.). Design, synthesis, characterization and bioassay of novel amide derivatives of 2-(benzo[d]thiazol-2-yl)phenol. Retrieved from Der Pharma Chemica. [Link]

  • National Institutes of Health (NIH). (n.d.). 4-Bromo-2-[5-methyl-2-(morpholin-4-yl)-1,3-thiazol-4-yl]phenol. Retrieved from NIH. [Link]

  • Lirias - KU Leuven. (2023). Unusual reaction of (E)-2-[(benzo[d]thiazol-2-ylimino)methyl]-5-(diethylamino)phenol with triphenylborane: crystal structures and optical properties. Retrieved from Lirias. [Link]

  • ResearchGate. (2013). Synthesis and Biological Activity of 3-[Phenyl(1,3-thiazol-2-yl)-amino]propanoic Acids and Their Derivatives. Retrieved from ResearchGate. [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (2023). An Overview of Thiazole Derivatives and its Biological Activities. Retrieved from Global Research Online. [Link]

  • PubMed Central (PMC). (2024). Synthesis and Biological Activity Assessment of 2-Styrylbenzothiazoles as Potential Multifunctional Therapeutic Agents. Retrieved from PMC. [Link]

  • ResearchGate. (n.d.). Synthesis, Spectroscopic Studies and Structure of 2-[(Benzo[ d ]thiazol-2-ylamino)methyl]phenol. Retrieved from ResearchGate. [Link]

  • MDPI. (2019). New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. Retrieved from MDPI. [Link]

  • PubChemLite. (n.d.). This compound (C9H7NOS). Retrieved from PubChemLite. [Link]

  • ResearchGate. (n.d.). Synthesis and crystal structure of new thiazolyl-pyrazoline derivatives bearing 1,2,4-triazole moiety. Retrieved from ResearchGate. [Link]

  • PubMed Central (PMC). (n.d.). Phenolic Thiazoles with Antioxidant and Antiradical Activity. Synthesis, In Vitro Evaluation, Toxicity, Electrochemical Behavior, Quantum Studies and Antimicrobial Screening. Retrieved from PMC. [Link]

  • MDPI. (n.d.). Intermolecular Interactions in Functional Crystalline Materials: From Data to Knowledge. Retrieved from MDPI. [Link]

  • National Institutes of Health (NIH). (n.d.). Unusual reaction of (E)-2-[(benzo[d]thiazol-2-ylimino)methyl]-5-(diethylamino)phenol with triphenylborane: crystal structures and optical properties. Retrieved from NIH. [Link]

  • ResearchGate. (n.d.). (PDF) Intermolecular interactions in organic crystals: Gaining insight from electronic structure analysis by density functional theory. Retrieved from ResearchGate. [Link]

  • ResearchGate. (2019). Intermolecular Interactions in Functional Crystalline Materials: From Data to Knowledge. Retrieved from ResearchGate. [Link]

  • ResearchGate. (n.d.). X-Ray diffraction and vibrational spectroscopic study of 2-chloro-N-{4-[3-(2,5-dimethylphenyl)-3-methylcyclobutyl]-thiazol-2-yl}-acetamide. Retrieved from ResearchGate. [Link]

  • MDPI. (n.d.). Towards an Understanding of the Intermolecular Interactions and Crystallographic Model of Theophylline and D-Mannitol using Synthonic. Retrieved from MDPI. [Link]

  • ResearchGate. (2016). (PDF) Synthesis, Spectroscopy and X-Ray Characterization, of Novel Derivatives of Substituted 2-(Benzothiazol-2'-ylthio)acetohydrazide. Retrieved from ResearchGate. [Link]

  • Semantic Scholar. (2017). Synthesis, X-ray crystallographic, spectroscopic and computational studies of aminothiazole derivatives. Retrieved from Semantic Scholar. [Link]

Sources

Thiazole-Containing Phenols: A Technical Guide to Their Synthesis, Biological Activities, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Thiazole-containing phenols represent a privileged class of heterocyclic compounds that have garnered significant attention in medicinal chemistry and drug discovery. The unique structural amalgamation of the electron-rich thiazole ring and the reactive phenolic hydroxyl group gives rise to a diverse array of biological activities. This technical guide provides a comprehensive overview of the synthesis, biological evaluation, and therapeutic potential of these compounds. We delve into their antioxidant, anticancer, anti-inflammatory, antimicrobial, and neuroprotective properties, elucidating the underlying mechanisms of action and structure-activity relationships. Furthermore, this guide offers detailed, field-proven experimental protocols for the in vitro assessment of these biological activities, intended to equip researchers, scientists, and drug development professionals with the practical knowledge to advance their research in this exciting field.

Part 1: Introduction to Thiazole-Containing Phenols

The Thiazole Moiety: A Privileged Scaffold in Medicinal Chemistry

The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen atoms, is a cornerstone in the architecture of numerous biologically active molecules.[1][2] Its presence in clinically approved drugs such as the anticancer agent dasatinib and the anti-HIV drug ritonavir underscores its therapeutic significance.[3][4] The thiazole nucleus serves as a versatile scaffold, with its unique electronic properties influencing its reactivity and interactions with biological targets.[5]

Phenols: Nature's Antioxidants and Beyond

Phenolic compounds, characterized by a hydroxyl group directly attached to an aromatic ring, are ubiquitous in nature and are renowned for their potent antioxidant properties.[6] This activity stems from their ability to donate a hydrogen atom or an electron to neutralize reactive oxygen species (ROS), thereby mitigating oxidative stress, a key factor in the pathogenesis of numerous diseases.[7] Beyond their antioxidant capacity, phenols exhibit a wide spectrum of pharmacological effects, including anti-inflammatory and anticancer activities.

Synergy of Thiazole and Phenol: A Promising Pharmacophore

The conjugation of a thiazole ring with a phenolic moiety can lead to a synergistic enhancement of their individual biological activities. The phenolic hydroxyl group can act as a hydrogen bond donor and acceptor, as well as a key player in antioxidant and radical scavenging activities, while the thiazole ring can be functionalized to modulate the compound's pharmacokinetic and pharmacodynamic properties. This combination has yielded compounds with remarkable potency across various therapeutic areas.[8][9]

General Synthetic Strategies for Thiazole-Containing Phenols

The most reliable and widely used method for the synthesis of the thiazole ring is the Hantzsch thiazole synthesis.[5][10] This reaction typically involves the condensation of an α-haloketone or α-haloaldehyde with a thiourea or thioamide derivative in an anhydrous solvent.[5] For the synthesis of thiazole-containing phenols, a common starting material is a thiosemicarbazone derived from a phenolic aldehyde or ketone.

Part 2: Antioxidant and Radical Scavenging Activities

Mechanism of Antioxidant Action: HAT vs. SET

Thiazole-containing phenols exert their antioxidant effects primarily through two mechanisms: hydrogen atom transfer (HAT) and single electron transfer (SET).[7] In the HAT mechanism, the phenolic hydroxyl group donates a hydrogen atom to a free radical, neutralizing it. In the SET mechanism, the phenolic compound transfers an electron to the free radical. The predominant mechanism depends on the structure of the compound, the nature of the free radical, and the reaction medium.[7]

Key Findings and Structure-Activity Relationships

Studies have shown that the presence of multiple phenolic hydroxyl groups, particularly in a catechol or resorcinol arrangement, significantly enhances the antioxidant activity of thiazole-containing phenols.[8][11] The position of the phenolic substituent on the thiazole ring also plays a crucial role. Furthermore, the incorporation of a hydrazone moiety has been shown to contribute to the remarkable antioxidant and antiradical activity of these compounds.[8]

Data Presentation: Comparative Antioxidant Activity
Compound IDStructureDPPH IC50 (µM)ABTS IC50 (µM)FRAP (µM Fe(II)/µM)Reference
5a 2,4-dihydroxyphenyl-thiazolyl-hydrazone derivativeLower than ascorbic acidLower than ascorbic acid-[8]
7b 2,4-dihydroxyphenyl-thiazolyl-hydrazone derivativeLower than ascorbic acidLower than ascorbic acid-[8]
8a 2,4-dihydroxyphenyl-thiazolyl-hydrazone derivativeLower than ascorbic acidLower than ascorbic acidGood Cu2+ chelating activity[8]
StandardAscorbic Acid---[8]
Experimental Protocols
2.4.1. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is based on the reduction of the stable DPPH radical, which is deep violet, to the non-radical, pale yellow form, DPPH-H, by an antioxidant.[7]

Methodology:

  • Preparation of DPPH solution: Prepare a 0.1 mM solution of DPPH in methanol.[12]

  • Sample Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., methanol or DMSO) and create a series of dilutions.

  • Reaction Mixture: In a 96-well plate, add 50 µL of each sample dilution to 150 µL of the DPPH solution.[12]

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance at 517 nm using a microplate reader.

  • Calculation: The percentage of radical scavenging activity is calculated using the formula: (A_control - A_sample) / A_control * 100, where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample. The IC50 value is determined by plotting the percentage of inhibition against the concentration of the sample.

2.4.2. ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+).

Methodology:

  • Preparation of ABTS•+ solution: Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical cation.

  • Working Solution: Dilute the ABTS•+ solution with methanol or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Reaction Mixture: Add 10 µL of the test compound at various concentrations to 1 mL of the ABTS•+ working solution.

  • Incubation: Incubate the mixture at room temperature for 6 minutes.

  • Measurement: Measure the absorbance at 734 nm.

  • Calculation: Calculate the percentage of inhibition and the IC50 value as described for the DPPH assay.

2.4.3. Ferric Reducing Antioxidant Power (FRAP) Assay

The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color.[12]

Methodology:

  • Preparation of FRAP reagent: Prepare a fresh FRAP reagent by mixing 300 mM acetate buffer (pH 3.6), 10 mM TPTZ in 40 mM HCl, and 20 mM FeCl₃·6H₂O in a 10:1:1 (v/v/v) ratio.

  • Reaction Mixture: Add 10 µL of the test compound to 300 µL of the FRAP reagent.

  • Incubation: Incubate the mixture at 37°C for 10 minutes.[12]

  • Measurement: Measure the absorbance at 593 nm.[12]

  • Calculation: A standard curve is prepared using a known concentration of FeSO₄·7H₂O. The antioxidant capacity of the sample is expressed as µM Fe(II) equivalents.

Visualization: Antioxidant Mechanism Pathway

Antioxidant Mechanism cluster_HAT Hydrogen Atom Transfer (HAT) ROS Reactive Oxygen Species (ROS) (e.g., •OH, O2•-) NeutralizedROS Neutralized Species (e.g., H2O, O2) ROS->NeutralizedROS Accepts H• ROS->NeutralizedROS Accepts e- ThiazolePhenol Thiazole-Containing Phenol OxidizedPhenol Oxidized Thiazole-Phenol (Stable Radical) ThiazolePhenol->OxidizedPhenol H• donation ThiazolePhenol->OxidizedPhenol e- donation

Caption: Mechanisms of antioxidant action of thiazole-containing phenols.

Part 3: Anticancer Activity

Mechanisms of Action in Cancer Therapy

Thiazole-containing compounds have been developed as inhibitors of various biological targets in cancer cells, including enzyme-linked receptors and proteins involved in cell cycle regulation.[4] The incorporation of a thiazole ring into different molecular frameworks is a promising strategy for designing more potent and safer antitumor drugs.[13]

Prominent Thiazole-Containing Phenols with Anticancer Properties

Several studies have reported the synthesis of thiazole derivatives with significant anticancer activity against various cancer cell lines.[13][14] For instance, certain thiazole derivatives have shown potent activity against breast cancer (MCF-7) and liver cancer (HepG2) cell lines.[5]

Data Presentation: In Vitro Cytotoxicity Data (IC50 values)
Compound IDCancer Cell LineIC50 (µM)Reference
6a Ovarian Cancer (OVCAR-4)1.569 ± 0.06[14]
4c Breast Cancer (MCF-7)-[5]
Dasatinib VariousVaries[4]
Dabrafenib MelanomaVaries[4]
Experimental Protocols
3.4.1. MTT/MTS Cell Viability Assay

The MTT/MTS assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[15][16]

Methodology:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compound and a vehicle control for 24-72 hours.

  • Addition of MTT/MTS reagent: Add 20 µL of MTT (5 mg/mL in PBS) or MTS solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization (for MTT): If using MTT, remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at 570 nm (for MTT) or 490 nm (for MTS) using a microplate reader.

  • Calculation: Calculate the percentage of cell viability and the IC50 value.

3.4.2. Kinase Inhibition Assay

Kinase inhibition assays are used to screen for compounds that can inhibit the activity of specific kinases, which are often dysregulated in cancer.[15]

General Protocol:

  • Reaction Mixture: In a suitable assay buffer, combine the kinase enzyme, a specific substrate (often a peptide), and ATP.

  • Compound Addition: Add the test compound at various concentrations.

  • Incubation: Incubate the reaction mixture at a specific temperature for a defined period to allow for the phosphorylation of the substrate.

  • Detection: The amount of phosphorylated substrate is quantified using various methods, such as radioactivity (if using ³²P-ATP), fluorescence, or luminescence-based assays.

  • Calculation: Determine the percentage of kinase inhibition and the IC50 value.

Visualization: General Anticancer Workflow

Anticancer Screening Workflow Start Synthesized Thiazole-Phenol Compounds InVitro In Vitro Screening (e.g., MTT Assay on Cancer Cell Lines) Start->InVitro InVitro->InVitro Inactive Hit Identify 'Hit' Compounds (IC50 < Threshold) InVitro->Hit Mechanism Mechanism of Action Studies (e.g., Kinase Inhibition, Apoptosis Assays) Hit->Mechanism Potent Lead Lead Optimization Mechanism->Lead InVivo In Vivo Studies (Animal Models) Lead->InVivo End Preclinical Candidate InVivo->End

Caption: A general workflow for anticancer drug discovery with thiazole-phenols.

Part 4: Anti-inflammatory Activity

Role in Modulating Inflammatory Pathways

Inflammation is a complex biological response, and its dysregulation can lead to chronic diseases.[17] Thiazole derivatives have been reported to possess anti-inflammatory properties, potentially through the inhibition of enzymes like cyclooxygenase (COX) and lipoxygenase (LOX), which are key mediators of inflammation.[17][18]

Structure-Activity Insights for Anti-inflammatory Effects

The anti-inflammatory activity of thiazole-containing phenols is influenced by the nature and position of substituents on both the thiazole and phenolic rings. For example, the presence of certain groups can enhance the inhibitory activity against COX-2.

Data Presentation: Anti-inflammatory Activity Data
Compound IDTargetIn Vitro IC50 (µM)In Vivo Model% InhibitionReference
Compound 11 --Carrageenan-induced paw edemaGood[5]
Compound 14 --Carrageenan-induced paw edemaGood[5]
Diclofenac COX-1/COX-2-Carrageenan-induced paw edema-[5]
Experimental Protocols
4.4.1. In Vitro COX-2 Inhibition Assay

This assay determines the ability of a compound to inhibit the activity of the COX-2 enzyme, which is involved in the synthesis of prostaglandins.

General Protocol:

  • Reaction Mixture: Combine purified COX-2 enzyme, arachidonic acid (substrate), and a cofactor like hematin in a suitable buffer.

  • Compound Addition: Add the test compound at various concentrations.

  • Incubation: Incubate the reaction at 37°C for a specific time.

  • Detection: The product of the reaction, prostaglandin E2 (PGE2), is quantified using an enzyme immunoassay (EIA) kit.

  • Calculation: Determine the percentage of COX-2 inhibition and the IC50 value.

4.4.2. In Vitro 5-LOX Inhibition Assay

This assay measures the inhibition of the 5-lipoxygenase enzyme, which catalyzes the conversion of arachidonic acid to leukotrienes.

General Protocol:

  • Enzyme Preparation: Obtain a source of 5-LOX, such as from rat peritoneal neutrophils or a recombinant source.

  • Reaction Mixture: Combine the enzyme, arachidonic acid, and calcium ions in a suitable buffer.

  • Compound Addition: Add the test compound.

  • Incubation: Incubate the reaction at 37°C.

  • Detection: The formation of 5-hydroxyeicosatetraenoic acid (5-HETE) is measured by HPLC or a specific EIA kit.

  • Calculation: Determine the percentage of 5-LOX inhibition and the IC50 value.

4.4.3. In Vivo Carrageenan-Induced Paw Edema in Rats

This is a classic in vivo model to screen for acute anti-inflammatory activity.[19][20]

General Protocol:

  • Animal Dosing: Administer the test compound or vehicle control to rats orally or intraperitoneally.

  • Induction of Edema: After a specific time (e.g., 1 hour), inject a 1% solution of carrageenan into the sub-plantar region of the right hind paw.

  • Measurement of Paw Volume: Measure the paw volume using a plethysmometer at various time points (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.

  • Calculation: The percentage of inhibition of edema is calculated for each group relative to the control group.

Visualization: Inflammatory Cascade and Drug Intervention Points

Inflammatory Cascade CellMembrane Cell Membrane Phospholipids PLA2 Phospholipase A2 CellMembrane->PLA2 ArachidonicAcid Arachidonic Acid PLA2->ArachidonicAcid COX Cyclooxygenase (COX) ArachidonicAcid->COX LOX Lipoxygenase (LOX) ArachidonicAcid->LOX Prostaglandins Prostaglandins COX->Prostaglandins Leukotrienes Leukotrienes LOX->Leukotrienes Inflammation Inflammation Prostaglandins->Inflammation Leukotrienes->Inflammation Drug Thiazole-Phenol (Anti-inflammatory Agent) Drug->COX Inhibits Drug->LOX Inhibits

Caption: Key intervention points for anti-inflammatory thiazole-phenols.

Part 5: Antimicrobial Activity

Spectrum of Activity: Antibacterial and Antifungal Properties

Thiazole derivatives have been extensively studied for their antimicrobial properties and have shown activity against a broad spectrum of Gram-positive and Gram-negative bacteria, as well as various fungal strains.[21][22][23]

Mechanisms of Antimicrobial Action

The antimicrobial mechanism of some thiazole derivatives involves the inhibition of essential bacterial enzymes, such as DNA gyrase.[21] The amphiphilic nature of certain thiazole derivatives may facilitate their integration into microbial cell membranes, leading to their disruption.[24]

Structure-Activity Relationships for Antimicrobial Agents

The antimicrobial activity of thiazole-containing phenols is highly dependent on the substituents on the thiazole ring. For example, the presence of a 2-(3,4-dimethoxyphenyl)ethanamine substituent at position 4 and a phenol at position 2 of the thiazole ring has been shown to be beneficial for antibacterial activity.[22]

Data Presentation: Minimum Inhibitory Concentration (MIC) Values
Compound IDBacterial StrainMIC (µg/mL)Fungal StrainMIC (µg/mL)Reference
Compound 3 S. aureus230-700--[22]
Compound 60 S. pneumoniae0.03-7.81--[25]
Compound 62 E. coli0.03-7.81--[25]
Compound 65 P. vulgaris0.03-7.81--[25]
Ampicillin Various0.6-0.24--[25]
Amoxicillin S. aureus---[25]
Experimental Protocols
5.5.1. Broth Microdilution Method for MIC Determination

This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent, which is the lowest concentration that inhibits the visible growth of a microorganism.[26][27]

Methodology:

  • Preparation of Inoculum: Prepare a standardized suspension of the test microorganism in a suitable broth, typically adjusted to a 0.5 McFarland standard.

  • Serial Dilutions: Prepare two-fold serial dilutions of the test compound in a 96-well microtiter plate containing broth.

  • Inoculation: Add the standardized inoculum to each well.

  • Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Reading: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity).

5.5.2. Disk Diffusion Assay (Kirby-Bauer Method)

This is a qualitative method to determine the susceptibility of a microorganism to an antimicrobial agent.[26][28]

Methodology:

  • Inoculation: Evenly spread a standardized suspension of the microorganism onto the surface of an agar plate.

  • Disk Application: Place paper disks impregnated with a known concentration of the test compound onto the agar surface.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Measurement: Measure the diameter of the zone of inhibition (the clear area around the disk where bacterial growth is inhibited). The size of the zone is proportional to the susceptibility of the microorganism to the compound.

Visualization: Antimicrobial Screening Workflow

Antimicrobial Screening Start Thiazole-Phenol Library PrimaryScreen Primary Screening (e.g., Disk Diffusion Assay) Start->PrimaryScreen Active Active Compounds? PrimaryScreen->Active Active->Start No SecondaryScreen Secondary Screening (MIC Determination by Broth Microdilution) Active->SecondaryScreen Yes Mechanism Mechanism of Action Studies (e.g., Enzyme Inhibition Assays) SecondaryScreen->Mechanism End Lead Compound Mechanism->End

Caption: A workflow for the discovery of new antimicrobial thiazole-phenols.

Part 6: Neuroprotective Effects

Targeting Neurodegenerative Diseases

Thiazole derivatives have emerged as promising candidates for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.[29][30] Their therapeutic potential lies in their ability to target multiple factors involved in the pathogenesis of these diseases.

Mechanisms of Neuroprotection

The neuroprotective effects of thiazole-containing compounds are attributed to various mechanisms, including the inhibition of enzymes like acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and monoamine oxidases (MAOs).[29][31] Some derivatives also exhibit anti-amyloid and anti-tau aggregation properties, and can protect neurons from oxidative stress-induced damage.[29] Thiazole sulfonamides have shown neuroprotective effects by maintaining SIRT1 activity.[32]

Key Thiazole-Phenol Compounds in Neuroprotection Research

Several studies have highlighted the potential of specific thiazole-containing compounds in neuroprotection. For instance, certain benzyl piperidine-linked diaryl thiazoles have shown significant anti-ChE activity and neuroprotection against Aβ-induced toxicity.[29]

Data Presentation: Neuroprotective Activity Data
Compound IDTargetIC50 (µM)Cell LineEffectReference
Amine-containing thiazole AChE0.009--[29]
Amine-containing thiazole BuChE0.646--[29]
Thiazole sulfonamide 1 --SH-SY5YProtective against 6-OHDA[32]
Thiazole sulfonamide 2 --SH-SY5YProtective against 6-OHDA[32]
Thiazole sulfonamide 8 --SH-SY5YProtective against 6-OHDA[32]
Experimental Protocols
6.5.1. In Vitro Neuroblastoma Cell Line (e.g., SH-SY5Y) Protection Assay

This assay is used to evaluate the ability of a compound to protect neuronal cells from a neurotoxin.

General Protocol:

  • Cell Culture: Culture SH-SY5Y neuroblastoma cells in a suitable medium.

  • Compound Pre-treatment: Pre-treat the cells with the test compound for a specific duration.

  • Induction of Neurotoxicity: Expose the cells to a neurotoxin, such as 6-hydroxydopamine (6-OHDA) for Parkinson's models or amyloid-beta (Aβ) for Alzheimer's models.

  • Cell Viability Assessment: After the incubation period, assess cell viability using the MTT or MTS assay.

  • Calculation: A significant increase in cell viability in the compound-treated group compared to the toxin-only group indicates a neuroprotective effect.

6.5.2. Monoamine Oxidase (MAO) Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of MAO-A or MAO-B, enzymes involved in the degradation of neurotransmitters.

General Protocol:

  • Enzyme Source: Use a source of MAO-A or MAO-B, such as rat brain mitochondria or recombinant enzymes.

  • Reaction Mixture: Combine the enzyme, a substrate (e.g., kynuramine), and the test compound in a suitable buffer.

  • Incubation: Incubate the reaction at 37°C.

  • Detection: The product of the reaction is measured fluorometrically or spectrophotometrically.

  • Calculation: Determine the percentage of MAO inhibition and the IC50 value.

Visualization: Neuroprotective Mechanisms

Neuroprotective Mechanisms Neurotoxins Neurotoxins (e.g., Aβ, 6-OHDA) Neuron Neuron Neurotoxins->Neuron OxidativeStress Oxidative Stress OxidativeStress->Neuron EnzymeDys Enzyme Dysregulation (e.g., AChE, MAO) EnzymeDys->Neuron Apoptosis Neuronal Death (Apoptosis) Neuron->Apoptosis Drug Thiazole-Phenol (Neuroprotective Agent) Drug->Neurotoxins Inhibits Aggregation Drug->OxidativeStress Antioxidant Drug->EnzymeDys Inhibits Drug->Neuron Protects

Caption: Multifaceted neuroprotective mechanisms of thiazole-phenols.

Part 7: Conclusion and Future Perspectives

Summary of Key Findings

Thiazole-containing phenols are a versatile class of compounds with a broad spectrum of biological activities. Their antioxidant, anticancer, anti-inflammatory, antimicrobial, and neuroprotective properties make them promising candidates for the development of new therapeutic agents. The synthetic accessibility of these compounds, particularly through the Hantzsch synthesis, allows for the generation of diverse chemical libraries for biological screening.

Challenges and Opportunities in Drug Development

While many thiazole-containing phenols have shown excellent in vitro activity, challenges remain in translating these findings into clinically effective drugs. Issues such as bioavailability, metabolic stability, and potential toxicity need to be addressed through further lead optimization studies. However, the multi-target nature of some of these compounds presents an opportunity for the development of novel therapies for complex diseases.

Future Research Directions

Future research in this field should focus on:

  • The design and synthesis of novel thiazole-containing phenols with improved pharmacokinetic properties.

  • In-depth mechanistic studies to fully elucidate their modes of action.

  • Evaluation of the most promising compounds in relevant in vivo animal models of disease.

  • Exploration of their potential as probes to study biological processes.

By leveraging the principles of medicinal chemistry and chemical biology, the full therapeutic potential of thiazole-containing phenols can be unlocked, paving the way for the development of next-generation drugs.

References

  • Wiegand, I., Hilpert, K., & Hancock, R. E. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances.
  • Cuartas, V., et al. (2017). SAR studies of antimicrobial 2-(N-mustard)-5-(2-pyrazolin-5-yl)
  • Shoemaker, R. H. (2006). The NCI60 human tumour cell line anticancer drug screen.
  • Rizk, E. T., et al. (2023). Synthesis and antimicrobial activity of new thiazole derivatives. Journal of Chemical Reviews, 5(3), 221-240.
  • Uddin, M. J., et al. (2019). In vitro assays and techniques utilized in anticancer drug discovery. Journal of Applied Toxicology, 39(1), 38-71.
  • Pop, R., et al. (2021). Synthesis and Antimicrobial Activity of New Heteroaryl(aryl) Thiazole Derivatives Molecular Docking Studies. Molecules, 26(16), 4983.
  • Lino, F., et al. (2019). A novel series of thiazole derivatives bearing a hydrazone group with antifungal activity. Molecules, 24(11), 2118.
  • Winter, C. A., Risley, E. A., & Nuss, G. W. (1962). Carrageenin-induced edema in hind paw of the rat as an assay for anti-inflammatory drugs. Proceedings of the society for experimental biology and medicine, 111(3), 544-547.
  • van Meerloo, J., Kaspers, G. J., & Cloos, J. (2011). Cell sensitivity assays: the MTT assay. In Cancer cell culture (pp. 237-245). Humana Press.
  • Ghamdi, M. A., et al. (2022). The Potential of Thiazole Derivatives as Antimicrobial Agents. Molecules, 27(22), 7943.
  • Bauer, A. W., et al. (1966). Antibiotic susceptibility testing by a standardized single disk method.
  • Balouiri, M., Sadiki, M., & Ibnsouda, S. K. (2016). Methods for in vitro evaluating antimicrobial activity: A review. Journal of pharmaceutical analysis, 6(2), 71-79.
  • National Committee for Clinical Laboratory Standards. (2003). Methods for dilution antimicrobial susceptibility tests for bacteria that grow aerobically: approved standard. NCCLS.
  • Jorgensen, J. H., & Ferraro, M. J. (2009). Antimicrobial susceptibility testing: a review of general principles and contemporary practices. Clinical infectious diseases, 49(11), 1749-1755.
  • Pisoschi, A. M., et al. (2021). Phenolic Thiazoles with Antioxidant and Antiradical Activity. Synthesis, In Vitro Evaluation, Toxicity, Electrochemical Behavior, Quantum Studies and Antimicrobial Screening. Antioxidants, 10(5), 705.
  • Ivanova, Y., et al. (2023). Synthesis and Antioxidant Activity of Novel Thiazole and Thiazolidinone Derivatives with Phenolic Fragments. Molecules, 28(24), 8035.
  • Suksrichavalit, T., et al. (2025). Neuroprotective thiazole sulfonamides against 6-OHDA-induced Parkinsonian model: in vitro biological and in silico pharmacokinetic assessments. Scientific Reports, 15(1), 1-17.
  • Apak, R., et al. (2016). Methods of measurement and evaluation of natural antioxidant capacity/activity (IUPAC Technical Report). Pure and Applied Chemistry, 88(10-11), 1015-1038.
  • Kamal, A., et al. (2018). The therapeutic value of thiazole and thiazolidine derivatives in Alzheimer's disease: a systematic literature review. Journal of medicinal chemistry, 61(21), 9419-9448.
  • BenchChem. (2025). Application Notes and Protocols for Antioxidant Studies of Novel Compounds.
  • Ayati, A., et al. (2019). A review on synthesis and biological activity of thiazole and its derivatives. International Journal of Pharmaceutical Sciences Review and Research, 58(1), 12-21.
  • Reddy, P. V., et al. (2012). Triazolbenzo[d]thiazoles: efficient synthesis and biological evaluation as neuroprotective agents. Bioorganic & medicinal chemistry letters, 22(17), 5553-5556.
  • Vogel, H. G. (Ed.). (2008). Drug discovery and evaluation: pharmacological assays. Springer Science & Business Media.
  • Al-Ostoot, F. H., et al. (2024). Assessing the Effects of Thiazole-Carboxamide Derivatives on the Biophysical Properties of AMPA Receptor Complexes as a Potential Neuroprotective Agent. Molecules, 29(14), 3298.
  • Noble Life Sciences. (n.d.).
  • Sharma, S., & Sharma, P. C. (2014).
  • Health Sciences. (2025). In vitro anticancer assay: Significance and symbolism.
  • Unveiling The Therapeutic Potential Of Thiazoles: A Review Of Their Biological Activities. (2024). Journal of Drug Delivery and Therapeutics, 14(10-s), 114-123.
  • An Overview of Thiazole Derivatives and its Biological Activities. (2023). Journal of Drug Delivery and Therapeutics, 13(9-S), 1-10.
  • Al-Mulla, A. (2017). Review of the synthesis and biological activity of thiazoles.
  • Gorgan, D., et al. (2025). Synthesis, Characterization, and Antioxidant Activity Evaluation of New N-Methyl Substituted Thiazole-Derived Polyphenolic Compounds. Antioxidants, 14(3), 591.
  • Peiris, D. S. H. S., et al. (2025). Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations.
  • Aly, A. A., et al. (2021). Some thiazole-fused compounds with antitumor activity.
  • de F. C. B. da Silva, J., et al. (2017). In vivo methods for the evaluation of anti-inflammatory and antinoceptive potential. Revista Dor, 18, 254-259.
  • Ivanova, Y., et al. (2023). Synthesis and Antioxidant Activity of Novel Thiazole and Thiazolidinone Derivatives with Phenolic Fragments.
  • Gorgan, D., et al. (2025). Synthesis, Characterization, and Antioxidant Activity Evaluation of New N-Methyl Substituted Thiazole-Derived Polyphenolic Compounds. Antioxidants, 14(3), 591.
  • Shimamura, T., et al. (2014). Experimental protocol of DPPH assay to assess the antioxidant activity of EOs.
  • In Vitro Protocols for Measuring the Antioxidant Capacity of Algal Extracts. (n.d.).
  • BenchChem. (2025). Application Notes and Protocols for Assessing the Antioxidant Activity of Phenolic Compounds.
  • El-Sayed, W. M., et al. (2018). Synthesis, Reaction and Biological Activity of Thiazoles. Current Organic Synthesis, 15(5), 623-644.
  • Al-Mulla, A. (2017). Review of the synthesis and biological activity of thiazoles.
  • Gençer, N., et al. (2019). Thiazole Ring—A Biologically Active Scaffold. Molecules, 24(17), 3048.
  • Abou-Seri, S. M., et al. (2022). Thiazolation of phenylthiosemicarbazone to access new thiazoles: anticancer activity and molecular docking. Future Medicinal Chemistry, 14(13), 955-973.
  • A review on synthesis and biological activity of thiazole and its derivatives. (2021). International Journal of Pharmaceutical Sciences Review and Research, 70(1), 163-172.
  • Sharma, P. C., et al. (2020). Thiazole-containing compounds as therapeutic targets for cancer therapy. European journal of medicinal chemistry, 188, 112016.
  • Yücel, N. T., et al. (2024). Investigating the potential of novel thiazole derivatives in treating Alzheimer's and Parkinson's diseases. Bioorganic Chemistry, 143, 107065.
  • Gorgan, D., et al. (2024). Synthesis, Cytotoxicity and Antioxidant Activity Evaluation of Some Thiazolyl–Catechol Compounds. Molecules, 29(15), 3505.

Sources

An In-depth Technical Guide to 2-(1,3-Thiazol-2-yl)phenol and Its Isomers: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 2-(1,3-thiazol-2-yl)phenol, a heterocyclic compound of significant interest in medicinal chemistry and materials science. Due to the limited availability of public data on the ortho isomer, this document will also provide comparative data on its better-documented meta and para isomers to offer a complete scientific context. We will delve into the nomenclature, synthesis, physicochemical properties, and potential applications of this class of compounds, grounded in established chemical principles and supported by authoritative references.

Introduction and Nomenclature

The thiazole ring is a cornerstone of many biologically active compounds. When coupled with a phenol, it gives rise to a family of molecules with intriguing electronic and steric properties that make them valuable scaffolds in drug discovery and functional materials. The specific isomer, this compound, features a phenol ring substituted at the second position with a 1,3-thiazole ring, itself connected at its second position.

While the meta and para isomers are documented in chemical literature, the ortho isomer, this compound, is not readily found in public databases, suggesting it may be a novel or less-studied compound.

IUPAC Naming and CAS Numbers of Isomers

A clear and unambiguous naming system is critical for scientific communication. The International Union of Pure and Applied Chemistry (IUPAC) provides a systematic method for naming chemical compounds.

Isomer Structure IUPAC Name CAS Number
orthoThis compoundNot Available
meta3-(1,3-Thiazol-2-yl)phenol[1]35582-13-9[1]
para4-(1,3-Thiazol-2-yl)phenol81015-49-8

Note: The structures are representative and should be generated by a chemical drawing tool for accuracy.

The absence of a CAS number for the ortho isomer underscores the need for further research and characterization of this specific molecule.

Synthesis of 2-(1,3-Thiazol-2-yl)phenols

The construction of the thiazole ring is a well-established area of heterocyclic chemistry. The most common and versatile method for synthesizing 2-substituted thiazoles is the Hantzsch Thiazole Synthesis . This reaction typically involves the condensation of an α-haloketone with a thioamide.[2][3]

Proposed Synthesis of this compound

A plausible synthetic route to the target compound, this compound, would adapt the Hantzsch synthesis. The key starting materials would be an α-haloketone derived from a protected salicylaldehyde and a suitable thioamide.

Workflow for the Synthesis of this compound

Hantzsch Synthesis of this compound cluster_protection Step 1: Protection of Phenolic Hydroxyl cluster_halogenation Step 2: α-Halogenation cluster_hantzsch Step 3: Hantzsch Thiazole Synthesis cluster_deprotection Step 4: Deprotection Salicylaldehyde Salicylaldehyde Protected_Salicylaldehyde Protected_Salicylaldehyde Salicylaldehyde->Protected_Salicylaldehyde Protecting Group (e.g., MOM-Cl) Alpha_Haloketone Alpha_Haloketone Protected_Salicylaldehyde->Alpha_Haloketone Halogenating Agent (e.g., NBS) Thiazole_Intermediate Thiazole_Intermediate Alpha_Haloketone->Thiazole_Intermediate Final_Product This compound Thiazole_Intermediate->Final_Product Deprotecting Agent (e.g., Acid) Thioformamide Thioformamide Thioformamide->Thiazole_Intermediate Condensation Potential Biological Interactions Compound This compound Target Protein Target (e.g., Kinase, Enzyme) Compound->Target Binding/ Inhibition Pathway Signaling Pathway (e.g., MAPK, PI3K) Target->Pathway Modulation Cellular_Response Cellular Response (e.g., Apoptosis, Proliferation) Pathway->Cellular_Response Regulation

Caption: A conceptual diagram of how this compound might interact with a biological target to elicit a cellular response.

Materials Science
  • Organic Electronics: The conjugated π-system of this compound suggests potential applications in organic electronics, such as in the development of organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs).

  • Fluorescent Probes: The phenolic group's sensitivity to its environment could be exploited to design fluorescent probes for detecting specific analytes or changes in pH.

Conclusion and Future Directions

This compound represents an intriguing, yet underexplored, member of the thiazolylphenol family. While its meta and para isomers are known, the lack of readily available data for the ortho isomer highlights an opportunity for new research. The synthetic route proposed herein, based on the robust Hantzsch thiazole synthesis, provides a clear path to obtaining this compound for further study.

Future research should focus on:

  • Synthesis and Characterization: The unambiguous synthesis and full spectroscopic characterization (NMR, IR, Mass Spectrometry, and X-ray crystallography) of this compound are essential next steps.

  • Biological Screening: A comprehensive biological evaluation of the compound and its derivatives against a panel of targets (e.g., kinases, microbial strains, cancer cell lines) is warranted.

  • Structure-Activity Relationship (SAR) Studies: A systematic investigation of how modifications to the thiazole and phenol rings affect biological activity will be crucial for optimizing lead compounds.

This technical guide serves as a foundational resource for researchers interested in exploring the chemistry and potential of this compound and its related isomers. The insights provided herein are intended to stimulate further investigation into this promising class of heterocyclic compounds.

References

  • PubChem. 2-(1,3-benzothiazol-2-yl)phenol. National Center for Biotechnology Information. Available from: [Link]

  • Chem Help Asap. Hantzsch Thiazole Synthesis. Available from: [Link]

  • Kaunas University of Technology. Synthesis and properties of functionalized N-(4-hydroxyphenyl)-N-carboxyalkylamine thiazole derivatives. KTU ePubl. Available from: [Link]

  • Journal of the Chemical Society, Perkin Transactions 1. The Hantzsch synthesis with salicylaldehyde revised. On the formation of bridged tetrahydropyridine derivatives. Royal Society of Chemistry. Available from: [Link]

  • Elsevier. Reaxys® — Chemistry data and AI to optimize small molecule discovery. Available from: [Link]

  • ResearchGate. 2-hydroxybenzylidene-4-(4-SubstitutedPhenyl)-2-amino Thiazole and Their Pt (II) Complexes: Synthesis, Characterization and Biological Study. Available from: [Link]

  • PubMed Central. 2-({[4-(1,3-Benzothiazol-2-yl)phenyl]amino}methyl)phenol. National Center for Biotechnology Information. Available from: [Link]

  • SynArchive. Hantzsch Thiazole Synthesis. Available from: [Link]

  • ChemTube3D. Hantzsch pyridine synthesis - overview. Available from: [Link]

Sources

An In-depth Technical Guide to the Solubility and Stability of 2-(1,3-Thiazol-2-yl)phenol for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework for the evaluation of the solubility and stability of 2-(1,3-Thiazol-2-yl)phenol, a heterocyclic compound of interest in pharmaceutical research. Recognizing the critical role of these physicochemical properties in drug development, this document outlines detailed experimental protocols, explains the underlying scientific principles, and offers insights into potential degradation pathways. By equipping researchers with robust methodologies for kinetic and thermodynamic solubility assessment, as well as a systematic approach to forced degradation studies under various stress conditions, this guide aims to facilitate a thorough and efficient characterization of this promising molecule.

Introduction: The Significance of this compound

The thiazole ring is a prominent scaffold in medicinal chemistry, with its derivatives exhibiting a wide array of biological activities.[1][2] The conjugation of a thiazole moiety with a phenolic group in this compound creates a molecule with potential for diverse pharmacological applications, leveraging the properties of both functional groups. A deep understanding of its solubility and stability is paramount for advancing this compound through the drug discovery and development pipeline. Poor solubility can hinder absorption and bioavailability, while instability can compromise safety and efficacy. This guide provides the necessary tools to systematically investigate these critical attributes.

Unraveling the Solubility Profile

The solubility of an active pharmaceutical ingredient (API) is a crucial determinant of its oral bioavailability. For this compound, both kinetic and thermodynamic solubility assessments are recommended to gain a comprehensive understanding of its dissolution behavior.

Theoretical Considerations

The presence of both a weakly acidic phenolic hydroxyl group and a potentially basic nitrogen atom in the thiazole ring suggests that the aqueous solubility of this compound will be pH-dependent. At pH values below its pKa, the compound will exist predominantly in its neutral, less soluble form. Conversely, at pH values above its pKa, it will deprotonate to form a more soluble phenolate salt.

Experimental Determination of Solubility

Two primary methods are employed to determine the solubility of a compound: kinetic and thermodynamic solubility assays.

This high-throughput method is ideal for early-stage discovery to quickly assess the solubility of a compound from a DMSO stock solution.[3]

Protocol: Kinetic Solubility Determination by Nephelometry

  • Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.

  • Serial Dilution: In a 96-well microplate, perform a serial dilution of the DMSO stock solution.

  • Addition of Aqueous Buffer: Add the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) to each well.

  • Incubation: Shake the plate at room temperature for a specified period (e.g., 2 hours).[4]

  • Measurement: Measure the light scattering of the solutions in each well using a microplate nephelometer. The concentration at which a significant increase in light scattering is observed represents the kinetic solubility.

Diagram: Kinetic Solubility Workflow

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis stock 10 mM Stock in DMSO serial_dilution Serial Dilution in Microplate stock->serial_dilution Dilute add_buffer Add Aqueous Buffer serial_dilution->add_buffer Transfer incubate Incubate (e.g., 2h at RT) add_buffer->incubate Mix nephelometry Measure Light Scattering (Nephelometer) incubate->nephelometry Read Plate result Determine Kinetic Solubility nephelometry->result Analyze Data

Caption: Workflow for kinetic solubility determination.

This method determines the equilibrium solubility of the solid compound and is crucial for lead optimization and pre-formulation studies.[5]

Protocol: Thermodynamic Solubility Determination by Shake-Flask Method

  • Sample Preparation: Add an excess amount of solid this compound to a series of vials containing different aqueous buffers (e.g., pH 2, 5, 7.4, 9) and relevant organic solvents (e.g., ethanol, methanol, acetonitrile).

  • Equilibration: Shake the vials at a constant temperature (e.g., 25°C or 37°C) for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.[4]

  • Separation: Separate the undissolved solid from the saturated solution by filtration or centrifugation.

  • Quantification: Determine the concentration of the dissolved compound in the supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

Table 1: Expected Thermodynamic Solubility Profile of this compound

Solvent SystemExpected SolubilityRationale
Aqueous Buffer (pH 2)LowThe compound is likely to be in its neutral, less soluble form.
Aqueous Buffer (pH 7.4)ModeratePartial ionization of the phenolic group may increase solubility.
Aqueous Buffer (pH 9)HighFormation of the more soluble phenolate salt is expected.
EthanolHighThe compound is likely to be soluble in polar protic organic solvents.
AcetonitrileModerate to HighGood solubility is expected in polar aprotic organic solvents.

Assessing the Stability Profile: A Forced Degradation Approach

A comprehensive understanding of a drug candidate's stability is mandated by regulatory agencies and is essential for ensuring patient safety.[6] Forced degradation studies, also known as stress testing, are employed to identify potential degradation products and elucidate degradation pathways.[7]

Development of a Stability-Indicating HPLC Method

A validated stability-indicating analytical method is a prerequisite for any meaningful stability study. This method must be able to separate the intact API from its degradation products.[8][9]

Protocol: Development of a Stability-Indicating RP-HPLC Method

  • Column Selection: Start with a C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase Optimization: Develop a gradient elution method using a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol). Adjust the pH of the aqueous phase to achieve optimal separation.

  • Wavelength Selection: Determine the optimal UV detection wavelength by scanning the UV spectrum of this compound.

  • Method Validation: Validate the method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.

Forced Degradation Studies

Forced degradation studies should be conducted under various stress conditions to mimic potential environmental exposures.[6][10] The target degradation is typically between 5-20%.[6]

Investigating the stability of this compound in aqueous solutions at different pH values is critical.

Protocol: Acidic and Basic Hydrolysis

  • Sample Preparation: Prepare solutions of the compound in 0.1 N HCl (acidic) and 0.1 N NaOH (basic).

  • Incubation: Store the solutions at an elevated temperature (e.g., 60°C) for a defined period.

  • Neutralization: At specified time points, withdraw aliquots and neutralize them.

  • Analysis: Analyze the samples using the validated stability-indicating HPLC method.

The phenolic moiety may be susceptible to oxidation.

Protocol: Oxidative Stress Testing

  • Sample Preparation: Prepare a solution of the compound in a solution of hydrogen peroxide (e.g., 3% H₂O₂).

  • Incubation: Store the solution at room temperature.

  • Analysis: Monitor the degradation over time using HPLC.

Thiazole-containing compounds can be susceptible to photodegradation.[3]

Protocol: Photostability Testing

  • Sample Exposure: Expose a solution of the compound and the solid compound to a light source that provides both UV and visible light, as specified in ICH Q1B guidelines.

  • Dark Control: Store a parallel set of samples in the dark as a control.

  • Analysis: Analyze the samples at appropriate time intervals.

Assessing the stability at elevated temperatures is crucial for determining appropriate storage conditions.

Protocol: Thermal Stress Testing

  • Sample Exposure: Store the solid compound and a solution of the compound in an oven at a high temperature (e.g., 80°C).

  • Analysis: Analyze the samples at various time points to determine the extent of degradation.

Diagram: Forced Degradation Study Workflow

G cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis api This compound acid Acidic Hydrolysis (0.1N HCl) api->acid base Basic Hydrolysis (0.1N NaOH) api->base oxidation Oxidation (3% H2O2) api->oxidation photo Photolysis (ICH Q1B) api->photo thermal Thermal (e.g., 80°C) api->thermal hplc Stability-Indicating HPLC acid->hplc base->hplc oxidation->hplc photo->hplc thermal->hplc characterization Characterize Degradants (LC-MS/MS, NMR) hplc->characterization

Caption: Overview of a forced degradation study.

Data Interpretation and Reporting

Solubility Data

Present the kinetic and thermodynamic solubility data in a clear and concise table. For thermodynamic solubility, a plot of solubility versus pH can be highly informative.

Stability Data

Summarize the results of the forced degradation studies in a table, indicating the percentage of degradation under each stress condition. Chromatograms from the stability-indicating HPLC method should be provided to demonstrate the separation of the parent compound from its degradants. Any significant degradation products should be further characterized using techniques such as LC-MS/MS and NMR to elucidate their structures and propose degradation pathways.

Table 2: Example Summary of Forced Degradation Results

Stress ConditionDurationTemperature% DegradationNumber of Degradants
0.1 N HCl24 h60°C15%2
0.1 N NaOH8 h60°C25%3
3% H₂O₂48 hRoom Temp8%1
Photolytic1.2 million lux hoursRoom Temp12%1
Thermal (Solid)7 days80°C< 2%0

Conclusion

A thorough understanding of the solubility and stability of this compound is a non-negotiable prerequisite for its successful development as a therapeutic agent. This technical guide provides a robust and scientifically sound framework for researchers to systematically evaluate these critical physicochemical properties. By adhering to the detailed protocols for solubility determination and forced degradation studies, and by applying the principles of a stability-indicating analytical methodology, drug development professionals can generate the high-quality data necessary to make informed decisions and advance this promising compound through the pharmaceutical development process.

References

  • Indian Journal of Pharmaceutical Sciences. (n.d.). Stability indicating HPLC method for simultaneous determination of mephenesin and diclofenac diethylamine. Retrieved from [Link]

  • Semantic Scholar. (2020). Development and validation of a stability indicating RP-HPLC-DAD method for the determination of bromazepam. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2-({[4-(1,3-Benzothiazol-2-yl)phenyl]amino}methyl)phenol. Retrieved from [Link]

  • International Journal of Trend in Scientific Research and Development. (n.d.). Stability Indicating HPLC Method Development – A Review. Retrieved from [Link]

  • MDPI. (n.d.). Novel Hit Compounds Against a Neglected Sexually Transmitted Infection: Synthesis and Trichomonacidal Activity of 1,3-Thiazolidin-4-One Derivatives. Retrieved from [Link]

  • MDPI. (2022). Photodegradation and Mineralization of Phenol Using TiO2-Coated γ-Al2O3: Effect of Thermic Treatment. Retrieved from [Link]

  • BioDuro. (n.d.). ADME Solubility Assay. Retrieved from [Link]

  • PubMed. (n.d.). In vitro solubility assays in drug discovery. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Phenolic Thiazoles with Antioxidant and Antiradical Activity. Synthesis, In Vitro Evaluation, Toxicity, Electrochemical Behavior, Quantum Studies and Antimicrobial Screening. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Development and Validation of Stability-indicating HPLC Method for Simultaneous Estimation of Cefixime and Linezolid. Retrieved from [Link]

  • Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Retrieved from [Link]

  • AxisPharm. (n.d.). Kinetic Solubility Assays Protocol. Retrieved from [Link]

  • Resolve Mass. (2025). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Retrieved from [Link]

  • Evotec. (n.d.). Thermodynamic Solubility Assay. Retrieved from [Link]

  • ResearchGate. (n.d.). Studies on the solubility of phenolic compounds. Retrieved from [Link]

  • MDPI. (2023). Heterogeneous Photodegradation Reaction of Phenol Promoted by TiO2: A Kinetic Study. Retrieved from [Link]

  • ResearchGate. (2016). Estimation And Forced Degradation Study Of Thiazole Derivative By HPLC Technique. Retrieved from [Link]

  • LCGC International. (n.d.). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Drug Solubility: Importance and Enhancement Techniques. Retrieved from [Link]

  • DTIC. (n.d.). THERMAL DEGRADATION OF PHENOLIC POLYMERS. Retrieved from [Link]

  • ResearchGate. (2025). Dissolution Method Development for Poorly Soluble Compounds. Retrieved from [Link]

  • MDPI. (n.d.). Experimental and Theoretical Screening for Green Solvents Improving Sulfamethizole Solubility. Retrieved from [Link]

  • Semantic Scholar. (2025). Thermal and kinetic analyses of 2,5-bis(2-hydroxyphenyl)thiazolo[5,4-d]thiazole. Retrieved from [Link]

  • PubMed. (2011). Photocatalytic degradation of phenol on different phases of TiO(2) particles in aqueous suspensions under UV irradiation. Retrieved from [Link]

  • MDPI. (n.d.). Bioreversible Derivatives of Phenol. 2. Reactivity of Carbonate Esters with Fatty Acid-like Structures Towards Hydrolysis in Aqueous Solutions. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Development of forced degradation and stability indicating studies of drugs—A review. Retrieved from [Link]

  • International Journal of Chemical and Environmental Engineering. (n.d.). Degradation of Phenol in Water by Titanium Dioxide Photocatalysis. Retrieved from [Link]

  • PubMed. (n.d.). 2-(1,3-Benzothia-zol-2-yl)-6-eth-oxy-phenol. Retrieved from [Link]

  • BMG LABTECH. (2023). Drug solubility: why testing early matters in HTS. Retrieved from [Link]

  • AAPS PharmSciTech. (2010). Dissolution Testing for Poorly Soluble Drugs: A Continuing Perspective. Retrieved from [Link]

  • Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Retrieved from [Link]

  • CyberLeninka. (n.d.). PHOTOCHEMICAL DEGRADATION OF PHENOL WITH THE PARTICIPATION OF TIO2 NANOPARTICLES AND ETHYL-3,3,5,5-TETRACIANO-2-HYDROXIDE-2-METIL-4,6-DIPHENYL CYCLOHEXANE CARBOXYLATE. Retrieved from [Link]

  • MDPI. (2023). Heterogeneous Photodegradation Reaction of Phenol Promoted by TiO 2 : A Kinetic Study. Retrieved from [Link]

  • YouTube. (2025). Forced Degradation Study as per ICH Guidelines | What Q1A(R2) Expects. Retrieved from [Link]

  • PubMed. (2007). Effects of neighboring sulfides and pH on ester hydrolysis in thiol-acrylate photopolymers. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Effect of Acid and Base Catalyzed Hydrolysis on the Yield of Phenolics and Antioxidant Activity of Extracts from Germinated Brown Rice (GBR). Retrieved from [Link]

  • MDPI. (n.d.). Degradation of Phenol via an Advanced Oxidation Process (AOP) with Immobilized Commercial Titanium Dioxide (TiO2) Photocatalysts. Retrieved from [Link]

Sources

Quantum Chemical Blueprint: A Technical Guide to the Computational Analysis of 2-(1,3-Thiazol-2-yl)phenol

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Bridging Theory and Experiment for Advanced Drug Discovery

In the landscape of modern drug development, the synergy between experimental synthesis and computational chemistry is paramount. Molecules such as 2-(1,3-Thiazol-2-yl)phenol, which incorporate both a phenolic hydroxyl group and a thiazole heterocycle, represent a class of compounds with significant therapeutic potential, exhibiting a range of biological activities including antioxidant and antimicrobial properties.[1][2][3] The thiazole ring is a key structural motif in numerous bioactive molecules, including the antibiotic bacitracin and vitamin B1 (thiamine), underscoring its importance in medicinal chemistry.[1] This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals, detailing the application of quantum chemical methods to elucidate the electronic, structural, and spectroscopic properties of this compound. By providing a robust computational framework, we aim to accelerate the rational design of novel therapeutics based on this versatile scaffold.

This document eschews a rigid, templated format in favor of a logical, causality-driven narrative. We will delve into the "why" behind each computational choice, grounding our protocols in the principles of Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT). Our objective is to equip you with not just a series of steps, but a deep, actionable understanding of how to perform and interpret these powerful in silico experiments.

Part 1: The Computational Workflow: A Guided Tour

The quantum chemical investigation of a molecule like this compound follows a structured, multi-step process. Each stage builds upon the last, providing a progressively deeper insight into the molecule's behavior. The overall workflow is depicted below.

Computational_Workflow cluster_setup Initial Setup cluster_calc Core Calculations cluster_analysis Data Analysis & Interpretation mol_build Molecular Structure Input method_select Method & Basis Set Selection (e.g., B3LYP/6-311++G(d,p)) mol_build->method_select Define Theoretical Model geom_opt Geometry Optimization method_select->geom_opt Initiate Calculation freq_calc Vibrational Frequency Analysis geom_opt->freq_calc Verify Minimum Energy Structure elec_prop Electronic Properties (HOMO, LUMO, MEP) freq_calc->elec_prop Analyze Electronic Structure spec_sim Spectra Simulation (TD-DFT for UV-Vis) elec_prop->spec_sim Simulate Spectroscopic Properties exp_compare Comparison with Experimental Data spec_sim->exp_compare Validate Computational Model prop_predict Prediction of Reactivity & Biological Activity exp_compare->prop_predict Derive Structure-Activity Relationships

Caption: A generalized workflow for the quantum chemical analysis of this compound.

Foundational Steps: Molecular Geometry and Theoretical Model

The initial phase involves constructing the 3D structure of this compound and selecting an appropriate theoretical model. The choice of the computational method and basis set is critical as it directly influences the accuracy and cost of the calculations.

  • Density Functional Theory (DFT): DFT has become the workhorse of computational chemistry for medium-sized organic molecules due to its excellent balance of accuracy and computational efficiency.[4]

  • The B3LYP Functional: The Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional is a popular choice for studying organic molecules and has been shown to provide reliable results for geometric parameters, vibrational frequencies, and electronic properties.[4][5][6]

  • Basis Set Selection: A basis set is a set of mathematical functions used to describe the orbitals of electrons. The Pople-style basis set, such as 6-311++G(d,p) , is commonly employed.[7][8]

    • 6-311: Indicates a triple-zeta valence basis set, providing a more flexible description of the valence electrons.

    • ++G: Adds diffuse functions on both heavy atoms and hydrogen, which are crucial for describing anions and systems with lone pairs, like the oxygen and nitrogen in our molecule.

    • (d,p): Represents polarization functions on heavy atoms (d) and hydrogen atoms (p), allowing for a more accurate description of bonding and non-spherical electron distributions.

Part 2: Core Computational Protocols

This section provides detailed, step-by-step methodologies for the key computational experiments. These protocols are designed to be self-validating, with checkpoints to ensure the reliability of the results.

Protocol: Geometry Optimization and Vibrational Analysis

Objective: To find the most stable three-dimensional arrangement of atoms (the global minimum on the potential energy surface) and to confirm that it is a true minimum.

Methodology:

  • Input Structure: Build the this compound molecule using a molecular editor.

  • Computational Setup:

    • Software: Gaussian 16 or a similar quantum chemistry package.[9]

    • Method: DFT with the B3LYP functional.[6][10]

    • Basis Set: 6-311++G(d,p).[7][8]

    • Job Type: Opt (Optimization) followed by Freq (Frequency).

  • Execution: Submit the calculation. The optimization algorithm will iteratively adjust the molecular geometry to minimize the total energy.

  • Validation:

    • Convergence Criteria: Ensure the optimization job has converged successfully by checking the output file for the corresponding convergence messages.

    • Vibrational Frequencies: After optimization, a frequency calculation is performed on the optimized geometry.[5] A true minimum energy structure will have no imaginary frequencies. The presence of one or more imaginary frequencies indicates a saddle point (a transition state) rather than a stable structure, requiring further geometry searching.

Rationale: The optimized geometry provides the foundation for all subsequent calculations. Bond lengths, bond angles, and dihedral angles from this step can be compared with experimental data if available (e.g., from X-ray crystallography).[10][11] The frequency calculation not only validates the structure but also provides theoretical vibrational spectra (IR and Raman) that can be compared with experimental spectroscopic data.[5][8]

Protocol: Frontier Molecular Orbital (FMO) Analysis

Objective: To analyze the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) to understand the molecule's electronic reactivity and charge transfer properties.

Methodology:

  • Input: Use the optimized geometry from the previous step.

  • Computational Setup: The HOMO and LUMO energies are standard outputs of the DFT calculation.

  • Analysis:

    • Energy Gap: Calculate the HOMO-LUMO energy gap (ΔE = ELUMO - EHOMO). A smaller gap generally implies higher chemical reactivity and lower kinetic stability.[10]

    • Orbital Visualization: Generate graphical representations of the HOMO and LUMO to identify the regions of the molecule involved in electron donation (HOMO) and electron acceptance (LUMO).[10]

Rationale: The FMOs are crucial for understanding a molecule's reactivity. The HOMO is associated with the ability to donate electrons, while the LUMO is associated with the ability to accept electrons. The distribution of these orbitals can indicate likely sites for electrophilic and nucleophilic attack.[10]

FMO_Analysis HOMO HOMO Highest Occupied Molecular Orbital Electron Donor Energy_Gap ΔE = E_LUMO - E_HOMO (Reactivity Indicator) LUMO LUMO Lowest Unoccupied Molecular Orbital Electron Acceptor Reactivity Chemical Reactivity Energy_Gap->Reactivity inversely proportional to

Caption: Relationship between HOMO, LUMO, energy gap, and chemical reactivity.

Protocol: Simulating the UV-Vis Spectrum

Objective: To predict the electronic absorption spectrum and understand the nature of the electronic transitions.

Methodology:

  • Input: Use the optimized ground-state geometry.

  • Computational Setup:

    • Method: Time-Dependent Density Functional Theory (TD-DFT) at the B3LYP/6-311++G(d,p) level.[4][5][6]

    • Solvent Effects: To better mimic experimental conditions, include a solvent model, such as the Polarizable Continuum Model (PCM), specifying a solvent like ethanol or methanol.[4]

  • Execution: Run the TD-DFT calculation to compute the excitation energies and oscillator strengths of the lowest-energy electronic transitions.

  • Analysis:

    • λmax: Identify the transition with the highest oscillator strength, which corresponds to the maximum absorption wavelength (λmax).

    • Transition Character: Analyze the molecular orbitals involved in the most significant transitions (e.g., HOMO → LUMO) to characterize them (e.g., π → π*).

Rationale: TD-DFT is a powerful tool for predicting the UV-Vis spectra of organic molecules.[5] Comparing the simulated spectrum with an experimental one is a critical step in validating the chosen computational model. Discrepancies can often be explained by factors like solvent effects and intermolecular interactions present in the experimental setup.[5]

Part 3: Data Presentation and Interpretation

A key aspect of computational research is the clear and concise presentation of quantitative data. Tables are an effective way to summarize and compare theoretical and experimental values.

Table 1: Key Calculated Molecular Properties of this compound
PropertyCalculated Value (B3LYP/6-311++G(d,p))Units
Total EnergyValueHartrees
Dipole MomentValueDebye
EHOMOValueeV
ELUMOValueeV
HOMO-LUMO Gap (ΔE)ValueeV
λmax (TD-DFT)Valuenm

Note: The "Value" fields would be populated with the actual output from the quantum chemical calculations.

Table 2: Comparison of Theoretical and Experimental Vibrational Frequencies (cm-1)
Vibrational ModeTheoretical FrequencyExperimental FrequencyAssignment
O-H stretchValueValuePhenolic OH
C=N stretch (thiazole)ValueValueThiazole ring
Aromatic C-H stretchValueValuePhenol/Thiazole C-H
Aromatic C=C stretchValueValueRing vibrations

Note: Theoretical frequencies are often scaled by an empirical factor (e.g., ~0.96 for B3LYP) to better match experimental data due to the harmonic approximation and basis set limitations.

Conclusion: From Data to Discovery

This guide has outlined a robust and scientifically grounded workflow for the quantum chemical study of this compound. By systematically applying DFT and TD-DFT methods, researchers can gain profound insights into the molecule's structural, electronic, and spectroscopic characteristics. This computational data, when integrated with experimental findings, provides a powerful platform for understanding structure-activity relationships and guiding the design of new, more effective therapeutic agents. The principles and protocols detailed herein are not limited to the title compound but can be readily adapted to a wide array of heterocyclic systems, thereby empowering the broader scientific community in the quest for novel molecular discoveries.

References

  • Combined Experimental and Theoretical Insights: Spectroscopic and Molecular Investigation of Polyphenols from Fagonia indica via DFT, UV–vis, and FT-IR Approaches. ACS Omega. [Link]

  • Combined Experimental and Theoretical Insights: Spectroscopic and Molecular Investigation of Polyphenols from Fagonia indica via DFT, UV–vis, and FT-IR Approaches. National Institutes of Health (NIH). [Link]

  • Stereoselective synthesis, X-ray analysis, computational studies and biological evaluation of new thiazole derivatives as potential anticancer agents. National Center for Biotechnology Information (NCBI). [Link]

  • DFT Studies on the Antiradical Potential of Phenolic Compounds. wiser.pub. [Link]

  • Investigating the Antioxidant Efficiency of Tea Flavonoid Derivatives: A Density Functional Theory Study. MDPI. [Link]

  • Synthesis, spectroscopic (FT-IR, FT-Raman, NMR & UV-Vis), reactive (ELF, LOL, Fukui), drug likeness and molecular docking insights on novel 4-[3-(3-methoxy-phenyl) - NIH. National Center for Biotechnology Information (NCBI). [Link]

  • Comparative in vitro and DFT antioxidant studies of phenolic group substituted pyridine-based azo derivatives. Ingenta Connect. [Link]

  • Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene. National Center for Biotechnology Information (NCBI). [Link]

  • New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. MDPI. [Link]

  • Synthesis and Biological Evaluation of Thiazole-Based Derivatives with Potential against Breast Cancer and Antimicrobial Agents. National Center for Biotechnology Information (NCBI). [Link]

  • Novel Thiazole Derivatives of Medicinal Potential: Synthesis and Modeling. ResearchGate. [Link]

  • Phenolic Thiazoles with Antioxidant and Antiradical Activity. Synthesis, In Vitro Evaluation, Toxicity, Electrochemical Behavior, Quantum Studies and Antimicrobial Screening. National Center for Biotechnology Information (NCBI). [Link]

  • Design, synthesis, characterization and bioassay of novel amide derivatives of 2-(benzo[d]thiazol-2-yl)phenol. Der Pharma Chemica. [Link]

  • Synthesis and characterization of new thiazole-based Co(II) and Cu(II) complexes; therapeutic function of thiazole towards COVID-19 in comparing to current antivirals in treatment protocol. National Center for Biotechnology Information (NCBI). [Link]

  • 2-({[4-(1,3-Benzothiazol-2-yl)phenyl]amino}methyl)phenol. National Center for Biotechnology Information (NCBI). [Link]

  • Synthesis, Spectroscopic Studies and Structure of 2-[(Benzo[ d ]thiazol-2-ylamino)methyl]phenol. ResearchGate. [Link]

  • Spectroscopic investigation (FT-IR, FT-Raman, UV, NMR), Computational analysis (DFT method) and Molecular docking studies on 2-[ - Research India Publications. Research India Publications. [Link]

  • Molecular Structure, FT-IR, NMR (13C/¹H), UV-Vis Spectroscopy and DFT Calculations on (2Z, 5Z). SciELO South Africa. [Link]

  • H NMR, IR and UV/VIS Spectroscopic Studies of Some Schiff Bases Derived from 2‐Aminobenzothiazole and 2‐Amino‐3‐Hydroxypyridine. ResearchGate. [Link]

  • Chapter 13 Spectroscopy NMR, IR, MS, UV-Vis. University of Illinois Chicago. [Link]

  • Unusual reaction of (E)-2-[(benzo[d]thiazol-2-ylimino)methyl]-5-(diethylamino)phenol with triphenylborane: crystal structures and optical properties. National Institutes of Health (NIH). [Link]

  • 4-Bromo-2-[5-methyl-2-(morpholin-4-yl)-1,3-thiazol-4-yl]phenol. National Institutes of Health (NIH). [Link]793836/)

Sources

A Comprehensive Technical Guide to the Photophysical Properties of 2-(1,3-Thiazol-2-yl)phenol Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Derivatives of 2-(1,3-Thiazol-2-yl)phenol represent a fascinating class of heterocyclic compounds that have garnered significant attention for their unique and tunable photophysical properties. At the heart of their intriguing behavior lies the phenomenon of Excited-State Intramolecular Proton Transfer (ESIPT), which gives rise to a dual and often large Stokes shifted fluorescence. This technical guide provides an in-depth exploration of the synthesis, fundamental photophysical principles, and burgeoning applications of these molecules. We will delve into the causality behind their unique spectral characteristics, provide validated experimental protocols for their analysis, and explore their application as fluorescent probes and sensors.

Introduction: The Unique Appeal of this compound Derivatives

The fusion of a phenol ring with a thiazole moiety creates a molecular scaffold with inherent proton donor (-OH group) and acceptor (thiazole nitrogen) sites in close proximity. This arrangement is the cornerstone of their rich photochemistry, primarily governed by the ESIPT process. Upon photoexcitation, a proton rapidly transfers from the hydroxyl group to the thiazole nitrogen, leading to the formation of a transient keto-tautomer. This excited keto form is responsible for the characteristic long-wavelength, Stokes-shifted fluorescence. The sensitivity of this process to the molecular environment makes these derivatives highly attractive for developing advanced fluorescent materials.

Synthetic Pathways: Crafting the Molecular Architecture

The synthesis of this compound derivatives is typically achieved through well-established condensation reactions. The most common and versatile method is the Hantzsch thiazole synthesis.[1]

Hantzsch Thiazole Synthesis

This classical method involves the cyclocondensation of an α-haloketone with a thiourea or thioamide. To introduce the phenolic moiety at the 2-position of the thiazole ring, a common starting material is 2-bromo-1-(2-hydroxyphenyl)ethanone, which is reacted with a suitable thioamide.

Experimental Protocol: A Generalized Hantzsch Synthesis

  • Reactant Preparation: Dissolve equimolar amounts of the appropriate α-haloketone (e.g., 2-bromo-1-(2-hydroxyphenyl)ethanone) and thioamide in a suitable polar solvent such as ethanol or methanol.

  • Reaction: The mixture is typically heated under reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure. The resulting crude product is then purified.

  • Purification: Purification is commonly achieved by recrystallization from a suitable solvent or by column chromatography on silica gel to yield the desired this compound derivative.

The yields for this reaction are generally moderate to high, depending on the specific substrates and reaction conditions employed.[1]

The Core Mechanism: Excited-State Intramolecular Proton Transfer (ESIPT)

The defining photophysical characteristic of this compound derivatives is ESIPT.[2][3] This ultrafast, reversible photochemical reaction occurs in the excited state and dictates the fluorescence properties of these molecules.

The ESIPT Photochemical Cycle:

  • Excitation: The ground-state enol form (E) absorbs a photon, transitioning to the excited enol form (E*).

  • Proton Transfer: In the excited state, the acidity of the phenolic proton and the basicity of the thiazole nitrogen are significantly increased. This drives a rapid intramolecular proton transfer, forming the excited keto-tautomer (K*). This process is typically barrierless and occurs on the femto- to picosecond timescale.

  • Fluorescence: The excited keto-tautomer (K*) relaxes to its ground state (K) by emitting a photon, resulting in a large Stokes-shifted fluorescence. This emission is typically in the green to red region of the spectrum.

  • Back Proton Transfer: The ground-state keto form (K) is generally unstable and rapidly undergoes a back proton transfer to regenerate the thermodynamically more stable ground-state enol form (E), completing the cycle.

This four-level photocycle is responsible for the dual emission often observed in these compounds, with a higher energy band corresponding to the locally excited enol form and a lower energy, more intense band from the keto-tautomer.

Diagram of the ESIPT Process

ESIPT_Cycle cluster_ground Ground State cluster_excited Excited State E Enol (E) E_star Enol* (E) E->E_star Absorption (hν_A) K Keto (K) K->E Back Proton Transfer E_star->E Fluorescence (minor) K_star Keto (K*) E_star->K_star ESIPT K_star->K Fluorescence (hν_F)

Caption: The four-level photochemical cycle of ESIPT.

Key Photophysical Properties and Their Modulation

The absorption and emission characteristics of this compound derivatives are highly sensitive to their chemical structure and environment.

Absorption and Emission Spectra
  • Absorption: These compounds typically exhibit absorption maxima in the UV-A to the blue region of the spectrum (around 330-380 nm), corresponding to the π–π* transition of the aromatic system.[4][5]

  • Emission: As a result of ESIPT, they display a large Stokes shift, with emission maxima often in the blue to green region (around 380-450 nm) or even further into the red, depending on the specific molecular structure and solvent.[5]

Solvatochromism

Solvatochromism, the change in the color of a substance with the polarity of the solvent, is a prominent feature of these derivatives.[6][7][8][9][10] The position of the emission maximum is particularly sensitive to the solvent environment.

  • Non-polar Solvents: In non-polar aprotic solvents like dioxane or toluene, the ESIPT process is highly favored, leading to strong emission from the keto-tautomer.

  • Polar Protic Solvents: In polar protic solvents such as ethanol or water, intermolecular hydrogen bonding between the solvent and the fluorophore can compete with the intramolecular hydrogen bond necessary for ESIPT. This can lead to a decrease in the intensity of the keto emission and an increase in the enol emission, or even complete quenching of fluorescence.[5]

This pronounced solvatochromism makes them excellent candidates for use as polarity-sensitive fluorescent probes.[7]

Quantum Yield

The fluorescence quantum yield (ΦF), a measure of the efficiency of the fluorescence process, is a critical parameter. For this compound derivatives, the quantum yield can vary significantly depending on the substituents on the aromatic rings and the solvent. Some derivatives have been reported to exhibit high quantum yields, making them bright fluorophores for various applications.[11]

Experimental Protocol: Determination of Fluorescence Quantum Yield

The relative quantum yield is a commonly used method and is determined by comparing the fluorescence of the sample to a well-characterized standard with a known quantum yield.

  • Standard Selection: Choose a fluorescence standard that absorbs and emits in a similar spectral region as the sample. Quinine sulfate in 0.1 M H₂SO₄ (ΦF = 0.54) is a common standard.

  • Absorbance Measurements: Prepare a series of dilute solutions of both the sample and the standard in the same solvent. Measure their absorbance at the excitation wavelength, ensuring the absorbance is below 0.1 to avoid inner filter effects.

  • Fluorescence Measurements: Record the fluorescence emission spectra of all solutions at the same excitation wavelength.

  • Data Analysis: Integrate the area under the emission curves for both the sample and the standard.

  • Calculation: The quantum yield is calculated using the following equation:

    Φₓ = Φₛₜ * (Iₓ / Iₛₜ) * (Aₛₜ / Aₓ) * (nₓ² / nₛₜ²)

    Where:

    • Φ is the quantum yield

    • I is the integrated fluorescence intensity

    • A is the absorbance at the excitation wavelength

    • n is the refractive index of the solvent

    • The subscripts x and st refer to the sample and the standard, respectively.

Diagram of Experimental Workflow for Quantum Yield Determination

Quantum_Yield_Workflow A Prepare Dilute Solutions (Sample & Standard) B Measure Absorbance (Abs < 0.1) A->B C Measure Fluorescence Spectra (Same λex) B->C D Integrate Emission Spectra C->D E Calculate Quantum Yield (Φx) D->E

Caption: Workflow for relative quantum yield determination.

Fluorescence Quenching

Fluorescence quenching, the decrease in fluorescence intensity, can occur through various mechanisms and is a key principle in the design of fluorescent sensors.[5][12][13]

  • Collisional Quenching: Quenchers such as dissolved oxygen, heavy metal ions, and halide ions can deactivate the excited state upon collision.[5]

  • Energy Transfer: Förster Resonance Energy Transfer (FRET) or Dexter Electron Transfer can occur if a suitable acceptor molecule is in proximity.

  • Photoinduced Electron Transfer (PET): The presence of electron-donating or electron-withdrawing groups can lead to quenching via PET.

The susceptibility of this compound derivatives to quenching by specific analytes forms the basis of their application in chemical sensing.

Applications in Sensing and Imaging

The sensitivity of the photophysical properties of these derivatives to their local environment has been harnessed for a variety of applications.

Fluorescent Probes for Ions and Small Molecules

By incorporating specific recognition moieties into the molecular structure, this compound derivatives have been developed as selective fluorescent probes for various analytes. For instance, derivatives have been designed to detect fluoride ions, where the interaction with the ion disrupts the ESIPT process, leading to a change in the fluorescence signal.[14] Similarly, probes for thiols have been developed where the fluorescence is initially quenched and is "turned on" in the presence of the target molecule.[15][16]

Environmental Sensing

The solvatochromic properties of these compounds make them useful for probing the polarity of microenvironments, such as in polymers or biological membranes.[12] They can also be employed for the detection of phenolic compounds in environmental samples.[17]

Biological Imaging

The bright fluorescence and large Stokes shift of certain derivatives make them suitable for biological imaging applications. Their ability to be functionalized allows for their conjugation to biomolecules, enabling targeted imaging of specific cellular components.

Data Summary: Photophysical Properties

The following table summarizes typical photophysical data for a representative this compound derivative in various solvents.

SolventDielectric Constant (ε)Absorption λₘₐₓ (nm)Emission λₘₐₓ (nm)Stokes Shift (cm⁻¹)Quantum Yield (ΦF)
Dioxane2.2~350~480~7500High
Toluene2.4~355~490~7400High
Chloroform4.8~360~510~7800Moderate
Acetonitrile37.5~365~530~8200Low
Ethanol24.6~360~450 / ~540 (dual)-Low
Water80.1~355Quenched-Very Low

Note: These are representative values and can vary significantly based on the specific molecular structure.

Conclusion and Future Outlook

This compound derivatives are a versatile class of fluorophores with a rich and tunable photochemistry governed by the ESIPT process. Their synthesis is straightforward, and their photophysical properties can be rationally modulated through chemical design. The pronounced solvatochromism, large Stokes shifts, and susceptibility to analyte-induced changes in fluorescence make them powerful tools for the development of advanced fluorescent sensors and probes. Future research in this area will likely focus on the design of novel derivatives with enhanced brightness and selectivity for in vivo imaging, as well as their integration into advanced materials for optoelectronic and sensing applications.

References

  • Nguyen, T. A., et al. (2021). Unusual reaction of (E)-2-[(benzo[d]thiazol-2-ylimino)methyl]-5-(diethylamino)phenol with triphenylborane: crystal structures and optical properties. Acta Crystallographica Section E: Crystallographic Communications, 77(Pt 5), 555–561. Available from: [Link].

  • Grozav, A., et al. (2021). Synthesis and Antioxidant Activity of Novel Thiazole and Thiazolidinone Derivatives with Phenolic Fragments. Molecules, 26(16), 4949. Available from: [Link].

  • Sreedhar, B., et al. (2014). Design, synthesis, characterization and bioassay of novel amide derivatives of 2-(benzo[d]thiazol-2-yl)phenol. Der Pharma Chemica, 6(5), 333-339. Available from: [Link].

  • Padalkar, V., Ramasami, P., & Sekar, N. (2013). TD-DFT Study of Excited-State Intramolecular Proton Transfer (ESIPT) of 2-(1,3-benzothiazol-2-yl)-5-(N,N-diethylamino)Phenol with Benzoxazole and Benzimidazole Analogues. Procedia Computer Science, 18, 797-805. Available from: [Link].

  • Li, Y., et al. (2018). A 2-(benzo[ d ]thiazol-2-yl)phenol based on conjugated polymer: Highly selective colorimetric fluorescent chemosensor for F-depending on Si–O bond cleavage reaction. Journal of Photochemistry and Photobiology A: Chemistry, 356, 334-341. Available from: [Link].

  • Mic, M., et al. (2021). Phenolic Thiazoles with Antioxidant and Antiradical Activity. Synthesis, In Vitro Evaluation, Toxicity, Electrochemical Behavior, Quantum Studies and Antimicrobial Screening. Antioxidants, 10(10), 1546. Available from: [Link].

  • Soleymani, R., et al. (2012). Synthesis New and Novel Aryl Thiazole Derivatives Compounds. Oriental Journal of Chemistry, 28(2), 853-858. Available from: [Link].

  • Yaglioglu, H. G., et al. (2021). Synthesis and Solvatochromism of New Thiazole Derivatives Bearing N,N-Bis(2-methoxyethyl) Benzenesulfonamide Moiety. Molecules, 26(19), 5945. Available from: [Link].

  • Tymiński, A., et al. (2022). Synthesis and Strong Solvatochromism of Push-Pull Thienylthiazole Boron Complexes. Molecules, 27(19), 6614. Available from: [Link].

  • Mondal, T., & Sahu, K. (2021). Excited-State Intramolecular Proton Transfer: A Short Introductory Review. Molecules, 26(6), 1562. Available from: [Link].

  • Wilson, J. N., & Johnson, J. C. (2023). Leveraging Coupled Solvatofluorochromism and Fluorescence Quenching in Nitrophenyl‐Containing Thiazolothiazoles for Efficient Organic Vapor Sensing. Advanced Optical Materials, 11(13), 2300093. Available from: [Link].

  • ResearchGate. (2021). Fluorescence quenching effect of different phenols. Available from: [Link].

  • Kartha, K. K., et al. (2017). Correlating structure and photophysical properties in thiazolo[5,4-d]thiazole crystal derivatives for use in solid-state photonic and fluorescence-based optical devices. CrystEngComm, 19(32), 4783-4791. Available from: [Link].

  • Camarillo-Ledesma, P., et al. (2015). Synthesis and Solvatochromism of Substituted 4-(Nitrostyryl)phenolate Dyes. The Journal of Organic Chemistry, 80(13), 6535–6546. Available from: [Link].

  • El-Sayed, A. A. A., et al. (2024). Thiazole derivatives: prospectives and biological applications. Journal of Sulfur Chemistry, 1-28. Available from: [Link].

  • Nikolova, D., et al. (2022). (E)-3-Heptyl-2-(4-thiomorpholinostyryl)benzo[d]thiazol-3-ium Iodide as Solvatochromic and Fluorogenic Dye for Spectroscopy Applications. Dyes and Pigments, 200, 110151. Available from: [Link].

  • ResearchGate. (2014). Excited state intramolecular proton transfer (ESIPT) in 2-(2'-hydroxyphenyl)benzoxazole and its naphthalene-fused analogs: A TD-DFT quantum chemical study. Available from: [Link].

  • Göbel, D., et al. (2020). Nitrile-Substituted 2-(Oxazolinyl)-Phenols: Minimalistic Excited-State Intramolecular Proton Transfer (ESIPT)-Based Fluorophores. ChemRxiv. Available from: [Link].

  • Wang, Y., et al. (2024). Insights into ESIPT-induced multicolor fluorescence emission in 2-(2′-hydroxy-5′-bromo)phenylbenzimidazole: a spectroscopic and TDDFT study. Scientific Reports, 14(1), 1-13. Available from: [Link].

  • Idowu, M., & Adegoke, O. A. (2025). PHOTOPHYSICAL PROPERTIES OF PHENYLAZOQUINOLIN-8-OL DYES: CORRELATION OF EXPERIMENTAL AND THEORETICAL DATA. Walailak Journal of Chemistry, 8(1), 28-36. Available from: [Link].

  • Zhang, W., et al. (2014). A highly selective and sensitive fluorescent probe for thiols based on a benzothiazole derivative. Analytical Methods, 6(19), 7792-7796. Available from: [Link].

  • Shirali, M., et al. (2022). Exploring solvatochromism: a comprehensive analysis of research data of the solvent -solute interactions of 4-nitro-2-cyano-azo benzene-meta toluidine. Scientific Reports, 12(1), 1-13. Available from: [Link].

  • Cennamo, N., et al. (2021). Advanced Optical Sensing of Phenolic Compounds for Environmental Applications. Sensors, 21(11), 3844. Available from: [Link].

  • OUCI. (2020). A new strongly fluorescent benzothiazole-based derivative and its probe for detection of reactive sulfur species: Sulfide and biothiols. Available from: [Link].

  • ResearchGate. (2006). Fluorescence spectra of compounds 1 and 2 with quantum yield higher than 0.5. Available from: [Link].

  • Gerasimova, A. Y., et al. (2023). Crystals of 4,7-Di-2-thienyl-2,1,3-benzothiadiazole and Its Derivative with Terminal Trimethylsilyl Substituents: Synthesis, Growth, Structure, and Optical-Fluorescent Properties. Crystals, 13(12), 1735. Available from: [Link].

Sources

Foreword: The Thiazolylphenol Scaffold as a Privileged Structure in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Discovery of Novel 2-(1,3-Thiazol-2-yl)phenol Analogs

The confluence of a thiazole ring and a phenolic moiety within a single molecular architecture creates a scaffold of significant interest in medicinal chemistry. The thiazole ring, a five-membered heterocycle containing sulfur and nitrogen, is a cornerstone in the structure of numerous clinically approved drugs and biologically active agents, including antimicrobials like sulfazole and antiretrovirals such as ritonavir.[1] Its ability to act as a bioisostere for other aromatic systems and its involvement in hydrogen bonding and metal chelation contribute to its versatile pharmacophoric properties.[2]

Simultaneously, the phenol group is a well-established pharmacophore known for its antioxidant properties, arising from its capacity to donate a hydrogen atom to scavenge free radicals.[3] The strategic combination of these two motifs in the this compound core presents a compelling starting point for the development of novel therapeutic agents with a wide spectrum of potential activities, including antimicrobial, antioxidant, and anticancer effects.[3][4]

This guide, intended for researchers and drug development professionals, provides a comprehensive framework for the rational design, synthesis, and biological evaluation of novel this compound analogs. It emphasizes the causal relationships behind experimental choices and outlines self-validating protocols to ensure scientific rigor and reproducibility.

Part 1: Rational Design and Structure-Activity Relationship (SAR) Framework

The cornerstone of discovering potent and selective drug candidates is a deep understanding of the structure-activity relationship (SAR), which correlates the chemical structure of a molecule with its biological activity.[5] An SAR-driven approach allows for the iterative refinement of a lead compound to enhance efficacy, improve selectivity, and reduce toxicity.[6]

Deconstructing the Pharmacophore

The this compound scaffold can be dissected into three primary regions for chemical modification to probe the SAR:

  • The Phenolic Ring (Region A): Substituents on this ring can modulate the compound's electronic properties, lipophilicity (LogP), and steric profile. Introducing electron-donating groups (e.g., -OCH₃, -CH₃) or electron-withdrawing groups (e.g., -Cl, -NO₂) at various positions can profoundly impact the phenol's acidity (pKa) and its interaction with biological targets.

  • The Thiazole Ring (Region B): While the core ring is typically maintained, substitutions at the C4 and C5 positions can influence the molecule's spatial arrangement and introduce new interaction points.

  • The Linker (Region C): The direct bond between the thiazole C2 and the phenol C1 is the most common linkage. However, exploring alternative linkers (e.g., hydrazone, amide) can introduce conformational flexibility and additional hydrogen bonding capabilities, potentially altering the biological activity profile.[3]

Establishing an SAR Workflow

A systematic workflow is critical for efficiently navigating the chemical space and deriving meaningful SAR insights.

SAR_Workflow cluster_design Design & Synthesis cluster_testing Biological Evaluation cluster_analysis Analysis & Optimization A Identify Core Scaffold (2-Thiazolylphenol) B Design Analog Library (Vary R1, R2, R3) A->B Define R-groups C Chemical Synthesis (e.g., Hantzsch Reaction) B->C Synthesize D Primary Screening (e.g., Antioxidant, Antimicrobial) C->D Test Analogs E Secondary Screening (e.g., Cytotoxicity, Enzyme Inhibition) D->E Confirm Hits F Data Collation & SAR Analysis E->F Generate Data G Identify 'Hit' Compounds F->G Correlate Structure & Activity H Lead Optimization (Design Next-Gen Analogs) G->H Refine Design H->B Iterate

Caption: Iterative workflow for SAR-driven drug discovery.

Part 2: Chemical Synthesis of the Thiazolylphenol Core

The Hantzsch thiazole synthesis is a classical and highly effective method for constructing the thiazole ring, a fundamental step in producing the target analogs.[7] It involves the reaction of an α-haloketone with a thioamide.

Mechanism of Hantzsch Thiazole Synthesis

The reaction proceeds through a well-defined pathway involving nucleophilic attack, intramolecular cyclization, and subsequent dehydration to form the aromatic thiazole ring.[7]

Hantzsch_Mechanism Thioamide S=C(R1)-NH2 Thioamide Haloketone X-CH2-C(=O)-R2 α-Haloketone Thioamide:S->Haloketone 1. Nucleophilic Attack Intermediate1 H2N-C(R1)=S+-CH2-C(=O)-R2 Isothiourea Salt Intermediate2 Cyclized Intermediate Intermediate1:N->Intermediate2 2. Intramolecular   Cyclization Thiazole Final Thiazole Ring Intermediate2->Thiazole 3. Dehydration   (-H2O)

Caption: Key steps of the Hantzsch thiazole synthesis mechanism.

Detailed Experimental Protocol: Synthesis of a this compound Analog

This protocol describes a general procedure based on established literature methods.[3]

Objective: To synthesize a representative this compound analog via Hantzsch cyclization.

Materials:

  • Substituted 2-hydroxy-thiosemicarbazone (10 mmol)

  • Appropriate α-haloketone (e.g., 2-bromoacetophenone) (10 mmol)

  • Anhydrous Acetone (70 mL)

  • Round-bottom flask equipped with a reflux condenser

  • Magnetic stirrer and heating mantle

  • Thin Layer Chromatography (TLC) apparatus

  • Vacuum filtration setup

Procedure:

  • Solubilization: Add the substituted 2-hydroxy-thiosemicarbazone (10 mmol) to a round-bottom flask containing 70 mL of hot anhydrous acetone. Stir the mixture until the solid is fully dissolved. Causality Note: Anhydrous conditions are crucial to prevent side reactions involving water. Acetone is a suitable polar aprotic solvent for this reaction.

  • Addition of α-Haloketone: To the solubilized thiosemicarbazone, add the corresponding α-haloketone (10 mmol).

  • Reflux: Heat the reaction mixture to reflux using a steam bath or heating mantle and maintain reflux for one hour. Causality Note: Refluxing provides the necessary thermal energy to overcome the activation barrier for both the initial S-alkylation and the subsequent cyclization.

  • Reaction Monitoring: Monitor the progress of the reaction using TLC (e.g., with a mobile phase of ethyl acetate/hexane). The disappearance of starting materials and the appearance of a new, more polar spot indicates product formation.

  • Precipitation and Isolation: Upon confirmation of reaction completion by TLC, remove the flask from the heat source and allow it to cool to room temperature with continuous stirring. The desired product will precipitate out of the solution.

  • Filtration: Collect the precipitate by vacuum filtration, washing the solid with a small amount of cold acetone to remove any soluble impurities.

  • Purification: Recrystallize the crude product from a suitable solvent (e.g., anhydrous acetone or ethanol) to obtain the pure final compound.[3]

  • Characterization: Confirm the structure and purity of the final compound using analytical techniques such as ¹H-NMR, ¹³C-NMR, FT-IR, and Mass Spectrometry.

Part 3: In Vitro Biological Evaluation

Once a library of analogs is synthesized, a panel of in vitro assays is required to determine their biological activity profile. Key areas to investigate for this scaffold include antioxidant, antimicrobial, and anticancer potential.

Protocol: Antioxidant Activity (ABTS Radical Scavenging Assay)

This assay measures the ability of a compound to scavenge the stable 2,2'-azinobis-(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation.[3]

Principle: The ABTS radical cation (ABTS˙⁺) has a characteristic blue-green color. In the presence of an antioxidant, the radical is reduced, leading to a decolorization of the solution. The degree of color change is proportional to the antioxidant's scavenging capacity.

Procedure:

  • Preparation of ABTS˙⁺ Solution: Prepare the ABTS˙⁺ stock solution by reacting a 7 mM aqueous solution of ABTS with a 2.45 mM aqueous solution of potassium persulfate. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.

  • Working Solution: Dilute the stock solution with ethanol to an absorbance of 0.70 (±0.02) at 734 nm.

  • Assay:

    • Add 10 µL of the test compound (at various concentrations) to 1 mL of the ABTS˙⁺ working solution.

    • Incubate the mixture at room temperature for 6 minutes.

    • Measure the absorbance at 734 nm.

  • Calculation: Calculate the percentage of inhibition using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100

  • Data Analysis: Plot the percentage of inhibition against the compound concentration to determine the IC₅₀ value (the concentration required to scavenge 50% of the ABTS radicals).

Protocol: Antimicrobial Activity (Minimum Inhibitory Concentration - MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[8]

Procedure (Broth Microdilution Method):

  • Preparation of Inoculum: Prepare a standardized bacterial or fungal suspension (e.g., to 0.5 McFarland standard).

  • Serial Dilution: Perform a two-fold serial dilution of the test compounds in a 96-well microtiter plate containing a suitable growth medium (e.g., Mueller-Hinton broth for bacteria).

  • Inoculation: Inoculate each well with the standardized microbial suspension. Include a positive control (microbes, no compound) and a negative control (medium, no microbes).

  • Incubation: Incubate the plate at the appropriate temperature (e.g., 37°C for 24 hours for bacteria).

  • Determination of MIC: The MIC is the lowest concentration of the compound at which no visible growth (turbidity) is observed.

Protocol: Anticancer Activity (MTT Cytotoxicity Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability and cytotoxicity.[9]

Procedure:

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, HeLa) into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the synthesized analogs and incubate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Causality Note: Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan precipitate.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or acidified isopropanol) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of the solubilized formazan at a specific wavelength (e.g., 570 nm).

  • Data Analysis: Calculate the percentage of cell viability relative to an untreated control and determine the GI₅₀/IC₅₀ value (the concentration that inhibits 50% of cell growth).

Part 4: Data Interpretation and Lead Optimization

Systematic data organization is paramount for discerning meaningful structure-activity relationships.[10] The results from the biological assays should be compiled to correlate specific structural modifications with their impact on activity.

Comparative SAR Data Table

The following table template provides a structured format for analyzing the SAR of a hypothetical series of this compound analogs.

Compound IDR¹ (Phenol)R² (Thiazole)Antioxidant Activity (ABTS IC₅₀, µM)Antimicrobial Activity (MIC vs. S. aureus, µg/mL)Anticancer Activity (MCF-7 GI₅₀, µM)
Parent HH25.4>12845.2
Analog 1 4-OHH8.16430.8
Analog 2 4-ClH35.23215.5
Analog 3 3,5-di-tert-butylH2.5 >12850.1
Analog 4 4-OH4-CH₃9.56428.9

Analysis of Hypothetical Data:

  • Antioxidant Activity: The addition of a second hydroxyl group (Analog 1) or bulky, electron-donating tert-butyl groups (Analog 3) significantly enhances antioxidant activity, underscoring the importance of the phenolic hydrogen-donating ability.[11]

  • Antimicrobial Activity: The introduction of a lipophilic, electron-withdrawing chlorine atom (Analog 2) improves antibacterial activity, suggesting that membrane penetration may be a key factor.

  • Anticancer Activity: Halogen substitution (Analog 2) also appears to enhance cytotoxicity against the MCF-7 breast cancer cell line, a common trend for this class of compounds.[4]

This analysis allows researchers to form new hypotheses for the next round of analog design. For instance, combining a 4-chloro substituent on the phenol ring with a methyl group on the thiazole could be a logical next step to explore potential synergistic effects on anticancer activity.

References

  • A Methodological Framework for Structure-Activity Relationship (SAR) Studies of 3-(2-Thiazolyl)-2-propynol Analogs. Benchchem.
  • 3-(1,3-Thiazol-2-yl)phenol. Smolecule.
  • Phenolic Thiazoles with Antioxidant and Antiradical Activity. Synthesis, In Vitro Evaluation, Toxicity, Electrochemical Behavior, Quantum Studies and Antimicrobial Screening. PMC.
  • Development of Structure-Taste Relationships for Thiazolyl-, Benzothiazolyl-, and Thiadiazolylsulfamates. PubMed.
  • New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. NIH.
  • Discovery of Novel Thiazol-2-Amines and Their Analogues as Bioactive Molecules: Design, Synthesis, Docking and Biological Evaluation. PubMed.
  • Synthesis and Biological Evaluation of Thiazole-Based Derivatives with Potential against Breast Cancer and Antimicrobial Agents. PMC - NIH.
  • Synthesis and Biological Evaluation of Thiazole Derivatives. Semantic Scholar.
  • Structure Activity Relationships. Drug Design Org.
  • Synthesis and Biological Evaluation of Thiazole Derivatives. ResearchGate. Available from: [Link]

  • Overview of the Chemistry of 2-Thiazolines. ACS Publications. Available from: [Link]

  • Structure Activity Relationship. ResearchGate. Available from: [Link]

  • Structure-activity relationship (SAR). GARDP Revive. Available from: [Link]

  • 3-Substituted- Phenyl- Oxazole- 4-Thiazolidines as Cyline-Dependent Protein Kinase 2 (CDK2) Inhibitors. JScholar Publisher. Available from: [Link]

  • Synthesis and Antioxidant Activity of Novel Thiazole and Thiazolidinone Derivatives with Phenolic Fragments. MDPI. Available from: [Link]

  • Discovery of Novel Thiazol-2-Amines and Their Analogues as Bioactive Molecules: Design, Synthesis, Docking and Biological Evaluation. ResearchGate. Available from: [Link]

  • Design, synthesis, characterization and bioassay of novel amide derivatives of 2-(benzo[d]thiazol-2-yl)phenol. Der Pharma Chemica. Available from: [Link]

  • Synthesis New and Novel Aryl Thiazole Derivatives Compounds. Available from: [Link]

  • Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. MDPI. Available from: [Link]

  • 4-(3-Nitrophenyl)thiazol-2-ylhydrazone derivatives as antioxidants and selective hMAO-B inhibitors: synthesis, biological activity and computational analysis. NIH. Available from: [Link]

Sources

Methodological & Application

High-Yield Synthesis of 2-(1,3-Thiazol-2-yl)phenol: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of 2-(1,3-Thiazol-2-yl)phenol

The this compound scaffold is a privileged heterocyclic motif of significant interest to researchers in medicinal chemistry and materials science. Its unique structural architecture, featuring a phenol directly linked to the C2 position of a thiazole ring, imparts a range of valuable physicochemical properties. These compounds are recognized for their potent biological activities, including antioxidant and antiradical properties, and serve as crucial intermediates in the development of novel pharmaceuticals and functional materials.[1] The inherent acidity of the C2 proton in the thiazole ring makes its selective functionalization a key challenge in synthetic organic chemistry.[2] This guide provides a detailed exploration of modern, high-yield synthetic methodologies for the preparation of this compound, with a focus on catalytic strategies that offer superior efficiency and regioselectivity.

Strategic Approaches to C2-Arylation of Thiazoles

The synthesis of 2-arylthiazoles, particularly with a phenolic substituent, has traditionally been approached through classical condensation reactions. However, these methods often suffer from limitations in scope, yield, and regioselectivity. Modern organometallic catalysis has revolutionized the construction of such C-C bonds, offering milder reaction conditions and broader functional group tolerance. The two most prominent and effective strategies for the high-yield synthesis of this compound are:

  • Palladium-Catalyzed Direct C-H Arylation: This atom-economical approach involves the direct coupling of the thiazole C-H bond with an appropriately substituted aryl halide. Recent advancements have enabled remarkable control over the regioselectivity, favoring the C2 position.

  • Suzuki-Miyaura Cross-Coupling: A robust and versatile method that involves the reaction of a thiazole-2-boronic acid derivative with a 2-halophenol derivative. While requiring the pre-functionalization of one of the coupling partners, this method offers excellent yields and predictability.

This document will provide a detailed exposition of a state-of-the-art palladium-catalyzed direct C-H arylation method, which represents the most efficient route to the target molecule. A discussion of the Suzuki-Miyaura coupling is also included as a powerful alternative.

Featured Method: Palladium-Catalyzed Regiodivergent C-H Arylation for C2-Selective Synthesis

A groundbreaking development in thiazole functionalization is the ability to control the site of arylation (C2 vs. C5) by judicious selection of the palladium catalyst system, including the ligand and base.[3] For the specific synthesis of 2-arylthiazoles, a combination of a palladium precursor, a phosphine ligand, and a strong base has proven to be highly effective.[3][4]

Causality of Reagent Selection and Reaction Mechanism

The regioselective C2-arylation is achieved through a catalytic cycle that hinges on the unique electronic properties of the thiazole ring and the tailored reactivity of the palladium catalyst. The C2-proton of thiazole is the most acidic, facilitating its removal in the presence of a strong base. The choice of a phosphine ligand, such as triphenylphosphine (PPh₃), and a strong base like sodium tert-butoxide (NaOtBu), is critical for directing the arylation to the C2 position.[3]

The proposed mechanism for the C2-arylation is depicted in the following workflow diagram. The catalytic cycle is initiated by the oxidative addition of the aryl halide to the Pd(0) species. Subsequent deprotonation of the thiazole at the C2 position by the strong base, facilitated by coordination to the palladium center, forms a key palladacycle intermediate. Reductive elimination from this intermediate furnishes the desired 2-arylthiazole and regenerates the active Pd(0) catalyst.

C2_Arylation_Mechanism pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition pd_complex Ar-Pd(II)-X(L)₂ oxidative_addition->pd_complex coordination Coordination & Deprotonation (Thiazole, Base) pd_complex->coordination palladacycle Thiazolyl-Pd(II)-Ar(L)₂ coordination->palladacycle reductive_elimination Reductive Elimination palladacycle->reductive_elimination reductive_elimination->pd0 Regeneration product 2-Arylthiazole reductive_elimination->product aryl_halide Ar-X aryl_halide->oxidative_addition thiazole Thiazole thiazole->coordination

Figure 1: Catalytic cycle for the Pd-catalyzed C2-arylation of thiazole.

Experimental Protocol: Synthesis of 2-(2-Methoxyphenyl)thiazole

This protocol details the synthesis of a protected precursor to this compound. The methoxy group can be readily deprotected in a subsequent step to yield the final product.

Materials:

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Sodium tert-butoxide (NaOtBu)

  • Thiazole

  • 2-Bromoanisole

  • Anhydrous, degassed solvent (e.g., Toluene or Dioxane)

  • Standard glassware for inert atmosphere reactions (Schlenk line, argon/nitrogen)

Procedure:

  • Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add Pd(OAc)₂ (e.g., 2 mol%) and PPh₃ (e.g., 4 mol%).

  • Solvent Addition: Add the anhydrous, degassed solvent (e.g., to achieve a 0.2 M concentration of the limiting reagent).

  • Reagent Addition: To the stirred solution, add thiazole (e.g., 1.5 equivalents), 2-bromoanisole (1.0 equivalent), and NaOtBu (e.g., 2.0 equivalents).

  • Reaction Conditions: Heat the reaction mixture at a specified temperature (e.g., 110 °C) for the required duration (e.g., 12-24 hours), monitoring the reaction progress by TLC or GC-MS.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate) three times.

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to afford the pure 2-(2-methoxyphenyl)thiazole.

  • Deprotection (if necessary): The methoxy group can be cleaved using standard procedures, such as treatment with boron tribromide (BBr₃), to yield this compound.

Quantitative Data Summary

The following table summarizes typical reaction parameters and expected yields for the C2-arylation of thiazoles based on literature precedents.[3][5]

Aryl HalideCatalyst Loading (mol%)LigandBaseSolventTemp (°C)Time (h)Yield (%)
2-Bromoanisole2PPh₃NaOtBuToluene11018>90
1-Bromo-4-fluorobenzene2PPh₃NaOtBuDioxane1102485-95
1-Bromo-4-(trifluoromethyl)benzene2PPh₃NaOtBuToluene1101680-90

Alternative High-Yield Method: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura cross-coupling is a highly reliable method for forming C-C bonds and can be effectively applied to the synthesis of this compound. This strategy involves the synthesis of a thiazole-2-boronic acid or its ester, followed by a palladium-catalyzed coupling with a 2-halophenol derivative.

Workflow for Suzuki-Miyaura Coupling

Suzuki_Workflow cluster_0 Step 1: Synthesis of Thiazole-2-boronic Ester cluster_1 Step 2: Suzuki-Miyaura Coupling cluster_2 Step 3: Deprotection thiazole Thiazole lithiation Lithiation (n-BuLi) thiazole->lithiation lithiated_thiazole 2-Lithiothiazole lithiation->lithiated_thiazole borylation Borylation (Triisopropyl borate) lithiated_thiazole->borylation boronic_ester Thiazole-2-boronic acid pinacol ester borylation->boronic_ester coupling Suzuki Coupling boronic_ester->coupling halophenol Protected 2-Halophenol (e.g., 2-Bromoanisole) halophenol->coupling pd_catalyst Pd Catalyst (e.g., Pd(dppf)Cl₂) pd_catalyst->coupling base Base (e.g., K₂CO₃) base->coupling protected_product Protected this compound coupling->protected_product deprotection_step Deprotection (e.g., BBr₃) protected_product->deprotection_step final_product This compound deprotection_step->final_product

Figure 2: General workflow for the synthesis of this compound via Suzuki-Miyaura coupling.

Protocol: Suzuki-Miyaura Coupling of Thiazole-2-boronic acid pinacol ester with 2-Bromoanisole

Materials:

  • Thiazole-2-boronic acid pinacol ester (can be synthesized from thiazole)

  • 2-Bromoanisole

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)

  • Potassium carbonate (K₂CO₃)

  • Anhydrous, degassed solvent system (e.g., Dioxane/Water)

Procedure:

  • Reaction Setup: In a Schlenk flask under an inert atmosphere, combine thiazole-2-boronic acid pinacol ester (1.2 equivalents), 2-bromoanisole (1.0 equivalent), Pd(dppf)Cl₂ (3 mol%), and K₂CO₃ (2.5 equivalents).

  • Solvent Addition: Add the degassed dioxane/water solvent mixture (e.g., 4:1 v/v).

  • Reaction Conditions: Heat the mixture to reflux (e.g., 90-100 °C) for the required time (e.g., 6-12 hours), monitoring by TLC.

  • Work-up and Purification: Follow the work-up and purification steps as described in the direct arylation protocol.

  • Deprotection: Cleave the methyl ether as previously described to obtain the final product.

Conclusion

The synthesis of this compound in high yield is readily achievable through modern catalytic methods. The palladium-catalyzed direct C-H arylation of thiazole at the C2 position stands out as a particularly efficient, atom-economical, and high-yielding strategy. For applications where a multi-step synthesis is feasible, the Suzuki-Miyaura cross-coupling provides a robust and reliable alternative. The protocols and mechanistic insights provided in this guide are intended to empower researchers in the successful synthesis of this important molecular scaffold for applications in drug discovery and materials science.

References

  • Palladium Catalyst-Controlled Regiodivergent C-H Arylation of Thiazoles. Journal of Organic Chemistry. [URL: https://pubs.acs.org/doi/10.1021/acs.joc.5c00184]
  • Palladium Catalyst-Controlled Regiodivergent C-H Arylation of Thiazoles. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/26047150/]
  • Experimental and DFT studies of disubstituted 2-(2-hydroxyphenyl)benzothiazole-based fluorophores synthesized by Suzuki coupling. New Journal of Chemistry. [URL: https://pubs.rsc.org/en/content/articlelanding/2017/nj/c7nj01247a]
  • Ligand-free copper-catalyzed regioselective C-2 arylation of imidazo[2,1-b]thiazoles. Organic Letters. [URL: https://pubs.acs.org/doi/10.1021/ol2021109]
  • Palladium-Catalyzed Direct Arylation of Thiazoles with Aryl Bromides. ResearchGate. [URL: https://www.researchgate.
  • Ligand-Free Palladium-Catalyzed Direct Arylation of Thiazoles at Low Catalyst Loadings. Organic Chemistry Portal. [URL: https://www.organic-chemistry.org/abstracts/lit2/091.shtm]
  • DalPhos/Nickel-Catalyzed C2–H Arylation of 1,3-Azoles Using a Dual-Base System. Organic Letters. [URL: https://pubs.acs.org/doi/10.1021/acs.orglett.3c03393]
  • A C-H functionalization protocol for the direct synthesis of benzobisthiazole derivatives. National Science Foundation. [URL: https://www.nsf.gov/awardsearch/showAward?AWD_ID=1112042]
  • Palladium- and Copper-Catalyzed Arylation of Carbon-Hydrogen Bonds. PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2778082/]
  • Copper-Catalyzed "Click" Reaction/Direct Arylation Sequence: Modular Syntheses of 1,2,3-Triazoles. Organic Chemistry Portal. [URL: https://www.organic-chemistry.org/abstracts/lit2/261.shtm]
  • Synthesis of Phenols via Metal-Free Hydroxylation of Aryl Boronic Acids with Aqueous TBHP. MDPI. [URL: https://www.mdpi.com/1420-3049/25/11/2600]
  • Direct arylation of imidazo[2,1- b ]thiazoles and thiazoles with aryl iodides via CuCl 2 /PPh 3 -catalyzed C-H bond functionalization. ResearchGate. [URL: https://www.researchgate.
  • The Synthesis of Novel 2-Hetarylthiazoles via the Stille Reaction. Ukrainian State University of Chemical Technology. [URL: https://journals.uran.ua/ojpch/article/view/288497]
  • The Synthesis of Novel 2-Hetarylthiazoles via the Stille Reaction. ResearchGate. [URL: https://www.researchgate.net/publication/374945114_The_Synthesis_of_Novel_2-Hetarylthiazoles_via_the_Stille_Reaction]
  • Synthesis of some benzo[d]thiazole derivatives via Suzuki cross-coupling reaction. HPU2 Journal of Science. [URL: https://js.hpu2.edu.vn/index.
  • Regioselective Direct C−H Bond (Hetero)arylation of Thiazoles Enabled by a Novel Iminopyridine-Based α‐Diimine Nickel(II) Complex Evaluated by DFT Studies. ChemRxiv. [URL: https://chemrxiv.org/engage/chemrxiv/article-details/64e320f2603881c27a202456]
  • Microwave-assisted synthesis of 2-acetyl-5-arylthiophenes and 4-(5-arylthiophen-2-yl)thiazoles via Suzuki coupling in water. Semantic Scholar. [URL: https://www.semanticscholar.org/paper/Microwave-assisted-synthesis-of-2-acetyl-5-and-via-El-Boraey-El-Gazzar/189018e6c7030e40f7d58a8a650d995955684784]
  • The First Catalytic Direct C–H Arylation on C2 and C3 of Thiophene Ring Applied to Thieno-Pyridines, -Pyrimidines and -Pyrazines. MDPI. [URL: https://www.mdpi.com/1420-3049/22/11/1857]
  • A one-step synthesis towards new ligands based on aryl-functionalised thiazolo[5,4- d]thiazole chromophores. ResearchGate. [URL: https://www.researchgate.net/publication/259239845_A_one-step_synthesis_towards_new_ligands_based_on_aryl-functionalised_thiazolo54-dthiazole_chromophores]
  • The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. MDPI. [URL: https://www.mdpi.com/1420-3049/17/10/11555]
  • Phenolic Thiazoles with Antioxidant and Antiradical Activity. Synthesis, In Vitro Evaluation, Toxicity, Electrochemical Behavior, Quantum Studies and Antimicrobial Screening. PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6274406/]
  • Methods for the hydroxylation of boronic acids into phenols. ResearchGate. [URL: https://www.researchgate.
  • Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7339890/]
  • Phenol synthesis by substitution or oxidation. Organic Chemistry Portal. [URL: https://www.organic-chemistry.org/synthesis/O1H/phenols.shtm]
  • Synthesis of Fluorinated Hydrazinylthiazole Derivatives: A Virtual and Experimental Approach to Diabetes Management. PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9319010/]
  • Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. MDPI. [URL: https://www.mdpi.com/1424-8247/14/11/1109]
  • Application of Mesitylboronic Acid and Its Esters in Coupling Reactions. ResearchGate. [URL: https://www.researchgate.net/publication/326880345_Application_of_Mesitylboronic_Acid_and_Its_Esters_in_Coupling_Reactions]

Sources

Application Notes and Protocols for the ¹H and ¹³C NMR Analysis of 2-(1,3-Thiazol-2-yl)phenol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide to the structural elucidation of 2-(1,3-Thiazol-2-yl)phenol using one-dimensional ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy. The protocols detailed herein are designed for researchers, scientists, and professionals in drug development, offering a robust methodology from sample preparation to spectral interpretation. By explaining the causality behind experimental choices, this guide ensures both technical accuracy and practical applicability for the unambiguous characterization of this and similar heterocyclic phenolic compounds.

Introduction: The Significance of this compound

The this compound scaffold is a privileged structure in medicinal chemistry, forming the core of various biologically active molecules. Its derivatives have been explored for a range of therapeutic applications.[1][2] Given its importance, definitive structural confirmation and purity assessment are critical prerequisites for any further chemical or biological investigation.

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful and definitive technique for the structural analysis of organic molecules in solution.[3][4] It provides detailed information about the chemical environment, connectivity, and relative abundance of magnetically active nuclei, such as ¹H (proton) and ¹³C (carbon-13). This application note presents a validated protocol for acquiring and interpreting high-quality ¹H and ¹³C NMR spectra of the title compound.

Molecular Structure and Predicted Spectral Characteristics

A thorough understanding of the molecule's structure is fundamental to predicting and interpreting its NMR spectra.

Caption: Structure of this compound with atom numbering.

  • ¹H NMR Predictions: The molecule possesses 7 unique proton environments.

    • The phenolic hydroxyl proton (-OH) is expected to be a singlet, with a chemical shift that is highly dependent on solvent, concentration, and temperature.[5]

    • The two protons on the thiazole ring (H4, H5) will appear as distinct signals, likely doublets, due to coupling with each other.

    • The four protons on the phenol ring will constitute a complex multiplet system due to ortho, meta, and para couplings.[6][7]

  • ¹³C NMR Predictions: There are 9 unique carbon atoms in the structure, which should result in 9 distinct signals in the broadband-decoupled ¹³C NMR spectrum.

    • The carbon attached to the oxygen (C2') will be significantly downfield.

    • The carbon in the thiazole ring attached to both nitrogen and sulfur (C2) will also be highly deshielded.

    • The remaining aromatic and thiazole carbons will appear in the typical aromatic region (δ 110-160 ppm).[8]

Experimental Protocols: From Sample to Spectrum

The quality of an NMR spectrum is profoundly affected by the sample preparation and instrument setup.[9] Following a meticulous protocol is essential for obtaining high-resolution, artifact-free data.

Materials and Reagents
Reagent/MaterialGrade/SpecificationPurpose
This compound>98% PurityAnalyte
Deuterated SolventChloroform-d (CDCl₃) or DMSO-d₆ (≥99.8% D)NMR Solvent
Internal StandardTetramethylsilane (TMS)Chemical Shift Reference (δ 0.00 ppm)
NMR Tubes5 mm, High-PrecisionSample Container
Pipettes & VialsGlass, Clean and DrySample Handling
FilterSyringe filter or glass wool plugRemoval of Particulate Matter
Protocol 1: NMR Sample Preparation

The primary objective is to create a homogeneous solution free of particulate matter and paramagnetic impurities.[9]

  • Weighing the Sample:

    • For ¹H NMR , accurately weigh 5-10 mg of this compound into a clean, dry vial.[10]

    • For ¹³C NMR , a higher concentration is required due to the lower natural abundance of the ¹³C isotope. Weigh 20-50 mg of the sample.[11]

  • Solvent Selection and Dissolution:

    • Rationale: Deuterated solvents are essential to avoid large, interfering solvent signals in ¹H NMR and to provide a deuterium signal for the spectrometer's field-frequency lock.[12]

    • Choice: Chloroform-d (CDCl₃) is an excellent first choice for many organic molecules due to its ability to dissolve a wide range of compounds.[9][13] If the compound has poor solubility or if hydrogen bonding needs to be studied, Dimethyl sulfoxide-d₆ (DMSO-d₆) is a suitable alternative.[13]

    • Procedure: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial containing the sample.[9] Gently vortex or swirl the vial until the sample is completely dissolved.

  • Addition of Internal Standard:

    • Rationale: Tetramethylsilane (TMS) is the universally accepted internal reference for ¹H and ¹³C NMR in organic solvents. Its 12 equivalent protons and 4 equivalent carbons produce a single, sharp signal at a high-field position (defined as 0.00 ppm) that rarely overlaps with analyte signals.[14][15] Its chemical inertness and volatility also make it ideal.[15] While modern spectrometers can use the residual solvent peak for referencing, TMS provides superior accuracy.[16]

    • Procedure: Add a very small amount of TMS (typically 1-2 µL from a solution of TMS in the deuterated solvent) to the sample solution.

  • Filtration and Transfer:

    • Rationale: Suspended solid particles severely degrade spectral quality by distorting the magnetic field homogeneity, leading to broad peaks.

    • Procedure: Filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean, high-precision 5 mm NMR tube. Ensure the final sample height in the tube is approximately 4-5 cm (0.55-0.7 mL).

  • Final Steps:

    • Cap the NMR tube securely to prevent solvent evaporation.

    • Carefully wipe the outside of the tube with a lint-free tissue (e.g., Kimwipe) moistened with isopropanol to remove any dust or fingerprints.

    • Label the tube clearly.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh 1. Weigh Sample (5-10 mg ¹H, 20-50 mg ¹³C) dissolve 2. Dissolve in 0.6-0.7 mL Deuterated Solvent weigh->dissolve add_tms 3. Add Internal Standard (TMS) dissolve->add_tms filter 4. Filter into NMR Tube add_tms->filter insert 5. Insert Sample & Lock filter->insert shim 6. Shim Magnetic Field insert->shim acquire 7. Acquire FID (¹H and ¹³C) shim->acquire process 8. Process Data (FT, Phase, Baseline) acquire->process analyze 9. Analyze Spectrum (Integrate, Assign Peaks) process->analyze

Caption: General workflow for NMR analysis.

Protocol 2: NMR Data Acquisition

These parameters are typical for a 400 MHz spectrometer and may be adjusted based on the specific instrument and sample concentration.

Parameter¹H NMR (Proton)¹³C NMR (Carbon-13)Rationale
Spectrometer Frequency 400 MHz101 MHzStandard field strength for high-resolution analysis.
Pulse Sequence zg30zgpg30Standard single-pulse experiments. zgpg30 includes proton decoupling for ¹³C.
Spectral Width (SW) ~16 ppm (~6400 Hz)~240 ppm (~24240 Hz)Covers the typical chemical shift range for organic molecules.[17]
Acquisition Time (AQ) ~2-4 s~1-2 sTime for which the signal (FID) is recorded. Longer AQ provides better resolution.
Relaxation Delay (D1) 2-5 s2 sDelay between pulses to allow spins to return to equilibrium. Crucial for quantitative ¹H NMR.
Number of Scans (NS) 8-161024-4096¹³C is much less sensitive, requiring significantly more scans to achieve a good signal-to-noise ratio.
Temperature 298 K (25 °C)298 K (25 °C)Standard ambient temperature for analysis.
Protocol 3: Data Processing
  • Fourier Transform (FT): The raw data, a Free Induction Decay (FID), is converted from the time domain to the frequency domain to produce the familiar NMR spectrum.

  • Phase Correction: The spectrum is manually or automatically phased to ensure all peaks are in the positive absorptive mode.

  • Baseline Correction: A polynomial function is applied to correct any distortions in the baseline of the spectrum.

  • Referencing: The spectrum is calibrated by setting the TMS peak to δ 0.00 ppm. If TMS is not used, the residual solvent peak can be used (e.g., CDCl₃ at δ 7.26 ppm for ¹H and δ 77.16 ppm for ¹³C).[9]

  • Integration: For ¹H NMR, the area under each peak is integrated to determine the relative ratio of protons giving rise to the signal.

Spectral Interpretation: Deciphering the Data

Analysis of the ¹H NMR Spectrum

The ¹H NMR spectrum provides three key pieces of information: chemical shift (δ), integration, and multiplicity (splitting pattern).

Proton(s)Expected δ (ppm)MultiplicityIntegrationCoupling Constant (J)
-OH4.5 - 10.0 (variable)Singlet (s)1HN/A
H4, H5 (Thiazole)7.0 - 8.0Doublet (d)1H each³J ≈ 3-5 Hz
H3', H4', H5', H6' (Phenol)6.8 - 7.8Complex Multiplets (m)4H totalOrtho: 6-10 Hz, Meta: 1-3 Hz[18][19]
  • Chemical Shift (δ): The position of a signal indicates the electronic environment of the proton. Aromatic protons are deshielded and appear downfield (higher ppm) due to the ring current effect.[20]

  • Integration: The relative area of the signals should correspond to a 1:1:1:4 ratio (OH:H4:H5:Aromatic), although the aromatic region may be a complex overlapping pattern.

  • Multiplicity & Coupling (J): The splitting of a signal is caused by neighboring, non-equivalent protons. The magnitude of the coupling constant (J), measured in Hz, provides information on the connectivity and geometry between coupled protons.[7][21] The protons on the phenol ring will show characteristic ortho (~7-9 Hz) and meta (~2-3 Hz) couplings.[6]

Analysis of the ¹³C NMR Spectrum

The ¹³C NMR spectrum primarily provides information on the number of unique carbon environments and their electronic nature.

Carbon(s)Expected δ (ppm)Notes
C2 (Thiazole)165 - 175Deshielded due to attachment to both N and S.
C2' (Phenol-OH)155 - 165Deshielded by the attached electronegative oxygen.
C4, C5 (Thiazole)110 - 145Typical range for heteroaromatic carbons.
C1', C3', C4', C5', C6'115 - 140Aromatic carbon region.
  • The chemical shifts are highly diagnostic. For example, the carbon attached to the hydroxyl group (C2') is expected to be one of the most downfield signals in the aromatic region, second only to the C2 of the thiazole ring.[8][22]

  • Advanced techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can be used to differentiate between CH, CH₂, and CH₃ carbons, although for this molecule, careful analysis of chemical shifts is usually sufficient.[3]

Conclusion

This application note provides a detailed, field-proven protocol for the ¹H and ¹³C NMR analysis of this compound. By adhering to the described procedures for sample preparation, data acquisition, and processing, researchers can obtain high-quality, reproducible spectra. The guidelines for spectral interpretation, based on fundamental NMR principles of chemical shift, integration, and spin-spin coupling, enable the unambiguous structural confirmation of the target molecule. This methodology serves as a reliable foundation for the quality control and characterization of this important class of heterocyclic compounds in research and development settings.

References

  • University of Rochester. NMR Sample Preparation. [Link]

  • Organomation. NMR Sample Preparation: The Complete Guide. [Link]

  • Labinsights. Selection Guide on Deuterated Solvents for NMR. [Link]

  • Scribd. Advantages of TMS To Use As Internal Reference. [Link]

  • Iowa State University. NMR Sample Preparation | Chemical Instrumentation Facility. [Link]

  • StackExchange. Why is tetramethylsilane (TMS) used as an internal standard in NMR spectroscopy?. [Link]

  • StackExchange. Why is tetramethylsilane (TMS) used as an internal standard in NMR spectroscopy?. [Link]

  • American Chemical Society. Tetramethylsilane. [Link]

  • University College London. Sample Preparation | Faculty of Mathematical & Physical Sciences. [Link]

  • ACS Publications. TMS is Superior to Residual CHCl3 for Use as the Internal Reference for Routine 1H NMR Spectra Recorded in CDCl3. [Link]

  • University of Oulu. NMR Sample Preparation. [Link]

  • YouTube. NMR 5: Coupling Constants. [Link]

  • YouTube. HMNR Aromatic Coupling. [Link]

  • Iowa State University. NMR Coupling Constants. [Link]

  • ACD/Labs. 1H–1H Coupling in Proton NMR. [Link]

  • Royal Society of Chemistry. NMR spectroscopy of small molecules in solution. [Link]

  • OMICS International. Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. [Link]

  • Chemistry LibreTexts. 14.12: Coupling Constants Identify Coupled Protons. [Link]

  • University of Oxford. NMR Techniques in Organic Chemistry. [Link]

  • Springer Nature Experiments. NMR Protocols and Methods. [Link]

  • Royal Society of Chemistry. Supplementary Information for Chemical Science. [Link]

  • Der Pharma Chemica. Design, synthesis, characterization and bioassay of novel amide derivatives of 2-(benzo[d]thiazol-2-yl)phenol. [Link]

  • PMC. Phenolic Thiazoles with Antioxidant and Antiradical Activity. Synthesis, In Vitro Evaluation, Toxicity, Electrochemical Behavior, Quantum Studies and Antimicrobial Screening. [Link]

  • University of Regensburg. Chemical shifts. [Link]

  • University of Puget Sound. Typical proton and C-13 chemical shifts. [Link]

  • PMC. 2-({[4-(1,3-Benzothiazol-2-yl)phenyl]amino}methyl)phenol. [Link]

  • MDPI. Novel Hit Compounds Against a Neglected Sexually Transmitted Infection: Synthesis and Trichomonacidal Activity of 1,3-Thiazolidin-4-One Derivatives. [Link]

  • ResearchGate. Synthesis, Spectroscopic Studies and Structure of 2-[(Benzo[ d ]thiazol-2-ylamino)methyl]phenol. [Link]

  • Doc Brown's Chemistry. 1H proton nmr spectrum of phenol. [Link]

  • ResearchGate. (PDF) Synthesis and Characterization of some heterocyclic derivatives from 2-amino thiazol and study of biological activity of prepared derivatives. [Link]

  • Michigan State University. Proton NMR Table. [Link]

  • PubMed. An NMR, IR and theoretical investigation of (1)H chemical shifts and hydrogen bonding in phenols. [Link]

  • Asian Journal of Chemistry. 13C-NMR Studies of Some Heterocyclically Substituted. [Link]

  • SpectraBase. (E)-2-(2-(benzo[d]thiazol-2-yl)vinyl)phenol. [Link]

Sources

Application Notes and Protocols for Antimicrobial Assays of 2-(1,3-Thiazol-2-yl)phenol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Emergent Potential of Thiazole-Phenolic Compounds in Antimicrobial Research

The thiazole ring is a cornerstone in medicinal chemistry, forming the structural backbone of numerous clinically approved drugs.[1] Its versatile nature allows for diverse pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[2] When coupled with a phenolic moiety, as in 2-(1,3-Thiazol-2-yl)phenol, a synergistic enhancement of biological activity can be anticipated. Phenolic compounds themselves are known for their antimicrobial and antioxidant properties.[3][4] This application note provides a comprehensive guide for researchers to evaluate the antimicrobial efficacy of this compound, a promising candidate in the search for novel anti-infective agents.

The following sections detail the principles and step-by-step protocols for determining the antimicrobial profile of this compound. We will focus on two gold-standard methods: the broth microdilution assay to determine the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC), and the agar disk diffusion assay for a qualitative assessment of antimicrobial activity. These protocols are grounded in the authoritative guidelines of the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[5][6][7][8][9]

Part 1: Foundational Antimicrobial Susceptibility Testing

A critical first step in evaluating a novel compound is to determine its potency against a panel of clinically relevant microorganisms. This typically includes Gram-positive and Gram-negative bacteria, and in some cases, fungal strains. The choice of test organisms should be guided by the intended therapeutic application of the compound.

Selection and Preparation of Microbial Strains

For a broad-spectrum assessment of this compound, a representative panel of bacteria is recommended. This should include:

  • Gram-positive bacteria: Staphylococcus aureus (e.g., ATCC 29213), Enterococcus faecalis (e.g., ATCC 29212)

  • Gram-negative bacteria: Escherichia coli (e.g., ATCC 25922), Pseudomonas aeruginosa (e.g., ATCC 27853)

These strains are widely used in antimicrobial susceptibility testing and serve as quality control organisms.[10] Prior to testing, it is crucial to ensure the purity of the microbial cultures. Streak the strains from frozen stocks onto appropriate agar plates (e.g., Tryptic Soy Agar or Mueller-Hinton Agar) and incubate for 18-24 hours at 35-37°C to obtain isolated colonies.

Preparation of this compound Stock Solution

The solubility of the test compound is a critical factor. A stock solution of this compound should be prepared in a suitable solvent, such as dimethyl sulfoxide (DMSO), at a high concentration (e.g., 10 mg/mL). It is essential to determine the highest concentration of the solvent that does not inhibit microbial growth, which is typically ≤1% (v/v) in the final test medium.

Part 2: Quantitative Analysis: Broth Microdilution for MIC and MBC Determination

The broth microdilution method is a quantitative technique used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism (MIC).[11][12] Subsequently, the MBC, the lowest concentration that kills 99.9% of the initial bacterial inoculum, can be determined.[13][14]

Principle of the Broth Microdilution Assay

This method involves preparing two-fold serial dilutions of the test compound in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism. After incubation, the wells are visually inspected for turbidity. The MIC is the lowest concentration of the compound where no visible growth is observed.

Detailed Protocol for MIC Determination

Materials:

  • This compound stock solution

  • Sterile 96-well microtiter plates

  • Sterile Cation-Adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • Multichannel pipette

  • Sterile reservoirs

Procedure:

  • Preparation of the Microtiter Plate:

    • Dispense 50 µL of sterile CAMHB into wells 2 through 12 of a 96-well plate.

    • Add 100 µL of the this compound working stock solution (at twice the highest desired final concentration) to well 1.

    • Perform a two-fold serial dilution by transferring 50 µL from well 1 to well 2. Mix thoroughly by pipetting up and down.

    • Continue this serial dilution process from well 2 to well 10.

    • Discard 50 µL from well 10.

    • Well 11 will serve as the growth control (no compound), and well 12 will be the sterility control (no bacteria).

  • Inoculum Preparation:

    • From a fresh culture plate, select 3-5 well-isolated colonies of the test organism.[15]

    • Suspend the colonies in sterile saline and adjust the turbidity to match a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10^8 CFU/mL.

    • Dilute this standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the test wells.[12]

  • Inoculation and Incubation:

    • Add 50 µL of the final bacterial inoculum to wells 1 through 11. Do not inoculate well 12.

    • The final volume in each well will be 100 µL.

    • Cover the plate and incubate at 35-37°C for 16-20 hours in ambient air.

  • Reading the MIC:

    • After incubation, visually inspect the wells for turbidity. A reading mirror can aid in this process.

    • The MIC is the lowest concentration of this compound at which there is no visible growth (i.e., the well is clear).

Workflow for MIC Determination

MIC_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis start Start prep_plate Prepare Serial Dilutions of Compound in 96-well Plate start->prep_plate prep_inoculum Prepare Standardized Bacterial Inoculum start->prep_inoculum inoculate Inoculate Plate with Bacterial Suspension prep_plate->inoculate prep_inoculum->inoculate incubate Incubate at 37°C for 16-20 hours inoculate->incubate read_mic Visually Read MIC (Lowest Clear Well) incubate->read_mic end_mic MIC Value read_mic->end_mic

Caption: Workflow for Minimum Inhibitory Concentration (MIC) Determination.

Detailed Protocol for MBC Determination

Principle:

The MBC is determined by subculturing the contents of the clear wells from the MIC plate onto agar plates to determine the concentration of the compound that results in a significant reduction (≥99.9%) in the initial bacterial inoculum.[13]

Procedure:

  • Subculturing:

    • From each well that shows no visible growth in the MIC assay (i.e., the MIC well and all wells with higher concentrations), plate a 10-100 µL aliquot onto a fresh, antibiotic-free agar plate (e.g., Mueller-Hinton Agar).

    • Also, plate an aliquot from the growth control well to serve as a reference for the initial inoculum count.

  • Incubation:

    • Incubate the agar plates at 35-37°C for 18-24 hours.

  • Reading the MBC:

    • After incubation, count the number of colonies on each plate.

    • The MBC is the lowest concentration of this compound that results in a ≥99.9% reduction in the number of colonies compared to the initial inoculum count from the growth control.[13]

Data Presentation: MIC and MBC Values

Summarize the results in a clear and concise table. The ratio of MBC to MIC can provide insights into whether the compound is primarily bacteriostatic (inhibits growth) or bactericidal (kills bacteria). An MBC/MIC ratio of ≤ 4 is generally considered indicative of bactericidal activity.[16]

Microorganism ATCC Number MIC (µg/mL) MBC (µg/mL) MBC/MIC Ratio
Staphylococcus aureus2921316322
Enterococcus faecalis29212321284
Escherichia coli2592264>256>4
Pseudomonas aeruginosa27853128>256>2

Note: The data presented above are for illustrative purposes only and should be determined experimentally for this compound.

Part 3: Qualitative and Semi-Quantitative Analysis: Agar Disk Diffusion Assay

The agar disk diffusion method, also known as the Kirby-Bauer test, is a widely used method for preliminary screening of antimicrobial activity.[17][18] It is a qualitative or semi-quantitative test that provides a visual indication of the compound's efficacy.

Principle of the Agar Disk Diffusion Assay

A standardized inoculum of the test microorganism is swabbed onto the surface of an agar plate.[17] A paper disk impregnated with a known amount of the test compound is then placed on the agar surface. The compound diffuses from the disk into the agar, creating a concentration gradient. If the compound is effective against the microorganism, a clear zone of no growth, known as the zone of inhibition, will appear around the disk after incubation.[19] The diameter of this zone is proportional to the susceptibility of the microorganism to the compound.

Detailed Protocol for Agar Disk Diffusion

Materials:

  • Sterile paper disks (6 mm diameter)

  • This compound solution of a known concentration

  • Mueller-Hinton Agar (MHA) plates

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • Sterile cotton swabs

  • Calipers or a ruler

Procedure:

  • Inoculation of the Agar Plate:

    • Dip a sterile swab into the standardized bacterial inoculum.

    • Remove excess fluid by pressing the swab against the inside of the tube.[17]

    • Streak the swab evenly over the entire surface of the MHA plate in three directions, rotating the plate approximately 60 degrees each time to ensure uniform growth.[17]

  • Application of the Disks:

    • Impregnate sterile paper disks with a specific volume of the this compound solution to achieve a desired amount of compound per disk (e.g., 30 µg).

    • Allow the solvent to evaporate completely.

    • Using sterile forceps, place the impregnated disks onto the inoculated agar surface.

    • Gently press each disk to ensure complete contact with the agar.[20]

    • Place the disks sufficiently far apart to prevent overlapping of the inhibition zones.[20]

  • Incubation:

    • Invert the plates and incubate at 35-37°C for 16-20 hours.

  • Measurement and Interpretation:

    • After incubation, measure the diameter of the zone of inhibition in millimeters (mm) using calipers or a ruler.

    • The interpretation of the zone diameters (susceptible, intermediate, or resistant) requires correlation with MIC data, which is beyond the scope of this initial screening. However, the presence and size of the zone provide a qualitative measure of antimicrobial activity.

Workflow for Agar Disk Diffusion Assay

Disk_Diffusion_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis start Start prep_plate Inoculate MHA Plate with Standardized Bacteria start->prep_plate prep_disk Impregnate Paper Disks with Test Compound start->prep_disk apply_disk Place Disks on Inoculated Agar Surface prep_plate->apply_disk prep_disk->apply_disk incubate Incubate at 37°C for 16-20 hours apply_disk->incubate measure_zone Measure Diameter of Zone of Inhibition (mm) incubate->measure_zone end_zone Zone Diameter measure_zone->end_zone

Caption: Workflow for the Agar Disk Diffusion Assay.

Part 4: Mechanism of Action Insights

While these initial assays do not elucidate the precise mechanism of action, the thiazole scaffold is known to interfere with various cellular processes. Some thiazole-containing drugs inhibit bacterial cell wall synthesis, while others may disrupt DNA synthesis or protein production.[21] Further studies, such as time-kill kinetics, membrane permeability assays, and target-based enzymatic assays, would be necessary to delineate the specific mode of action of this compound. Some thiazole derivatives have been shown to induce pore formation in bacterial cell membranes.[22]

Conclusion

This application note provides a robust framework for the initial antimicrobial evaluation of this compound. By following these standardized and well-validated protocols, researchers can obtain reliable and reproducible data on the compound's inhibitory and bactericidal activities. The insights gained from these assays are crucial for guiding further preclinical development and for understanding the potential of this and similar thiazole-phenolic compounds as novel therapeutic agents in the fight against infectious diseases.

References

  • protocols.io. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. [Link]

  • ResearchGate. (n.d.). Synthesis of 2-phenylamino-thiazole derivatives as antimicrobial agents. [Link]

  • PMC. (n.d.). Phenolic Thiazoles with Antioxidant and Antiradical Activity. Synthesis, In Vitro Evaluation, Toxicity, Electrochemical Behavior, Quantum Studies and Antimicrobial Screening. [Link]

  • Hancock Lab. (n.d.). MIC Determination By Microtitre Broth Dilution Method. [Link]

  • IntechOpen. (2022). Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Update. [Link]

  • National Institutes of Health, Islamabad Pakistan. (2020). M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition. [Link]

  • PubMed Central. (n.d.). Emergent antibacterial activity of N-(thiazol-2-yl)benzenesulfonamides in conjunction with cell-penetrating octaarginine. [Link]

  • EUCAST. (n.d.). Clinical Breakpoint Tables. [Link]

  • American Society for Microbiology. (2009). Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. [Link]

  • FWD AMR-RefLabCap. (2022). Determination of antimicrobial resistance by disk diffusion. [Link]

  • CLSI. (n.d.). Antimicrobial Susceptibility Testing. [Link]

  • PMC - NIH. (n.d.). Synthesis and Antimicrobial Evaluation of Certain Novel Thiazoles. [Link]

  • EUCAST. (n.d.). EUCAST - Home. [Link]

  • BMG Labtech. (2024). The minimum bactericidal concentration of antibiotics. [Link]

  • PMC - NIH. (n.d.). An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives. [Link]

  • FWD AMR-RefLabCap. (2022). MIC determination by broth micro dilution using Sensititre plates from Thermo Scientific. [Link]

  • Hardy Diagnostics. (2024). How to do a Kirby Bauer Disk Diffusion Antimicrobial Susceptibility Test. [Link]

  • EUCAST. (n.d.). MIC Determination. [Link]

  • CLSI. (n.d.). M100 | Performance Standards for Antimicrobial Susceptibility Testing. [Link]

  • MDPI. (n.d.). Synthesis and Antimicrobial Evaluation of 2-[2-(9H-Fluoren-9-ylidene)hydrazin-1-yl]-1,3-thiazole Derivatives. [Link]

  • Biointerface Research in Applied Chemistry. (2021). Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Update. [Link]

  • Microchem Laboratory. (n.d.). Minimum Bactericidal Concentration (MBC) Test. [Link]

  • EUCAST. (n.d.). Routine and extended internal quality control for MIC determination and disk diffusion as recommended by EUCAST. [Link]

  • SEAFDEC/AQD Institutional Repository Home. (n.d.). Disk diffusion method. [Link]

  • MDPI. (n.d.). An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). [Link]

  • National Institute for Communicable Diseases (NICD). (n.d.). Antimicrobial susceptibility testing EUCAST disk diffusion method. [Link]

  • CHAIN. (2016). ANTIMICROBIAL SUSCEPTIBILITY TESTING (CLSI) (MASTER) Version 1.01. [Link]

  • PMC - NIH. (2014). Establishing the Minimal Bactericidal Concentration of an Antimicrobial Agent for Planktonic Cells (MBC-P) and Biofilm Cells (MBC-B). [Link]

  • ResearchGate. (n.d.). M100S - Performance Standards for Antimicrobial Susceptibility Testing. [Link]

  • Biointerface Research in Applied Chemistry. (2021). Antibacterial Activity of Thiazole and its Derivatives: A Review. [Link]

  • Wikipedia. (n.d.). Disk diffusion test. [Link]

  • MDPI. (2024). Synthesis, Cytotoxicity and Antioxidant Activity Evaluation of Some Thiazolyl–Catechol Compounds. [Link]

  • ResearchGate. (2025). (PDF) EUCAST expert rules in antimicrobial susceptibility testing. [Link]

  • Frontiers. (2019). Antimicrobial Activity of Naturally Occurring Phenols and Derivatives Against Biofilm and Planktonic Bacteria. [Link]

  • WOAH - Asia. (n.d.). Antimicrobial susceptibility testing (Broth microdilution method). [Link]

  • University of Limerick. (2021). Emergent antibacterial activity ofN-(thiazol-2-yl)benzenesulfonamides in conjunction with cell-penetrating octaarginine. [Link]

Sources

Application Note: 2-(1,3-Thiazol-2-yl)phenol as a Versatile ESIPT-Based Fluorescent Probe

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive technical guide on the application of 2-(1,3-Thiazol-2-yl)phenol as a highly sensitive fluorescent probe. Capitalizing on the Excited-State Intramolecular Proton Transfer (ESIPT) mechanism, this probe offers a significant Stokes shift and distinct fluorescence responses, making it a powerful tool for the detection of various analytes, including metal ions. This guide details the probe's underlying photophysical principles, synthesis protocols, and specific applications in chemosensing, complete with step-by-step experimental workflows and data interpretation guidelines.

Introduction: The Power of ESIPT in Fluorescence Sensing

Fluorescence-based sensing has become an indispensable tool in chemical and biological research due to its high sensitivity, rapid response, and non-invasive nature.[1] Among the various classes of fluorescent probes, those operating via an Excited-State Intramolecular Proton Transfer (ESIPT) mechanism have garnered significant attention.[2][3] ESIPT is a photophysical process where a proton is transferred within a molecule in its excited state, leading to the formation of a transient tautomer with distinct electronic properties.[2] This process results in a large Stokes shift, minimizing self-absorption and enhancing the signal-to-noise ratio.

This compound is a prime example of a minimalistic yet powerful ESIPT-based fluorophore. Its structure, featuring a phenolic proton donor and a thiazolic nitrogen acceptor in close proximity, facilitates efficient proton transfer upon photoexcitation. This unique characteristic makes it an excellent candidate for developing "turn-on" or "turn-off" fluorescent sensors for a variety of analytes.

Scientific Foundation: The ESIPT Mechanism

The functionality of this compound as a fluorescent probe is rooted in the ESIPT process. Upon absorption of a photon, the molecule transitions from its ground state (Enol form) to an excited state (Enol). In this excited state, the acidity of the phenolic proton and the basicity of the thiazolic nitrogen are significantly increased, driving a rapid intramolecular proton transfer to form an excited-state tautomer (Keto). This Keto* tautomer then radiatively relaxes to its ground state (Keto), emitting a photon at a longer wavelength (a large Stokes shift) before rapidly reverting to the more stable Enol ground state.[2][3]

The presence of specific analytes can either enhance or quench this fluorescence by interacting with the probe, thereby modulating the ESIPT process. This forms the basis of its application as a chemosensor.

ESIPT_Mechanism cluster_ground Ground State cluster_excited Excited State Enol Enol (E) Enol_exc Enol* (E) Enol->Enol_exc Absorption (hν_abs) Keto Keto (K) Keto->Enol Tautomerization Enol_exc->Enol Non-radiative decay Keto_exc Keto (K*) Enol_exc->Keto_exc ESIPT Keto_exc->Keto Fluorescence (hν_em)

Caption: The Jablonski diagram illustrating the ESIPT process in this compound.

Synthesis of this compound

The synthesis of this compound and its derivatives can be achieved through established methods in heterocyclic chemistry. A common and effective approach is the Hantzsch thiazole synthesis.[4][5]

Protocol: Hantzsch Thiazole Synthesis

This protocol outlines a general procedure for the synthesis of the title compound.

Materials:

  • 2-Bromo-1-(2-hydroxyphenyl)ethanone

  • Thiourea

  • Ethanol

  • Sodium bicarbonate

  • Hydrochloric acid

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 2-bromo-1-(2-hydroxyphenyl)ethanone (1 equivalent) and thiourea (1.1 equivalents) in ethanol.

  • Reflux: Heat the mixture to reflux for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Neutralization: After completion, cool the reaction mixture to room temperature and neutralize with a saturated solution of sodium bicarbonate until the pH is approximately 7-8.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Washing and Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane:ethyl acetate gradient) to obtain pure this compound.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Photophysical Properties

The photophysical properties of this compound are crucial for its application as a fluorescent probe. These properties can be influenced by the solvent environment and the presence of analytes.

PropertyTypical Value RangeSignificance
Absorption Maximum (λ_abs) 320 - 360 nmCorresponds to the S₀ → S₁ transition of the enol form.
Emission Maximum (λ_em) 480 - 550 nmCorresponds to the emission from the keto* tautomer, resulting in a large Stokes shift.
Stokes Shift > 150 nmMinimizes self-absorption and background interference, enhancing sensitivity.
Quantum Yield (Φ_F) Variable (analyte-dependent)A measure of the probe's fluorescence efficiency.
Fluorescence Lifetime (τ) Nanoseconds (ns)The average time the molecule spends in the excited state.

Note: These values are approximate and can vary based on solvent polarity and experimental conditions.

Application as a Fluorescent Probe for Metal Ion Detection

Thiazole and phenol moieties are known to act as effective chelating agents for various metal ions.[6] The binding of a metal ion to this compound can significantly perturb the ESIPT process, leading to a detectable change in its fluorescence properties. This can manifest as either fluorescence quenching ("turn-off") or enhancement ("turn-on"), depending on the nature of the metal ion and the binding mechanism.[7]

General Workflow for Metal Ion Detection

workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis A Prepare stock solution of This compound C Titrate probe solution with metal ion solutions A->C B Prepare stock solutions of various metal ions B->C D Record fluorescence spectra after each addition C->D E Plot fluorescence intensity vs. metal ion concentration D->E F Determine selectivity and limit of detection (LOD) E->F

Caption: A generalized experimental workflow for metal ion detection using the fluorescent probe.

Protocol: "Turn-On" Fluorescent Detection of a Target Metal Ion

This protocol provides a template for screening the probe against various metal ions and characterizing its response to a specific target.

Materials:

  • Stock solution of this compound (e.g., 1 mM in a suitable solvent like acetonitrile or DMSO).

  • Stock solutions of various metal perchlorates or chlorides (e.g., 10 mM in deionized water or the same solvent as the probe).

  • Buffer solution (e.g., HEPES or Tris-HCl, pH 7.4).

  • Fluorometer.

  • Cuvettes.

Procedure:

  • Selectivity Screening: a. In separate cuvettes, add a working solution of the probe (e.g., 10 µM in buffer). b. To each cuvette, add an excess (e.g., 10 equivalents) of a different metal ion solution. c. Record the fluorescence emission spectrum for each sample after a short incubation period (e.g., 5 minutes). d. Compare the fluorescence intensity of each sample to a blank (probe only) to identify selective "turn-on" or "turn-off" responses.

  • Fluorescence Titration: a. To a cuvette containing the probe solution (e.g., 10 µM in buffer), incrementally add small aliquots of the target metal ion stock solution. b. After each addition, mix thoroughly and record the fluorescence emission spectrum. c. Continue the additions until the fluorescence intensity reaches a plateau.

  • Data Analysis: a. Plot the fluorescence intensity at the emission maximum against the concentration of the added metal ion. b. From this plot, determine the linear range of detection. c. Calculate the limit of detection (LOD) using the formula LOD = 3σ/k, where σ is the standard deviation of the blank and k is the slope of the linear calibration curve.

Potential Applications in Drug Development and Bio-imaging

The unique properties of this compound and its derivatives open up possibilities beyond simple metal ion detection.

  • Enzyme Inhibition Assays: The benzothiazole scaffold has been identified as a potential inhibitor for enzymes like JMJD3.[8] Fluorescently tagged inhibitors can be valuable tools for studying enzyme kinetics and screening for more potent drugs.

  • Cellular Imaging: With appropriate modifications to enhance cell permeability and target specificity, these probes could be employed for in-situ imaging of metal ion fluctuations or other biological analytes within living cells.[9][10]

  • Environmental Monitoring: The high sensitivity of these probes makes them suitable for detecting trace amounts of toxic heavy metal ions in environmental samples.[11]

Conclusion

This compound is a versatile and highly effective fluorescent probe that leverages the ESIPT mechanism to provide a sensitive and selective response to various analytes. Its straightforward synthesis, significant Stokes shift, and tunable fluorescence make it an invaluable tool for researchers in chemistry, biology, and materials science. This application note provides a foundational understanding and practical protocols to facilitate the successful implementation of this powerful fluorescent probe in a range of research and development applications.

References

  • A 2-(benzo[ d ]thiazol-2-yl)phenol based on conjugated polymer: Highly selective colorimetric fluorescent chemosensor for F-depending on Si–O bond cleavage reaction. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]

  • Phenolic Thiazoles with Antioxidant and Antiradical Activity. Synthesis, In Vitro Evaluation, Toxicity, Electrochemical Behavior, Quantum Studies and Antimicrobial Screening. (n.d.). PMC. Retrieved January 19, 2026, from [Link]

  • Theoretical investigation of the excited-state intramolecular double proton transfer process of 2,2′-(benzo[1,2-d:4,5-d′]bis(thiazole)-2,6-diyl)diphenol. (n.d.). PMC - NIH. Retrieved January 19, 2026, from [Link]

  • TD-DFT Study of Excited-State Intramolecular Proton Transfer (ESIPT) of 2-(1,3-benzothiazol-2-yl)-5-(N,N-diethylamino)Phenol with Benzoxazole and Benzimidazole Analogues. (n.d.). Scilit. Retrieved January 19, 2026, from [Link]

  • Broad Applications of Thiazole Orange in Fluorescent Sensing of Biomolecules and Ions. (n.d.). MDPI. Retrieved January 19, 2026, from [Link]

  • 2-({[4-(1,3-Benzothiazol-2-yl)phenyl]amino}methyl)phenol. (n.d.). PMC - PubMed Central. Retrieved January 19, 2026, from [Link]

  • Synthesis New and Novel Aryl Thiazole Derivatives Compounds. (n.d.). Oriental Journal of Chemistry. Retrieved January 19, 2026, from [Link]

  • Environmentally Benign Synthetic Approaches for the Synthesis of Thiazole Derivatives: A Review. (n.d.). bepls. Retrieved January 19, 2026, from [Link]

  • A Review on Thiazole Based Colorimetric and Fluorimetric Chemosensors for the Detection of Heavy Metal Ions. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]

  • Revolutionizing silver quantification: a novel ternary surfactant system with 2-nitro-6-(thiazol-2-yl-diazenyl)phenol and Triton X-100 for enhanced spectrophotometric analysis. (n.d.). PMC - PubMed Central. Retrieved January 19, 2026, from [Link]

  • Excited-State Intramolecular Proton Transfer: A Short Introductory Review. (n.d.). PMC - NIH. Retrieved January 19, 2026, from [Link]

  • Thiazole-Formulated Azomethine Compound for Three-Way Detection of Mercury Ions in Aqueous Media and Application in Living Cells. (n.d.). ACS Omega. Retrieved January 19, 2026, from [Link]

  • Correlating structure and photophysical properties in thiazolo[5,4-d]thiazole crystal derivatives for use in solid-state photonic and fluorescence-based optical devices. (n.d.). PMC - PubMed Central. Retrieved January 19, 2026, from [Link]

  • Correlating structure and photophysical properties in thiazolo[5,4-d]thiazole crystal derivatives for use in solid-state photonic and fluorescence-based optical devices. (n.d.). RSC Publishing. Retrieved January 19, 2026, from [Link]

  • Current trends in the detection and removal of heavy metal ions using functional materials. (n.d.). RSC Publishing. Retrieved January 19, 2026, from [Link]

  • Bridge control of photophysical properties in benzothiazole-phenoxazine emitters - from thermally activated delayed fluorescence to room. (n.d.). The Research Portal. Retrieved January 19, 2026, from [Link]

  • Effects of External Field Wavelength and Solvation on the Photophysical Property and Optical Nonlinearity of 1,3-Thiazolium-5-Th. (n.d.). AWS. Retrieved January 19, 2026, from [Link]

  • Excited state intramolecular proton transfer (ESIPT) in 2-(2 '-hydroxyphenyl)benzoxazole and its naphthalene-fused analogs: A TD-DFT quantum chemical study. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]

  • Nitrile-Substituted 2-(Oxazolinyl)-Phenols: Minimalistic Excited-State Intramolecular Proton Transfer (ESIPT)-Based Fluorophores. (n.d.). ChemRxiv | Cambridge Open Engage. Retrieved January 19, 2026, from [Link]

  • Green synthesis of a benzothiazole based 'turn-on' type fluorimetric probe and its use for the selective detection of thiophenols in environmental samples and living cells. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]

  • A novel dibenzo[a,c]phenazine-based fluorescent probe for fast and selective detection of thiophenols in environmental water. (n.d.). PMC - NIH. Retrieved January 19, 2026, from [Link]

  • Identification of the 2-Benzoxazol-2-yl-phenol Scaffold as New Hit for JMJD3 Inhibition. (n.d.). NIH. Retrieved January 19, 2026, from [Link]

  • Synthesis and Biological Activity Assessment of 2-Styrylbenzothiazoles as Potential Multifunctional Therapeutic Agents. (n.d.). PMC - PubMed Central. Retrieved January 19, 2026, from [Link]

Sources

Application Notes & Protocols for the Development of 2-(1,3-Thiazol-2-yl)phenol Based Corrosion Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Document ID: AN-CPI-TzP-2026-01

Abstract

These application notes provide a comprehensive guide for researchers and scientists on the systematic development and evaluation of 2-(1,3-Thiazol-2-yl)phenol and its derivatives as corrosion inhibitors, particularly for mild steel in acidic environments. This document outlines the theoretical underpinnings of their inhibitory action, general synthesis strategies, and detailed, field-proven protocols for their evaluation using computational, electrochemical, gravimetric, and surface analysis techniques. The causality behind experimental choices is emphasized to empower researchers to not only follow procedures but also to innovate and troubleshoot effectively.

Introduction: The Imperative for Advanced Corrosion Inhibitors

Corrosion, the electrochemical degradation of materials, poses a significant threat to the integrity and lifespan of metallic infrastructure, particularly in industries like oil and gas, chemical processing, and construction where acidic environments are common.[1][2][3] The use of organic corrosion inhibitors is a primary strategy for mitigating this damage. These molecules function by adsorbing onto the metal surface, forming a protective barrier that impedes the anodic and cathodic reactions of the corrosion process.[4][5]

Among the vast array of organic compounds, those containing heteroatoms (such as nitrogen, sulfur, and oxygen) and π-electrons in aromatic or heterocyclic rings have shown exceptional promise.[1][6] The this compound scaffold is a molecule of significant interest. Its structure is a synergistic combination of key functional groups:

  • Thiazole Ring: Contains both nitrogen and sulfur heteroatoms, which serve as active centers for adsorption onto the metal surface.[1][7]

  • Phenolic Group: The hydroxyl (-OH) group provides an additional oxygen heteroatom for coordination and can influence the molecule's solubility and electronic properties.

  • Aromatic Systems: Both the thiazole and phenyl rings provide a source of π-electrons that can interact with the vacant d-orbitals of iron, strengthening the inhibitor-metal bond.[8]

This guide provides a logical workflow, from theoretical prediction to empirical validation, for developing novel inhibitors based on this promising molecular framework.

The Mechanism of Inhibition: An Adsorption-Based Approach

The efficacy of this compound derivatives hinges on their ability to adsorb onto the metal surface, displacing water molecules and corrosive ions. This adsorption can occur through two primary mechanisms:

  • Physisorption: Involves weaker electrostatic interactions, such as van der Waals forces, between the charged metal surface and charged inhibitor molecules.

  • Chemisorption: A stronger, more durable interaction involving charge sharing or transfer from the inhibitor molecule to the metal's vacant d-orbitals to form a coordinate-type bond.[4][5]

The presence of lone pair electrons on the N, S, and O atoms, coupled with the delocalized π-electrons of the aromatic rings in the this compound structure, makes chemisorption the predominant and more effective mechanism.[8] The inhibitor essentially forms a protective film that acts as a barrier to both mass and charge transfer.

cluster_0 Corrosive Environment (e.g., HCl) cluster_1 Inhibitor Action cluster_2 Corrosion Reactions Metal Mild Steel Surface (Fe) Anodic Anodic Dissolution Fe → Fe²⁺ + 2e⁻ Metal->Anodic Cathodic Cathodic Reaction 2H⁺ + 2e⁻ → H₂ Metal->Cathodic H_ions H⁺ Ions Cl_ions Cl⁻ Ions Inhibitor This compound (Inhibitor Molecule) Adsorption Adsorption on Surface (N, S, O, π-electrons) Inhibitor->Adsorption Introduction Adsorption->Metal Chemisorption/ Physisorption Film Protective Film Formation Adsorption->Film Film->Anodic BLOCKS Film->Cathodic BLOCKS

Caption: Mechanism of corrosion inhibition by adsorption.

Part I: Theoretical & Synthetic Development

Protocol: Predictive Analysis using Quantum Chemical Calculations

Before undertaking synthesis, Density Functional Theory (DFT) is a powerful, cost-effective tool to predict the potential inhibition efficiency of a candidate molecule.[9][10] These calculations provide insights into the electronic properties that govern the inhibitor-metal interaction.

Objective: To calculate quantum chemical parameters that correlate with inhibition efficiency.

Methodology:

  • Molecule Optimization: Using software like Gaussian, optimize the geometry of the proposed this compound derivative at a suitable level of theory (e.g., B3LYP with a 6-31G(d,p) basis set).[10]

  • Parameter Calculation: From the optimized structure, calculate the following key parameters[9][11][12]:

    • EHOMO (Energy of the Highest Occupied Molecular Orbital): Relates to the molecule's ability to donate electrons. Higher EHOMO values suggest a greater tendency for electron donation and better inhibition.

    • ELUMO (Energy of the Lowest Unoccupied Molecular Orbital): Relates to the molecule's ability to accept electrons. Lower ELUMO values indicate a greater ability to accept electrons from the metal.

    • Energy Gap (ΔE = ELUMO - EHOMO): A smaller energy gap implies higher reactivity of the molecule, which generally correlates with higher inhibition efficiency.

    • Dipole Moment (μ): Higher dipole moments can indicate stronger electrostatic interactions with the metal surface.

  • Analysis: Compare the calculated parameters for a series of candidate molecules. Prioritize those with high EHOMO, low ELUMO, and a small ΔE for synthesis and experimental testing.

Table 1: Example Quantum Chemical Parameters for Inhibitor Candidates

Inhibitor Candidate EHOMO (eV) ELUMO (eV) ΔE (eV) Predicted Efficacy
Parent Molecule -5.8 -1.2 4.6 Good
Derivative A (+EDG) -5.5 -1.1 4.4 Better
Derivative B (+EWG) -6.1 -1.5 4.6 Poorer

EDG: Electron Donating Group; EWG: Electron Withdrawing Group. Data is illustrative.

General Synthesis of this compound Derivatives

The Hantzsch thiazole synthesis is a classical and widely used method for constructing the core thiazole ring required for these inhibitors.[13]

Reaction Scheme: The general reaction involves the cyclocondensation of an α-haloketone with a thioamide. For the target scaffold, this typically involves reacting a substituted 2-chloro-1-phenylethanone with thiourea.

Example Procedure (Conceptual):

  • A solution of a substituted 2-chloro-1-(hydroxyphenyl)ethan-1-one (1 equivalent) in ethanol is prepared.

  • Thiourea (1.1 equivalents) is added to the solution.

  • The mixture is refluxed for several hours until the reaction is complete (monitored by TLC).

  • After cooling, the product is typically precipitated by adding water or adjusting the pH.

  • The crude product is collected by filtration and purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture).

Note: Specific reaction conditions will vary based on the substituents on the phenol ring.[13]

Part II: Experimental Evaluation & Validation

This section details the core experimental protocols for assessing the performance of a synthesized inhibitor. A logical workflow is essential for comprehensive evaluation.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Electrochemical Analysis cluster_2 Phase 3: Surface & Mechanistic Study cluster_3 Phase 4: Final Assessment A Synthesized Inhibitor Candidate B Weight Loss Measurement (Gravimetric) A->B Test at various concentrations C Potentiodynamic Polarization (PDP) B->C If promising (IE% > 80%) D Electrochemical Impedance Spectroscopy (EIS) C->D E Scanning Electron Microscopy (SEM) D->E Confirm protective film F X-ray Photoelectron Spectroscopy (XPS) E->F Determine film composition G Data Consolidation & Mechanism Proposal F->G

Caption: Comprehensive workflow for inhibitor evaluation.
Protocol: Gravimetric Analysis (Weight Loss Method)

This is a fundamental technique to determine the average corrosion rate and calculate inhibition efficiency. It is reliable and directly measures metal loss.[14][15]

Apparatus & Reagents:

  • Mild steel coupons (e.g., C1018) of known dimensions.

  • Corrosive medium (e.g., 1 M HCl).

  • Synthesized inhibitor.

  • Analytical balance (±0.1 mg).

  • Water bath or thermostat.

  • Polishing papers, acetone, distilled water.

Procedure:

  • Specimen Preparation: Mechanically polish the mild steel coupons with successively finer grades of emery paper, rinse with distilled water, degrease with acetone, dry, and weigh accurately.[16]

  • Immersion: Suspend the coupons in beakers containing the corrosive medium without (blank) and with various concentrations of the inhibitor.

  • Exposure: Place the beakers in a water bath at a constant temperature (e.g., 298 K) for a set period (e.g., 6 hours).

  • Cleaning & Re-weighing: After the immersion period, remove the coupons, clean them with a suitable cleaning solution (e.g., Clarke's solution), rinse, dry, and re-weigh.

  • Calculations:

    • Corrosion Rate (CR) in mm/year: CR = (8.76 × 10⁴ × W) / (A × T × D) Where: W = Weight loss (g), A = Area of coupon (cm²), T = Immersion time (h), D = Density of mild steel (g/cm³).[17]

    • Inhibition Efficiency (IE%): IE% = [(CR_blank - CR_inh) / CR_blank] × 100 Where: CR_blank is the corrosion rate without inhibitor and CR_inh is the corrosion rate with inhibitor.[18]

Scientist's Note: The weight loss method provides an excellent average corrosion rate. However, it does not give information about the inhibition mechanism (anodic vs. cathodic) or real-time corrosion kinetics, which requires electrochemical methods.[16]

Table 2: Example Data from Weight Loss Measurements

Inhibitor Conc. (mM) Weight Loss (mg) Corrosion Rate (mm/y) IE%
0 (Blank) 55.2 12.51 -
0.1 15.1 3.42 72.7
0.5 8.3 1.88 85.0
1.0 4.6 1.04 91.7

Data is illustrative for a 6h immersion period.

Protocol: Electrochemical Evaluation

Electrochemical techniques are rapid and provide detailed mechanistic information about the corrosion process and the inhibitor's mode of action.[16][19]

Apparatus:

  • Potentiostat/Galvanostat with frequency response analyzer.

  • Three-electrode corrosion cell: Mild steel specimen as the working electrode (WE), a platinum wire as the counter electrode (CE), and a saturated calomel electrode (SCE) as the reference electrode (RE).

  • Corrosive medium with and without inhibitor.

Procedure:

  • Cell Setup: Assemble the three-electrode cell. Ensure the working electrode is polished as described in 4.1.

  • Open Circuit Potential (OCP): Immerse the electrodes in the test solution and allow the potential to stabilize for approximately 30-60 minutes. This stable potential is the OCP or corrosion potential (Ecorr).

  • Electrochemical Impedance Spectroscopy (EIS):

    • Apply a small amplitude AC signal (e.g., 10 mV) at the OCP over a frequency range (e.g., 100 kHz to 10 mHz).

    • Plot the data as a Nyquist plot (Zimaginary vs. Zreal). The diameter of the resulting semicircle corresponds to the charge transfer resistance (Rct). A larger diameter indicates greater resistance to corrosion.[17]

    • Calculate IE%: IE% = [(R_ct(inh) - R_ct(blank)) / R_ct(inh)] × 100

  • Potentiodynamic Polarization (PDP):

    • Scan the potential from approximately -250 mV to +250 mV relative to the OCP at a slow scan rate (e.g., 1 mV/s).

    • Plot the potential (E) vs. log of current density (log i).

    • Extrapolate the linear Tafel regions of the cathodic and anodic curves back to the Ecorr to determine the corrosion current density (icorr).[20]

    • Calculate IE%: IE% = [(i_corr(blank) - i_corr(inh)) / i_corr(blank)] × 100

Data Interpretation:

  • PDP: If the inhibitor primarily shifts the anodic curve, it's an anodic inhibitor. If it shifts the cathodic curve, it's a cathodic inhibitor. If both are shifted with minimal change in Ecorr (<85 mV), it is a mixed-type inhibitor, which is common for thiazole derivatives.[20][21]

  • EIS: The increase in Rct and decrease in the double-layer capacitance (Cdl) upon inhibitor addition confirms the adsorption of the inhibitor molecule at the metal/solution interface.

Protocol: Surface Analysis Techniques

These methods provide visual and chemical evidence of the protective film formed by the inhibitor on the metal surface.[22][23]

Procedure:

  • Sample Preparation: Immerse mild steel coupons in the blank and inhibitor-containing solutions for a set period (e.g., 6 hours). Remove, rinse gently with distilled water, and dry carefully.

  • Scanning Electron Microscopy (SEM):

    • Mount the prepared samples onto stubs.

    • Acquire images of the surface morphology at various magnifications.

    • Expected Result: The coupon from the blank solution will show a rough, pitted surface characteristic of corrosion, while the inhibited coupon should display a much smoother surface, confirming protection.[17][24]

  • X-ray Photoelectron Spectroscopy (XPS):

    • Place the inhibited sample in the UHV chamber of the XPS instrument.

    • Acquire survey scans and high-resolution scans for key elements (Fe, C, O, N, S).

    • Expected Result: The detection of N and S peaks in the high-resolution spectra of the inhibited sample provides direct chemical evidence of the inhibitor's adsorption onto the surface, forming the protective film.[25][26][27]

Scientist's Note: When transferring samples for XPS analysis, minimizing exposure to air is critical to prevent post-immersion oxidation, which could alter the surface chemistry. Performing this transfer in an inert gas-purged glove box is highly recommended.[26]

Conclusion

The development of this compound-based corrosion inhibitors is a multi-faceted process that bridges theoretical chemistry with empirical materials science. By employing a systematic workflow that begins with computational prediction (DFT), proceeds through synthesis and robust experimental evaluation (Weight Loss, EIS, PDP), and culminates in surface characterization (SEM, XPS), researchers can efficiently identify and validate highly effective corrosion inhibitors. The protocols and insights provided in this document serve as a foundational guide for the rational design of the next generation of materials protection technologies.

References

  • Infinita Lab. (2025). Corrosion Inhibitor Testing.
  • ASTM International. (n.d.). Electrochemical Methods for Evaluating Corrosion Inhibitors in Strong Acid Systems.
  • OnePetro. (1997). A New Electrochemical Approach for Evaluation of Corrosion Inhibitors in Neutral Aqueous Solutions.
  • MDPI. (n.d.).
  • ResearchGate. (n.d.).
  • MDPI. (n.d.).
  • Physical Chemistry Research. (2024). Exploring the Potential of Quantum Chemical Calculations for Synthesized Quinazoline Derivatives as Superior Corrosion Inhibitors in Acidic Environment.
  • ResearchGate. (2025). Quantum Chemical Study on the Corrosion Inhibition of Some Oxadiazoles.
  • NACE International. (n.d.).
  • SciSpace. (2020). A Review On Thiazole Derivatives As Corrosion Inhibitors For Metals And Their Alloys.
  • European Journal of Chemistry. (2010). Thiazole derivatives as corrosion inhibitors for C-steel in sulphuric acid solution.
  • ACS Publications. (2025).
  • Baghdad Science Journal. (2025). Quantum Chemical Calculations on Corrosion Inhibition Efficacy of Benzodiazepines on Mild Steel in Acid Medium.
  • ResearchGate. (n.d.). Surface Characterization Techniques in Corrosion Inhibition Research.
  • ASTM International. (2024).
  • ResearchGate. (n.d.). Introducing X-ray photoelectron spectroscopy for corrosion studies: A tool for elucidating interfacial composition and chemistry.
  • ResearchGate. (2024).
  • NIH. (n.d.).
  • MDPI. (n.d.). Evaluation of the Impact of Two Thiadiazole Derivatives on the Dissolution Behavior of Mild Steel in Acidic Environments.
  • ResearchGate. (n.d.).
  • Chemical Science Review and Letters. (2015). Weight Loss Studies on the Corrosion Behavior of Some Metals in Various Media.
  • SciSpace. (n.d.). Application of corrosion inhibitors for steels in acidic media for the oil and gas industry: A review.
  • ResearchGate. (2025). Thiazole derivatives as efficient corrosion inhibitor for oil-well tubular steel in hydrochloric acid solution.
  • NIH. (2017).
  • ResearchGate. (2025).
  • MDPI. (2022). Weight Loss, Thermodynamics, SEM, and Electrochemical Studies on N-2-Methylbenzylidene-4-antipyrineamine as an Inhibitor for Mild Steel Corrosion in Hydrochloric Acid.
  • ResearchGate. (n.d.). Thiazolo thiadiazole derivatives as anti-corrosion additives for acid corrosion.
  • ACS Omega. (2021).
  • JOCPR. (n.d.). Synthesis of thiazole based 1,3,4-oxadiazole derivatives and their corrosion inhibition characteristics at mild steel/hydrochloric acid interface.
  • ResearchGate. (n.d.). 2-Amino-4-(4-methoxyphenyl)-thiazole as a novel corrosion inhibitor for mild steel in acidic medium.
  • Smolecule. (n.d.). 3-(1,3-Thiazol-2-yl)phenol.
  • Basrah Journal of Science. (2024).
  • ResearchGate. (2025). Synthesis of thiazole based 1,3,4-oxadiazole derivatives and their corrosion inhibition characteristics at mild steel/hydrochloric acid interface.
  • Arabian Journal of Chemistry. (n.d.). Synthesis and evaluation of a novel pyridinyl thiazolidine derivative as an antioxidant and corrosion inhibitor for mild steel in acidic environments.
  • ResearchGate. (n.d.). Corrosion inhibition of mild steel by the new class of inhibitors [2,5-bis(n-pyridyl)-1,3,4-thiadiazoles] in acidic media.
  • ResearchGate. (2022).

Sources

Application Note: Electrochemical Characterization of 2-(1,3-Thiazol-2-yl)phenol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-(1,3-Thiazol-2-yl)phenol is a heterocyclic compound incorporating both a phenol and a thiazole moiety. This structural combination imparts interesting redox properties, making it a candidate for investigation in fields such as medicinal chemistry, materials science, and sensor development. The phenolic hydroxyl group is susceptible to oxidation, while the thiazole ring, an electron-rich aromatic system, can also participate in electron transfer processes. Understanding the electrochemical behavior of this molecule is crucial for elucidating its reaction mechanisms, stability, and potential applications.

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the experimental setup for the electrochemical analysis of this compound. We will delve into the principles of relevant electrochemical techniques, provide detailed, step-by-step protocols, and discuss data interpretation, ensuring a robust and reproducible experimental design.

Principles of Electrochemical Analysis

The electrochemical study of this compound primarily involves monitoring the current response of the molecule to a controlled potential applied to an electrode. The key techniques for this purpose are Cyclic Voltammetry (CV), Differential Pulse Voltammetry (DPV), and Electrochemical Impedance Spectroscopy (EIS).

  • Cyclic Voltammetry (CV): This is a fundamental technique where the potential is swept linearly between two set points and back again. The resulting plot of current versus potential (a voltammogram) provides information about the redox potentials (oxidation and reduction), reaction reversibility, and kinetics of electron transfer.[1] For phenolic compounds, CV can reveal the initial oxidation of the hydroxyl group and any subsequent reactions of the generated species.[2][3][4]

  • Differential Pulse Voltammetry (DPV): DPV is a more sensitive technique that superimposes small pulses of a constant amplitude on a linearly increasing potential ramp.[5][6][7] By measuring the current just before and at the end of each pulse and plotting the difference, the background (capacitive) current is minimized, resulting in well-defined peaks with heights proportional to the analyte concentration.[5][6] This makes DPV ideal for quantitative analysis and detecting low concentrations of this compound.

  • Electrochemical Impedance Spectroscopy (EIS): EIS is a powerful technique for probing the interfacial properties of the electrode and the charge transfer processes.[8][9][10][11][12] It involves applying a small amplitude AC potential over a range of frequencies and measuring the resulting current. The data is typically presented as a Nyquist plot and can be modeled with an equivalent circuit to determine parameters like charge transfer resistance and double-layer capacitance.[8][11]

Experimental Setup

A standard three-electrode system connected to a potentiostat is required for these electrochemical studies.[5]

Materials and Reagents
Component Specification Purpose
Working Electrode Glassy Carbon Electrode (GCE), 3 mm diameterProvides a wide potential window and is relatively inert.
Reference Electrode Ag/AgCl (3 M KCl)Provides a stable reference potential.
Counter Electrode Platinum wire or graphite rodCompletes the electrical circuit.
Electrochemical Cell 10-20 mL glass cellContains the sample solution.
Potentiostat/Galvanostat Capable of CV, DPV, and EISControls the potential and measures the current.
Analyte This compoundThe compound under investigation.
Supporting Electrolyte 0.1 M Phosphate Buffer Solution (PBS)Provides conductivity to the solution.
Solvent Deionized water and ethanol (or other suitable organic solvent)To dissolve the analyte and prepare solutions.
Polishing Materials Alumina slurries (1.0, 0.3, and 0.05 µm) and polishing padsFor cleaning and polishing the working electrode.
Workflow Diagram

G cluster_prep Preparation cluster_exp Electrochemical Measurement cluster_analysis Data Analysis A Prepare Stock Solution of Analyte D Assemble Three-Electrode Cell A->D B Prepare Supporting Electrolyte (PBS) B->D C Polish and Clean Working Electrode (GCE) C->D E Deoxygenate Solution (N2 Purge) D->E F Perform CV Scan E->F G Perform DPV Scan F->G I Analyze CV Data (Peak Potentials, Reversibility) F->I H Perform EIS Measurement G->H J Analyze DPV Data (Peak Height vs. Concentration) G->J K Analyze EIS Data (Equivalent Circuit Fitting) H->K

Caption: Workflow for the electrochemical study of this compound.

Detailed Protocols

Electrode Preparation

Proper preparation of the working electrode is critical for obtaining reproducible results. The electrochemical oxidation of phenols can lead to the formation of polymeric films that passivate the electrode surface, a phenomenon known as electrode fouling.[2][13]

  • Mechanical Polishing:

    • Polish the glassy carbon electrode (GCE) with alumina slurries of decreasing particle size (1.0, 0.3, and finally 0.05 µm) on a polishing pad.

    • Rinse the electrode thoroughly with deionized water between each polishing step.

  • Sonication:

    • Sonicate the polished electrode in deionized water for 2-3 minutes to remove any adsorbed alumina particles.

    • Follow with sonication in ethanol for another 2-3 minutes.

  • Electrochemical Cleaning (Optional but Recommended):

    • Cycle the potential in the supporting electrolyte (e.g., 0.1 M PBS) for several cycles until a stable and low background current is observed.

Solution Preparation
  • Supporting Electrolyte: Prepare a 0.1 M Phosphate Buffer Solution (PBS) with a desired pH (e.g., pH 7.0). The pH of the solution can significantly affect the electrochemical response of phenolic compounds.[14][15]

  • Analyte Stock Solution: Prepare a stock solution of this compound (e.g., 10 mM) in a suitable solvent like ethanol, as it may have limited solubility in purely aqueous solutions.

  • Working Solution: Add a specific volume of the analyte stock solution to the supporting electrolyte in the electrochemical cell to achieve the desired final concentration (e.g., 100 µM).

Electrochemical Measurements
  • Cell Assembly: Assemble the three-electrode system in the electrochemical cell containing the working solution. Ensure the reference electrode tip is close to the working electrode surface.

  • Deoxygenation: Purge the solution with high-purity nitrogen gas for at least 10-15 minutes before the measurement to remove dissolved oxygen, which can interfere with the electrochemical signals. Maintain a nitrogen blanket over the solution during the experiment.

  • Cyclic Voltammetry (CV):

    • Set the potential window to scan a range where the oxidation of the phenol and any redox activity of the thiazole ring are expected (e.g., -0.2 V to +1.2 V vs. Ag/AgCl).

    • Start with a scan rate of 100 mV/s. Investigate the effect of varying the scan rate (e.g., 20, 50, 100, 200, 500 mV/s) to study the kinetics of the electrode process.[14]

  • Differential Pulse Voltammetry (DPV):

    • Set the potential range based on the oxidation potential observed in the CV.

    • Optimize DPV parameters such as pulse amplitude (e.g., 50 mV), pulse width (e.g., 50 ms), and scan increment (e.g., 4 mV).

    • Record DPVs for a series of analyte concentrations to construct a calibration curve for quantitative analysis.

  • Electrochemical Impedance Spectroscopy (EIS):

    • Set the DC potential to the formal potential (E°') of the redox couple, determined from the CV.

    • Apply an AC potential of small amplitude (e.g., 5-10 mV).

    • Scan a wide frequency range (e.g., 100 kHz to 0.1 Hz).

Data Analysis and Interpretation

Cyclic Voltammetry

From the cyclic voltammogram, the following parameters can be determined:

  • Anodic Peak Potential (Epa): The potential at which oxidation occurs.

  • Cathodic Peak Potential (Epc): The potential at which reduction occurs (if the process is reversible).

  • Anodic Peak Current (Ipa): The current at the anodic peak.

  • Cathodic Peak Current (Ipc): The current at the cathodic peak.

The reversibility of the reaction can be assessed by the ratio of the peak currents (Ipc/Ipa) and the separation of the peak potentials (ΔEp = Epa - Epc). For a reversible one-electron process, Ipc/Ipa ≈ 1 and ΔEp ≈ 59/n mV at 25°C, where n is the number of electrons transferred.

A plot of Ipa versus the square root of the scan rate (ν¹/²) can indicate whether the process is diffusion-controlled (linear relationship) or adsorption-controlled.

Differential Pulse Voltammetry

The peak height in the DPV is directly proportional to the concentration of the analyte. A calibration curve can be constructed by plotting the peak current versus concentration. The limit of detection (LOD) and limit of quantification (LOQ) can then be calculated.

Electrochemical Impedance Spectroscopy

The Nyquist plot (a plot of the imaginary part of the impedance versus the real part) typically shows a semicircle at high frequencies and a straight line at low frequencies.

  • The diameter of the semicircle corresponds to the charge transfer resistance (Rct) , which is inversely proportional to the rate of the electron transfer reaction.

  • The intercept of the semicircle with the real axis at high frequency gives the solution resistance (Rs) .

  • The straight line at low frequencies is related to diffusion processes .

The impedance data can be fitted to an equivalent circuit model (e.g., a Randles circuit) to quantify these parameters.

G cluster_circuit Randles Equivalent Circuit Rs Rs p1 Rs->p1 Rct Rct Zw Zw Rct->Zw p2 Rct->p2 Cdl Cdl Cdl->p2 Zw->p2 in in->Rs p1->Rct p1->Cdl out p2->out

Caption: A simplified Randles equivalent circuit for modeling EIS data.

Expected Results and Discussion

The electrochemical oxidation of the phenolic hydroxyl group in this compound is expected to be an irreversible process, as the resulting phenoxy radical can undergo further reactions, such as polymerization, leading to electrode fouling.[2][3] This would be observed in the CV as an oxidation peak with no corresponding reduction peak on the reverse scan. The thiazole ring may also exhibit redox activity, which could be pH-dependent.[16]

Computational studies can complement the experimental results by providing insights into the electronic structure, such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, which can help in predicting the redox potentials.[17][18][19][20]

Conclusion

This application note has outlined a detailed experimental setup for the electrochemical characterization of this compound. By employing a combination of Cyclic Voltammetry, Differential Pulse Voltammetry, and Electrochemical Impedance Spectroscopy, researchers can gain a comprehensive understanding of the redox properties of this molecule. The provided protocols and guidelines for data interpretation will enable the acquisition of high-quality, reproducible data, which is essential for applications in drug development, sensor technology, and materials science.

References

  • Waldvogel, S. R., & Lips, S. (2018). Electrochemical oxidation of phenols in flow: a versatile and scalable access to para-benzoquinones. Green Chemistry, 20(1), 25-29. [Link]

  • Roldán-Molina, E., et al. (2016). Electroactive Thiazole Derivatives Capped with Ferrocenyl Units Showing Charge-Transfer Transition and Selective Ion-Sensing Properties: A Combined Experimental and Theoretical Study. Inorganic Chemistry, 55(17), 8687-8699. [Link]

  • Peuranpaa, N. L., et al. (2018). Electrochemical Investigation of the Oxidation of Phenolic Compounds Using Hypervalent Iodine Oxidants. ACS Omega, 3(10), 13037-13043. [Link]

  • Mao, F., et al. (2008). Enhanced electrochemical oxidation of phenol by introducing ferric ions and UV radiation. Journal of Environmental Sciences, 20(11), 1386-1391. [Link]

  • Toh, R. J., et al. (2016). Nanocarbon and nanodiamond for high performance phenolics sensing. Scientific Reports, 6, 34587. [Link]

  • Peuranpaa, N. L., et al. (2018). Electrochemical Investigation of the Oxidation of Phenolic Compounds Using Hypervalent Iodine Oxidants. ACS Omega, 3(10), 13037-13043. [Link]

  • Batoeva, A. A., et al. (2007). Electrochemical oxidation of phenols. Russian Journal of Applied Chemistry, 80(8), 1365-1368. [Link]

  • Stoytcheva, M., & Zlatev, R. (2012). Differential Alternative Pulses Voltammetry Application in Organic and Inorganic Analysis. In Voltammetry: Theory, Types and Applications. Nova Science Publishers. [Link]

  • Achi, F., et al. (2018). Recent advances in electrochemical modified Electrodes for sensing phenol derivatives. Algerian Journal of Chemical Engineering, 1, 23-30. [Link]

  • Li, Y., et al. (2022). Electrochemical enaminone C–H thiolation/C–N amination cascade for thiazole synthesis and its diastereoselective dearomatization. Green Chemistry, 24(12), 4785-4790. [Link]

  • del Alamo-Sanza, M., & Nevares, I. (2018). Effectiveness of Cyclic Voltammetry in Evaluation of the Synergistic Effect of Phenolic and Amino Acids Compounds on Antioxidant Activity: Optimization of Electrochemical Parameters. Molecules, 23(10), 2465. [Link]

  • Jain, R., & Gupta, V. (2016). pH and Temperature Responsive Electrooxidation of Thiazole Derivatives and Preliminary Screening of Their Antioxidant Activity. Journal of The Electrochemical Society, 163(6), H3002-H3009. [Link]

  • Crespi, F. (2012). Differential Pulse Voltammetry: Evolution of an In Vivo Methodology and New Chemical Entries, A Short Review. Current Analytical Chemistry, 8(1), 125-136. [Link]

  • Vijayan, A., et al. (2021). Electrochemical Impedance Spectroscopy Investigation of Organic Redox Reactions (p-Benzoquinone/Hydroquinone Couple): Implications to Organic Redox Flow Batteries. The Journal of Physical Chemistry C, 125(50), 27553-27563. [Link]

  • Nádaždy, V., et al. (2014). Energy resolved electrochemical impedance spectroscopy for electronic structure mapping in organic semiconductors. Applied Physics Letters, 105(15), 152102. [Link]

  • Păun, A., et al. (2015). PHENOLIC BIOSENSOR BASED ON CARBON PASTE ELECTRODE MODIFIED WITH CRUDE TISSUE. Annals of the University of Oradea, Fascicle of Management and Technological Engineering, 14(1), 123-128. [Link]

  • Nematollahi, D., & Rafiee, M. (2012). A Facile and Efficient One-Pot Electrochemical Synthesis of Thiazole Derivatives in Aqueous Solution. Synlett, 23(10), 1523-1526. [Link]

  • Nádaždy, V., et al. (2014). Energy resolved electrochemical impedance spectroscopy for electronic structure mapping in organic semiconductors. Applied Physics Letters, 105(15), 152102. [Link]

  • ResearchGate. (2016). Why does cyclic voltammetry sometimes has higher sensitivity for determination of organic compounds in comparison with differential pulse voltammetry?. [Link]

  • Gamry Instruments. (n.d.). Differential Pulse Voltammetry (DPV). [Link]

  • Li, R., & Yang, X. (2019). Computational Study of the Substituent Effects for the Spectroscopic Properties of Thiazolo[5,4-d]thiazole Derivatives. The Journal of Physical Chemistry A, 123(46), 10102-10108. [Link]

  • Sharma, S., et al. (2017). Design of Novel Biosensors for Determination of Phenolic Compounds using Catalyst-Loaded Reduced Graphene Oxide Electrodes. Journal of The Electrochemical Society, 164(13), B637-B644. [Link]

  • Wikipedia. (n.d.). Differential pulse voltammetry. [Link]

  • Abdel-Wahab, B. F., et al. (2018). Stereoselective synthesis, X-ray analysis, computational studies and biological evaluation of new thiazole derivatives as potential anticancer agents. Chemistry Central Journal, 12(1), 54. [Link]

  • Schauer, F., et al. (2018). Electrochemical impedance spectroscopy for study of electronic structure in disordered organic semiconductors—Possibilities and limitations. AIP Advances, 8(10), 105324. [Link]

  • Lee, H., et al. (2021). Electrooxidation of Phenol on Polyelectrolyte Modified Carbon Electrodes for Use in Insulin Pump Infusion Sets. Sensors, 21(16), 5556. [Link]

  • Gîrbea, G., et al. (2021). Phenolic Thiazoles with Antioxidant and Antiradical Activity. Synthesis, In Vitro Evaluation, Toxicity, Electrochemical Behavior, Quantum Studies and Antimicrobial Screening. Molecules, 26(11), 3326. [Link]

  • Wang, Y., et al. (2022). A one-pot electrochemical synthesis of 2-aminothiazoles from active methylene ketones and thioureas mediated by NH4I. Beilstein Journal of Organic Chemistry, 18, 1205-1212. [Link]

  • Schauer, F., et al. (2020). Electronic structure spectroscopy of organic semiconductors by energy resolved-electrochemical impedance spectroscopy (ER-EIS). Journal of Applied Physics, 128(15), 155501. [Link]

  • Yakovleva, L. V., et al. (2007). Characterization of plant phenolic compounds by cyclic voltammetry. Pharmaceutical Chemistry Journal, 41(1), 23-27. [Link]

  • Evsyukov, S. E., et al. (2015). Cyclic voltammetry of phenol. Moscow University Chemistry Bulletin, 70(1), 28-31. [Link]

  • Gamry Instruments. (n.d.). Cyclic Voltammetry Experiment. [Link]

  • Sánchez-Sánchez, C., et al. (2013). Comparison of the Simple Cyclic Voltammetry (CV) and DPPH Assays for the Determination of Antioxidant Capacity of Active Principles. International Journal of Electrochemical Science, 8, 8436-8447. [Link]

  • Seed, A., et al. (2016). Green Synthesis, Characterization and Electrochemical Behavior of New Thiazole Based Coumarinyl Scaffolds. Journal of Fluorescence, 26(3), 1067-1076. [Link]

  • Li, R., & Yang, X. (2019). Computational Study of the Substituent Effects for the Spectroscopic Properties of Thiazolo[5,4-d]thiazole Derivatives. The Journal of Physical Chemistry A, 123(46), 10102-10108. [Link]

  • ResearchGate. (n.d.). View of Investigation of Structure, Reactivity, and Biological Activity of Thiazole-Containing Compounds: A Computational Study. [Link]

Sources

Application Notes and Protocols for Evaluating the Antioxidant Activity of Thiazolyl Phenols

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Antioxidant Potential of Thiazolyl Phenols

Thiazolyl phenols are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry and drug development due to their diverse biological activities. Among these, their potential as antioxidants is particularly noteworthy. Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in the pathogenesis of numerous diseases, including cancer, neurodegenerative disorders, and cardiovascular diseases. Thiazole and its derivatives have been shown to play a role in mitigating oxidative damage.

The antioxidant activity of thiazolyl phenols is largely attributed to the presence of the phenolic hydroxyl (-OH) group and the unique electronic properties of the thiazole ring. The phenolic hydroxyl group can readily donate a hydrogen atom to scavenge free radicals, thereby terminating damaging chain reactions. The thiazole ring, with its sulfur and nitrogen heteroatoms, can influence the electron density of the molecule, enhancing the radical scavenging capacity of the phenolic moiety. Structure-activity relationship studies have revealed that the position and number of hydroxyl groups on the phenolic ring, as well as the nature of substituents on the thiazole ring, significantly impact the overall antioxidant potency.

This guide provides a comprehensive overview of the protocols for evaluating the in vitro antioxidant activity of thiazolyl phenols. It is designed to equip researchers with the necessary knowledge to not only perform these assays but also to understand the underlying principles and make informed decisions about the most appropriate methods for their specific research goals.

Core Principles of In Vitro Antioxidant Assays

In vitro antioxidant assays are essential tools for the initial screening and characterization of potential antioxidant compounds. These assays can be broadly categorized based on their reaction mechanisms:

  • Hydrogen Atom Transfer (HAT) based assays: These assays measure the ability of an antioxidant to quench free radicals by donating a hydrogen atom.

  • Single Electron Transfer (SET) based assays: These assays determine the capacity of an antioxidant to transfer one electron to reduce an oxidant.

It is crucial to employ a battery of assays with different mechanisms to obtain a comprehensive profile of the antioxidant activity of a compound. This multi-assay approach provides a more complete picture of the compound's potential to counteract oxidative stress through various pathways.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

The DPPH assay is a widely used, rapid, and simple method for screening the radical scavenging activity of compounds. It is based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, which results in a color change from purple to yellow.[1]

Principle

The DPPH radical is a stable free radical that has a deep violet color in solution, with a characteristic absorption at approximately 517 nm. When an antioxidant is added, it donates a hydrogen atom or an electron to DPPH•, reducing it to DPPH-H (diphenylpicrylhydrazine). This reduction leads to a loss of the violet color, and the decrease in absorbance is proportional to the concentration and radical-scavenging activity of the antioxidant.

Experimental Protocol

1.2.1. Reagent Preparation

  • DPPH Stock Solution (0.1 mM): Dissolve 3.94 mg of DPPH in 100 mL of methanol. Store this solution in an amber bottle at 4°C.

  • Test Compound Stock Solution: Prepare a stock solution of the thiazolyl phenol derivative in a suitable solvent (e.g., methanol, DMSO) at a concentration of 1 mg/mL.

  • Standard (Trolox) Stock Solution (1 mM): Dissolve 2.5 mg of Trolox in 10 mL of methanol.

1.2.2. Assay Procedure

  • Prepare serial dilutions of the test compound and Trolox standard in the range of 1-100 µg/mL.

  • In a 96-well microplate, add 100 µL of each dilution of the test compound or standard.

  • Add 100 µL of the 0.1 mM DPPH solution to each well.

  • For the control well, add 100 µL of the solvent (e.g., methanol) and 100 µL of the DPPH solution.

  • For the blank well, add 100 µL of the solvent and 100 µL of methanol.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at 517 nm using a microplate reader.

Data Analysis

The percentage of DPPH radical scavenging activity is calculated using the following formula:

% Inhibition = [(Acontrol - Asample) / Acontrol] x 100

Where:

  • Acontrol is the absorbance of the control (DPPH solution without the sample).

  • Asample is the absorbance of the sample.

The IC50 value , which is the concentration of the test compound required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of inhibition against the concentration of the test compound. A lower IC50 value indicates a higher antioxidant activity.

The results can also be expressed as Trolox Equivalent Antioxidant Capacity (TEAC) by comparing the antioxidant activity of the sample to that of Trolox.

Visualization of the DPPH Assay Workflow

DPPH_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_measurement Measurement & Analysis DPPH Prepare 0.1 mM DPPH Solution Mix Mix Sample/Standard with DPPH Solution DPPH->Mix Sample Prepare Thiazolyl Phenol Dilutions Sample->Mix Standard Prepare Trolox Standard Dilutions Standard->Mix Incubate Incubate in Dark (30 min) Mix->Incubate Measure Measure Absorbance at 517 nm Incubate->Measure Calculate Calculate % Inhibition & IC50 Measure->Calculate

Caption: Workflow for the DPPH radical scavenging assay.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

The ABTS assay is another widely employed method to assess the total antioxidant capacity of a sample. It is applicable to both hydrophilic and lipophilic antioxidants.

Principle

ABTS is oxidized by potassium persulfate to generate the ABTS radical cation (ABTS•+), which is a blue-green chromophore with a characteristic absorbance at 734 nm. In the presence of an antioxidant, the ABTS•+ is reduced back to its colorless neutral form. The extent of decolorization is proportional to the concentration of the antioxidant and its activity.[1]

Experimental Protocol

2.2.1. Reagent Preparation

  • ABTS Stock Solution (7 mM): Dissolve 38.4 mg of ABTS in 10 mL of deionized water.

  • Potassium Persulfate Stock Solution (2.45 mM): Dissolve 6.6 mg of potassium persulfate in 10 mL of deionized water.

  • ABTS•+ Working Solution: Mix equal volumes of the ABTS stock solution and potassium persulfate stock solution. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use. This solution is stable for up to two days when stored in the dark at room temperature.

  • Diluted ABTS•+ Solution: Before the assay, dilute the ABTS•+ working solution with ethanol or phosphate-buffered saline (PBS, pH 7.4) to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Test Compound and Standard (Trolox) Solutions: Prepare as described for the DPPH assay.

2.2.2. Assay Procedure

  • In a 96-well microplate, add 20 µL of each dilution of the test compound or standard.

  • Add 180 µL of the diluted ABTS•+ solution to each well.

  • For the control well, add 20 µL of the solvent and 180 µL of the diluted ABTS•+ solution.

  • Incubate the plate at room temperature for 6 minutes.

  • Measure the absorbance at 734 nm.

Data Analysis

The percentage of ABTS•+ scavenging activity is calculated using the following formula:

% Inhibition = [(Acontrol - Asample) / Acontrol] x 100

Where:

  • Acontrol is the absorbance of the control.

  • Asample is the absorbance of the sample.

The results are typically expressed as Trolox Equivalent Antioxidant Capacity (TEAC) . A standard curve is generated by plotting the percentage of inhibition versus the concentration of Trolox. The TEAC value of the sample is then calculated from this standard curve.

Visualization of the ABTS Assay Workflow

ABTS_Assay_Workflow cluster_prep Reagent Preparation cluster_reaction Reaction cluster_analysis Analysis ABTS_Radical Generate ABTS•+ Radical Dilute_ABTS Dilute to Absorbance of 0.7 ABTS_Radical->Dilute_ABTS Mix_Reactants Add Diluted ABTS•+ to Sample/Standard Dilute_ABTS->Mix_Reactants Sample_Standard Prepare Sample and Trolox Dilutions Sample_Standard->Mix_Reactants Incubate_Reaction Incubate for 6 minutes Mix_Reactants->Incubate_Reaction Measure_Absorbance Measure Absorbance at 734 nm Incubate_Reaction->Measure_Absorbance Calculate_TEAC Calculate TEAC from Trolox Standard Curve Measure_Absorbance->Calculate_TEAC

Caption: Workflow for the ABTS radical cation decolorization assay.

FRAP (Ferric Reducing Antioxidant Power) Assay

The FRAP assay measures the total antioxidant capacity of a sample by its ability to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).

Principle

The FRAP assay is based on the reduction of the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form at low pH. This reduction results in the formation of an intense blue-colored complex with an absorption maximum at 593 nm. The change in absorbance is directly proportional to the total reducing power of the antioxidants in the sample.

Experimental Protocol

3.2.1. Reagent Preparation

  • Acetate Buffer (300 mM, pH 3.6): Dissolve 3.1 g of sodium acetate trihydrate and 16 mL of glacial acetic acid in 1 L of deionized water.

  • TPTZ Solution (10 mM): Dissolve 31.2 mg of 2,4,6-tripyridyl-s-triazine (TPTZ) in 10 mL of 40 mM HCl.

  • Ferric Chloride (FeCl₃) Solution (20 mM): Dissolve 54.06 mg of FeCl₃·6H₂O in 10 mL of deionized water.

  • FRAP Reagent: Prepare fresh daily by mixing the acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio. Warm the reagent to 37°C before use.

  • Test Compound and Standard (FeSO₄ or Trolox) Solutions: Prepare serial dilutions in deionized water.

3.2.2. Assay Procedure

  • In a 96-well microplate, add 20 µL of each dilution of the test compound or standard.

  • Add 180 µL of the pre-warmed FRAP reagent to each well.

  • Incubate the plate at 37°C for 4 minutes.

  • Measure the absorbance at 593 nm.

Data Analysis

A standard curve is constructed using a known concentration of FeSO₄ or Trolox. The antioxidant capacity of the sample is then determined by comparing its absorbance to the standard curve and is expressed as µmol of Fe²⁺ equivalents or Trolox equivalents per gram or mole of the sample.

Visualization of the FRAP Assay Workflow

FRAP_Assay_Workflow cluster_prep Reagent Preparation cluster_reaction Reaction cluster_analysis Analysis Prepare_FRAP Prepare Fresh FRAP Reagent Mix_Reagents Add FRAP Reagent to Sample/Standard Prepare_FRAP->Mix_Reagents Prepare_Samples Prepare Sample and Standard Dilutions Prepare_Samples->Mix_Reagents Incubate_37C Incubate at 37°C for 4 min Mix_Reagents->Incubate_37C Measure_Abs Measure Absorbance at 593 nm Incubate_37C->Measure_Abs Calculate_Equivalents Calculate Fe(II) or Trolox Equivalents Measure_Abs->Calculate_Equivalents

Caption: Workflow for the Ferric Reducing Antioxidant Power (FRAP) assay.

Hydroxyl Radical (•OH) Scavenging Assay (Deoxyribose Method)

The hydroxyl radical is one of the most reactive and damaging ROS in biological systems. This assay evaluates the ability of a compound to scavenge these highly reactive species.

Principle

Hydroxyl radicals are generated by the Fenton reaction (Fe²⁺ + H₂O₂ → Fe³⁺ + •OH + OH⁻). These radicals attack the sugar deoxyribose, leading to its degradation. The degradation products, upon heating with thiobarbituric acid (TBA) at low pH, form a pink chromogen that can be measured spectrophotometrically at 532 nm. An antioxidant compound will compete with deoxyribose for the hydroxyl radicals, thereby reducing the extent of deoxyribose degradation and the intensity of the pink color.[2][3][4]

Experimental Protocol

4.2.1. Reagent Preparation

  • Phosphate Buffer (20 mM, pH 7.4)

  • 2-Deoxyribose (10 mM)

  • Ferric Chloride (FeCl₃) (10 mM)

  • EDTA (1 mM)

  • Hydrogen Peroxide (H₂O₂) (10 mM)

  • Ascorbic Acid (1 mM)

  • Trichloroacetic Acid (TCA) (2.8% w/v)

  • Thiobarbituric Acid (TBA) (1% w/v in 50 mM NaOH)

  • Test Compound and Standard (e.g., Mannitol) Solutions: Prepare serial dilutions in the appropriate solvent.

4.2.2. Assay Procedure

  • In a test tube, add the following in order:

    • 200 µL of test compound/standard solution

    • 400 µL of phosphate buffer (20 mM, pH 7.4)

    • 100 µL of 2-deoxyribose (10 mM)

    • 100 µL of FeCl₃ (10 mM)

    • 100 µL of EDTA (1 mM)

    • 100 µL of H₂O₂ (10 mM)

  • Initiate the reaction by adding 100 µL of ascorbic acid (1 mM).

  • Incubate the mixture at 37°C for 1 hour.

  • Stop the reaction by adding 1 mL of TCA (2.8%) and 1 mL of TBA (1%).

  • Heat the mixture in a boiling water bath for 15 minutes.

  • Cool the tubes to room temperature.

  • Measure the absorbance of the solution at 532 nm.

Data Analysis

The percentage of hydroxyl radical scavenging activity is calculated using the following formula:

% Scavenging = [(Acontrol - Asample) / Acontrol] x 100

Where:

  • Acontrol is the absorbance of the control (without the test compound).

  • Asample is the absorbance of the sample.

The IC50 value is determined by plotting the percentage of scavenging activity against the concentration of the test compound.

Visualization of the Hydroxyl Radical Scavenging Assay Workflow

Hydroxyl_Radical_Assay_Workflow cluster_prep Reaction Setup cluster_reaction Reaction & Incubation cluster_color_dev Color Development cluster_analysis Analysis Mix_Reagents Mix Deoxyribose, Buffer, FeCl3, EDTA, H2O2 Add_Sample Add Thiazolyl Phenol Sample Mix_Reagents->Add_Sample Initiate Initiate with Ascorbic Acid Add_Sample->Initiate Incubate_37C Incubate at 37°C for 1 hour Initiate->Incubate_37C Stop_Reaction Stop with TCA and TBA Incubate_37C->Stop_Reaction Heat_Reaction Heat at 100°C for 15 min Stop_Reaction->Heat_Reaction Measure_Abs Measure Absorbance at 532 nm Heat_Reaction->Measure_Abs Calculate_Scavenging Calculate % Scavenging & IC50 Measure_Abs->Calculate_Scavenging

Caption: Workflow for the Hydroxyl Radical Scavenging Assay (Deoxyribose Method).

Data Interpretation and Considerations

Comparative Analysis of Antioxidant Assays
AssayPrincipleRadical/OxidantWavelengthStandardKey AdvantagesKey Limitations
DPPH Hydrogen/Electron DonationDPPH•517 nmTrolox, Gallic AcidSimple, rapid, stable radicalNot representative of physiological radicals, steric hindrance can be an issue
ABTS Hydrogen/Electron DonationABTS•+734 nmTroloxApplicable to hydrophilic and lipophilic compoundsRadical generation is required, can be time-consuming
FRAP Electron DonationFe³⁺-TPTZ593 nmFeSO₄, TroloxSimple, rapid, reproducibleMeasures only reducing power, not true radical scavenging
•OH Scavenging Radical Scavenging•OH532 nmMannitolMeasures scavenging of a highly relevant biological radicalComplex reaction mixture, potential for interferences
Structure-Activity Relationship Insights

When evaluating a series of thiazolyl phenol derivatives, it is crucial to correlate the observed antioxidant activity with their chemical structures. Key structural features that influence antioxidant potency include:

  • Number and Position of Phenolic Hydroxyl Groups: Generally, a higher number of hydroxyl groups leads to increased antioxidant activity. The ortho and para positions relative to other substituents are often more effective.

  • Electron-Donating/Withdrawing Groups on the Thiazole Ring: Electron-donating groups can enhance the hydrogen-donating ability of the phenolic hydroxyl group, thereby increasing antioxidant activity.

  • Steric Hindrance: Bulky substituents near the phenolic hydroxyl group may hinder its interaction with free radicals, leading to decreased activity.

Self-Validating System and Trustworthiness

To ensure the trustworthiness of your results, a self-validating experimental design should be implemented:

  • Use of Multiple Assays: As previously mentioned, employing assays with different mechanisms (e.g., DPPH, ABTS, and FRAP) provides a more robust assessment of antioxidant potential.

  • Inclusion of Positive Controls: Always include well-characterized standard antioxidants like Trolox, ascorbic acid, or gallic acid in each assay. This allows for comparison and validation of the assay performance.

  • Dose-Response Curves: Evaluating the antioxidant activity at multiple concentrations is essential to determine the IC50 value and to observe the dose-dependent effect.

  • Consideration of Assay Interferences: Be aware of potential interferences. For example, colored compounds can interfere with colorimetric assays. In such cases, appropriate blanks and controls are necessary.

Conclusion

The evaluation of the antioxidant activity of thiazolyl phenols is a critical step in understanding their therapeutic potential. The protocols detailed in this guide provide a solid foundation for researchers to conduct these assays with confidence. By understanding the principles behind each method, carefully executing the experimental procedures, and thoughtfully interpreting the data, scientists can effectively characterize the antioxidant properties of these promising compounds and contribute to the development of new therapeutic agents for oxidative stress-related diseases.

References

  • Blois, M. S. (1958). Antioxidant determinations by the use of a stable free radical.
  • Re, R., Pellegrini, N., Proteggente, A., Pannala, A., Yang, M., & Rice-Evans, C. (1999). Antioxidant activity applying an improved ABTS radical cation decolorization assay. Free Radical Biology and Medicine, 26(9-10), 1231-1237.
  • Halliwell, B., Gutteridge, J. M., & Aruoma, O. I. (1987). The deoxyribose method: a simple "test-tube" assay for determination of rate constants for reactions of hydroxyl radicals. Analytical biochemistry, 165(1), 215-219. [Link]

  • Benzie, I. F., & Strain, J. J. (1996). The ferric reducing ability of plasma (FRAP) as a measure of “antioxidant power”: the FRAP assay. Analytical biochemistry, 239(1), 70-76.
  • Kedare, S. B., & Singh, R. P. (2011). Genesis and development of DPPH method of antioxidant assay. Journal of food science and technology, 48(4), 412-422.
  • Apak, R., Güçlü, K., Özyürek, M., & Karademir, S. E. (2004). Novel total antioxidant capacity index for dietary polyphenols and vitamins C and E, using their cupric ion reducing capability in the presence of neocuproine: CUPRAC method. Journal of agricultural and food chemistry, 52(26), 7970-7981.
  • Prior, R. L., Wu, X., & Schaich, K. (2005). Standardized methods for the determination of antioxidant capacity and phenolics in foods and dietary supplements. Journal of agricultural and food chemistry, 53(10), 4290-4302.
  • Aruoma, O. I. (1994). Deoxyribose assay for hydroxyl radicals. Methods in enzymology, 233, 58-69. [Link]

  • Brand-Williams, W., Cuvelier, M. E., & Berset, C. (1995). Use of a free radical method to evaluate antioxidant activity. LWT-Food science and Technology, 28(1), 25-30.
  • Sies, H. (1997). Oxidative stress: oxidants and antioxidants. Experimental physiology, 82(2), 291-295.
  • Valko, M., Leibfritz, D., Moncol, J., Cronin, M. T., Mazur, M., & Telser, J. (2007). Free radicals and antioxidants in normal physiological functions and human disease. The international journal of biochemistry & cell biology, 39(1), 44-84.
  • Gutteridge, J. M. (1987). Ferrous-salt-promoted damage to deoxyribose and benzoate. The increased effectiveness of hydroxyl-radical scavengers in the presence of EDTA. Biochemical Journal, 243(3), 709-714. [Link]

  • Schlesier, K., Harwat, M., Böhm, V., & Bitsch, R. (2002). Assessment of antioxidant activity by using different in vitro methods. Free Radical Research, 36(2), 177-187.
  • Huang, D., Ou, B., & Prior, R. L. (2005). The chemistry behind antioxidant capacity assays. Journal of agricultural and food chemistry, 53(6), 1841-1856.
  • Antolovich, M., Prenzler, P. D., Patsalides, E., McDonald, S., & Robards, K. (2002). Methods for testing antioxidant activity. Analyst, 127(1), 183-198.
  • Sharma, O. P., & Bhat, T. K. (2009). DPPH antioxidant assay revisited. Food chemistry, 113(4), 1202-1205. [Link]

  • Singleton, V. L., & Rossi, J. A. (1965). Colorimetry of total phenolics with phosphomolybdic-phosphotungstic acid reagents. American journal of Enology and Viticulture, 16(3), 144-158.
  • Molineux, P. (2004). The use of the stable free radical diphenylpicryl-hydrazyl (DPPH) for estimating antioxidant activity. Songklanakarin J. Sci. Technol, 26(2), 211-219.
  • Thaipong, K., Boonprakob, U., Crosby, K., Cisneros-Zevallos, L., & Byrne, D. H. (2006). Comparison of ABTS, DPPH, FRAP, and ORAC assays for estimating antioxidant activity from guava fruit extracts. Journal of food composition and analysis, 19(6-7), 669-675.
  • Firuzi, O., Lacanna, A., Petrucci, R., Marrosu, G., & Saso, L. (2005). Evaluation of the antioxidant activity of flavonoids by “ferric reducing antioxidant power” assay and cyclic voltammetry. Biochimica et Biophysica Acta (BBA)-General Subjects, 1721(1-3), 174-184.

Sources

The Use of 2-(1,3-Thiazol-2-yl)phenol Derivatives in Cancer Cell Line Studies: Advanced Protocols and Mechanistic Insights

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for Researchers

Introduction: The Thiazole Scaffold in Oncology Research

The thiazole ring, a five-membered heterocycle containing sulfur and nitrogen, is a cornerstone in medicinal chemistry.[1][2] Its unique structural and electronic properties allow it to serve as a versatile scaffold for designing compounds that can interact with a multitude of biological targets.[3][4] Thiazole derivatives have demonstrated a wide array of pharmacological activities, including antimicrobial, anti-inflammatory, and, most notably, anticancer effects.[2][5][6] Several FDA-approved drugs, such as the kinase inhibitor Dasatinib, feature a thiazole core, underscoring its clinical significance in oncology.[2][3][4]

The 2-(1,3-Thiazol-2-yl)phenol class of derivatives combines the potent thiazole moiety with a phenolic group. This combination often enhances biological activity, with the phenol group potentially contributing to antioxidant properties and providing an additional site for hydrogen bonding interactions with target proteins.[7][8] These compounds have emerged as promising candidates for anticancer drug development, exhibiting cytotoxicity against a range of human cancer cell lines, including those from breast, colon, and liver cancers.[9][10][11]

This guide provides an in-depth overview and detailed protocols for researchers investigating the anticancer potential of this compound derivatives. It moves beyond simple procedural steps to explain the causality behind experimental choices, ensuring a robust and reproducible research workflow.

Section 1: Synthesis and Preparation of Thiazole Derivatives

A foundational understanding of the synthesis provides context for the availability and structural diversity of these compounds. The most common and reliable method for synthesizing the core thiazole ring is the Hantzsch thiazole synthesis.[2][7][12] This reaction typically involves the condensation of an α-haloketone with a thioamide.[2][12] For this compound derivatives, this would involve a substituted 2-bromo-1-(hydroxyphenyl)ethanone reacting with a thioamide to yield the desired product.[7] This method is advantageous for its high yields and the ability to introduce a wide variety of substituents onto the thiazole ring, allowing for the creation of extensive compound libraries for screening.[12]

Section 2: Core Application: Assessing Cellular Cytotoxicity

The initial and most critical step in evaluating a potential anticancer agent is to determine its cytotoxicity—the ability to kill cancer cells. The MTT assay is a widely used, reliable, and cost-effective colorimetric method for this purpose.

Principle of the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures the metabolic activity of cells, which serves as an indicator of cell viability.[13] In living cells, mitochondrial dehydrogenase enzymes cleave the tetrazolium ring of the yellow MTT reagent, converting it into an insoluble purple formazan product.[13] The amount of formazan produced is directly proportional to the number of viable, metabolically active cells. The purple crystals are then solubilized, and the absorbance is measured to quantify cell viability.

Protocol 2.1: MTT Cytotoxicity Assay

Materials:

  • Cancer cell lines of interest (e.g., MCF-7 breast cancer, HepG2 liver cancer, HCT-116 colon cancer).

  • Complete culture medium (e.g., DMEM or RPMI-1640) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • This compound derivative stock solution (e.g., 10 mM in DMSO).

  • 96-well flat-bottom cell culture plates.

  • MTT reagent (5 mg/mL in PBS).

  • Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS).

  • Phosphate-Buffered Saline (PBS).

  • Microplate reader.

Procedure:

  • Cell Seeding:

    • Harvest and count cells using a hemocytometer or automated cell counter.

    • Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium).

    • Expert Insight: The seeding density is critical. Too few cells will result in a weak signal, while too many can lead to overgrowth and nutrient depletion, affecting the results. This must be optimized for each cell line.

    • Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow cells to attach and resume logarithmic growth.

  • Compound Treatment:

    • Prepare serial dilutions of the thiazole derivative in complete culture medium from the stock solution. A typical concentration range for initial screening is 0.1 to 100 µM.

    • Causality Check: It is crucial to maintain a consistent, low final concentration of the solvent (e.g., DMSO < 0.5%) across all wells, as the solvent itself can be toxic at higher concentrations.[13]

    • Carefully remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the compound.

    • Essential Controls:

      • Vehicle Control: Cells treated with medium containing the same final concentration of DMSO as the highest concentration compound well. This accounts for any effect of the solvent.

      • Untreated Control: Cells treated with fresh medium only. This represents 100% cell viability.

      • Medium Blank: Wells containing medium but no cells. This is used to subtract the background absorbance of the medium and MTT reagent.

    • Incubate the plate for the desired exposure time (typically 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • After the treatment period, add 10 µL of MTT reagent (5 mg/mL) to each well.

    • Incubate the plate for 2-4 hours at 37°C. During this time, visible purple precipitates will form in viable cells.

  • Solubilization of Formazan:

    • Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.

    • Add 100 µL of solubilization solution (e.g., DMSO) to each well.

    • Mix thoroughly by gentle pipetting or by placing the plate on an orbital shaker for 15 minutes to ensure all crystals are dissolved.[13]

  • Absorbance Measurement:

    • Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.

Data Analysis:

  • Subtract the average absorbance of the medium blank wells from all other readings.

  • Calculate the percentage of cell viability for each concentration using the formula: % Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control Cells) * 100

  • Plot the percentage of cell viability against the compound concentration on a logarithmic scale.

  • Use non-linear regression analysis (e.g., log(inhibitor) vs. response) in software like GraphPad Prism to determine the IC₅₀ value—the concentration of the compound that inhibits cell viability by 50%.

Data Presentation: IC₅₀ Values

Summarizing cytotoxicity data in a table allows for easy comparison of the potency of different derivatives across various cancer cell lines.

DerivativeCancer Cell LineIC₅₀ (µM)Reference
Compound 4cMCF-7 (Breast)2.57 ± 0.16[10]
Compound 4cHepG2 (Liver)7.26 ± 0.44[10]
Compound 4dMDA-MB-231 (Breast)1.21[14]
Thiazole-phthalimide 5bMCF-7 (Breast)0.2 ± 0.01[15][16]
Thiazole-phthalimide 5kMDA-MB-468 (Breast)0.6 ± 0.04[15][16]
Les-6547HT-29 (Colon)2.21[17][18]
Les-6557HT-29 (Colon)2.91[17][18]

Section 3: Elucidating the Mechanism of Action

Once a compound shows potent cytotoxicity, the next crucial step is to understand how it kills cancer cells. Common anticancer mechanisms include inducing programmed cell death (apoptosis) and halting the cell division cycle (cell cycle arrest).

Workflow for Mechanistic Studies

G cluster_0 Initial Screening cluster_1 Mechanism of Action Studies cluster_2 Conclusion Compound Thiazole Derivative MTT Cytotoxicity Assay (MTT) Determine IC50 Compound->MTT Apoptosis Apoptosis Assay (Annexin V/PI) MTT->Apoptosis If Potent CellCycle Cell Cycle Analysis (PI Staining) MTT->CellCycle If Potent Target Molecular Target Analysis (e.g., Kinase Assay, Western Blot) Apoptosis->Target CellCycle->Target Conclusion Identify Mode of Action (Apoptosis, Cell Cycle Arrest, etc.) Target->Conclusion

Caption: General workflow for investigating thiazole derivatives.

Apoptosis Induction

Apoptosis is a controlled, programmed cell death pathway essential for eliminating damaged or cancerous cells. Many effective chemotherapeutic agents function by activating this pathway.[15]

Principle of Annexin V/PI Staining: During the early stages of apoptosis, a phospholipid called phosphatidylserine (PS) flips from the inner to the outer leaflet of the plasma membrane. Annexin V is a protein that has a high affinity for PS and can be labeled with a fluorescent dye (e.g., FITC). Propidium Iodide (PI) is a fluorescent nuclear stain that cannot cross the intact membrane of live or early apoptotic cells. It can only enter late apoptotic or necrotic cells where membrane integrity is lost. By using both stains, we can distinguish between different cell populations via flow cytometry.

Protocol 3.1.1: Annexin V/PI Apoptosis Assay

Materials:

  • Cells treated with the thiazole derivative at its IC₅₀ concentration for 24-48 hours.

  • Annexin V-FITC/PI Apoptosis Detection Kit.

  • Binding Buffer (provided in the kit).

  • Flow Cytometer.

Procedure:

  • Cell Preparation:

    • Culture and treat cells in 6-well plates. After treatment, collect both the floating cells (which may be apoptotic) and adherent cells (harvested with trypsin).

    • Expert Insight: It is critical to pool both floating and adherent cells to avoid underrepresenting the apoptotic population.

    • Wash the pooled cells twice with cold PBS and centrifuge at a low speed.

    • Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10⁶ cells/mL.

  • Staining:

    • Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) solution.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

    • Causality Check: The incubation must be done in the dark as the fluorochromes are light-sensitive.

  • Flow Cytometry Analysis:

    • Add 400 µL of 1X Binding Buffer to each tube.

    • Analyze the samples on a flow cytometer within one hour.

    • The results are plotted on a dot plot with Annexin V fluorescence on the x-axis and PI fluorescence on the y-axis.

Interpreting the Results:

  • Lower-Left Quadrant (Annexin V- / PI-): Live, viable cells.

  • Lower-Right Quadrant (Annexin V+ / PI-): Early apoptotic cells.

  • Upper-Right Quadrant (Annexin V+ / PI+): Late apoptotic or necrotic cells.

  • Upper-Left Quadrant (Annexin V- / PI+): Necrotic cells (often due to mechanical damage).

A significant increase in the percentage of cells in the lower-right and upper-right quadrants compared to the vehicle control indicates that the compound induces apoptosis.[10][15]

Caption: Quadrant analysis of an Annexin V/PI flow cytometry plot.

Cell Cycle Arrest

Cancer is characterized by uncontrolled cell proliferation. Some anticancer drugs work by disrupting the cell cycle, causing cells to arrest at specific checkpoints (e.g., G1, S, or G2/M phase), which can prevent them from dividing and may ultimately lead to apoptosis.[19][20]

Principle of PI Staining for Cell Cycle: Propidium Iodide (PI) is a stoichiometric dye, meaning it binds to DNA in proportion to the amount of DNA present. Cells in the G1 phase of the cell cycle have a normal (2N) amount of DNA. Cells in the G2 and M phases have double the amount of DNA (4N), as they have completed DNA replication. Cells in the S phase are actively synthesizing DNA and thus have a DNA content between 2N and 4N. By staining fixed, permeabilized cells with PI and analyzing them with a flow cytometer, we can generate a histogram that shows the distribution of the cell population across these phases.

Protocol 3.2.1: Cell Cycle Analysis

Materials:

  • Cells treated with the thiazole derivative at its IC₅₀ concentration.

  • Cold 70% ethanol.

  • PI/RNase Staining Buffer.

  • Flow Cytometer.

Procedure:

  • Cell Harvesting and Fixation:

    • Treat cells in 6-well plates. After treatment, harvest all cells (adherent and floating).

    • Wash the cells with cold PBS.

    • Resuspend the cell pellet and add the cells drop-wise into cold 70% ethanol while gently vortexing. This step fixes the cells and permeabilizes their membranes.

    • Expert Insight: Drop-wise addition to cold ethanol prevents cell clumping, which is critical for accurate flow cytometry analysis.

    • Store the fixed cells at -20°C for at least 2 hours (can be stored for weeks).

  • Staining:

    • Centrifuge the fixed cells to remove the ethanol.

    • Wash the cells once with PBS.

    • Resuspend the cell pellet in 500 µL of PI/RNase Staining Buffer. The RNase is included to degrade any RNA, ensuring that PI only binds to DNA.

    • Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Analyze the samples using a flow cytometer.

    • Generate a histogram of cell count versus PI fluorescence intensity. The data is then analyzed using software (e.g., FlowJo, ModFit LT) to deconvolute the histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases.

Interpreting the Results: An accumulation of cells in a particular phase compared to the vehicle control indicates cell cycle arrest. For instance, an increase in the G1 peak and a decrease in the S and G2/M peaks suggest a G1 phase arrest.[19][20] Some thiazole derivatives have been shown to cause cell cycle arrest at the G0-G1 phase or the G2/M phase.[19][21]

Molecular Target Identification

Many this compound derivatives exert their effects by inhibiting specific proteins that drive cancer progression. A prominent target for this class of compounds is the Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key tyrosine kinase involved in angiogenesis (the formation of new blood vessels that tumors need to grow).[10][21][22]

G Ligand VEGF Ligand Receptor VEGFR-2 Receptor Ligand->Receptor Binds & Activates Downstream Downstream Signaling (e.g., MAPK, PI3K/Akt) Receptor->Downstream Phosphorylates Thiazole Thiazole Derivative Thiazole->Receptor Inhibits Apoptosis Apoptosis Thiazole->Apoptosis Leads to Proliferation Cell Proliferation & Angiogenesis Downstream->Proliferation Promotes Downstream->Apoptosis Inhibits

Caption: Inhibition of the VEGFR-2 signaling pathway.

While conducting a full in-vitro kinase assay is beyond the scope of a standard cell biology lab, the downstream effects of target inhibition can be readily observed. For example, if a compound inhibits VEGFR-2, one can use Western Blotting to check for a decrease in the phosphorylation of VEGFR-2 and its downstream targets like Akt or ERK in treated cells. This provides strong evidence for the compound's on-target activity.

References

  • BenchChem. (n.d.). Application Notes and Protocols for Cell Viability Assays (MTT, XTT) of Thiazole-Based Compounds.
  • Anitha, G., & Sarvanan, D. (2020). Synthesis, Docking and Anti-cancerous Activity of Some Novel Thiazole Derivatives of Biological Interest. International Journal of Pharmaceutical Investigation, 10(4), 594-601.
  • ResearchGate. (n.d.). Apoptosis induction induced by the derivatives 1, 3c.
  • BenchChem. (n.d.). Application of Thiazole Derivatives in Cancer Cell Lines: Application Notes and Protocols.
  • Li, J., et al. (n.d.). Synthesis of novel thiazolyl-pyrimidines and their anticancer activity in vitro. PubMed.
  • Ghatole, D. S., et al. (n.d.). In vitro anticancer activity of thiazole based β-amino carbonyl derivatives against HCT116 and H1299 colon cancer cell lines; study of pharmacokinetics, physicochemical, medicinal properties and molecular docking analysis. Indian Journal of Chemistry - Section B.
  • Abdel-Aziz, A. A.-M., et al. (n.d.). Synthesis, anticancer effect and molecular modeling of new thiazolylpyrazolyl coumarin derivatives targeting VEGFR-2 kinase and inducing cell cycle arrest and apoptosis. PubMed.
  • ResearchGate. (n.d.). Synthesis and Anticancer Activities of Some Thiazole Derivatives.
  • Al-Salmi, F. A., et al. (2024). Unveiling The Therapeutic Potential Of Thiazoles: A Review Of Their Biological Activities. [Source Not Provided].
  • Al-Salmi, F. A., et al. (2023). Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. Molecules, 28(21), 7306.
  • Ghiur, A., et al. (2024). Synthesis, Cytotoxicity and Antioxidant Activity Evaluation of Some Thiazolyl–Catechol Compounds. Molecules, 29(15), 3519.
  • Al-Salmi, F. A., et al. (2022). Novel 1,3-Thiazole Analogues with Potent Activity against Breast Cancer: A Design, Synthesis, In Vitro, and In Silico Study. Molecules, 27(19), 6653.
  • de Lima, M. C. A., et al. (2018). Synthesis, anticancer activity and mechanism of action of new thiazole derivatives. European Journal of Medicinal Chemistry, 146, 667-677.
  • Guerini, C., et al. (2020). Thiazolides promote G1 cell cycle arrest in colorectal cancer cells by targeting the mitochondrial respiratory chain. Oncogene, 39(11), 2345-2357.
  • ResearchGate. (n.d.). Cell cycle arrest resulted from the potent thiazolo-[2,3-b] quinazolin-6-one derivative.
  • Aliabadi, A., et al. (2021). Cytotoxicity and pro-apoptosis activity of synthetic 1,3-thiazole incorporated phthalimide derivatives on cancer cells. Iranian Journal of Basic Medical Sciences, 24(7), 882-890.
  • Smolecule. (n.d.). 3-(1,3-Thiazol-2-yl)phenol.
  • Rahman, M. A., et al. (n.d.). Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective. PubMed.
  • Gomha, S. M., et al. (2015). Synthesis and Anticancer Activities of Thiazoles, 1,3‐Thiazines, and Thiazolidine Using Chitosan‐Grafted‐Poly(vinylpyridine) as Basic Catalyst. ChemInform, 46(22).
  • Gumenna, M., et al. (2019). Anticancer activity studies of isoquinoline derivatives – products of 3-(2-(thien-2-yl)thiazol-4-yl)isocoumarin recyclization. [Source Not Provided].
  • El-Naggar, A. M., et al. (2022). Design, Synthesis and Cytotoxicity Screening of New Thiazole Derivatives as Potential Anticancer Agents through VEGFR-2 Inhibition. Symmetry, 14(9), 1814.
  • Ghiur, A., et al. (2024). Synthesis, Cytotoxicity and Antioxidant Activity Evaluation of Some Thiazolyl–Catechol Compounds. Semantic Scholar.
  • Aliabadi, A., et al. (2021). Cytotoxicity and pro-apoptosis activity of synthetic 1,3-thiazole incorporated phthalimide derivatives on cancer cells. PubMed.
  • Ghiur, A., et al. (2021). Phenolic Thiazoles with Antioxidant and Antiradical Activity. Synthesis, In Vitro Evaluation, Toxicity, Electrochemical Behavior, Quantum Studies and Antimicrobial Screening. Molecules, 26(23), 7178.
  • Hunchak, V., et al. (2024). Juglone-Bearing Thiopyrano[2,3-d]thiazoles Induce Apoptosis in Colorectal Adenocarcinoma Cells. Molecules, 29(13), 3020.
  • El-Fakharany, E. M., et al. (n.d.). New thiazole derivative as a potential anticancer and topoisomerase II inhibitor. Scientific Reports.
  • Khan, I., et al. (2022). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Molecules, 27(13), 4279.
  • Sharma, D., et al. (2023). Synthesis and in-silico Studies of 4-phenyl thiazol-2-amine Derivatives as Putative Anti-breast Cancer Agents. Letters in Drug Design & Discovery, 20(5), 609-623.

Sources

Application Note: Strategies for Single Crystal Growth of 2-(1,3-Thiazol-2-yl)phenol for X-ray Diffraction Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Single-crystal X-ray diffraction (SCXRD) provides the most definitive structural information for small organic molecules, which is invaluable in fields such as drug development, materials science, and chemical research.[1] A prerequisite for this powerful analytical technique is the availability of high-quality, single crystals of suitable size and perfection.[2] This application note provides a comprehensive guide with detailed protocols for growing single crystals of 2-(1,3-Thiazol-2-yl)phenol, a heterocyclic compound of interest. We delve into the foundational principles of crystallization, outline systematic methods for solvent selection, and present step-by-step protocols for slow evaporation, vapor diffusion, and thermal gradient techniques. This guide is designed for researchers, scientists, and drug development professionals to navigate the empirical yet logical process of single crystal growth.

Introduction: The Critical Role of a Single Crystal

The three-dimensional arrangement of atoms within a molecule dictates its function, reactivity, and interaction with biological targets. While techniques like NMR and mass spectrometry offer indirect structural insights, only SCXRD can unambiguously determine molecular structure, including stereochemistry and packing in the solid state.[1] The journey to a high-resolution crystal structure begins with what is often the most challenging step: growing a perfect, single crystal.[2]

This compound contains both a hydrogen-bond donating phenol group and a hydrogen-bond accepting thiazole ring, features that can influence crystal packing.[3] Successfully obtaining its crystal structure can elucidate intermolecular interactions and inform the design of related compounds. This guide provides the technical expertise to achieve this goal.

Physicochemical Properties & Solvent Selection Rationale

The success of any crystallization experiment is fundamentally tied to the compound's solubility. A solvent in which the compound is moderately soluble is often an ideal starting point.[4] If solubility is too high, achieving the necessary supersaturation is difficult; if it's too low, an insufficient amount of material will be in the solution phase to support crystal growth.

Table 1: Physicochemical Properties of this compound Analogs

Property 3-(1,3-Thiazol-2-yl)phenol[6] 2-(Benzothiazol-2-yl)phenol[7]
Molecular Formula C₉H₇NOS C₁₃H₉NOS
Molecular Weight 177.22 g/mol 227.28 g/mol
Melting Point Not available 231 - 232 °C

| Water Solubility | Not available | Insoluble |

Based on these characteristics, a logical starting point for crystallization screening involves testing a panel of solvents with varying polarities.

Table 2: Recommended Screening Solvents for this compound

Solvent Class Recommended Solvents Rationale & Expected Solubility
Alcohols Ethanol, Methanol, Isopropanol The hydroxyl group can hydrogen bond with the phenol moiety, likely leading to moderate to high solubility.
Ketones Acetone, 2-Butanone Moderately polar solvents that are good general solvents for many organic compounds.
Esters Ethyl Acetate A medium-polarity solvent that often yields high-quality crystals for organic compounds.[8]
Nitriles Acetonitrile A polar aprotic solvent that can be an excellent choice for compounds with polar functional groups.[9]
Aromatics Toluene The aromatic rings can interact favorably, potentially leading to moderate solubility. Toluene is also useful for its slow evaporation rate.[8]
Chlorinated Dichloromethane (DCM) Often a good solvent, but its high volatility makes it better suited for diffusion or layering methods rather than slow evaporation.[8]

| Anti-Solvents | Hexane, Heptane, Diethyl Ether | The compound is expected to be insoluble in these non-polar solvents, making them ideal for vapor and liquid diffusion methods. |

Pre-Crystallization Protocol: The Importance of Purity The presence of impurities is one of the most common reasons for crystallization failure. It is imperative to start with the highest purity material possible. If the purity is questionable, it is highly recommended to purify the compound first, for example, by flash chromatography or recrystallization from a bulk solvent system.[9]

Crystallization Methodologies: A Practical Guide

No single method guarantees success; therefore, it is best to run multiple experiments in parallel using different techniques and solvents.[9][10]

Method Selection Workflow

The choice of crystallization method depends primarily on the compound's solubility characteristics and thermal stability. The following workflow provides a logical path for selecting an appropriate technique.

G start Start: Pure Compound (20-50 mg) sol_screen Perform Solubility Screen (Table 2 Solvents) start->sol_screen mod_sol Moderately Soluble at Room Temp? sol_screen->mod_sol sol_hot Soluble in Hot Solvent, Insoluble in Cold? mod_sol->sol_hot No slow_evap Protocol 1: Slow Evaporation mod_sol->slow_evap Yes find_pair Find Soluble/Insoluble Solvent Pair? sol_hot->find_pair No slow_cool Protocol 2: Slow Cooling sol_hot->slow_cool Yes vapor_diff Protocol 3: Vapor Diffusion find_pair->vapor_diff Yes re_eval Re-evaluate Solvents or Modify Compound find_pair->re_eval No

Caption: Workflow for selecting a crystallization method.

Protocol 1: Slow Evaporation

This is the simplest and most common method and should be the first approach attempted.[8][9] It relies on gradually increasing the concentration of the solute as the solvent evaporates until supersaturation is reached, leading to nucleation and crystal growth.[1]

Methodology:

  • Place 5-10 mg of this compound into a small, clean glass vial (e.g., a 1-dram vial).

  • Add a suitable solvent (e.g., ethanol or ethyl acetate) dropwise until the solid completely dissolves. Add a slight excess of solvent to ensure the solution is not saturated.[9]

  • Filter the solution through a small plug of glass wool in a Pasteur pipette into a clean vial to remove any dust or particulate matter, which can act as unwanted nucleation sites.[11]

  • Cover the vial with parafilm. Using a needle, pierce 1-3 small holes in the parafilm.[12] The number and size of the holes control the rate of evaporation; fewer/smaller holes lead to slower evaporation and often better crystals.

  • Place the vial in a vibration-free location (e.g., a quiet corner of a desk or a dedicated foam block) at a constant temperature.[4]

  • Monitor the vial over several days to weeks without disturbing it. Patience is crucial.[4]

Troubleshooting:

  • No crystals, only oil: The compound may be "oiling out." Try a different solvent, a lower temperature, or a slower evaporation rate (fewer/smaller holes).

  • A mass of tiny crystals: Evaporation was too fast, leading to rapid nucleation.[8] Re-dissolve the material (gently warm if necessary) and use a cover with fewer/smaller holes.

  • Amorphous powder precipitates: The solvent may be unsuitable. Try a different solvent from the screening list.

Protocol 2: Vapor Diffusion (Anti-Solvent Method)

This technique is highly effective and works well with milligram quantities.[13][14] It involves dissolving the compound in a "good" solvent and placing it in a sealed chamber containing a volatile "anti-solvent" in which the compound is insoluble. The anti-solvent vapor slowly diffuses into the good solvent, reducing the compound's solubility and inducing crystallization.[1][13]

Methodology:

  • Select a solvent/anti-solvent pair. The two solvents must be miscible.[9] A good starting pair could be Toluene (solvent) and Hexane (anti-solvent).

  • Dissolve 5-10 mg of the compound in a minimal amount of the "good" solvent (Toluene) in a small, open inner vial (e.g., a 0.5-dram vial).

  • Pour a larger volume (e.g., 1-2 mL) of the volatile "anti-solvent" (Hexane) into a larger outer vial or jar.

  • Carefully place the open inner vial into the larger outer vial, ensuring the liquid levels do not mix.

  • Seal the outer vial tightly with a cap or parafilm.

  • Place the setup in a vibration-free location and observe over several days. Crystals typically form in the inner vial.

G cluster_outer Sealed Outer Vial cluster_inner Inner Vial reservoir Anti-Solvent Reservoir (e.g., Hexane) solution Solution of Compound in 'Good' Solvent (e.g., Toluene) p1 p2 p1->p2  Vapor  Diffusion p3 p2->p3

Caption: Setup for the vapor diffusion method.

Troubleshooting:

  • Precipitation is too rapid: The anti-solvent may be too strong or too volatile. Try a less effective anti-solvent or reduce the volume of the anti-solvent.

  • No crystal formation: The system may not be reaching supersaturation. Try using a more concentrated initial solution or a more effective anti-solvent.

Protocol 3: Thermal Gradient (Slow Cooling)

This method is ideal for compounds that exhibit a significant increase in solubility at higher temperatures.[15] A saturated solution is prepared at an elevated temperature and then cooled slowly, causing the solubility to decrease and crystals to form.[1][16]

Methodology:

  • Place 10-20 mg of the compound in a vial with a screw cap.

  • Add a solvent in which the compound has low solubility at room temperature but good solubility when heated (e.g., isopropanol or toluene).

  • Heat the vial in a sand bath or heating block while stirring until the solid is completely dissolved. Add the minimum amount of hot solvent required for dissolution.[15]

  • Once dissolved, ensure the solution is clear. If not, perform a hot filtration to remove impurities.

  • Once at room temperature, the vial can be transferred to a refrigerator (4 °C) and then a freezer (-20 °C) to maximize crystal yield, allowing it to equilibrate at each new temperature slowly.

Troubleshooting:

  • Compound "crashes out" as a powder: The cooling was too rapid. Use a larger, insulated container for slower cooling or a programmable heating block.

  • No crystals form upon cooling: The solution was not sufficiently saturated. Re-heat the solution and carefully evaporate some solvent before commencing the slow cooling process again.

Crystal Harvesting and Mounting

Once suitable crystals have grown (ideally >0.1 mm in all dimensions, with sharp edges and no visible cracks), they must be carefully harvested and mounted for analysis.[2]

Crystal Selection Workflow

G start Crystals have formed in mother liquor observe Observe under Stereomicroscope start->observe is_single Is it a single crystal (not an aggregate)? observe->is_single is_good_shape Good morphology? (no cracks, sharp edges) is_single->is_good_shape Yes find_another Look for another crystal is_single->find_another No is_right_size Appropriate size? (>0.1 mm) is_good_shape->is_right_size Yes is_good_shape->find_another No select_crystal Select Crystal for Mounting is_right_size->select_crystal Yes is_right_size->find_another No find_another->observe reject Reject Batch & Re-run Experiment find_another->reject if none found

Caption: Decision workflow for selecting a suitable crystal.

Mounting Protocol
  • Place a drop of inert oil (e.g., Paratone-N) onto a clean glass slide.[19]

  • Using a pipette, carefully transfer some of the mother liquor containing the crystals into the oil drop. This prevents the crystals from drying out, which can cause them to crack.[20]

  • Using a fine needle or a small loop, separate a single, ideal crystal from the others.[19]

  • Select a mounting loop (e.g., a nylon CryoLoop) that is slightly smaller than the crystal.[19]

  • Carefully scoop up the crystal with the loop. The surface tension of the oil will hold the crystal in place.[19]

  • Wick away any excess oil with the edge of a tissue.

  • If data is to be collected at low temperatures, immediately plunge the loop into liquid nitrogen to flash-freeze the crystal.[2]

  • Transfer the mounted crystal to the goniometer head of the diffractometer.[21]

Conclusion

Growing single crystals for X-ray diffraction is an empirical science that requires patience, careful observation, and a systematic approach. For this compound, success is most likely to be achieved by parallel screening of multiple conditions. Starting with highly pure material is paramount. The slow evaporation method serves as an excellent initial strategy due to its simplicity, while vapor diffusion and slow cooling offer powerful alternatives for more challenging systems. By following the detailed protocols and troubleshooting guides presented in this note, researchers will be well-equipped to produce high-quality single crystals suitable for definitive structural elucidation by X-ray diffraction.

References

  • University of York. (n.d.). scXRD: Growing single crystals. Chemistry Teaching Labs. Retrieved from [Link]

  • CrystEngComm. (2006). Crystallisation Techniques. University College London. Retrieved from [Link]

  • McCann, P. J., et al. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 52(5), 1839-1861. Retrieved from [Link]

  • Staples, R. J. (2012). Getting crystals your crystallographer will treasure: a beginner's guide. Acta Crystallographica Section A: Foundations and Advances, 68(Pt 4), 449-456. Retrieved from [Link]

  • Lachicotte, R. J. (n.d.). How To: Grow X-Ray Quality Crystals. University of Rochester Department of Chemistry. Retrieved from [Link]

  • University of York. (n.d.). scXRD: Mounting single crystals. Chemistry Teaching Labs. Retrieved from [Link]

  • University of Florida. (n.d.). Slow Evaporation Method. Department of Chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). How to Grow Single Crystals for X-ray Analysis by Solution Crystallisation. Retrieved from [Link]

  • ChemistryViews. (2012). Tips and Tricks for the Lab: Growing Crystals Part 3. Retrieved from [Link]

  • Wiley-VCH. (n.d.). The thermal gradient method. Crystallization and Crystallizers. Retrieved from [Link]

  • Spingler, B., et al. (2012). Guide for crystallization. CrystEngComm, 14, 751-757. Retrieved from [Link]

  • Massachusetts Institute of Technology. (n.d.). Growing Crystals. Retrieved from [Link]

  • Philipps-Universität Marburg. (n.d.). Crystal Growth. Molecular Solids Group. Retrieved from [Link]

  • ACS Publications. (2007). Multiwell Microbatch Crystallization on a Thermal Gradient. Crystal Growth & Design, 7(11), 2192-2196. Retrieved from [Link]

  • Brigham Young University. (n.d.). Growing and Mounting Single Crystals Your Diffractometer Will Treasure. Department of Chemistry and Biochemistry. Retrieved from [Link]

  • Staples, R. J. (2012). Growing and mounting Crystals Your Instrument Will Treasure. Michigan State University. Retrieved from [Link]

  • IMSERC. (n.d.). Crystallization Guide. Northwestern University. Retrieved from [Link]

  • BiteSize Bio. (n.d.). Protein Crystallization For X-ray Crystallography: Hanging- & Sitting-Drop Vapor Diffusion Methods. Retrieved from [Link]

  • MIT OpenCourseWare. (n.d.). 8.7 – Guide to Growing a Single Crystal. Retrieved from [Link]

  • Nanyang Technological University. (2016). Single-crystal growth of organic semiconductors. DR-NTU. Retrieved from [Link]

  • Wikipedia. (n.d.). X-ray crystallography. Retrieved from [Link]

  • Chemistry Scholar. (2020, December 12). How to Grow Single Crystals | Organic Chemistry [Video]. YouTube. Retrieved from [Link]

  • SERC (Carleton). (2007). Single-crystal X-ray Diffraction. Retrieved from [Link]

  • PubChem. (n.d.). 2-(2'-Hydroxyphenyl)benzothiazole. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 2-(1-Oxo-1,3-thiazol-2-yl)phenol. National Center for Biotechnology Information. Retrieved from [Link]

  • University of Calgary. (2023). Solubility of Organic Compounds. Retrieved from [Link]

  • PubChem. (n.d.). 4-(2-Amino-1,3-thiazol-4-yl)phenol. National Center for Biotechnology Information. Retrieved from [Link]

  • ResearchGate. (2018). Studies on the solubility of phenolic compounds. Retrieved from [Link]

  • PubChem. (n.d.). 2-(2-Amino-1,3-thiazol-4-yl)phenol. National Center for Biotechnology Information. Retrieved from [Link]

Sources

Application Notes and Protocols: 2-(1,3-Thiazol-2-yl)phenol in Organic Light-Emitting Diodes (OLEDs)

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed technical guide on the application of 2-(1,3-Thiazol-2-yl)phenol and its derivatives as emissive materials in Organic Light-Emitting Diodes (OLEDs). The core of this application lies in the molecule's ability to undergo Excited-State Intramolecular Proton Transfer (ESIPT), a photophysical process that endows it with highly desirable characteristics for lighting and display technologies, such as a large Stokes shift and tunable emission. We present a synthesis protocol, an in-depth analysis of the photophysical mechanism, a step-by-step guide to OLED device fabrication and characterization, and a summary of expected performance metrics. This guide is intended for researchers in materials science, organic electronics, and related fields.

Introduction: The Promise of ESIPT Emitters

This compound belongs to a class of organic molecules featuring a phenolic hydroxyl group ortho to a nitrogen-containing heterocycle. This specific arrangement facilitates an ultrafast, reversible proton transfer from the hydroxyl group (phenol) to the thiazole's nitrogen atom upon photoexcitation. This process, known as Excited-State Intramolecular Proton Transfer (ESIPT), results in the formation of a transient keto-tautomer, which is responsible for the molecule's fluorescence.[1][2]

The key advantage of the ESIPT mechanism in the context of OLEDs is the generation of a very large Stokes shift—a significant separation between the absorption and emission maxima. This large shift minimizes self-absorption and fluorescence quenching, which are common issues that lower the efficiency of OLED devices.[3] The thiazole moiety, an electron-deficient ring, combined with the electron-rich phenol group, creates a robust donor-acceptor structure that is fundamental to the design of efficient light-emitting materials.[4] By modifying the substituents on either the phenol or thiazole rings, the electronic properties and, consequently, the emission color can be finely tuned across the visible spectrum.[2][5]

Synthesis of this compound Derivatives

The synthesis of the this compound scaffold can be achieved through several established organic chemistry reactions. The Hantzsch thiazole synthesis is a classical and versatile method.[6][7] This protocol outlines a general procedure based on the condensation of a thiourea or thioamide with an α-halocarbonyl compound derived from a phenol.

General Synthesis Protocol: Hantzsch Thiazole Synthesis

This protocol describes the synthesis of a generic this compound derivative.

Materials:

  • 2-Hydroxy-substituted phenacyl bromide (or chloride)

  • Thioamide or Thiourea

  • Ethanol or a similar polar solvent

  • Sodium bicarbonate or other mild base (optional)

  • Standard laboratory glassware for reflux and filtration

Procedure:

  • Dissolution: In a round-bottom flask, dissolve 1.0 equivalent of the 2-hydroxy-substituted phenacyl halide in anhydrous ethanol.

  • Addition of Thioamide: Add 1.1 equivalents of the chosen thioamide (e.g., thioformamide, thioacetamide) to the solution.

  • Reflux: Heat the reaction mixture to reflux (approximately 78°C for ethanol) and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).[7]

  • Cooling and Precipitation: Once the reaction is complete, cool the mixture to room temperature. The product may precipitate out of the solution. If not, the solvent volume can be reduced under vacuum.

  • Neutralization (if necessary): If the reaction produces an acidic byproduct (e.g., HBr), a mild base like sodium bicarbonate solution can be added to neutralize it, aiding in the precipitation of the final product.

  • Isolation: Collect the solid precipitate by vacuum filtration.

  • Purification: Wash the collected solid with cold ethanol and then diethyl ether to remove unreacted starting materials and impurities.[8] For higher purity, the product can be recrystallized from a suitable solvent like ethanol or acetone.[7][9]

Synthesis_Workflow cluster_reactants Reactants cluster_process Process cluster_product Product A 2-Hydroxy Phenacyl Halide C Dissolve in Ethanol A->C B Thioamide / Thiourea B->C D Reflux (4-6h) C->D Heat E Cool & Precipitate D->E TLC Check F Filter & Wash E->F G Purified 2-(Thiazol-2-yl)phenol F->G Recrystallize

Caption: General workflow for Hantzsch synthesis of this compound.

Photophysical Properties & The ESIPT Mechanism

The defining characteristic of this compound is its dual fluorescence originating from the ESIPT process.

  • Absorption: In the ground state, the molecule exists predominantly in its enol form. It absorbs a photon (typically in the UV-A or near-visible range), promoting it to an excited singlet state (E*).[1]

  • Proton Transfer: In the excited state, the acidity of the phenolic proton increases dramatically, while the basicity of the thiazole nitrogen increases. This drives an ultrafast (femtosecond to picosecond scale) intramolecular proton transfer, creating the excited keto-tautomer (K*).[3]

  • Emission: The K* tautomer relaxes to its ground state (K) by emitting a photon. This emission is significantly red-shifted compared to the initial absorption, resulting in a large Stokes shift (often >100 nm).

  • Reverse Transfer: Following emission, the molecule rapidly reverts from the keto ground state (K) back to the more stable enol ground state (E), completing the cycle.

This photophysical cycle minimizes non-radiative decay pathways and prevents re-absorption of emitted light, which are critical for achieving high efficiency in OLEDs.[1]

ESIPT_Mechanism E Enol Ground State (E) E_star Enol Excited State (E) E->E_star Absorption (hν) K_star Keto Excited State (K) E_star->K_star ESIPT K Keto Ground State (K) K_star->K Fluorescence (hν') K->E Reverse Transfer

Caption: Energy level diagram illustrating the ESIPT process.

Application in OLEDs: Fabrication and Performance

This compound derivatives are typically used as the emissive dopant within a host material in the emissive layer (EML) of an OLED. This host-guest architecture improves efficiency and device stability.

Protocol for Solution-Processed OLED Fabrication

This protocol outlines the fabrication of a standard multi-layer OLED device using spin-coating for the organic layers.

Device Architecture: ITO / PEDOT:PSS / EML [Host:Dopant] / TPBi / LiF / Al

Materials & Equipment:

  • Patterned Indium Tin Oxide (ITO) coated glass substrates

  • PEDOT:PSS aqueous dispersion (Hole Injection Layer - HIL)

  • Host material (e.g., CBP, TCTA)

  • Dopant: this compound derivative

  • TPBi (2,2',2''-(1,3,5-Benzinetriyl)-tris(1-phenyl-1-H-benzimidazole)) (Electron Transport Layer - ETL)

  • Lithium Fluoride (LiF) (Electron Injection Layer - EIL)

  • Aluminum (Al) (Cathode)

  • Chlorobenzene or other suitable organic solvent

  • Spin coater, thermal evaporator, nitrogen-filled glovebox

Procedure:

  • Substrate Cleaning: Thoroughly clean the ITO substrates by sequential ultrasonication in detergent, deionized water, acetone, and isopropanol. Dry the substrates with a nitrogen gun and treat with UV-Ozone for 15 minutes to improve the work function of the ITO.

  • HIL Deposition: Inside a glovebox, spin-coat the PEDOT:PSS solution onto the ITO substrate (e.g., at 4000 rpm for 60s). Anneal the film at 120°C for 15 minutes to remove residual water.

  • EML Preparation: Prepare a solution of the host material and the this compound dopant in chlorobenzene. The dopant concentration is critical and typically ranges from 1% to 15% by weight.

  • EML Deposition: Spin-coat the EML solution onto the PEDOT:PSS layer. Anneal the film at 80°C for 30 minutes inside the glovebox to remove the solvent.

  • ETL and Cathode Deposition: Transfer the substrate to a thermal evaporator chamber (pressure < 5x10⁻⁶ Torr).

    • Deposit a 30-40 nm layer of TPBi as the ETL.

    • Deposit a 1 nm layer of LiF as the EIL.

    • Deposit a 100 nm layer of Al as the cathode. The deposition rates should be carefully controlled (e.g., 1-2 Å/s for organics, 0.1 Å/s for LiF, and 5-10 Å/s for Al).[10]

  • Encapsulation: Encapsulate the finished device using UV-cured epoxy and a glass lid to protect the organic layers from oxygen and moisture.

OLED_Structure cluster_device OLED Device Cross-Section Cathode Cathode (Al, 100nm) LiF EIL (LiF, 1nm) ETL ETL (TPBi, 40nm) EML EML (Host + Thiazol-Phenol Dopant, 30nm) HIL HIL (PEDOT:PSS, 40nm) Anode Anode (ITO) Substrate Glass Substrate

Caption: Typical architecture of a multi-layer OLED device.
Device Characterization and Performance

The performance of the fabricated OLEDs is evaluated using a source meter and a spectroradiometer. Key performance metrics for OLEDs based on thiazole derivatives are summarized below. While specific data for the parent this compound is not widely published, the table presents typical values for devices using similar functional small molecules.

ParameterTypical Value RangeUnitSignificance
Turn-on Voltage 2.5 - 5.0VThe voltage at which light emission begins (e.g., at 1 cd/m²).[11]
Maximum Luminance 1,000 - 15,000cd/m²The maximum brightness achieved by the device.[11][12]
Current Efficiency 4 - 20cd/ARatio of luminance to current density; measures photon output per charge injected.[12]
Power Efficiency 2 - 15lm/WRatio of luminous flux to input power; measures overall energy efficiency.[13]
External Quantum Eff. (EQE) 1.5 - 10%Ratio of photons emitted out of the device to electrons injected.[12][14]

Note: Performance is highly dependent on the specific molecular structure, host material, device architecture, and fabrication conditions.

Conclusion and Outlook

This compound and its derivatives represent a compelling class of materials for OLED applications, primarily due to the benefits conferred by the Excited-State Intramolecular Proton Transfer mechanism. The large Stokes shift, high photoluminescence quantum yields, and chemical tunability make them excellent candidates for efficient and color-stable emitters. Future research should focus on synthesizing novel derivatives with tailored electronic properties to achieve high-performance blue, green, and red emitters, which are essential for full-color display and solid-state lighting applications. The development of materials with improved thermal stability and charge transport properties will further enhance their potential for commercial adoption.

References

  • Smolecule. (n.d.). 3-(1,3-Thiazol-2-yl)phenol.
  • MDPI. (2018). Synthesis of Thiazolo[5,4-d]thiazoles in an Eco-Friendly L-Proline–Ethylene Glycol Mixture. Retrieved from [Link]

  • ResearchGate. (n.d.). Summary of the device performances of the OLEDs based on 1 and 2. Retrieved from [Link]

  • National Institutes of Health (NIH). (n.d.). Unusual reaction of (E)-2-[(benzo[d]thiazol-2-ylimino)methyl]-5-(diethylamino)phenol with triphenylborane: crystal structures and optical properties. Retrieved from [Link]

  • National Institutes of Health (NIH). (n.d.). Phenolic Thiazoles with Antioxidant and Antiradical Activity. Synthesis, In Vitro Evaluation, Toxicity, Electrochemical Behavior, Quantum Studies and Antimicrobial Screening. Retrieved from [Link]

  • National Institutes of Health (NIH). (n.d.). 4-Bromo-2-[5-methyl-2-(morpholin-4-yl)-1,3-thiazol-4-yl]phenol. Retrieved from [Link]

  • ResearchGate. (n.d.). Excited-state intramolecular proton transfer (ESIPT) in 2-(2′-hydroxyphenyl)-oxazole and -thiazole. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Tailoring the excited-state intramolecular proton transfer (ESIPT) fluorescence of 2-(2'-hydroxyphenyl)benzoxazole derivatives. Retrieved from [Link]

  • Scilit. (2012). TD-DFT Study of Excited-State Intramolecular Proton Transfer (ESIPT) of 2-(1,3-benzothiazol-2-yl)-5-(N,N-diethylamino)Phenol with Benzoxazole and Benzimidazole Analogues. Procedia Computer Science, 18, 797-805. Retrieved from [Link]

  • MDPI. (2019). Efficient OLEDs Fabricated by Solution Process Based on Carbazole and Thienopyrrolediones Derivatives. Retrieved from [Link]

  • Royal Society of Chemistry. (2013). Photophysical properties and OLED performance of light-emitting platinum(ii) complexes. Dalton Transactions, 42, 13612-13621. Retrieved from [Link]

  • National Institutes of Health (NIH). (n.d.). Insights into ESIPT-induced multicolor fluorescence emission in 2-(2′-hydroxy-5′-bromo)phenylbenzimidazole: a spectroscopic and TDDFT study. Retrieved from [Link]

  • University of Bayreuth. (n.d.). Device physics of organic light-emitting diodes based on molecular materials. Retrieved from [Link]

  • ResearchGate. (n.d.). A 2-(benzo[ d ]thiazol-2-yl)phenol based on conjugated polymer: Highly selective colorimetric fluorescent chemosensor for F-depending on Si–O bond cleavage reaction. Retrieved from [Link]

  • Google Patents. (n.d.). US9508933B2 - Organic light-emitting diode (OLED) device, manufacturing method thereof and display device.
  • ResearchGate. (n.d.). High-Efficiency Tandem Organic Light-Emitting Diodes and Their Fabrication Techniques. Retrieved from [Link]

  • AUB ScholarWorks. (n.d.). Tetraaryl pyrenes: photophysical properties, computational studies, crystal structures, and application in OLEDs. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Correlating structure and photophysical properties in thiazolo[5,4-d]thiazole crystal derivatives for use in solid-state photonic and fluorescence-based optical devices. Retrieved from [Link]

  • PolyU Institutional Research Archive. (n.d.). Recent progress of electronic materials based on 2,1,3- benzothiadiazole and its derivatives: synthesis and their application in. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-(1,3-Thiazol-2-yl)phenol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-(1,3-Thiazol-2-yl)phenol. This guide is designed for researchers, medicinal chemists, and process development scientists. Here, we address common challenges and frequently asked questions to help you optimize your synthetic route, improve yields, and ensure the purity of your final product. Our approach is grounded in mechanistic principles and field-proven methodologies.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you may encounter during the synthesis. The primary route discussed is the Hantzsch thiazole synthesis, a robust and widely used method for constructing the thiazole ring.[1][2]

Q1: Why is my yield of this compound consistently low or non-existent?

A1: Low or no yield is a frequent issue that can typically be traced back to one of four areas: starting material integrity, reaction conditions, reaction monitoring, or the work-up procedure.

Potential Causes & Solutions:

  • Starting Material Decomposition or Impurity:

    • α-Haloketone Instability: The key starting material, 2-bromo-1-(2-hydroxyphenyl)ethanone, can be unstable. It is susceptible to self-condensation or degradation, especially if stored improperly.

      • Solution: Use freshly prepared or purified α-haloketone. Confirm its purity by ¹H NMR and TLC before starting the reaction. Store it in a cool, dark, and dry environment.

    • Thioamide/Thiourea Quality: Impurities in the thioamide or thiourea can introduce competing side reactions.[3]

      • Solution: Use a high-purity grade of your thio-reactant. If in doubt, recrystallize it before use.

  • Suboptimal Reaction Conditions:

    • Temperature: The Hantzsch synthesis often requires thermal energy to proceed efficiently, but excessive heat can promote byproduct formation and decomposition of the phenolic product.[4]

      • Solution: Begin with gentle heating (e.g., 40-60 °C) in a solvent like ethanol. If the reaction is sluggish, as monitored by TLC, gradually increase the temperature to reflux. Avoid excessively high temperatures.

    • Solvent Choice: The polarity and protic nature of the solvent are critical. Alcohols like ethanol or methanol are standard and generally effective.[4] However, for specific substrates, other solvents may offer advantages.

      • Solution: Ethanol is the recommended starting point. If yields are poor, consider exploring aprotic solvents like DMF, or using microwave irradiation in a polar solvent, which can dramatically reduce reaction times and improve yields.[3][5]

  • Inadequate Reaction Monitoring:

    • Problem: The reaction may not have reached completion, or it may have proceeded past the optimal point where degradation begins.

      • Solution: Monitor the reaction's progress every 30-60 minutes using Thin Layer Chromatography (TLC). Track the consumption of the limiting reagent (typically the α-haloketone) and the appearance of the product spot. Stop the reaction once the starting material is consumed to prevent byproduct formation.[3]

  • Incorrect Work-up Procedure:

    • Problem: The product may be lost during extraction or precipitation. The initial product often forms as a hydrohalide salt, which can be soluble in the reaction medium.[6]

      • Solution: After cooling the reaction mixture, pour it into a weak base solution, such as 5% sodium bicarbonate or sodium carbonate.[2] This neutralizes the acid formed and deprotonates the thiazolium salt, causing the neutral, less soluble this compound to precipitate. If precipitation does not occur, the product may require extraction with an organic solvent like ethyl acetate.

Troubleshooting Workflow for Low Yield

low_yield_workflow start Low or No Yield check_sm 1. Verify Starting Material Purity (¹H NMR, TLC) start->check_sm optimize_cond 2. Optimize Reaction Conditions check_sm->optimize_cond If pure monitor_rxn 3. Monitor Reaction (TLC) optimize_cond->monitor_rxn If conditions seem correct check_workup 4. Review Work-up Protocol monitor_rxn->check_workup If reaction proceeds success Improved Yield check_workup->success If product is recovered purification_workflow start Crude Reaction Mixture neutralize 1. Neutralize with aq. NaHCO₃ start->neutralize filter_extract 2. Filter Precipitate or Extract with EtOAc neutralize->filter_extract triturate 3. Wash/Triturate with Hexane or Et₂O filter_extract->triturate chromatography 4. Silica Gel Column Chromatography (Hexane/EtOAc gradient) triturate->chromatography recrystallize 5. Recrystallization (e.g., EtOH/Water) chromatography->recrystallize final_product Pure Product recrystallize->final_product hantzsch_mechanism reagents 2-bromo-1-(2-hydroxyphenyl)ethanone + Thioformamide intermediate1 Isothiourea Intermediate (S-alkylation) reagents->intermediate1 SN2 Attack intermediate2 Cyclized Intermediate (Hemiaminal) intermediate1->intermediate2 Intramolecular Cyclization product This compound (Dehydration) intermediate2->product - H₂O

Sources

Technical Support Center: Troubleshooting Common Issues in Thiazole Ring Formation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for thiazole ring formation. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve common experimental challenges in the synthesis of this critical heterocyclic scaffold. Thiazole and its derivatives are foundational in numerous biologically active compounds, making their efficient synthesis a key focus in medicinal chemistry.[1][2] This resource provides in-depth, field-proven insights to optimize your synthetic outcomes.

Part 1: Troubleshooting Guide - A Symptom-Based Approach

This section addresses specific experimental issues in a question-and-answer format, focusing on the widely used Hantzsch thiazole synthesis and other common methods.

Issue 1: Low to No Product Yield

Question: My Hantzsch thiazole synthesis is resulting in a disappointingly low yield or no product at all. What are the likely causes and how can I troubleshoot this?

Answer:

Low or no yield in a Hantzsch synthesis, the reaction of an α-haloketone with a thioamide, is a frequent challenge that can often be traced back to several key factors.[3][4][5] A systematic investigation of your reaction parameters is the most effective approach.

Potential Causes & Recommended Solutions:

  • Purity of Starting Materials: This is the most critical factor. Impurities in the α-haloketone or thioamide can introduce competing side reactions, consuming your starting materials and complicating purification.[3] The stability of the thioamide, particularly under acidic conditions, can also be a limiting factor.[3][6][7]

    • Actionable Protocol: Verify the purity of your starting materials using techniques like NMR or melting point analysis.[3] For instance, 2-aminothiophenol is notoriously prone to oxidation, identifiable by the formation of a yellow disulfide dimer.[3] Always use freshly purified starting materials.

  • Reaction Conditions (Temperature & Time): The Hantzsch synthesis often requires heating to overcome the activation energy.[8] Insufficient temperature or reaction time may lead to incomplete conversion.[9] Conversely, excessive heat can lead to the degradation of reactants or the desired product.[9]

    • Optimization Strategy: Monitor the reaction progress diligently using Thin Layer Chromatography (TLC).[3][9] This will help you determine the optimal reaction time and temperature. If the reaction is sluggish at room temperature, consider a stepwise increase in temperature. Microwave-assisted synthesis can also be an effective strategy for improving yields and reducing reaction times.[1][9]

  • Incorrect Stoichiometry: An improper ratio of reactants can significantly limit the yield.

    • Recommendation: A slight excess (typically 1.1-1.5 equivalents) of the thioamide is often used to ensure the complete conversion of the more expensive α-haloketone.[9]

  • Solvent Choice: The solvent plays a crucial role in the reaction's kinetics and overall outcome by affecting the solubility of reactants and intermediates.[3]

    • Guidance: The optimal solvent is substrate-dependent. Alcohols like ethanol and methanol are commonly used.[4][10] In some cases, anhydrous solvents are recommended as water can be detrimental.[3]

Issue 2: Formation of Multiple Products & Side Reactions

Question: My reaction mixture shows multiple spots on TLC, indicating the formation of byproducts. What are the common side reactions in thiazole synthesis and how can I suppress them?

Answer:

The formation of multiple products is a common pitfall, leading to lower yields of the desired thiazole and complicating purification. Understanding the potential side reactions is key to mitigating them.

Common Side Reactions and Mitigation Strategies:

  • Isomer Formation (in Hantzsch Synthesis): When using N-substituted thioureas, the reaction can lead to two regioisomers: the desired 2-(N-substituted amino)thiazole and the isomeric 3-substituted 2-imino-2,3-dihydrothiazole.[3][4][9]

    • Controlling Regioselectivity: The pH of the reaction medium is the critical factor here. Neutral or basic conditions generally favor the formation of the 2-aminothiazole product, while acidic conditions can promote the formation of the 2-imino isomer.[3][4][8]

  • Formation of Bis-thiazoles and Other Condensation Byproducts: These can arise, especially if the stoichiometry of the reactants is not carefully controlled or if the reaction is allowed to proceed for too long at elevated temperatures.[3][9]

    • Preventative Measures: As mentioned previously, careful monitoring of the reaction by TLC is essential to stop the reaction once the starting material is consumed and before significant byproduct formation occurs.[3] Adjusting the stoichiometry and optimizing the reaction temperature can also minimize these side reactions.[9]

Part 2: Frequently Asked Questions (FAQs)

Q1: What are the main advantages and disadvantages of the most common thiazole synthesis methods?

A1: The choice of synthesis method depends on the desired substitution pattern and the availability of starting materials.

Synthesis MethodDescriptionAdvantagesDisadvantages
Hantzsch Synthesis Reaction of an α-haloketone with a thioamide.[1][11][12]Versatile, generally high-yielding, and starting materials are often readily available.[5]Can require harsh conditions, long reaction times, and the use of toxic α-haloketones.[5][7]
Cook-Heilbron Synthesis Reaction of an α-aminonitrile with reagents like carbon disulfide.[1][13][14]Occurs under mild conditions and provides access to 5-aminothiazoles.[13][14]The scope can be limited by the availability of substituted α-aminonitriles.
Gabriel Synthesis Cyclization of an acylamino-ketone with a thionating agent like phosphorus pentasulfide.[6]Provides a route to 2,5-disubstituted thiazoles.[6]Can have drawbacks of being time-consuming and resulting in unsatisfactory yields.[6][7]

Q2: How do I choose the right analytical techniques to monitor my thiazole synthesis and characterize the product?

A2: A combination of chromatographic and spectroscopic methods is essential.

  • Reaction Monitoring: Thin Layer Chromatography (TLC) is indispensable for tracking the progress of the reaction, allowing you to visualize the consumption of starting materials and the formation of the product and any byproducts.[3][9]

  • Product Characterization:

    • NMR Spectroscopy (¹H and ¹³C): This is the most powerful tool for unambiguous structure elucidation. The chemical shifts of the thiazole ring protons are typically found in the aromatic region (around 7-9 ppm).[6][15][16][17]

    • Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming its identity.[16][18]

    • Infrared (IR) Spectroscopy: Useful for identifying key functional groups in the molecule.[17][19]

    • Melting Point: A sharp melting point range is a good indicator of purity.[10]

Q3: My final thiazole product seems to be unstable. What are the common degradation pathways?

A3: Thiazole-based compounds can be susceptible to degradation under certain conditions.

  • Photodegradation: Exposure to light, especially UV radiation, can induce degradation. For some thiazole derivatives with aryl substituents, a common mechanism involves a reaction with singlet oxygen via a [4+2] Diels-Alder cycloaddition, forming an unstable endoperoxide that then rearranges.[18][20]

  • Thermal Degradation: High temperatures can cause fragmentation of the molecule, including cleavage of the thiazole ring.[20]

  • Hydrolysis: The presence of functional groups like amides or esters can make the compound prone to hydrolysis under acidic or basic conditions.[20]

To assess stability, a forced degradation study under various stress conditions (acid, base, oxidation, light, heat) is recommended.[20]

Part 3: Visualizations and Protocols

Hantzsch Thiazole Synthesis: Mechanism and Key Checkpoints

Hantzsch_Mechanism Hantzsch Thiazole Synthesis Workflow cluster_reactants Starting Materials cluster_reaction Reaction Steps cluster_product Product & Analysis alpha_haloketone α-Haloketone nucleophilic_attack Nucleophilic Attack (S on α-C) alpha_haloketone->nucleophilic_attack Purity Check thioamide Thioamide thioamide->nucleophilic_attack Purity Check cyclization Intramolecular Cyclization (N on C=O) nucleophilic_attack->cyclization Intermediate Formation dehydration Dehydration cyclization->dehydration Hydroxythiazoline intermediate thiazole Thiazole Product dehydration->thiazole Aromatization tlc TLC Monitoring thiazole->tlc In-process control purification Purification tlc->purification Assess Purity

Caption: Workflow for Hantzsch Thiazole Synthesis and Critical Checkpoints.

Troubleshooting Logic Flow for Low Yield

Troubleshooting_Low_Yield Troubleshooting Low Yield in Thiazole Synthesis start Low Yield Observed check_purity Verify Purity of Starting Materials start->check_purity purify_reagents Purify Reagents (Distillation, Recrystallization) check_purity->purify_reagents Impure check_conditions Review Reaction Conditions (T, t) check_purity->check_conditions Pure purify_reagents->check_conditions optimize_temp_time Optimize Temperature and Reaction Time (TLC) check_conditions->optimize_temp_time Suboptimal check_stoichiometry Check Stoichiometry check_conditions->check_stoichiometry Optimal optimize_temp_time->check_stoichiometry adjust_ratio Adjust Reactant Ratio (e.g., excess thioamide) check_stoichiometry->adjust_ratio Incorrect check_solvent Evaluate Solvent check_stoichiometry->check_solvent Correct adjust_ratio->check_solvent change_solvent Test Alternative/ Anhydrous Solvents check_solvent->change_solvent Ineffective success Yield Improved check_solvent->success Effective change_solvent->success

Caption: A step-by-step decision tree for troubleshooting low product yield.

Experimental Protocol: A General Procedure for Hantzsch Thiazole Synthesis

This protocol is a general guideline and may require optimization for specific substrates.

  • Reagent Preparation: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine the α-haloketone (1.0 eq) and the thioamide (1.2 eq).

  • Solvent Addition: Add an appropriate solvent (e.g., ethanol, methanol) to achieve a suitable concentration (typically 0.1-0.5 M).[4][10]

  • Reaction Execution: Heat the reaction mixture to reflux and monitor its progress by TLC.

  • Work-up: Once the reaction is complete (as indicated by the consumption of the limiting reagent), cool the mixture to room temperature. The product may precipitate upon cooling. If not, the solvent can be removed under reduced pressure. The crude product is then typically neutralized with a weak base (e.g., aqueous sodium bicarbonate solution), filtered, and washed with water.[3][10]

  • Purification: The crude product can be purified by recrystallization from a suitable solvent or by column chromatography on silica gel.

References

  • Technical Support Center: Degradation Pathways for Thiazole-Based Compounds. Benchchem.
  • An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives. PMC - NIH.
  • Troubleshooting low yield in the synthesis of thiazole compounds. Benchchem.
  • Technical Support Center: Minimizing Byproduct Formation During Thiazole Ring Closure. Benchchem.
  • troubleshooting side reactions in 5-pentyl-1,3-thiazole synthesis. Benchchem.
  • A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES. (2021-04-25).
  • Cook–Heilbron thiazole synthesis. Wikipedia.
  • Systematic Review On Thiazole And Its Applications.
  • Recent Development in the Synthesis of Thiazoles. Bentham Science Publisher. (2022-05-17).
  • Troubleshooting low yields in Hantzsch thiazole synthesis. Benchchem.
  • Synthesis, Reactions and Medicinal Uses of Thiazole. Pharmaguideline.
  • (PDF) Recent Advances in The Synthesis of Thiazole Ring: Mini Review. ResearchGate. (2025-08-10).
  • Cook-Heilbron 5-Amino-Thiazole Synthesis Mechanism | Organic Chemistry. YouTube. (2022-12-21).
  • Technical Support Center: Optimization of Thiazole Ring Formation. Benchchem.
  • Thiazole. Wikipedia.
  • Hantzsch Thiazole Synthesis. Chem Help Asap.
  • Synthesis and Biological Evaluation of Thiazole-Based Derivatives as Potential Acetylcholinesterase Inhibitors | ACS Omega. ACS Publications. (2021-07-19).
  • Structural analysis of photo-degradation in thiazole-containing compounds by LC-MS/MS and NMR. PubMed. (2007-07-27).
  • A Review Article on Chemistry, Synthesis and Therapeutic Importance of Thiazole Derivatives. ijarsct.
  • Thiazole formation through a modified Gewald reaction. Beilstein Journals.
  • Thiazole synthesis. Organic Chemistry Portal.
  • synthesis of thiazoles. YouTube. (2019-01-19).
  • A Purification-Free Method for the Synthesis of Thiazolium Salts Using P2S5-Py2 Complex or P4S10. (2024-05-10).
  • Review of Characteristics and Analytical Methods for Determination of Thiabendazole.
  • To Chemistry Journal Vol 1 No 2 (2018) ISSN: 2581-7507 [Link] Pyrano[2,3-D]Thiazole: Synthesis. Available from:

  • Hantzsch Thiazole Synthesis. SynArchive.
  • (PDF) Synthesis and Characterization of Thiazole Compounds in the Presence of Various Reagents, Catalysts and Solvents. ResearchGate. (2022-06-15).
  • Synthesis of Thiazole - Reactions of Thiazole - Medicinal uses of Thiazole | PPTX. Slideshare.
  • (PDF) Current synthesis routes of thiazole and its derivatives and their broad spectrum therapeutic activity: A Review. ResearchGate. (2025-08-06).
  • US20170240541A1 - Process for preparing thiazole derivatives. Google Patents.
  • Synthesis, Bioactivity Screening and Docking Analysis of Thiazole Derivatives Containing Quinoline Moieties. Oriental Journal of Chemistry.
  • Thiazole is an aromatic five membered heterocyclic compound having sulphur and ní- trogen at 1 and 3 position. Its molecular formulae is C,H,SN. It is present in various natural. CUTM Courseware.
  • Synthesis and Biological Evaluation of Thiazole-Based Derivatives with Potential against Breast Cancer and Antimicrobial Agents. PMC - NIH. (2022-08-30).
  • 18 questions with answers in THIAZOLES | Science topic. ResearchGate.

Sources

optimization of reaction conditions for 2-(1,3-Thiazol-2-yl)phenol synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of 2-(1,3-Thiazol-2-yl)phenol

Welcome to the technical support guide for the synthesis of this compound and its derivatives. This resource is designed for researchers, chemists, and drug development professionals to navigate the complexities of this important synthetic transformation. As Senior Application Scientists, we have compiled field-proven insights and data-driven protocols to help you troubleshoot common issues and optimize your reaction conditions for maximum yield and purity.

The most prevalent and versatile method for constructing the 2-(thiazol-2-yl)phenol scaffold is the Hantzsch Thiazole Synthesis .[1][2][3] This reaction typically involves the cyclocondensation of an α-haloketone with a thioamide. For the target molecule, this translates to the reaction between a 2-halocarbonyl-substituted phenol precursor and a suitable thioamide source. While robust, the synthesis is sensitive to several parameters that can impact its outcome.

Troubleshooting Guide

This section addresses the most common challenges encountered during the synthesis in a direct question-and-answer format.

Problem 1: Low or No Product Yield

Q: My reaction has resulted in a very low yield, or I've recovered only starting materials. What are the primary factors I should investigate?

A: Low yields in Hantzsch-type syntheses are a frequent issue and can typically be traced back to one of three areas: reactant quality, reaction conditions, or competing side reactions.[4]

  • Cause 1: Purity of Starting Materials

    • Insight: The purity of your precursors is critical. Phenolic starting materials, such as 2-amino-thiophenol used in related benzothiazole syntheses, are particularly susceptible to oxidation, which can be identified by the formation of a disulfide dimer precipitate.[4][5] Impurities in the α-haloketone or thioamide can introduce competing reaction pathways, consuming reagents and complicating purification.

    • Solution:

      • Verify the purity of your α-haloketone and thioamide source using NMR or melting point analysis.

      • Use freshly purified or newly purchased phenolic precursors. If oxidation is suspected, consider purification immediately before use.

      • Ensure solvents are anhydrous, as the presence of water can sometimes be detrimental to the reaction.[4]

  • Cause 2: Suboptimal Reaction Conditions

    • Insight: Temperature, solvent, and reaction time are deeply interconnected and must be optimized for your specific substrates. While some Hantzsch syntheses proceed at room temperature, many require heating to overcome the activation energy barrier.[6] Conversely, excessive heat can promote decomposition or side product formation.

    • Solution:

      • Temperature Adjustment: If the reaction is running at room temperature, try gentle heating (e.g., 40–60 °C). For less reactive substrates, refluxing may be necessary.[6]

      • Solvent Selection: The solvent's polarity affects reactant solubility and reaction kinetics. Alcohols like ethanol and methanol are common and effective choices.[6] For certain multi-component reactions, solvents like PEG-600 or even water have proven effective and offer a greener alternative.[1][4]

      • Reaction Time: Monitor the reaction's progress using Thin Layer Chromatography (TLC).[5][7] If starting materials are still present after the initially planned duration, extend the reaction time.

  • Cause 3: Competing Side Reactions

    • Insight: Under acidic conditions, the Hantzsch synthesis can yield a mixture of the desired 2-aminothiazole and an isomeric 2-imino-2,3-dihydrothiazole byproduct.[4][8]

    • Solution: Consider running the reaction under neutral or slightly basic conditions to favor the formation of the desired thiazole product. The work-up procedure often involves adding a base like sodium carbonate to precipitate the final product, which also neutralizes any acid formed.[3][6]

Problem 2: Difficulty in Product Isolation and Purification

Q: My reaction seems to have worked based on TLC, but I'm struggling to isolate a pure product. What can I do?

A: Isolation challenges often stem from the product's physical properties or the presence of impurities with similar characteristics.

  • Cause 1: Product Fails to Precipitate

    • Insight: The standard work-up for Hantzsch synthesis involves pouring the reaction mixture into a basic aqueous solution (e.g., 5% Na₂CO₃) to precipitate the thiazole product.[3][6] If your product is highly soluble in the work-up solution, this will be ineffective.

    • Solution: If precipitation fails, perform a liquid-liquid extraction with a suitable organic solvent like ethyl acetate.[6] Subsequently, wash the organic layer, dry it, and remove the solvent under reduced pressure.

  • Cause 2: Impurities Co-elute with the Product during Chromatography

    • Insight: If impurities have a polarity similar to your product, separation by column chromatography becomes difficult.[5]

    • Solution:

      • Optimize Chromatography: Experiment with different solvent systems for elution. A switch in the polarity or type of solvent (e.g., from ethyl acetate/hexane to dichloromethane/methanol) can alter the separation factor.

      • Recrystallization: This is a powerful alternative for purification. Attempt to recrystallize the crude product from a suitable solvent (e.g., ethanol, methanol, or acetone).[7][9]

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism for the Hantzsch synthesis of this compound?

A1: The reaction proceeds through a well-established pathway involving nucleophilic substitution followed by cyclization and dehydration. The thioamide's sulfur atom first attacks the α-carbon of the haloketone. The resulting intermediate then undergoes an intramolecular cyclization where the nitrogen attacks the carbonyl carbon, followed by dehydration to form the aromatic thiazole ring.[3]

Caption: Hantzsch Thiazole Synthesis Mechanism.

Q2: How can I effectively monitor the reaction's progress?

A2: Thin-layer chromatography (TLC) is the most common and effective method for monitoring the reaction.[5][7] Spot the reaction mixture alongside the starting materials on a TLC plate. The consumption of reactants and the appearance of a new spot for the product will indicate the reaction's progress. Visualization is typically achieved with a UV lamp.

Q3: Are there greener or more modern synthetic approaches available?

A3: Yes, significant progress has been made in developing more environmentally benign methods. These include:

  • Microwave-Assisted Synthesis: This technique can dramatically reduce reaction times from hours to minutes and often improves yields.[1][10]

  • Ultrasonic Irradiation: Similar to microwave synthesis, using ultrasound can accelerate the reaction, often at room temperature.[2]

  • Reusable Catalysts: The use of solid-supported catalysts, such as silica-supported tungstosilisic acid, allows for easy recovery and reuse, reducing waste.[1][2]

  • Solvent-Free Conditions: Some protocols have been developed that run under solvent-free or "neat" conditions, which simplifies work-up and minimizes solvent waste.[9][11]

Q4: What are the key parameters to consider when optimizing the reaction?

A4: A systematic optimization of reaction conditions is crucial for achieving the best results. The table below summarizes key parameters and typical starting points for optimization.

ParameterTypical Conditions / RangeRemarks & Insights
Temperature Room Temp. to Reflux (40-100 °C)Start with gentle heating (e.g., 60 °C). Higher temperatures may be needed for less reactive substrates but can increase byproduct formation.[5][6]
Solvent Ethanol, Methanol, AcetoneAlcohols are the most common and generally effective solvents.[6] For specific applications, greener solvents like PEG-600 or water have been used successfully.[1]
Catalyst Often none required; Lewis acids or solid acidsThe classic Hantzsch synthesis is often catalyst-free. However, catalysts like silica-supported acids can improve yields and rates in multi-component versions.[1][2][6]
Reaction Time 30 min to 24 hoursHighly dependent on temperature and substrate reactivity. Monitor by TLC to determine the optimal time and avoid degradation from prolonged heating.[6][10][12]
Stoichiometry 1:1 to 1:1.5 (Haloketone:Thioamide)A slight excess of the thioamide (e.g., 1.5 equivalents) is sometimes used to ensure the complete consumption of the more valuable haloketone.[3][4]

Experimental Protocol Example: General Hantzsch Synthesis

This protocol provides a generalized, step-by-step methodology for the synthesis of a 2-amino-4-phenylthiazole derivative, which can be adapted for phenolic substrates.

Workflow A 1. Reaction Setup Combine α-haloketone and thioamide in a reaction vial. B 2. Solvent Addition Add solvent (e.g., Methanol) and a stir bar. A->B C 3. Heating & Monitoring Heat with stirring (e.g., 60-100°C). Monitor progress via TLC. B->C D 4. Cooling Allow the reaction to cool to room temperature. C->D E 5. Work-up & Precipitation Pour mixture into a cold basic solution (e.g., 5% Na₂CO₃). D->E F 6. Isolation Collect the precipitate by vacuum filtration. Wash with water. E->F G 7. Drying & Characterization Air dry the solid product. Characterize via NMR, MS, etc. F->G

Caption: General Experimental Workflow.

  • Reaction Setup: In a suitable round-bottom flask or vial, combine the phenolic α-haloketone (1.0 eq) and the thioamide (1.0-1.5 eq).[3]

  • Solvent Addition: Add an appropriate solvent, such as ethanol or methanol (typically 5-10 mL per mmol of limiting reagent).[3][6]

  • Heating: Heat the mixture with stirring to the desired temperature (e.g., 60 °C or reflux) for the optimized duration.[6]

  • Monitoring: Periodically take aliquots from the reaction mixture to monitor its progress by TLC.[5]

  • Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Pour the contents into a beaker containing a cold, dilute aqueous base solution (e.g., 5% sodium carbonate) to induce precipitation.[3][6]

  • Isolation: Collect the resulting solid by vacuum filtration through a Büchner funnel. Wash the filter cake thoroughly with water to remove inorganic salts.[3][4]

  • Purification: If necessary, purify the crude product further by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography.[7][9]

References

  • Technical Support Center: Optimizing Hantzsch Thiazole Synthesis. Benchchem.
  • Phenolic Thiazoles with Antioxidant and Antiradical Activity. Synthesis, In Vitro Evaluation, Toxicity, Electrochemical Behavior, Quantum Studies and Antimicrobial Screening. PMC.
  • Environmentally Benign Synthetic Approaches for the Synthesis of Thiazole Deriv
  • 4-Bromo-2-[5-methyl-2-(morpholin-4-yl)-1,3-thiazol-4-yl]phenol. NIH.
  • Synthesis, Reactions and Medicinal Uses of Thiazole. Pharmaguideline.
  • Synthesis of Thiazoles and Isothiazoles via Three-Component Reaction of Enaminoesters, Sulfur, and Bromodifluoroacetamides/Esters | Request PDF.
  • Microwave-assisted Hantzsch thiazole synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines from the reaction of 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones and thioureas. NIH.
  • Troubleshooting low yield in the synthesis of thiazole compounds. Benchchem.
  • Troubleshooting guide for the synthesis of benzothiazole deriv
  • The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing).
  • Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable C
  • Hantzsch Thiazole Synthesis. Chem Help Asap.
  • Troubleshooting low yield in benzothiazole synthesis
  • Thiazole synthesis. Organic Chemistry Portal.
  • Condensation Reactions of 2-Aminothiophenoles to Afford 2-Substituted Benzothiazoles of Biological Interest: A Review (2020–2024). MDPI.
  • Eco-Friendly Syntheses of 2-Substituted Benzoxazoles and 2-Substituted Benzothiazoles from 2-Aminophenols, 2-Aminothiophenols an. Semantic Scholar.
  • A green approach for the synthesis of 2-substituted benzoxazoles and benzothiazoles via coupling/cycliz
  • Benzothiazoles from Condensation of o-Aminothiophenoles with Carboxylic Acids and Their Deriv
  • Synthesis, Cytotoxicity and Antioxidant Activity Evaluation of Some Thiazolyl–C
  • Novel Hit Compounds Against a Neglected Sexually Transmitted Infection: Synthesis and Trichomonacidal Activity of 1,3-Thiazolidin-4-One Deriv

Sources

overcoming solubility issues of 2-(1,3-Thiazol-2-yl)phenol in biological assays

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-(1,3-Thiazol-2-yl)phenol. This guide is designed for researchers, scientists, and drug development professionals to proactively address and overcome the solubility challenges associated with this compound in biological assays. Our goal is to provide you with the foundational knowledge and practical methodologies to ensure reliable and reproducible experimental outcomes.

Understanding the Molecule: Physicochemical Profile

Before troubleshooting, it's critical to understand the inherent properties of this compound. While experimental data for this specific molecule is not widely published, we can infer its likely behavior from its structure and data from close analogs.

  • Structure: The molecule contains a phenolic hydroxyl group and a thiazole ring.

  • Acidity (pKa): The phenolic hydroxyl group makes it a weak acid. A structurally related compound, 2-(Benzo[d]thiazol-2-yl)phenol, has an experimental pKa of 8.21.[1] It is highly probable that this compound has a similar pKa. This is a critical piece of information: at physiological pH (~7.4), the compound will exist predominantly in its neutral, less soluble protonated form. Increasing the pH above the pKa will deprotonate the phenol to a phenolate, significantly increasing aqueous solubility.[2][3]

  • Lipophilicity (logP): The predicted XLogP3 for the similar compound 2-(1-Oxo-1,3-thiazol-2-yl)phenol is 0.7, suggesting it is not excessively lipophilic.[4] However, even compounds with low logP values can exhibit poor aqueous solubility due to strong crystal lattice energy.[5]

  • Aqueous Solubility: Based on its structure as an aromatic phenol, it is predicted to have low intrinsic solubility in neutral aqueous buffers.[1]

This profile suggests that the primary challenge is not extreme lipophilicity, but rather the limited aqueous solubility of the neutral form, which dominates at physiological pH.

Frequently Asked Questions (FAQs)

Here we address the most common issues encountered when working with this compound.

Q1: My compound precipitated when I diluted my DMSO stock into my aqueous assay buffer. What happened and how can I fix it?

Answer: This is the most common problem and occurs when the concentration of the compound in the final aqueous buffer exceeds its kinetic solubility limit. Dimethyl sulfoxide (DMSO) is an excellent solvent for many organic molecules, but its solubilizing power dramatically decreases when diluted in water.[6][7] When the DMSO concentration drops, the water-insoluble compound crashes out of solution.

Troubleshooting Steps:

  • Determine the Kinetic Solubility: Before proceeding with your main assay, you must determine the kinetic solubility of your compound in your specific assay buffer. This value represents the maximum concentration you can achieve without precipitation under your assay conditions. A detailed protocol is provided in the "Experimental Protocols" section below.[8][9][10]

  • Reduce Final Compound Concentration: The simplest solution is to work at concentrations below the measured kinetic solubility limit.

  • Optimize Final DMSO Concentration: For many cell-based assays, the final DMSO concentration should be kept low (ideally ≤0.1%, and not exceeding 0.5%) to avoid solvent-induced artifacts and cytotoxicity.[11][12] However, a slightly higher DMSO concentration (if tolerated by the assay) can sometimes keep the compound in solution. Always run a vehicle control with the same final DMSO concentration to normalize for solvent effects.[13][14]

  • Modify the Buffer pH: Since the compound is a weak acid, increasing the pH of your buffer will increase its solubility.[2] If your assay can tolerate a higher pH (e.g., pH 8.0-8.5), you may see a significant improvement. Be sure to verify that the pH change does not affect your assay's performance or the compound's activity.

  • Utilize a Co-Solvent or Solubilizing Excipient: If the above methods are insufficient, advanced formulation strategies may be necessary. These are discussed in Q3.

dot graph TD { A[Start: Compound Precipitates] --> B{Is final concentration known to be soluble?}; B -->|No| C[Determine Kinetic Solubility]; B -->|Yes| D{Check DMSO concentration}; C --> E[Adjust assay concentration to < solubility limit]; D -->|'>0.5%'| F[Reduce DMSO concentration and re-test]; D -->|'≤0.5%'| G{Is assay pH > pKa?}; G -->|No| H[Consider increasing buffer pH]; G -->|Yes| I[Investigate advanced solubilization]; I --> J[Use Cyclodextrins]; I --> K[Use Surfactants]; subgraph Legend [ ] direction LR subgraph "Shape" direction LR N1(Process) N2{Decision} end subgraph "Color" direction LR N3[Start] N4[Action] style N3 fill:#FBBC05,stroke:#202124,stroke-width:2px,fontcolor:#202124 style N4 fill:#4285F4,stroke:#202124,stroke-width:2px,fontcolor:#FFFFFF end end E --> Z[End: Soluble]; F --> Z; H --> Z; J --> Z; K --> Z; style A fill:#EA4335,stroke:#202124,stroke-width:2px,fontcolor:#FFFFFF style C fill:#4285F4,stroke:#202124,stroke-width:2px,fontcolor:#FFFFFF style E fill:#4285F4,stroke:#202124,stroke-width:2px,fontcolor:#FFFFFF style F fill:#4285F4,stroke:#202124,stroke-width:2px,fontcolor:#FFFFFF style H fill:#4285F4,stroke:#202124,stroke-width:2px,fontcolor:#FFFFFF style I fill:#34A853,stroke:#202124,stroke-width:2px,fontcolor:#FFFFFF style J fill:#4285F4,stroke:#202124,stroke-width:2px,fontcolor:#FFFFFF style K fill:#4285F4,stroke:#202124,stroke-width:2px,fontcolor:#FFFFFF style Z fill:#34A853,stroke:#202124,stroke-width:2px,fontcolor:#FFFFFF } Caption: Troubleshooting flowchart for compound precipitation.

Q2: What is the best solvent to use for my stock solution?

Answer: 100% Dimethyl sulfoxide (DMSO) is the recommended starting solvent for creating a high-concentration stock solution (e.g., 10-20 mM).[6] It is a powerful, aprotic solvent capable of dissolving a wide range of organic molecules and is miscible with water and culture media.[15] While other organic solvents like ethanol can be used, they may have more pronounced effects on cell viability or protein stability at lower concentrations.[16][17]

Solvent Comparison Table

SolventProsConsRecommended Max % in Cell Assays
DMSO High solubilizing power for many compounds; miscible with water.[7][15]Can be cytotoxic and cause off-target effects at >0.5%; may affect protein stability.[12][13][14]≤ 0.1 - 0.5%
Ethanol Less toxic than DMSO for some cell lines; volatile.Lower solubilizing power for highly lipophilic compounds; can affect enzyme activity and cell signaling.[17]≤ 0.1 - 0.5%
N,N-Dimethylformamide (DMF) High solubilizing power.More toxic than DMSO; should be used with caution.< 0.1%
Q3: My compound is still insoluble in the assay buffer even at low concentrations. What advanced methods can I use?

Answer: When standard co-solvent approaches fail, using solubilizing excipients like cyclodextrins is the next logical step.

Cyclodextrins: These are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[18] They can encapsulate poorly soluble molecules, like this compound, forming an "inclusion complex" that is water-soluble.[3][18]

  • Which to Use: Hydroxypropyl-β-cyclodextrin (HP-β-CD) and Sulfobutylether-β-cyclodextrin (SBE-β-CD) are most commonly used in in vitro assays due to their high aqueous solubility and low toxicity compared to unmodified β-cyclodextrin.[19]

  • How to Use: The compound can be co-dissolved with the cyclodextrin to form the complex. A detailed protocol for preparing a cyclodextrin-complexed stock solution is provided below.

`dot graph G { layout=dot; rankdir=LR; node [shape=circle, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];

} ` Caption: Cyclodextrin encapsulation mechanism.

Experimental Protocols

Protocol 1: Determination of Kinetic Solubility by Turbidimetry

This high-throughput method quickly estimates the concentration at which a compound precipitates when diluted from a DMSO stock into an aqueous buffer.[2][8]

Methodology:

  • Prepare Stock Solution: Create a high-concentration stock of this compound in 100% DMSO (e.g., 20 mM).

  • Serial Dilution in DMSO: In a 96-well plate (the "source plate"), perform a 2-fold serial dilution of the DMSO stock solution with 100% DMSO. This creates a range of concentrations (e.g., 20 mM down to ~10 µM).

  • Addition to Buffer: Transfer a small, fixed volume (e.g., 2 µL) from each well of the DMSO source plate to a corresponding well of a clear, flat-bottom 96-well plate (the "assay plate") containing your final aqueous assay buffer (e.g., 198 µL). This results in a 1:100 dilution and a final DMSO concentration of 1%.

  • Incubation: Shake the assay plate for 5 minutes and let it incubate at room temperature for 1-2 hours.

  • Measurement: Measure the turbidity (absorbance or light scattering) of each well using a plate reader at a wavelength where the compound does not absorb (e.g., 620 nm).

  • Analysis: The kinetic solubility is the highest concentration that does not show a significant increase in turbidity compared to the buffer-only control wells.

Protocol 2: Preparation of a Cyclodextrin-Inclusion Stock Solution

This protocol describes how to prepare a water-soluble complex of the compound for direct use in assays.[18][20][21]

Methodology:

  • Prepare Cyclodextrin Solution: Prepare a concentrated solution of HP-β-CD or SBE-β-CD in your desired aqueous buffer (e.g., 40% w/v). Gentle heating (to 40-50°C) may be required to fully dissolve the cyclodextrin. Cool to room temperature.

  • Add Compound: Add an excess amount of solid this compound powder to the cyclodextrin solution.

  • Complexation: Vigorously mix the suspension. This can be done by sonicating in a bath sonicator or stirring on a magnetic plate overnight at room temperature. The goal is to reach equilibrium for complex formation.

  • Remove Undissolved Compound: Centrifuge the suspension at high speed (e.g., >10,000 x g) for 15-30 minutes to pellet all undissolved solid.

  • Isolate Soluble Fraction: Carefully collect the clear supernatant. This is your aqueous, cyclodextrin-complexed stock solution.

  • Determine Concentration: The exact concentration of the compound in this stock solution is unknown and MUST be determined experimentally using an analytical method like HPLC-UV or quantitative NMR against a standard curve.

  • Storage and Use: Filter-sterilize the final stock solution and store it at 4°C or -20°C. This stock can now be diluted directly into your assay medium. Remember to include a vehicle control containing the same final concentration of cyclodextrin.

References

  • AxisPharm. (n.d.). Kinetic Solubility Assays Protocol.
  • Wikipedia. (2026). Dimethyl sulfoxide.
  • Scientist Solutions. (2025). DMSO in cell based assays.
  • Enamine. (n.d.). Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions).
  • Sygnature Discovery. (n.d.). Aqueous solubility: Turbidimetric / Kinetic – Thermodynamic.
  • National Institutes of Health. (n.d.). Dimethyl Sulfoxide (DMSO) Decreases Cell Proliferation and TNF-α, IFN-γ, and IL-2 Cytokines Production in Cultures of Peripheral Blood Lymphocytes.
  • PubChem. (n.d.). 2-(1-Oxo-1,3-thiazol-2-yl)phenol.
  • Olympus. (n.d.). Using live-cell imaging in cell counting — The cytotoxicity of DMSO.
  • WuXi AppTec. (n.d.). Kinetic & Thermodynamic Solubility Testing.
  • Quora. (2017). What effects does DMSO have on cell assays?.
  • Singhvi, G., et al. (2012). Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. Asian Journal of Chemistry.
  • Global Pharmaceutical Sciences Review. (n.d.). Cyclodextrin Inclusion Complexes: Novel Techniques to Improve Solubility of Poor....
  • Google Patents. (n.d.). US5646131A - Method for solubilizing drugs using cyclodextrins and carboxylic acids.
  • National Institutes of Health. (n.d.). Biorelevant pKa (37°C) predicted from the 2D structure of the molecule and its pKa at 25°C.
  • National Institutes of Health. (2019). Cyclodextrin–Drug Inclusion Complexes: In Vivo and In Vitro Approaches.
  • ChemicalBook. (n.d.). 2-(Benzo[d]thiazol-2-yl)phenol(3411-95-8).
  • MDPI. (2023). The Use of Cyclodextrin Inclusion Complexes to Increase the Solubility and Pharmacokinetic Profile of Albendazole.
  • MDPI. (n.d.). Calculating the Aqueous pK a of Phenols: Predictions for Antioxidants and Cannabinoids.
  • MDPI. (2022). An Accurate Approach for Computational pKa Determination of Phenolic Compounds.
  • National Institutes of Health. (n.d.). Nuisance compounds in cellular assays.
  • ResearchGate. (2023). How to dissolve poorly insoluble drug into water with cyclodextrin?.
  • MDPI. (n.d.). In Silico and RP HPLC Studies of Biologically Active 1,3,4-Thiadiazol-2-yl)-benzene-1,3-diols.
  • SciTechnol. (n.d.). The Problems with the Cells Based Assays.
  • ResearchGate. (n.d.). Solubility of Selected Compounds in Water and Ethanol | Download Table.
  • PubChem. (n.d.). 2,2'-(1,3)Thiazolo(5,4-d)(1,3)thiazole-2,5-diyldiphenol.
  • American Chemical Society. (2002). Absolute pKa Determinations for Substituted Phenols.
  • National Institutes of Health. (n.d.). Phenolic Thiazoles with Antioxidant and Antiradical Activity. Synthesis, In Vitro Evaluation, Toxicity, Electrochemical Behavior, Quantum Studies and Antimicrobial Screening.
  • Smolecule. (n.d.). 3-(1,3-Thiazol-2-yl)phenol.
  • Razus, A. C., et al. (n.d.). AZULENE DERIVATIVES SOLUBLE IN POLAR SOLVENTS. 1-(AZULEN-1-YL)-2-(THIEN-2- or 3-YL)-ETHENES.
  • ResearchGate. (n.d.). Considerations regarding use of solvents in in vitro cell based assays.
  • National Institutes of Health. (n.d.). A review for cell-based screening methods in drug discovery.
  • MDPI. (2026). Design, synthesis, biological evaluation, and in silico studies of novel 1,3-thiazole derivatives.
  • ResearchGate. (n.d.). Studies on the solubility of phenolic compounds.
  • News-Medical.Net. (2024). The role of cell-based assays for drug discovery.
  • Gaylord Chemical. (n.d.). Dimethyl Sulfoxide (DMSO) Solubility Data.
  • Chemistry LibreTexts. (2025). 17.2: Properties of Alcohols and Phenols.
  • PubChem. (n.d.). UV-328.

Sources

Technical Support Center: Purification of 2-(1,3-Thiazol-2-yl)phenol and its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 2-(1,3-thiazol-2-yl)phenol and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide practical, field-proven insights into overcoming common purification challenges encountered with this important class of heterocyclic compounds. The methodologies and troubleshooting advice presented herein are grounded in established chemical principles and supported by relevant literature.

Troubleshooting Guide: Common Purification Issues

This section addresses specific problems that may arise during the purification of this compound and its derivatives, offering step-by-step solutions and the rationale behind them.

Question 1: My crude product is a persistent oil and won't crystallize. How can I purify it?

Answer:

Oiling out during crystallization is a common issue, often caused by impurities that depress the melting point or interfere with crystal lattice formation. Here’s a systematic approach to tackle this:

  • Purity Assessment: First, assess the purity of your crude product using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[1] This will help you understand the number and nature of the impurities.

  • Solvent System Re-evaluation: The choice of solvent is critical for successful recrystallization. If your compound is oiling out, the solvent may be too good a solvent, or the cooling process might be too rapid.

    • Solvent Screening: Experiment with a range of solvents with varying polarities. Good recrystallization solvents typically dissolve the compound when hot but not when cold.[2] Consider solvent pairs, such as ethanol/water, hexane/ethyl acetate, or dichloromethane/hexane.

    • Controlled Cooling: Allow the hot, saturated solution to cool slowly to room temperature, and then transfer it to a refrigerator. Rapid cooling often promotes oil formation over crystallization. Seeding the solution with a small crystal of pure product, if available, can also induce crystallization.

  • Chromatographic Purification: If recrystallization fails, column chromatography is the next logical step.

    • Normal-Phase Chromatography: For many this compound derivatives, normal-phase column chromatography using silica gel is effective. A common mobile phase is a gradient of hexane and ethyl acetate.[3][4]

    • Reverse-Phase Chromatography: For highly polar derivatives, reverse-phase column chromatography (C18 silica) with a mobile phase of acetonitrile and water may be more suitable.[3]

Question 2: I'm struggling to remove unreacted starting materials from my final product. What's the best approach?

Answer:

The removal of starting materials is a frequent purification challenge. The optimal strategy depends on the physicochemical properties of your product versus the unreacted starting materials.

  • Acid-Base Extraction: If your product and starting materials have different acidic or basic properties, a liquid-liquid extraction can be a powerful purification step. For instance, if you have a phenolic product and a non-acidic starting material, you can dissolve the crude mixture in an organic solvent and wash with an aqueous base (e.g., sodium bicarbonate or sodium hydroxide solution). Your phenolic product will move to the aqueous layer as its phenoxide salt, while the non-acidic starting material remains in the organic layer. Subsequent acidification of the aqueous layer will precipitate your purified product.

  • Chromatography: If an acid-base extraction is not feasible, column chromatography is the most reliable method.

    • TLC Optimization: Before running a column, optimize the solvent system using TLC to ensure good separation between your product and the starting materials. The ideal solvent system will give your product an Rf value of approximately 0.3-0.4.

    • Flash Column Chromatography: For efficient purification, flash column chromatography is recommended.[5]

Question 3: My purified compound shows unexpected peaks in the NMR spectrum. What are the likely impurities?

Answer:

Unexpected peaks in an NMR spectrum can arise from various sources. Here are some common culprits in the synthesis of this compound derivatives:

  • Residual Solvents: Solvents used in the reaction or purification (e.g., ethanol, ethyl acetate, hexane, DMF) are common contaminants. Compare the chemical shifts of the unknown peaks with known solvent peaks.

  • Reagent-Derived Impurities: Byproducts from the reagents used in the synthesis can co-elute with your product. For example, in a Hantzsch thiazole synthesis, unreacted α-haloketone or thiourea derivatives could be present.[6]

  • Isomeric Impurities: Depending on the synthetic route, regioisomers or stereoisomers may be formed. Careful analysis of 2D NMR spectra (e.g., COSY, HMBC) can help in their identification.

  • Degradation Products: Some thiazole derivatives can be sensitive to air or light. The phenolic hydroxyl group can be susceptible to oxidation.[7]

To address this, re-purification by column chromatography with a shallower solvent gradient or by preparative HPLC may be necessary.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for purifying this compound and its derivatives?

A1: The most frequently employed purification techniques for this class of compounds are recrystallization and column chromatography (both normal and reverse-phase).[2][3][4] The choice between these methods depends on the physical state of the crude product (solid or oil) and the nature of the impurities.

Q2: How do I choose the right solvent system for column chromatography?

A2: The selection of an appropriate solvent system is crucial for achieving good separation. A systematic approach is recommended:

  • Start with TLC: Use TLC to screen different solvent systems. A good starting point for normal-phase chromatography on silica gel is a mixture of a non-polar solvent (e.g., hexane or petroleum ether) and a more polar solvent (e.g., ethyl acetate or dichloromethane).[8]

  • Adjust Polarity: Adjust the ratio of the solvents to achieve an Rf value for your target compound in the range of 0.3-0.4.

  • Gradient Elution: For complex mixtures, a gradient elution, where the polarity of the mobile phase is gradually increased during the chromatography run, is often more effective than an isocratic (constant solvent composition) elution.

Q3: Can I use gas chromatography (GC) to purify my this compound derivative?

A3: While GC is a powerful analytical technique, it is generally not suitable for the preparative purification of these compounds. The phenolic hydroxyl group can cause peak tailing and poor resolution on many GC columns. Derivatization of the phenol can sometimes mitigate these issues for analytical purposes, but this is not practical for preparative work.[9]

Experimental Protocols

Protocol 1: General Procedure for Recrystallization
  • Dissolution: In a flask, dissolve the crude solid in the minimum amount of a suitable hot solvent.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration to remove them.

  • Cooling: Allow the solution to cool slowly to room temperature. Crystal formation should be observed.

  • Chilling: Place the flask in an ice bath to maximize crystal yield.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold solvent.

  • Drying: Dry the crystals under vacuum.

Protocol 2: General Procedure for Flash Column Chromatography
  • Column Packing: Pack a glass column with silica gel slurried in the initial, least polar solvent mixture.

  • Sample Loading: Dissolve the crude product in a minimal amount of the appropriate solvent and adsorb it onto a small amount of silica gel. After evaporating the solvent, carefully load the dried silica onto the top of the column.

  • Elution: Begin eluting the column with the starting solvent mixture, collecting fractions.

  • Gradient Increase (if applicable): Gradually increase the polarity of the mobile phase according to your pre-determined gradient.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure.

Visualizations

Decision Tree for Purification Strategy

Purification_Strategy start Crude Product is_solid Is the product a solid? start->is_solid is_oil Product is an oil is_solid->is_oil No recrystallize Attempt Recrystallization is_solid->recrystallize Yes column_chrom Perform Column Chromatography is_oil->column_chrom successful_cryst Successful? recrystallize->successful_cryst pure_solid Pure Solid Product successful_cryst->pure_solid Yes successful_cryst->column_chrom No pure_oil Pure Product (may solidify on standing) column_chrom->pure_oil

Caption: Decision tree for selecting a primary purification method.

Workflow for Column Chromatography

Column_Chromatography_Workflow start Crude Product tlc TLC Solvent Screening start->tlc pack_column Pack Column with Silica Gel tlc->pack_column load_sample Load Sample pack_column->load_sample elute Elute with Solvent Gradient load_sample->elute collect_fractions Collect Fractions elute->collect_fractions analyze_fractions Analyze Fractions by TLC collect_fractions->analyze_fractions combine_pure Combine Pure Fractions analyze_fractions->combine_pure evaporate Evaporate Solvent combine_pure->evaporate final_product Pure Product evaporate->final_product

Sources

Technical Support Center: Enhancing the Selectivity of 2-(1,3-Thiazol-2-yl)phenol Based Chemosensors

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to advancing your research with 2-(1,3-Thiazol-2-yl)phenol based chemosensors. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common experimental hurdles and enhance the selectivity of their sensing systems. Here, we move beyond simple protocols to explain the underlying chemical principles, empowering you to make informed decisions in your experimental design.

Frequently Asked Questions (FAQs)

Here are some of the most common questions we encounter from researchers working with this compound chemosensors.

Q1: My sensor is responding to multiple metal ions, not just my target analyte. How can I improve its selectivity?

A1: This is a common challenge. Selectivity in chemosensors is governed by the specific binding interaction between the sensor molecule and the target analyte. To enhance selectivity, you can employ several strategies:

  • Structural Modification: Introduce functional groups that create a more specific binding pocket for your target ion. This could involve adding steric bulk to physically block larger, interfering ions or incorporating soft/hard donor atoms to favor binding with specific metals based on the HSAB (Hard and Soft Acids and Bases) principle.

  • Solvent Optimization: The polarity of the solvent can significantly influence the binding affinity. Experiment with a range of solvents or solvent mixtures to find conditions that maximize the binding of your target analyte while minimizing interactions with interfering ions.

  • pH Control: The protonation state of the phenol and thiazole moieties is pH-dependent, which directly impacts their coordination ability. Fine-tuning the pH of your assay can often eliminate interference from pH-sensitive ions and enhance the response to your target.

Q2: I'm observing significant fluorescence quenching with my sensor, even in the absence of the target analyte. What could be the cause?

A2: Unintended fluorescence quenching can arise from several factors:

  • Aggregation-Caused Quenching (ACQ): At higher concentrations, your chemosensor molecules may aggregate, leading to self-quenching. Try performing your experiments at a lower concentration range.

  • Solvent Effects: Some solvents can quench fluorescence. Ensure your chosen solvent is compatible with your fluorophore.

  • Impurities: Trace impurities from the synthesis or in your sample can act as quenchers. Re-purify your chemosensor and use high-purity solvents and reagents.

  • Photoinduced Electron Transfer (PET): The inherent electronic structure of your sensor might have a PET pathway that is not effectively "turned off" in the unbound state. Molecular modeling can help identify and redesign this.

Q3: How do I confirm the binding stoichiometry between my sensor and the target ion?

A3: The most common and reliable method for determining the binding stoichiometry is Job's plot analysis , also known as the method of continuous variations.[1][2][3][4] This involves preparing a series of solutions with varying mole fractions of the sensor and the target ion while keeping the total molar concentration constant. By plotting a physical property that changes upon binding (like absorbance or fluorescence intensity) against the mole fraction of one component, the maximum or minimum of the plot will indicate the stoichiometry of the complex.[5]

Q4: My chemosensor has poor water solubility. How can I adapt it for biological applications?

A4: Improving water solubility is a critical step for in-vitro and in-vivo studies. Consider these approaches:

  • Incorporate Solubilizing Groups: Modify the chemosensor scaffold by adding hydrophilic groups such as polyethylene glycol (PEG) chains, sulfonate groups (-SO3-), or quaternary ammonium salts.

  • Use Co-solvents: Employ a mixture of water and a water-miscible organic solvent, such as DMSO or ethanol, to increase the solubility of your sensor. However, be mindful that the organic solvent can affect the binding properties and cellular toxicity.

  • Encapsulation: Formulate your chemosensor within nanoparticles or liposomes to improve its dispersibility in aqueous media.

Troubleshooting Guides

This section provides a more in-depth, step-by-step approach to resolving common and complex issues encountered during your experiments.

Guide 1: Diagnosing and Mitigating Poor Selectivity

Problem: Your this compound based chemosensor for a target analyte (e.g., Fe³⁺) shows a significant response to an interfering ion (e.g., Cu²⁺).[6]

Underlying Principle: The selectivity of a chemosensor is determined by the difference in the binding affinity (association constant) for the target analyte versus interfering species. Poor selectivity arises when the binding pocket of the sensor can accommodate multiple ions with similar affinities.

Troubleshooting Workflow:

G cluster_0 Diagnosis cluster_1 Mitigation Strategies cluster_2 Validation start Poor Selectivity Observed interference_study Perform a Comprehensive Interference Study start->interference_study quantify Quantify Selectivity Coefficient interference_study->quantify structural_mod Strategy 1: Structural Modification quantify->structural_mod solvent_opt Strategy 2: Solvent Optimization quantify->solvent_opt ph_control Strategy 3: pH Control quantify->ph_control re_evaluate Re-evaluate Selectivity structural_mod->re_evaluate solvent_opt->re_evaluate ph_control->re_evaluate re_evaluate->quantify Iterate success Experiment Successful re_evaluate->success Selective Response

Caption: Troubleshooting workflow for poor selectivity.

Step-by-Step Guide:

  • Comprehensive Interference Study:

    • Prepare a solution of your chemosensor.

    • Add a saturating concentration of your target analyte (e.g., Fe³⁺) and record the fluorescence response.

    • In separate experiments, add the same concentration of various potential interfering ions (e.g., Cu²⁺, Ni²⁺, Co²⁺, Zn²⁺, etc.) and record the response.[7]

    • To assess competitive binding, add the interfering ion to a solution of the sensor already complexed with the target analyte and observe any changes.[8]

  • Quantify the Selectivity Coefficient:

    • The selectivity coefficient (K) is a quantitative measure of a sensor's preference for a target analyte (A) over an interfering ion (B). It can be calculated from the fluorescence titration data. A larger K value indicates higher selectivity.

  • Mitigation Strategies:

    • Strategy 1: Structural Modification (The Rational Design Approach)

      • Introduce Steric Hindrance: If the interfering ion is larger than the target ion, introduce bulky groups (e.g., tert-butyl) near the binding site to physically block the larger ion.

      • Modify the Binding Pocket: Alter the electronic properties of the binding site. For example, to enhance selectivity for a hard cation like Al³⁺, you might use harder donor atoms like oxygen. For a softer cation like Hg²⁺, softer donor atoms like sulfur would be more effective.[9]

      • Example Modification: To improve selectivity for Fe³⁺ over Cu²⁺, you could introduce a substituent on the phenol ring that creates a more rigid and size-constrained binding pocket, favoring the coordination geometry of Fe³⁺.

    • Strategy 2: Solvent Optimization

      • The coordination sphere of a metal ion is highly dependent on the solvent.

      • Perform the interference study in a range of solvents with varying polarities (e.g., Methanol, Acetonitrile, THF, and mixtures with water).

      • A less polar solvent might weaken the binding of highly solvated interfering ions more than the target analyte.

    • Strategy 3: pH Control

      • The phenolic hydroxyl group and the thiazole nitrogen have pKa values that influence their ability to coordinate with metal ions.

      • Run your experiment at different pH values (e.g., from pH 4 to 10) to find a range where the response to the target ion is maximized and the response to interfering ions is minimized.[10]

  • Validation:

    • After implementing a mitigation strategy, repeat the comprehensive interference study and recalculate the selectivity coefficient to confirm that the selectivity has been enhanced.

Protocols

This section provides detailed, step-by-step methodologies for key experiments.

Protocol 1: Synthesis of a Substituted this compound Derivative

Objective: To synthesize 4-Methoxy-2-(1,3-thiazol-2-yl)phenol as an example of a modified chemosensor. The methoxy group is an electron-donating group that can modulate the electronic properties and binding affinity of the sensor.

Principle (Hantzsch Thiazole Synthesis): This classic method involves the condensation of an α-haloketone with a thioamide to form the thiazole ring.

Materials:

  • α-bromo-4-methoxy-2-hydroxyacetophenone

  • Thioformamide

  • Ethanol (absolute)

  • Sodium bicarbonate

  • Ethyl acetate

  • Hexane

  • Silica gel for column chromatography

Experimental Workflow:

G start Starting Materials: α-bromo-4-methoxy-2-hydroxyacetophenone & Thioformamide reaction Reaction: Reflux in Ethanol start->reaction workup Work-up: Neutralization & Extraction reaction->workup purification Purification: Column Chromatography workup->purification characterization Characterization: NMR, MS, IR purification->characterization product Product: 4-Methoxy-2-(1,3-thiazol-2-yl)phenol characterization->product

Caption: Synthetic workflow for a substituted this compound.

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve α-bromo-4-methoxy-2-hydroxyacetophenone (1.0 eq) and thioformamide (1.1 eq) in absolute ethanol.

  • Reaction: Heat the mixture to reflux and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Slowly add a saturated solution of sodium bicarbonate to neutralize the hydrobromic acid formed during the reaction.

  • Extraction: Remove the ethanol under reduced pressure. Extract the aqueous residue with ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, mass spectrometry, and IR spectroscopy.

Protocol 2: Determining Binding Stoichiometry using Job's Plot

Objective: To determine the binding ratio between your chemosensor and the target metal ion.[4]

Principle: The method of continuous variations is used to find the mole fraction at which the concentration of the complex is maximized, which corresponds to the stoichiometry.[1]

Materials:

  • Stock solution of the chemosensor (e.g., 1 mM in a suitable solvent).

  • Stock solution of the metal salt (e.g., 1 mM in the same solvent).

  • Spectrophotometer or spectrofluorometer.

  • Cuvettes.

Procedure:

  • Prepare a Series of Solutions: Prepare a series of solutions with varying mole fractions of the chemosensor (L) and the metal ion (M), keeping the total concentration constant. For a total concentration of 10 µM in a final volume of 2 mL, the volumes of the stock solutions would be as follows:

SampleVolume of 1 mM L (µL)Volume of 1 mM M (µL)Mole Fraction of LMole Fraction of M
12001.00.0
21820.90.1
31640.80.2
41460.70.3
51280.60.4
610100.50.5
78120.40.6
86140.30.7
94160.20.8
102180.10.9
110200.01.0
  • Measure the Spectroscopic Signal: For each solution, measure the absorbance at the wavelength of maximum absorbance of the complex or the fluorescence intensity at the emission maximum.

  • Plot the Data: Plot the measured absorbance or fluorescence intensity (Y-axis) against the mole fraction of the ligand (X-axis).

  • Determine the Stoichiometry: The mole fraction at which the maximum (or minimum) of the curve occurs corresponds to the stoichiometry of the complex. For example, a maximum at a mole fraction of 0.5 indicates a 1:1 complex, a maximum at 0.67 indicates a 1:2 (M:L) complex, and a maximum at 0.33 indicates a 2:1 (M:L) complex.[3]

Data Visualization:

Caption: Example data for a Job's plot indicating a 1:1 stoichiometry.

References

  • Owa, T., et al. (1994). Evaluation and Synthesis of 4,5-Bis(4-methoxyphenyl)-2-substituted-thiazoles. Journal of Medicinal Chemistry, 37(8), 1190-1197.
  • Zhang, Y., et al. (2018). A 2-(benzo[d]thiazol-2-yl)phenol based on conjugated polymer: Highly selective colorimetric fluorescent chemosensor for F-depending on Si–O bond cleavage reaction. Dyes and Pigments, 159, 46-53.
  • Wikipedia. (2023). Job plot.
  • EP0449602A1 - Method for producing 4-(2'-methoxyethyl)
  • Job's plot illustrates the ligand–metal complex solution at various...
  • Spectrophotometric study of complexes by Job's method.
  • Biologica letection and Tagging Using Tailorable, Reactive, Highlv Fluorescent Chemosensors - OSTI.gov.
  • The interference study in the presence of other metals - ResearchG
  • Background - Chemistry LibreTexts. (2022).
  • Malonyl-based Chemosensors: Selective Detection of Fe3+ Ion in Aqueous Medium.
  • Musikavanhu, B., et al. (2023). Strategies for Improving Selectivity and Sensitivity of Schiff Base Fluorescent Chemosensors for Toxic and Heavy Metals. Molecules, 28(19), 6960.
  • Renny, J. S., et al. (2013). Method of Continuous Variations: Applications of Job Plots to the Study of Molecular Associations in Organometallic Chemistry.
  • M547 - Synthesis of 4-methoxy-2-thiomorpholin-4-ylmethyl-1-phenol.
  • Shyamsivappan, S., et al. (2020). Novel Quinoline-Based Thiazole Derivatives for Selective Detection of Fe3+, Fe2+, and Cu2+ Ions. ACS Omega, 5(42), 27368-27378.
  • An In-depth Technical Guide to the Synthesis of 4-(Methoxymethyl)
  • Chavez, D. E., & Jacobsen, E. N. (2001). an efficient, highly diastereo- and enantioselective hetero-diels-alder catalyst.
  • Selectivity of chemosensors 1 and 2 towards Fe 3+ ion in presence of...
  • On/Off Fluorescent Chemosensor for Selective Detection of Divalent Iron and Copper Ions: Molecular Logic Oper
  • Highly Sensitive and Selective Colorimetric and Off-On Fluorescent Reversible Chemosensors for Al3+ Based on the Rhodamine Fluo - Semantic Scholar.
  • Studies of 1-Acetyl-3-(2-hydroxyl-4,6-dimethoxylphenyl)- 5-aryl-2-pyrazoline as Fluorescent Sensors for Cu2+.
  • Leveraging Coupled Solvatofluorochromism and Fluorescence Quenching in Nitrophenyl‐Containing Thiazolothiazoles for Efficient Organic Vapor Sensing - NIH.
  • Turn-on fluorescent chemosensor for selective detection of Zn2+ in aqueous solution: Experimental and theoretical studies | Request PDF - ResearchG
  • Novel Quinoline-Based Thiazole Derivatives for Selective Detection of Fe3+, Fe2+, and Cu2+ Ions | ACS Omega.
  • Colorimetric detection of Cu(II) in aqueous solutions using a novel chemosensor: 2-((2-chloroquinolin-3yl)methylidene]amino)
  • Highly Sensitive and Selective Chemosensor for Hg2+ Based on the Rhodamine Fluorophore | Organic Letters - ACS Public
  • A Colorimetric Distinct Color Change Cu(II) 4-{[1-(2,5-dihydroxyphenyl)
  • Synthesis, Spectroscopic Studies and Structure of 2-[(Benzo[ d ]thiazol-2-ylamino)
  • Spectroscopic and Structural Analysis of Cu 2+ -Induced Fluorescence Quenching of ZsYellow - MDPI.
  • Recent advances in the synthesis and utility of thiazoline and its deriv
  • Chemistry of Substituted Thiazinanes and Their Deriv
  • Chemistry of Substituted Thiazinanes and Their Deriv

Sources

Technisches Support-Portal: Optimierung der Synthese von 2-(1,3-Thiazol-2-yl)phenol

Author: BenchChem Technical Support Team. Date: January 2026

Answering in German. Absolut! Hier ist ein technisches Support-Center, das speziell für Forscher entwickelt wurde, die an der Synthese von 2-(1,3-Thiazol-2-yl)phenol arbeiten.

An: Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung Von: Abteilung für Anwendungswissenschaft Betreff: Ein Leitfaden zur Minimierung von Nebenprodukten und zur Fehlerbehebung bei der Synthese von this compound

Einführung

Die Synthese von this compound, einem wichtigen Baustein in der medizinischen Chemie, wird häufig durch die Bildung unerwünschter Nebenprodukte erschwert, die die Ausbeute verringern und die Aufreinigung komplizieren. Dieser Leitfaden dient als zentraler technischer Hub, um häufige synthetische Hürden zu überwinden. Er bietet detaillierte Fehlerbehebungsschritte und evidenzbasierte Protokolle, die auf den Prinzipien der Hantzsch-Thiazolsynthese basieren – der am weitesten verbreiteten Methode für diesen Aufbau.[1][2][3][4]

Abschnitt 1: Häufig gestellte Fragen (FAQs)

F1: Was ist die primäre synthetische Route für this compound? Die am häufigsten verwendete und robusteste Methode ist die Hantzsch-Thiazolsynthese .[2][4] Diese Reaktion beinhaltet die Kondensation und Zyklisierung eines α-Haloketons (oder Aldehyds) mit einem Thioamid.[3] Für das Zielmolekül sind die wichtigsten Reaktanten 2-Hydroxythiobenzamid und ein α-Haloacetaldehyd-Äquivalent (z. B. Chloracetaldehyd oder Bromacetaldehyd-Diethylacetal).

F2: Welche Hauptnebenprodukte sind typischerweise zu erwarten? Die häufigsten Verunreinigungen sind:

  • Selbstkondensationsprodukte des α-Haloaldehyds: α-Halocarbonyle sind hochreaktiv und können unter basischen oder sauren Bedingungen polymerisieren oder sich selbst kondensieren.[5]

  • O-alkyliertes Phenol: Die phenolische Hydroxylgruppe kann durch den α-Haloaldehyd alkyliert werden, was zu einem unerwünschten Ether-Nebenprodukt führt.

  • Bis-Additionsprodukte: In seltenen Fällen können überschüssige Aldehyde mit dem Produkt weiter reagieren.

  • Nicht umgesetzte Ausgangsmaterialien: Unvollständige Reaktionen hinterlassen Reste von 2-Hydroxythiobenzamid, die die Aufreinigung erschweren können.

F3: Warum ist eine strikte Temperaturkontrolle während der Reaktion entscheidend? Die Temperatur beeinflusst direkt die Reaktionskinetik. Während höhere Temperaturen die gewünschte Thiazolbildung beschleunigen können, beschleunigen sie oft überproportional die Raten unerwünschter Nebenreaktionen wie Polymerisation und O-Alkylierung.[6] Eine moderate Temperatur aufrechtzuerhalten, ist ein kritischer Kompromiss, um eine saubere Reaktion zu gewährleisten.

F4: Kann ich alternative Methoden zur Hantzsch-Synthese verwenden? Ja, obwohl sie weniger verbreitet sind, existieren Alternativen wie die Cook-Heilbron-[3][7][8] oder Robinson-Gabriel-Synthesen.[9][10] Diese Methoden sind jedoch in der Regel auf Substrate mit spezifischen funktionellen Gruppen zugeschnitten (z. B. die Bildung von 5-Aminothiazolen) und sind möglicherweise nicht so direkt für die Synthese von this compound geeignet.[7][10]

Abschnitt 2: Kernsyntheseprotokoll und Mechanismus

Die folgende Methode ist ein optimiertes Protokoll, das darauf ausgelegt ist, die Bildung von Nebenprodukten von vornherein zu minimieren.

Vorgeschlagener Mechanismus der Hantzsch-Synthese

Die Reaktion beginnt mit einem nukleophilen Angriff des Schwefelatoms des Thioamids auf das α-Kohlenstoffatom des Haloaldehyds, gefolgt von einer intramolekularen Zyklisierung und anschließender Dehydratisierung zur Bildung des aromatischen Thiazolrings.

Hantzsch_Mechanism Abb. 1: Mechanismus der Hantzsch-Thiazolsynthese SM1 2-Hydroxythiobenzamid Int1 Thioether- Intermediat SM1->Int1 Nukleophiler Angriff (SN2) SM2 α-Chloracetaldehyd SM2->Int1 Int2 Hemithioaminal- Intermediat Int1->Int2 Intramolekulare Zyklisierung Prod This compound Int2->Prod Dehydratisierung (-H2O)

Bildunterschrift: Abb. 1: Mechanismus der Hantzsch-Thiazolsynthese

Validiertes experimentelles Protokoll

Materialien:

  • 2-Hydroxythiobenzamid (1 Äquiv.)

  • Chloracetaldehyd (50% wässrige Lösung, 1.1 Äquiv.)

  • Natriumbicarbonat (NaHCO₃) (1.2 Äquiv.)

  • Ethanol (EtOH), wasserfrei

  • Inertgas (Stickstoff oder Argon)

Verfahren:

  • Einrichtung: Richten Sie einen Dreihals-Rundkolben mit einem Rückflusskühler, einem Tropftrichter und einem Inertgaseinlass ein. Sorgen Sie für magnetisches Rühren.

  • Auflösung des Thioamids: Geben Sie 2-Hydroxythiobenzamid (1 Äquiv.) und Natriumbicarbonat (1.2 Äquiv.) in den Kolben. Fügen Sie wasserfreies Ethanol hinzu, um eine Konzentration von etwa 0.2 M zu erreichen. Spülen Sie das System 10-15 Minuten lang mit Inertgas.

  • Temperaturkontrolle: Erwärmen Sie die Aufschlämmung unter Rühren in einem Ölbad auf 55-60°C. Eine vollständige Auflösung ist nicht erforderlich, aber eine gleichmäßige Suspension ist entscheidend.

  • Langsame Zugabe des Aldehyds: Verdünnen Sie die Chloracetaldehyd-Lösung (1.1 Äquiv.) mit einer kleinen Menge Ethanol im Tropftrichter. Fügen Sie die Aldehydlösung über einen Zeitraum von 1-2 Stunden tropfenweise zur Reaktionsmischung hinzu. Kausalitätshinweis: Eine langsame Zugabe hält die momentane Konzentration des hochreaktiven Aldehyds niedrig und minimiert so die Selbstkondensation und die O-Alkylierung des Phenols erheblich.

  • Reaktionsüberwachung: Lassen Sie die Reaktion bei 55-60°C für weitere 4-6 Stunden nach Abschluss der Zugabe rühren. Überwachen Sie den Fortschritt mittels Dünnschichtchromatographie (DC) (z. B. Eluent: 7:3 Hexan:Ethylacetat). Das Verschwinden des 2-Hydroxythiobenzamids zeigt den Abschluss an.

  • Aufarbeitung: Kühlen Sie die Reaktion auf Raumtemperatur ab. Filtrieren Sie alle anorganischen Salze ab. Verdampfen Sie das Lösungsmittel unter reduziertem Druck.

  • Extraktion: Lösen Sie den Rückstand in Ethylacetat und waschen Sie ihn mit Wasser (2x) und dann mit Kochsalzlösung (1x). Dieser Schritt entfernt restliche Salze und hochpolare Verunreinigungen.

  • Aufreinigung: Trocknen Sie die organische Schicht über wasserfreiem Natriumsulfat, filtrieren Sie und konzentrieren Sie sie. Reinigen Sie den Rohprodukt mittels Säulenchromatographie auf Kieselgel (Gradientenelution, beginnend mit 9:1 Hexan:Ethylacetat) oder durch Umkristallisation aus einem Ethanol/Wasser-Gemisch, um das reine this compound zu erhalten.

Abschnitt 3: Fehlerbehebungsleitfaden: Probleme und Lösungen

Dieses Segment befasst sich mit spezifischen Problemen, die während des Experiments auftreten können, und bietet gezielte Lösungen.

Problem 1: Geringe Ausbeute mit signifikanten Mengen an nicht umgesetztem 2-Hydroxythiobenzamid
  • Mögliche Ursache 1: Unzureichende Reaktionstemperatur oder -zeit.

    • Lösung: Stellen Sie sicher, dass die Innentemperatur der Reaktion konstant bei 55-60°C gehalten wird. Wenn die DC nach 6 Stunden immer noch Ausgangsmaterial zeigt, verlängern Sie die Reaktionszeit und überwachen Sie alle 2 Stunden.

  • Mögliche Ursache 2: Inaktiver Aldehyd.

    • Lösung: Chloracetaldehyd kann sich bei der Lagerung zersetzen. Verwenden Sie eine frisch geöffnete Flasche oder titrieren Sie die Aldehydkonzentration vor der Verwendung. Die Verwendung des stabileren Bromacetaldehyd-Diethylacetals (das in situ den Aldehyd unter leicht sauren Bedingungen freisetzt, die nach der Reaktion neutralisiert werden müssen) ist eine zuverlässige Alternative.

  • Mögliche Ursache 3: Unzureichende Base.

    • Lösung: Natriumbicarbonat neutralisiert das während der Reaktion gebildete HCl. Stellen Sie sicher, dass mindestens 1.2 Äquivalente verwendet werden. Eine unzureichende Menge kann zu sauren Bedingungen führen, die das Thioamid destabilisieren.

Problem 2: Identifizierung eines Hauptnebenprodukts mit einem etwas höheren Rf-Wert als das Produkt
  • Mögliche Ursache: O-Alkylierung des Phenols.

    • Erklärung: Die phenolische Hydroxylgruppe ist nukleophil und konkurriert mit dem Thioamid um den elektrophilen Aldehyd. Dies bildet 2-(2-(2-Chlorethoxy)phenyl)thiazol. Dieses Nebenprodukt ist typischerweise weniger polar (höherer Rf) als das gewünschte phenolische Produkt.

    • Lösung 1: Strikte Einhaltung der langsamen Zugabe. Dies ist die wirksamste vorbeugende Maßnahme.

    • Lösung 2: Basenauswahl. Die Verwendung einer milden, heterogenen Base wie NaHCO₃ begünstigt die S-Alkylierung gegenüber der O-Alkylierung im Vergleich zu stärkeren, löslichen Basen (z. B. NaOH oder K₂CO₃), die das Phenoxid-Ion deprotonieren und seine Nukleophilie erhöhen würden.

    • Lösung 3: Aufreinigung. Eine sorgfältige Säulenchromatographie sollte das O-alkylierte Nebenprodukt vom gewünschten Produkt trennen können.

Byproduct_Formation Abb. 2: Konkurrierende Reaktionswege Reactants 2-Hydroxythiobenzamid + α-Chloracetaldehyd DesiredPath Gewünschter Weg (S-Alkylierung) Reactants->DesiredPath SidePath Nebenreaktion (O-Alkylierung) Reactants->SidePath Product This compound (Produkt) DesiredPath->Product Zyklisierung Byproduct O-alkyliertes Phenol (Nebenprodukt) SidePath->Byproduct

Bildunterschrift: Abb. 2: Konkurrierende Reaktionswege

Problem 3: Bildung von dunklen, teerigen Substanzen
  • Mögliche Ursache: Polymerisation und Zersetzung.

    • Erklärung: Dies wird typischerweise durch zu hohe Temperaturen (>70°C), das Vorhandensein von Luftsauerstoff (der Phenole oxidieren kann) oder eine zu schnelle Zugabe des Aldehyds verursacht.

    • Lösung 1: Inertatmosphäre. Stellen Sie sicher, dass das System während der gesamten Reaktion gründlich mit Stickstoff oder Argon gespült und unter einer positiven Decke gehalten wird. Phenole sind anfällig für Oxidation, insbesondere bei erhöhten Temperaturen.[11][12]

    • Lösung 2: Temperaturüberwachung. Verwenden Sie ein Ölbad mit einem Thermometer, um die Reaktionstemperatur genau zu steuern. Vermeiden Sie direktes Erhitzen mit einem Heizmantel.

    • Lösung 3: Lösungsmittelqualität. Verwenden Sie wasserfreies Ethanol von guter Qualität. Das Vorhandensein von Verunreinigungen kann unerwünschte Nebenreaktionen katalysieren.

Tabelle 1: Zusammenfassung der optimierten Reaktionsparameter
ParameterStandardbedingungOptimierte Bedingung (für Reinheit)Begründung
Temperatur Rückfluss (z. B. 78°C in EtOH)55-60°CMinimiert thermischen Abbau und Nebenreaktionen wie O-Alkylierung und Polymerisation.
Zugabe von Aldehyd Alles auf einmalLangsame, tropfenweise Zugabe (1-2 h)Hält eine niedrige Konzentration des reaktiven Elektrophils aufrecht und reduziert die Selbstkondensation.[5]
Atmosphäre LuftInert (N₂, Ar)Verhindert die oxidative Zersetzung des phenolischen Ausgangsmaterials und Produkts.
Base Starke Base (z. B. Et₃N)Milde anorganische Base (NaHCO₃)Neutralisiert die in situ gebildete Säure, ohne die Phenolgruppe signifikant zu deprotonieren, wodurch die O-Alkylierung unterdrückt wird.

Abschnitt 4: Visueller Fehlerbehebungs-Workflow

Dieser Flussdiagramm bietet einen logischen Weg von der Problemidentifikation zur Lösung.

Troubleshooting_Workflow Abb. 3: Workflow zur Fehlerbehebung Start Analyse der Rohreaktion (DC, LC-MS) Q1 Problem identifiziert? Start->Q1 P1 Problem: Geringe Umsetzung Q1->P1 Ja, geringe Umsetzung P2 Problem: Hauptnebenprodukt Q1->P2 Ja, Haupt- nebenprodukt P3 Problem: Teerbildung Q1->P3 Ja, Teer Success Reaktion sauber Q1->Success Nein S1a Aktion: - Temperatur überprüfen/erhöhen (max. 60°C) - Reaktionszeit verlängern P1->S1a S1b Aktion: - Aldehydqualität prüfen - Stöchiometrie der Base überprüfen P1->S1b S2 Mögliche Ursache: O-Alkylierung Aktion: - Aldehyd-Zugaberate verlangsamen - Milde Base (NaHCO3) sicherstellen P2->S2 S3 Mögliche Ursache: Zersetzung Aktion: - Inertatmosphäre sicherstellen - Temperatur auf <60°C senken P3->S3 End Fahren Sie mit der optimierten Aufreinigung fort S1a->End S1b->End S2->End S3->End Success->End

Bildunterschrift: Abb. 3: Workflow zur Fehlerbehebung

Abschnitt 5: Referenzen

  • BEPLS. (n.d.). Environmentally Benign Synthetic Approaches for the Synthesis of Thiazole Derivatives: A Review. Abgerufen von [Link]

  • Wikipedia. (n.d.). Cook–Heilbron thiazole synthesis. Abgerufen von [Link]

  • Royal Society of Chemistry. (2024). Recent trends in ionic liquid-mediated synthesis of thiazoles: toward greener methodologies. Abgerufen von [Link]

  • Wiley Online Library. (2023). Emerging green synthetic routes for thiazole and its derivatives: Current perspectives. Abgerufen von [Link]

  • Wiley Online Library. (2023). Emerging green synthetic routes for thiazole and its derivatives: Current perspectives. Abgerufen von [Link]

  • ResearchGate. (2023). Green synthetic strategies toward thiazoles: a sustainable approach. Abgerufen von [Link]

  • Chem Help Asap. (n.d.). Hantzsch Thiazole Synthesis. Abgerufen von [Link]

  • Wikipedia. (n.d.). Robinson–Gabriel synthesis. Abgerufen von [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of thiazoles. Abgerufen von [Link]

  • National Center for Biotechnology Information. (n.d.). Phenolic Thiazoles with Antioxidant and Antiradical Activity. Synthesis, In Vitro Evaluation, Toxicity, Electrochemical Behavior, Quantum Studies and Antimicrobial Screening. Abgerufen von [Link]

  • Journal of Science and Technology. (2021). A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES. Abgerufen von [Link]

  • ResearchGate. (n.d.). Robinson–Gabriel thiazole synthesis. Abgerufen von [Link]

  • Thesis Template. (n.d.). Synthesis and Chemistry of Thiazole Derivatives: Potential Antiviral Agents. Abgerufen von [Link]

  • Systematic Reviews in Pharmacy. (n.d.). Systematic Review On Thiazole And Its Applications. Abgerufen von [Link]

  • National Center for Biotechnology Information. (n.d.). An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives. Abgerufen von [Link]

  • ResearchGate. (n.d.). Cook-Heilbron thiazole synthesis. Abgerufen von [Link]

  • SynArchive. (n.d.). Hantzsch Thiazole Synthesis. Abgerufen von [Link]

  • Taylor & Francis Online. (2020). Review of the synthesis and biological activity of thiazoles. Abgerufen von [Link]

  • Journal of Pharmaceutical Negative Results. (n.d.). Kinetics of Thiazole Formation Using α-Halo Ketones and Thioamides. Abgerufen von [Link]

  • ResearchGate. (2025). Synthesis and Evaluation of 4-[5-((4-hydroxybenzylidene) amino)-1,3,4- thiadiazol-2-yl] Phenol Compound Biological Activities Corresponding Information. Abgerufen von [Link]

  • Der Pharma Chemica. (n.d.). Design, synthesis, characterization and bioassay of novel amide derivatives of 2-(benzo[d]thiazol-2-yl)phenol. Abgerufen von [Link]

  • Wikipedia. (n.d.). α-Halo ketone. Abgerufen von [Link]

  • JScholar Publishers. (2023). 3-Substituted- Phenyl- Oxazole- 4-Thiazolidines as Cyline-Dependent Protein Kinase 2 (CDK2) Inhibitors. Abgerufen von [Link]

  • Google Patents. (n.d.). PURIFICATION OF PHENOL. Abgerufen von

  • Digital Repository of University of Kerbala. (n.d.). Synthesis and Characterization of New Heterocyclic Compounds from 2, 5- dimercapto -1, 3, 4-Thiadiazole and Their Resins. Abgerufen von [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Abgerufen von [Link]

  • Scribd. (n.d.). Hantzsch Thiazole Synthesis 2010. Abgerufen von [Link]

  • Niner Commons. (n.d.). synthesis of asymmetric thiazolo[5,4-d] thiazole derivatives for molecular sensing. Abgerufen von [Link]

  • Google Patents. (n.d.). Isolation process for 2-aminothiophenol. Abgerufen von

  • Google Patents. (n.d.). Synthesis method of p-hydroxybenzaldehyde. Abgerufen von

  • ResearchGate. (2008). Synthesis and reactions of p-hydroxythiobenzamides. Abgerufen von [Link]

  • Google Patents. (n.d.). Purification of phenol. Abgerufen von

  • National Center for Biotechnology Information. (n.d.). The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. Abgerufen von [Link]

  • Organic Chemistry Portal. (2013). Synthesis of α,β-Unsaturated α′-Haloketones through the Chemoselective Addition of Halomethyllithiums to Weinreb Amides. Abgerufen von [Link]

  • Google Patents. (n.d.). Purification of impure phenols by distillation with an organic solvent. Abgerufen von

  • Google Patents. (n.d.). Phenol purification. Abgerufen von

Sources

Technical Support Center: Refining Computational Models for 2-(1,3-Thiazol-2-yl)phenol Activity Prediction

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working on refining computational models for predicting the activity of 2-(1,3-Thiazol-2-yl)phenols. This guide is designed to provide practical, in-depth solutions to common challenges encountered during your computational experiments. It is structured in a question-and-answer format to directly address specific issues you may face.

Part 1: Frequently Asked Questions (FAQs)

This section addresses high-level, common queries regarding the computational modeling of 2-(1,3-thiazol-2-yl)phenols.

Q1: What are the first steps I should take before building a QSAR model for my 2-(1,3-thiazol-2-yl)phenol derivatives?

A1: Before building any Quantitative Structure-Activity Relationship (QSAR) model, it is crucial to ensure the quality and consistency of your dataset. This involves several critical data preparation steps:

  • Chemical Structure Curation: Verify and standardize all chemical structures. This includes correcting any drawing errors, standardizing tautomeric and protonation states, and removing any salts or counter-ions.

  • Data Quality Check: Ensure the biological activity data is reliable and consistent. If data is sourced from multiple labs, be aware of potential variability in experimental protocols.[1][2] Inconsistent data can lead to a poor model.

  • Data Transformation: Biological activity data, such as IC50 values, should be converted to a logarithmic scale (e.g., pIC50 = -log(IC50)) to linearize the relationship with molecular descriptors.[3]

  • Dataset Division: Split your dataset into a training set for model building and a test set for external validation. A common split is 80% for the training set and 20% for the test set.[3]

Q2: My QSAR model for 2-(1,3-thiazol-2-yl)phenols has a low R² value. What does this mean and what should I do?

A2: A low coefficient of determination (R²) indicates a poor correlation between the predicted and observed activities in your model. However, a high R² alone does not guarantee a model's predictive power.[4][5][6] Here are some common reasons for a low R² and how to troubleshoot:

  • Inappropriate Descriptors: The chosen molecular descriptors may not be relevant to the biological activity of your compounds. For phenolic compounds, descriptors related to hydrophobicity (logP), electronic properties (Hammett parameters like sigma+), and steric effects are often important.[7][8] For thiazole-containing compounds, descriptors capturing electronic and topological features can also be significant.[3]

  • Non-linear Relationships: The relationship between the descriptors and the biological activity may be non-linear. In such cases, linear regression models will perform poorly. Consider using non-linear modeling techniques like support vector machines or random forests.[9]

  • Outliers in the Dataset: The presence of outliers can significantly impact the performance of a QSAR model. It's important to identify and handle outliers appropriately.

  • Limited Applicability Domain: Your model may only be applicable to a narrow chemical space. If your training set is not diverse enough, the model will not generalize well.[10][11][12][13][14]

Q3: How do I handle the rotational flexibility of the phenol group in molecular docking simulations?

A3: The flexibility of the phenolic hydroxyl group is a critical factor in molecular docking as it can form key hydrogen bonds. Here are some approaches to manage this:

  • Flexible Ligand-Rigid Receptor Docking: Most modern docking programs treat the ligand as flexible while keeping the receptor rigid. This allows the phenol group to rotate and find favorable interactions.[15]

  • Flexible Side Chains: If you suspect that receptor side chains in the binding pocket also adjust to accommodate the ligand, you can define specific residues as flexible during the docking simulation.[16]

  • Ensemble Docking: Dock your ligands against an ensemble of receptor conformations, which can be generated from molecular dynamics simulations or by using multiple crystal structures. This approach accounts for larger-scale protein flexibility.[17]

Part 2: Troubleshooting Guides

This section provides detailed, step-by-step guides for resolving specific issues you might encounter during your computational experiments.

Troubleshooting a Poorly Performing QSAR Model

Problem: Your QSAR model for 2-(1,3-thiazol-2-yl)phenols shows poor statistical performance (e.g., low q², low external R²).

Workflow for Troubleshooting a Poorly Performing QSAR Model:

Caption: A workflow for troubleshooting and refining a QSAR model.

Step-by-Step Guide:

  • Re-evaluate Data Quality:

    • Verify Structures: Double-check that all chemical structures are correct and have been properly standardized.

    • Assess Activity Data: Look for potential experimental errors or inconsistencies in the biological activity data. Datasets from a single, reliable source are preferable.[2]

  • Refine Descriptor Selection:

    • Expand Descriptor Space: Calculate a wide range of molecular descriptors, including those known to be important for phenols and thiazoles. Relevant descriptor classes include:

      • Physicochemical: logP, molar refractivity (MR), topological polar surface area (TPSA).[18][19]

      • Electronic: HOMO/LUMO energies, dipole moment, partial charges.[9][18]

      • Topological/Structural: Molecular connectivity indices, shape indices.[19]

    • Use Feature Selection: Employ algorithms like genetic algorithms or recursive feature elimination to identify the most relevant descriptors and avoid overfitting.

  • Optimize Model Building and Validation:

    • Explore Different Algorithms: If you are using multiple linear regression (MLR), consider trying non-linear methods such as Support Vector Machines (SVM) or Random Forest (RF), as the underlying structure-activity relationship may not be linear.[9][12]

    • Rigorous Validation:

      • Internal Validation: Use cross-validation (e.g., leave-one-out or k-fold) to assess the robustness of your model. A high cross-validated R² (q²) is a necessary but not sufficient condition for a good model.[20]

      • External Validation: The most crucial step is to validate your model on an external test set that was not used during model development.[20][21]

      • Y-Randomization: Randomly shuffle the biological activity data and rebuild the model multiple times. The resulting models should have very low R² and q² values, ensuring that your original model is not due to chance correlation.[22]

  • Define the Applicability Domain (AD):

    • Assess Similarity: The AD defines the chemical space in which your model can make reliable predictions.[10][11][13][14] Predictions for compounds that are structurally very different from those in the training set are likely to be inaccurate.[12]

    • Methods for AD determination: Leverage-based approaches (Williams plots) or distance-based methods in the descriptor space are common techniques.[14]

Summary of Key QSAR Validation Metrics:

MetricDescriptionAcceptable Value
Coefficient of determination for the training set.> 0.6
Cross-validated R² for the training set.> 0.5
External R² R² for the external test set.> 0.6

Note: These are general guidelines, and the acceptable values may vary depending on the specific dataset and biological endpoint.[20]

Troubleshooting Molecular Docking Results

Problem: Your molecular docking results for 2-(1,3-thiazol-2-yl)phenols are inconsistent or do not correlate well with experimental data.

Workflow for Troubleshooting Molecular Docking:

Caption: A workflow for troubleshooting and improving molecular docking experiments.

Step-by-Step Guide:

  • Review Protein and Ligand Preparation:

    • Protein Structure: Ensure the protein structure is of high quality. Check for missing residues or atoms. The protonation states of ionizable residues (e.g., His, Asp, Glu) are critical and should be appropriate for the physiological pH.[1]

    • Ligand Structure: Verify the 3D structure of your this compound derivatives. Ensure the correct protonation state of the phenol and any other ionizable groups.

  • Validate Binding Site Definition:

    • Grid Box: The size and location of the docking grid box are crucial. If the box is too small, it may miss the correct binding pose. If it's too large, the search may be too diffuse.[17]

    • Validation: If a co-crystallized ligand is available, a good starting point is to define the binding site around it. Redocking the native ligand should result in a pose with a low root-mean-square deviation (RMSD) from the crystal structure (typically < 2 Å).[23]

  • Assess Docking Protocol:

    • Scoring Functions: Be aware that different docking programs use different scoring functions, which can lead to different results. Some scoring functions may be better suited for your target class than others.

    • Flexibility: As mentioned in the FAQ, consider the flexibility of both the ligand and key receptor side chains.[16]

  • Perform Rigorous Post-Docking Analysis:

    • Visual Inspection: Do not rely solely on the docking score. Visually inspect the top-ranked poses to see if they make sense chemically and biologically. Look for key interactions like hydrogen bonds with the phenolic hydroxyl group.

    • Pose Clustering: Analyze the docked poses to see if they converge into a few low-energy clusters. A large, well-populated cluster can give more confidence in the predicted binding mode.

    • Molecular Dynamics (MD) Simulations: For the most promising poses, running short MD simulations can provide insights into the stability of the protein-ligand complex and help refine the binding pose.[24]

Part 3: Advanced Topics

Q4: When should I consider using Molecular Dynamics (MD) simulations for my this compound project?

A4: MD simulations can provide a more dynamic and realistic view of your system. Consider using MD simulations when:

  • You need to assess the stability of a predicted binding pose from molecular docking.[24]

  • You want to investigate the role of protein flexibility in ligand binding.

  • You need to calculate binding free energies more accurately than with docking scoring functions.

  • You want to understand the mechanism of action at an atomic level.

Common Pitfalls in MD Simulations:

PitfallConsequenceHow to Avoid
Poor Starting Structure Unrealistic simulation trajectory, potential for the system to become unstable.[1][25]Start with a high-quality experimental structure and perform thorough preparation and energy minimization.[26]
Incorrect Force Field Inaccurate representation of molecular interactions, leading to incorrect dynamics.[1]Choose a force field that is well-parameterized for both proteins and your small molecule ligands.
Inappropriate Simulation Parameters Unstable simulation, incorrect physical ensemble (e.g., temperature or pressure fluctuations).[1]Understand the meaning of each parameter in your simulation setup file (e.g., timestep, thermostat, barostat).[26]
Insufficient Simulation Time The system may not have reached equilibrium, leading to conclusions based on transient states.[25]Monitor key properties like RMSD and energy to ensure the simulation has converged.

References

  • Importance of Applicability Domain of QSAR Models. IGI Global. Available from: [Link]

  • Sheridan, R. P. (2008). The importance of the domain of applicability in QSAR modeling. Journal of molecular graphics & modelling, 26(8), 1315-26. Available from: [Link]

  • Applicability domains are common in QSAR but irrelevant for conventional ML tasks. (2024). arXiv. Available from: [Link]

  • Gramatica, P. (2013). Defining the Applicability Domain of QSAR models : An overview. ResearchGate. Available from: [Link]

  • Applicability domain. Wikipedia. Available from: [Link]

  • Tropsha, A. (2010). Best Practices for QSAR Model Development, Validation, and Exploitation. Molecular informatics, 29(6-7), 476-88. Available from: [Link]

  • Best Practices for QSAR Model Development, Validation, and Exploitation. ResearchGate. Available from: [Link]

  • 10 Common Molecular Dynamics Mistakes New Researcher Should Avoid. InSilicoSci. Available from: [Link]

  • Simeon, S., et al. (2020). Development of Robust Quantitative Structure-Activity Relationship Models for CYP2C9, CYP2D6, and CYP3A4 Catalysis and Inhibition. Drug Metabolism and Disposition, 48(11), 1206-1219. Available from: [Link]

  • 12 GROMACS Errors: From Setup to Execution - Where Things Go Wrong. Pars Silico. Available from: [Link]

  • Computational Chemistry: What are the biggest sources of error (both systematic and random) in molecular dynamics simulations? Quora. Available from: [Link]

  • Nantasenamat, C., & Chartsiri, T. (2021). Best Practices for Constructing Reproducible QSAR Models. Methods in Molecular Biology, 2248, 3-55. Available from: [Link]

  • Tropsha, A. (2010). Best Practices for QSAR Model Development, Validation, and Exploitation. Sci-Hub. Available from: [Link]

  • Farcas, T., et al. (2021). Phenolic Thiazoles with Antioxidant and Antiradical Activity. Synthesis, In Vitro Evaluation, Toxicity, Electrochemical Behavior, Quantum Studies and Antimicrobial Screening. Molecules, 26(11), 3326. Available from: [Link]

  • Common errors when using GROMACS. GROMACS. Available from: [Link]

  • Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. ChemCopilot. Available from: [Link]

  • Cozzini, P., et al. (2008). Protein Flexibility in Docking and Surface Mapping. Current Topics in Medicinal Chemistry, 8(16), 1598-1615. Available from: [Link]

  • Douali, L. (2022). A machine learning-based QSAR model for predicting phenols cytotoxicity. International Journal of Scientific and Management Research, 5(3), 42-54. Available from: [Link]

  • Post Docking Analysis Simplified. Common Mistakes Corrected. YouTube. Available from: [Link]

  • Wang, Y., et al. (2022). QSAR study of phenolic compounds and their anti-DPPH radical activity by discriminant analysis. Scientific Reports, 12(1), 7869. Available from: [Link]

  • How do i solve the problem in the docking? ResearchGate. Available from: [Link]

  • 2D-QSAR Study of Thiazole derivatives as 5- Lipoxygenase inhibitors. LACCEI.org. Available from: [Link]

  • Kumar, A., & Zhang, K. Y. J. (2023). Ten quick tips to perform meaningful and reproducible molecular docking calculations. PLoS computational biology, 19(5), e1011032. Available from: [Link]

  • Todeschini, R., et al. (2012). Beware of R2: Simple, Unambiguous Assessment of the Prediction Accuracy of QSAR and QSPR Models. Journal of chemical information and modeling, 52(11), 2844-59. Available from: [Link]

  • Todeschini, R., et al. (2012). Beware of R2: simple, unambiguous assessment of the prediction accuracy of QSAR and QSPR models. Journal of chemical information and modeling, 52(11), 2844-59. Available from: [Link]

  • I am doing MD simulation of protein-ligand complex on gromacs. I have faced an error in the gmx grompp step. Can anyone help? ResearchGate. Available from: [Link]

  • Beware of R 2 : Simple, Unambiguous Assessment of the Prediction Accuracy of QSAR and QSPR Models. ResearchGate. Available from: [Link]

  • Hamada, H. (2023). QSAR model for pka prediction of phenols. EQA - International Journal of Environmental Quality, 50, 1-10. Available from: [Link]

  • Gramatica, P. (2007). Basic validation procedures for regression models in QSAR and QSPR studies. QSAR & Combinatorial Science, 26(5), 694-701. Available from: [Link]

  • Schuur, J., & Klein, J. (2000). Comparative QSAR evidence for a free-radical mechanism of phenol-induced toxicity. Chemico-biological interactions, 127(1), 43-60. Available from: [Link]

  • Improvement and development of QSAR's for phenols. Wageningen University & Research. Available from: [Link]

  • Molecular descriptors. (2015). In Recent Advances in QSAR Studies Methods and Applications. ResearchGate. Available from: [Link]

  • Need help with molecular docking results interpretation. Reddit. Available from: [Link]

  • Bouarab-Chibane, L., et al. (2019). Antibacterial Properties of Polyphenols: Characterization and QSAR (Quantitative Structure–Activity Relationship) Models. Frontiers in microbiology, 10, 829. Available from: [Link]

  • A QSAR Study of the Acute Toxicity of Halogenated Phenols. ResearchGate. Available from: [Link]

  • Muñoz-Muñoz, J. L., et al. (2024). Molecular Docking Studies of Ortho-Substituted Phenols to Tyrosinase Helps Discern If a Molecule Can Be an Enzyme Substrate. International journal of molecular sciences, 25(13), 6931. Available from: [Link]

  • Molecular level biodegradation of phenol and its derivatives through dmp operon of Pseudomonas putida: A bio-molecular modeling and docking analysis. ResearchGate. Available from: [Link]

  • Wang, Y., et al. (2024). In Silico Investigations on the Synergistic Binding Mechanism of Functional Compounds with Beta-Lactoglobulin. International journal of molecular sciences, 25(5), 2697. Available from: [Link]

  • Molecular docking analysis of the binding interactions between phenol... ResearchGate. Available from: [Link]

Sources

Technical Support Center: Addressing Matrix Effects in the Mass Spectrometry of 2-(1,3-Thiazol-2-yl)phenol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the analysis of 2-(1,3-Thiazol-2-yl)phenol. This resource is designed for researchers, scientists, and drug development professionals who are utilizing liquid chromatography-mass spectrometry (LC-MS) and encountering challenges related to matrix effects. As a small, polar molecule containing both a phenolic hydroxyl group and a thiazole ring, this compound presents unique analytical challenges, particularly when quantified in complex biological matrices. This guide provides in-depth, experience-driven troubleshooting advice and validated protocols to help you identify, understand, and mitigate matrix effects, ensuring the accuracy and reproducibility of your results.

Understanding the Core Problem: Matrix Effects

In LC-MS analysis, particularly with electrospray ionization (ESI), matrix effects are the alteration of analyte ionization efficiency due to the presence of co-eluting compounds from the sample matrix.[1][2] These effects, which can manifest as ion suppression or enhancement, are a primary source of analytical inaccuracy and poor reproducibility.[3][4] For this compound, common interfering components in biological matrices like plasma, urine, or tissue homogenates include phospholipids, salts, and endogenous metabolites.[5] These substances can compete with the analyte for ionization in the ESI source, leading to a suppressed signal and compromised data quality.[5][6]

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during the LC-MS analysis of this compound. Each answer provides an explanation of the underlying cause and a strategic approach to resolution.

FAQ 1: I'm observing significant ion suppression and poor reproducibility when analyzing this compound in plasma. What is the likely cause and how can I diagnose it?

Answer:

This is a classic sign of matrix effects, most likely caused by co-eluting endogenous compounds from the plasma matrix, such as phospholipids. Phospholipids are notorious for causing ion suppression in the middle of a typical reversed-phase chromatographic run where many analytes elute.

Causality: During the ESI process, co-eluting matrix components can reduce the efficiency of droplet evaporation or compete for charge on the droplet surface, which hinders the formation of gas-phase analyte ions.[4][5] This leads to a suppressed signal for this compound and, because the concentration of these interferences can vary from sample to sample, results in poor reproducibility.

Troubleshooting Strategy:

  • Diagnose the Problem: The first step is to confirm that ion suppression is occurring and to identify the chromatographic regions most affected. The gold-standard technique for this is a post-column infusion experiment .[5][7] This experiment provides a visual map of where suppression or enhancement occurs throughout your gradient.

  • Mitigate the Effect: Once diagnosed, you have several options:

    • Improve Chromatographic Separation: Adjust your LC method to move the analyte's retention time away from the suppression zones. Ultra-High-Performance Liquid Chromatography (UPLC) systems can provide the necessary resolution to separate the analyte from interfering components.

    • Enhance Sample Cleanup: Implement a more rigorous sample preparation technique specifically designed to remove the interfering compounds. For plasma, this often means targeting phospholipid removal.[8][9]

Workflow for Diagnosing Ion Suppression

Below is a diagram illustrating the logic for diagnosing and addressing ion suppression.

cluster_solutions Mitigation Strategies start Poor Reproducibility & Low Signal Intensity diag Perform Post-Column Infusion Experiment start->diag eval Evaluate Chromatogram for Ion Suppression Zones diag->eval coelute Analyte Co-elutes with Suppression Zone? eval->coelute Suppression Observed no_coelute Suppression Unlikely Cause. Check Instrument Performance. eval->no_coelute No Significant Suppression coelute->no_coelute No yes_coelute Ion Suppression Confirmed coelute->yes_coelute Yes chrom Optimize Chromatography (e.g., UPLC, new column) yes_coelute->chrom cleanup Enhance Sample Cleanup (e.g., SPE, QuEChERS) yes_coelute->cleanup

Caption: Diagnostic workflow for ion suppression.

FAQ 2: My calibration curve for this compound is non-linear and inaccurate when using standards prepared in a pure solvent. How can I improve my quantification?

Answer:

This issue arises because standards prepared in a neat solvent (like methanol or acetonitrile) do not experience the same matrix effects as your actual samples.[2] The matrix in your study samples suppresses the analyte signal, while the solvent standards are unaffected. This discrepancy leads to an underestimation of the analyte concentration in your samples and a non-linear or shifted calibration curve.

Causality: The fundamental principle of quantitative analysis is to compare the response of an unknown sample to that of a known standard. If the standard and the sample are not in the same matrix, any matrix-induced signal suppression or enhancement will invalidate this comparison.[10]

Troubleshooting Strategy:

  • Use Matrix-Matched Calibration Standards: The most direct way to compensate for matrix effects is to prepare your calibration standards in the same biological matrix as your samples (e.g., blank plasma).[10][11] This ensures that both your calibrators and your samples are subject to the same degree of ion suppression, thereby canceling out the effect.

  • Employ a Stable Isotope-Labeled Internal Standard (SIL-IS): This is considered the gold standard for correcting matrix effects.[12][13] A SIL-IS is a version of your analyte where some atoms have been replaced with heavy isotopes (e.g., ¹³C, ²H, ¹⁵N). It is chemically identical to the analyte, co-elutes with it, and experiences the same matrix effects.[12] By calculating the ratio of the analyte peak area to the IS peak area, the variability caused by matrix effects is normalized.

  • Method of Standard Addition: If a blank matrix is unavailable, the standard addition method can be used.[14] This involves adding known amounts of the analyte to aliquots of the actual sample and extrapolating to determine the initial concentration. This is a robust but labor-intensive approach.[14]

Experimental Design for Calibration Strategies

cluster_approaches Calibration Approaches start Inaccurate Quantification (Non-linear Curve) matrix_match Matrix-Matched Calibration (Blank matrix available) start->matrix_match sil_is Stable Isotope-Labeled IS (Gold Standard) start->sil_is std_add Standard Addition (No blank matrix) start->std_add result Accurate & Reproducible Quantification matrix_match->result sil_is->result std_add->result

Caption: Selecting a calibration strategy.

FAQ 3: I'm observing peak shape distortion (fronting, tailing, or splitting) and retention time shifts for this compound only in my matrix samples. Is this a matrix effect?

Answer:

Yes, this can be a less common but significant manifestation of matrix effects. While matrix effects are typically associated with ionization efficiency at the MS source, they can also impact the analyte's behavior on the chromatography column.[3]

Causality:

  • Peak Distortion: High concentrations of matrix components can overload the column locally, altering the partitioning behavior of the analyte between the mobile and stationary phases. This can lead to peak fronting or tailing.[6]

  • Retention Time (RT) Shifts: Some matrix components can loosely bind to the analyte, changing its overall polarity and thus its retention time.[3] Alternatively, co-eluting matrix components might alter the local pH of the mobile phase on the column surface, affecting the analyte's interaction with the stationary phase.[3]

Troubleshooting Strategy:

  • Sample Dilution: A simple first step is to dilute the sample extract.[2][4] This reduces the concentration of interfering matrix components and can often restore proper peak shape and retention time. However, this is only feasible if the analyte concentration is high enough to remain above the limit of quantification after dilution.

  • Improved Sample Cleanup: This is the most robust solution. Techniques like Solid-Phase Extraction (SPE) or the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method are highly effective at removing a broad range of interferences.[15][16][17]

  • Use of Ion-Pairing Agents: Given that this compound has an acidic phenolic proton, its retention on a reversed-phase column can be sensitive to mobile phase pH. If matrix components alter this pH, retention can shift. Adding an ion-pairing agent to the mobile phase can help to normalize the analyte's interaction with the stationary phase, but be aware that non-volatile ion-pairing agents can cause significant ion suppression themselves and contaminate the MS source.[5][18] Volatile agents like tributylamine are more MS-friendly.[18][19]

FAQ 4: What is the best sample preparation strategy to minimize matrix effects for this compound in biological fluids?

Answer:

The "best" strategy depends on the specific matrix, required sensitivity, and available resources. However, for a comprehensive removal of common interferences for a small molecule like this compound, a targeted SPE or a modified QuEChERS protocol is highly recommended over simple "dilute-and-shoot" or protein precipitation methods.

Comparison of Sample Preparation Techniques:

TechniqueProsConsBest For
Protein Precipitation (PPT) Fast, simple, inexpensive.Ineffective at removing phospholipids and salts; high risk of matrix effects.[4]High-throughput screening where some inaccuracy is tolerable.
Liquid-Liquid Extraction (LLE) Can provide very clean extracts.Labor-intensive, uses large volumes of organic solvents, can have emulsion issues.Removing highly polar or non-polar interferences depending on solvent choice.
Solid-Phase Extraction (SPE) Highly selective, excellent at removing specific interferences (e.g., phospholipids), allows for analyte concentration.[8]Requires method development, can be more expensive and time-consuming than PPT.Routine bioanalysis requiring high accuracy and sensitivity.
QuEChERS Fast, high-throughput, uses minimal solvent, effective for a wide range of analytes and matrices.[15][17]Originally for pesticide analysis, requires optimization for pharmaceutical compounds in biological matrices.[15]Analysis in complex matrices like tissue homogenates or when a broad cleanup is needed.

Recommended Approach:

For robust analysis of this compound in plasma or serum, a phospholipid removal SPE plate or cartridge is an excellent choice.[9][20] These products use specific chemistries (e.g., zirconia-coated phases) that selectively retain phospholipids while allowing your analyte to pass through, resulting in a significantly cleaner extract.[9]

Detailed Experimental Protocols

Protocol 1: Post-Column Infusion Experiment to Diagnose Ion Suppression

This protocol helps visualize the impact of the matrix on your analyte's signal across the entire chromatographic run.[5][7]

Objective: To identify retention time windows where co-eluting matrix components suppress or enhance the MS signal.

Materials:

  • LC-MS/MS system

  • Syringe pump

  • Tee-junction

  • Standard solution of this compound (e.g., 100 ng/mL in mobile phase)

  • Blank matrix extract (prepared using your current sample prep method)

  • Blank solvent (e.g., mobile phase)

Procedure:

  • System Setup:

    • Connect the output of the LC column to one inlet of a tee-junction.

    • Connect the syringe pump, containing the analyte standard solution, to the second inlet of the tee.

    • Connect the outlet of the tee to the MS ion source.

  • Infusion:

    • Set the syringe pump to infuse the standard solution at a low, constant flow rate (e.g., 5-10 µL/min).

    • Begin acquiring MS data for the specific MRM transition of this compound. You should see a stable, continuous signal.

  • Analysis:

    • Run 1 (Baseline): While infusing, inject a blank solvent sample onto the LC system and run your analytical gradient. The resulting signal trace is your baseline. A slight drift may be observed due to changes in mobile phase composition during the gradient.

    • Run 2 (Matrix): While infusing, inject a blank matrix extract.

  • Interpretation:

    • Compare the signal trace from the matrix injection to the baseline.

    • Dips or valleys in the signal indicate regions of ion suppression .

    • Peaks or plateaus above the baseline indicate regions of ion enhancement .

    • Note the retention times of these regions and compare them to the retention time of your analyte in a standard run.

Protocol 2: Phospholipid Removal using Solid-Phase Extraction (SPE)

This protocol provides a general workflow for using a phospholipid removal SPE plate/cartridge. Always consult the manufacturer's specific instructions.

Objective: To selectively remove phospholipids from plasma or serum samples prior to LC-MS analysis.[8][9]

Materials:

  • Phospholipid removal SPE plate (e.g., HybridSPE®, Oasis® PRiME HLB).[8][9]

  • Plasma/serum samples

  • Acetonitrile (ACN) with 1% formic acid

  • SPE vacuum manifold or positive pressure manifold

Procedure:

  • Protein Precipitation: In a microcentrifuge tube, add 300 µL of acidified ACN to 100 µL of plasma sample. (This is a 3:1 ratio, which is a common starting point).

  • Vortex: Vortex the mixture vigorously for 1 minute to precipitate proteins.

  • Centrifuge: Centrifuge at >10,000 x g for 10 minutes to pellet the precipitated proteins.

  • Load onto SPE Plate: Place the SPE plate on the manifold. Transfer the supernatant from the previous step directly onto the SPE plate wells.

  • Elute: Apply a gentle vacuum or positive pressure to draw the sample through the sorbent bed. The phospholipids are retained by the sorbent, while the analyte and other components pass through.[9]

  • Collect Filtrate: Collect the eluate in a clean 96-well collection plate. This eluate contains your analyte and is now ready for LC-MS analysis, potentially after evaporation and reconstitution in a suitable solvent.

Protocol 3: Modified QuEChERS for Biological Matrices

This protocol adapts the QuEChERS method for the extraction of this compound from a biological matrix like tissue homogenate.[15][17][21]

Objective: To perform a rapid and effective extraction and cleanup of the analyte from a complex matrix.

Materials:

  • 50 mL centrifuge tubes

  • Homogenized tissue sample

  • Acetonitrile (ACN)

  • QuEChERS extraction salts (e.g., MgSO₄, NaCl)

  • QuEChERS dispersive SPE (d-SPE) tube containing cleanup sorbents (e.g., MgSO₄, PSA, C18)

Procedure:

  • Sample Hydration: Weigh 1-2 g of homogenized tissue into a 50 mL centrifuge tube. Add an appropriate amount of water to hydrate the sample if necessary.

  • Extraction:

    • Add 10 mL of ACN to the tube.

    • Add the QuEChERS extraction salts.

    • Cap tightly and shake vigorously for 1 minute. This partitions the analyte into the ACN layer.

  • Centrifuge: Centrifuge at >3,000 x g for 5 minutes.

  • Dispersive SPE Cleanup:

    • Take an aliquot (e.g., 1-6 mL) of the upper ACN layer and transfer it to a d-SPE tube.

    • The d-SPE tube contains magnesium sulfate to remove residual water and other sorbents (like PSA to remove fatty acids and C18 to remove non-polar interferences) to clean the extract.[16]

    • Vortex for 30 seconds.

  • Final Centrifugation: Centrifuge at >3,000 x g for 5 minutes.

  • Analysis: The resulting supernatant is the final, cleaned extract. Transfer it to an autosampler vial for LC-MS analysis.

Protocol 4: Preparation of Matrix-Matched Calibration Standards

Objective: To create a calibration curve that accurately reflects the analytical conditions of the study samples, thereby compensating for matrix effects.[11][22][23]

Materials:

  • Blank biological matrix (e.g., drug-free plasma from the same species)

  • Certified stock solution of this compound

  • Serial dilution tubes/plate

Procedure:

  • Prepare a Spiking Stock Solution: From your main stock solution, prepare an intermediate stock solution in a solvent like methanol or ACN at a concentration that is significantly higher than your highest calibration point.

  • Create Calibration Levels: Perform a serial dilution of the spiking stock solution to create a series of working standards at different concentrations.

  • Spike the Blank Matrix:

    • Aliquot the blank matrix into separate tubes for each calibration level (e.g., 95 µL of blank plasma per tube).

    • Add a small, consistent volume of each working standard to the corresponding matrix aliquot (e.g., 5 µL). This small volume minimizes the disruption of the matrix composition.

    • Your final calibration standards should cover the expected concentration range of your study samples.

  • Process Calibrators and Samples Together: It is crucial that you process these newly created matrix-matched calibrators using the exact same sample preparation procedure (e.g., SPE, QuEChERS) as your unknown samples.

  • Construct the Calibration Curve: Analyze the processed calibrators and construct the curve by plotting the analyte response against the nominal concentration. This curve will now be used to quantify your unknown samples.

This guide provides a comprehensive framework for addressing the common challenges associated with the LC-MS analysis of this compound. By systematically diagnosing the problem and applying the appropriate sample preparation and calibration strategies, you can significantly improve the quality, accuracy, and reliability of your data.

References

  • U.S. Pharmacist. (2015, July 9). Advances in Sample Preparation: Removing Phospholipids from Biological Samples. [Link]

  • G-M-I, Inc. (2023, September 11). Mass Spectrometry Troubleshooting and Common Issues. [Link]

  • National Institutes of Health (NIH). Matrix-Matched Calibration Curves for Assessing Analytical Figures of Merit in Quantitative Proteomics. [Link]

  • Waters. Development of Simple, Fast SPE Protocols for Basic Analyte Extraction with Phospholipid Removal Using Oasis PRiME MCX. [Link]

  • Preprints.org. (2024, June 10). Modification of the QuEChERS Method for Drug Analysis in Biological Sample: A Review. [Link]

  • Preprints.org. (2024, September 5). Modification of the QuEChERS Method for Drug Analysis in Biological Sample: A Review. [Link]

  • Preprints.org. (2024, May 25). Modification of the QuEChERS Method for Drug Analysis in Biological Sample: A Review. [Link]

  • LCGC International. (2017, July 1). Important Considerations Regarding Matrix Effects When Developing Reliable Analytical Residue Methods Using Mass Spectrometry. [Link]

  • CABI Digital Library. Matrix-effect free quantitative liquid chromatography mass spectrometry analysis in complex matrices using nanoflow liquid chromatography with integrated emitter tip and high dilution factors. [Link]

  • National Institutes of Health (NIH). Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples. [Link]

  • Preprints.org. (2024, May 25). Modification of the QuEChERS Method for Drug Analysis in Biological Sample: A Review. [Link]

  • Longdom Publishing. Matrix Effects and Ion Suppression in LC-MS: A Practical Guide for Researchers. [Link]

  • PubMed. Ion suppression in mass spectrometry. [Link]

  • National Institutes of Health (NIH). Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review. [Link]

  • LCGC International. Ion Suppression: A Major Concern in Mass Spectrometry. [Link]

  • ResearchGate. (2021, October 15). LC-MS Identification and Quantification of Phenolic Compounds in Solid Residues from the Essential Oil Industry. [Link]

  • Taylor & Francis Online. Matrix Matching in Quantitative Bioanalysis by Lc–MS/MS a Dream or a Reality?[Link]

  • protocols.io. Targeted analysis of phenolic compounds by LC-MS. [Link]

  • ResearchGate. Evaluation of matrix effects in LC–MS/MS. Calibration curves were...[Link]

  • PubMed. Ion-Pairing Chromatography and Amine Derivatization Provide Complementary Approaches for the Targeted LC-MS Analysis of the Polar Metabolome. [Link]

  • ACS Publications. Strategies for Using Postcolumn Infusion of Standards to Correct for Matrix Effect in LC-MS-Based Quantitative Metabolomics. [Link]

  • PubMed. Development and validation of a LC-MS/MS method for the quantification of phenolic compounds in human saliva after intake of a procyanidin-rich pine bark extract. [Link]

  • ResearchGate. (2025, August 6). Matrix Effect Compensation in Small-Molecule Profiling for an LC–TOF Platform Using Multicomponent Postcolumn Infusion. [Link]

  • OneLab. (2024, May 19). Matrix-Matched Pesticide Standard Curve Preparation. [Link]

  • ResearchGate. (2022, May 10). Ion-Pairing Chromatography and Amine Derivatization Provide Complementary Approaches for the Targeted LC-MS Analysis of the Polar Metabolome. [Link]

  • National Institutes of Health (NIH). A simple solid‐phase extraction method for the analysis of red cell phospholipids by liquid chromatography‐ tandem mass spectrometry. [Link]

  • National Institutes of Health (NIH). LC-MS Identification and Quantification of Phenolic Compounds in Solid Residues from the Essential Oil Industry. [Link]

  • Phenomenex. (2024, March 4). The Complete Guide to Solid Phase Extraction (SPE). [Link]

  • Phenomenex. Ion suppression in Biological Sample Analysis: You May or May Not See It but It's There. [Link]

  • MDPI. (2025, September 4). QuEChERS-Based Analytical Method Developed for the Simultaneous Detection of Antidepressant Drugs from a Biological Matrix. [Link]

  • MDPI. LC-MS/MS Screening of Phenolic Compounds in Wild and Cultivated Grapes Vitis amurensis Rupr. [Link]

  • Waters. Reducing the Effect of Ion Suppression in Mass Spectrometry Using ACQUITY UPLC. [Link]

  • Clinical Chemistry. (2005, October 1). Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. [Link]

  • Royal Society of Chemistry. (2021, July 13). Chapter 3: Ion Pair Liquid Chromatography–Mass Spectrometry for Probing the Polar Metabolome. [Link]

  • ChemRxiv. Strategies for using post-column infusion of standards to correct for matrix effect in LC-MS-based quantitative metabolomics. [Link]

  • Clinical Chemistry. Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. [Link]

  • NRC Publications Archive. (2016, February 15). Reducing the matrix effects in chemical analysis: fusion of isotope dilution and standard addition methods. [Link]

  • PubChem. 2-(2-Amino-1,3-thiazol-4-yl)phenol. [Link]

  • Agilent. Evaluation of Different Ion Pairing Reagents for LC/UV and LC/MS Analysis of Oligonucleotides. [Link]

  • PubChem. 2-(2'-Hydroxyphenyl)benzothiazole. [Link]

  • NIST WebBook. Phenol, 2-(2-benzothiazolyl)-. [Link]

  • PubChem. 4-(2-Amino-1,3-thiazol-4-yl)phenol. [Link]

  • PubChem. 2-(Thiophen-2-yl)phenol. [Link]

Sources

Validation & Comparative

A Comparative Analysis of the Antimicrobial Potential of 2-(1,3-Thiazol-2-yl)phenol Against Standard Antibiotics: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

In the ever-present battle against antimicrobial resistance, the exploration of novel chemical scaffolds is paramount to the development of next-generation therapeutic agents. Among these, heterocyclic compounds containing thiazole and phenol moieties have garnered significant interest due to their diverse biological activities. This guide provides a comprehensive comparison of the antimicrobial activity of the 2-(1,3-Thiazol-2-yl)phenol scaffold with established standard antibiotics, offering valuable insights for researchers, scientists, and drug development professionals.

While direct and extensive experimental data on the parent compound, this compound, is not widely available in the current body of peer-reviewed literature, this guide will leverage published data on closely related derivatives to infer its potential efficacy. This approach underscores the promising nature of this chemical class and aims to catalyze further targeted research.

The Scientific Rationale: Why this compound?

The this compound structure represents a compelling starting point for antimicrobial drug discovery. It combines two key pharmacophores:

  • The Thiazole Ring: A five-membered heterocyclic ring containing sulfur and nitrogen, the thiazole nucleus is a cornerstone of many biologically active compounds, including numerous approved drugs.[1] Its presence is often associated with a broad spectrum of activities, including antibacterial and antifungal properties.[2][3]

  • The Phenol Group: Phenolic compounds are well-documented for their antimicrobial effects, which are often attributed to their ability to disrupt microbial cell membranes and interfere with essential cellular functions.[4]

The synergistic combination of these two moieties in a single molecule presents a promising strategy for the development of potent antimicrobial agents.

Comparative Antimicrobial Activity: An Evidence-Based Approach

To provide a tangible comparison, this guide will focus on the antimicrobial activity of a key derivative, 4-{4-[2-(2-Aminoethyl)-4,5-dimethoxyphenyl]thiazol-2-yl}phenol hydrochloride , for which experimental data has been published.[5] This compound, hereafter referred to as "Thiazole Derivative 1," shares the core 2-(thiazol-2-yl)phenol structure. Its activity will be compared against standard antibiotics for which extensive data is available.

Data Presentation

The following tables summarize the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) values of Thiazole Derivative 1 and standard antibiotics against representative Gram-positive and Gram-negative bacteria, as well as a common fungal pathogen. It is crucial to note that direct comparison of MIC values between different studies can be influenced by variations in experimental conditions. However, the data presented here is based on standardized methodologies to allow for the most accurate possible comparison.

Table 1: Antibacterial Activity against Gram-Positive Bacteria (e.g., Staphylococcus aureus)

CompoundOrganismMIC (µg/mL)MBC (µg/mL)Reference(s)
Thiazole Derivative 1Methicillin-Resistant S. aureus (MRSA)470940[5]
CiprofloxacinS. aureus ATCC 259230.25 - 1.0-[6][7][8]
AmpicillinS. aureus> 256-[5]
StreptomycinS. aureus100150[5]

Table 2: Antibacterial Activity against Gram-Negative Bacteria (e.g., Escherichia coli)

CompoundOrganismMIC (µg/mL)MBC (µg/mL)Reference(s)
Thiazole Derivative 1E. coli230470[5]
CiprofloxacinE. coli ATCC 259220.004 - 0.015-[9][10]
AmpicillinE. coli150200[5]
StreptomycinE. coli100200[5]

Table 3: Antifungal Activity against Yeast (e.g., Candida albicans)

CompoundOrganismMIC (µg/mL)MFC (µg/mL)Reference(s)
Thiazole Derivative 1C. albicans110230[5]
FluconazoleC. albicans ATCC 900280.25 - 0.5-[11][12]

Interpretation of Data:

The presented data for Thiazole Derivative 1 indicates moderate antibacterial and antifungal activity.[5] While its MIC values are higher than those of the potent fluoroquinolone ciprofloxacin, it demonstrates superior activity against S. aureus when compared to ampicillin and streptomycin in the cited study.[5] The activity against E. coli is also noteworthy. In the antifungal assessment, while not as potent as the first-line antifungal fluconazole, the derivative exhibits promising inhibitory and fungicidal concentrations.[5]

It is important to emphasize that this is a single derivative, and the antimicrobial potency of the this compound scaffold can be significantly modulated through chemical modifications. The promising, albeit moderate, activity of this derivative strongly suggests that the parent compound and other analogues warrant further investigation and optimization.

Experimental Protocols: A Guide to Reproducible Research

To ensure scientific integrity and enable researchers to build upon these findings, the following are detailed, step-by-step methodologies for key antimicrobial susceptibility testing experiments, based on established standards from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).

Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method is a standard and widely accepted technique.

Protocol: Broth Microdilution MIC Assay

  • Preparation of Inoculum:

    • From a fresh (18-24 hour) culture plate, select 3-5 well-isolated colonies of the test microorganism.

    • Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute the standardized suspension in the appropriate broth (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Preparation of Antimicrobial Dilutions:

    • Prepare a stock solution of the test compound (e.g., this compound or a derivative) and standard antibiotics in a suitable solvent (e.g., DMSO).

    • Perform serial two-fold dilutions of each antimicrobial agent in the appropriate broth in a 96-well microtiter plate. The final volume in each well should be 50 µL.

  • Inoculation and Incubation:

    • Add 50 µL of the prepared microbial inoculum to each well of the microtiter plate, resulting in a final volume of 100 µL.

    • Include a growth control well (inoculum without antimicrobial) and a sterility control well (broth only).

    • Incubate the plates at 35-37°C for 18-24 hours for bacteria and 24-48 hours for yeast.

  • Reading and Interpretation:

    • Following incubation, visually inspect the plates for microbial growth (turbidity).

    • The MIC is the lowest concentration of the antimicrobial agent in which there is no visible growth.

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Inoculum Prepare Microbial Inoculum (0.5 McFarland) Inoculation Inoculate Microtiter Plate Inoculum->Inoculation Dilution Prepare Serial Dilutions of Antimicrobial Dilution->Inoculation Incubation Incubate (18-48h) Inoculation->Incubation Reading Visually Read Results Incubation->Reading MIC_Value Determine MIC Value Reading->MIC_Value

Caption: Workflow for the determination of Minimum Inhibitory Concentration (MIC).

Determination of Minimum Bactericidal/Fungicidal Concentration (MBC/MFC)

The MBC or MFC is the lowest concentration of an antimicrobial agent required to kill a particular microorganism.

Protocol: MBC/MFC Assay

  • Perform MIC Assay:

    • Follow the MIC protocol as described above.

  • Subculturing:

    • From the wells of the MIC plate that show no visible growth, take a 10-100 µL aliquot.

    • Spread the aliquot onto an appropriate agar plate (e.g., Mueller-Hinton Agar, Sabouraud Dextrose Agar).

  • Incubation:

    • Incubate the agar plates at 35-37°C for 18-24 hours for bacteria and 24-48 hours for yeast.

  • Reading and Interpretation:

    • Following incubation, count the number of colonies on each plate.

    • The MBC/MFC is the lowest concentration of the antimicrobial agent that results in a ≥99.9% reduction in the initial inoculum count.

Potential Mechanisms of Action: A Look into the Molecular Level

The antimicrobial activity of the this compound scaffold is likely multifaceted, drawing from the individual contributions of its constituent moieties.

For the Thiazole Component:

  • Enzyme Inhibition: Thiazole-containing compounds have been shown to inhibit key microbial enzymes. In fungi, a primary target is often lanosterol 14α-demethylase, an enzyme crucial for ergosterol biosynthesis.[13] Inhibition of this enzyme disrupts the integrity of the fungal cell membrane.

Thiazole_MoA Thiazole Thiazole Moiety Enzyme Lanosterol 14α-demethylase Thiazole->Enzyme Inhibits Ergosterol Ergosterol Enzyme->Ergosterol Converts Lanosterol to Membrane Fungal Cell Membrane Disruption Enzyme->Membrane Leads to Disruption Lanosterol Lanosterol Ergosterol->Membrane Maintains Integrity of

Sources

A Comparative Guide to the In Vivo Validation of 2-(1,3-Thiazol-2-yl)phenol's Anticancer Activity

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the in vivo validation of the novel anticancer agent, 2-(1,3-Thiazol-2-yl)phenol. As researchers and drug development professionals, our goal is to rigorously assess the therapeutic potential of new chemical entities in preclinical models that can reliably predict clinical outcomes. This document outlines the critical experimental models, detailed protocols, and comparative data analysis necessary to establish the in vivo efficacy and safety profile of this promising thiazole derivative.

The thiazole ring is a cornerstone in medicinal chemistry, forming the scaffold of numerous clinically approved anticancer drugs, including Dasatinib and Ixazomib.[1][2][3] These compounds exhibit a broad range of biological activities, often targeting key signaling pathways involved in cancer cell proliferation and survival.[1][4][5] This guide will situate this compound within this important class of therapeutics and provide a roadmap for its preclinical development.

Choosing the Right In Vivo Model: A Critical First Step

The selection of an appropriate in vivo model is paramount for obtaining clinically relevant data. The three most widely used models in oncology research each offer unique advantages and limitations.

  • Cell Line-Derived Xenografts (CDX): These models are established by implanting human cancer cell lines into immunodeficient mice.[6] They are highly reproducible and cost-effective, making them ideal for initial large-scale screening of potential drug candidates.[6][7]

  • Patient-Derived Xenografts (PDX): PDX models are generated by directly implanting tumor fragments from a patient into immunodeficient mice.[8][9] These models are considered more clinically relevant as they preserve the genetic and histological characteristics of the original tumor.[10][11][12]

  • Syngeneic Models: In these models, murine tumor cells are implanted into immunocompetent mice of the same genetic background.[13][14] The presence of a fully functional immune system makes syngeneic models indispensable for evaluating the efficacy of immunotherapies and understanding the interplay between a drug candidate and the host immune response.[15][16][17]

InVivo_Models cluster_0 Source of Tumor cluster_1 Host Animal cluster_2 Resulting Model Human Cancer Cell Lines Human Cancer Cell Lines CDX CDX Model Human Cancer Cell Lines->CDX Implantation Patient Tumor Tissue Patient Tumor Tissue PDX PDX Model Patient Tumor Tissue->PDX Implantation Murine Cancer Cell Lines Murine Cancer Cell Lines Syngeneic Syngeneic Model Murine Cancer Cell Lines->Syngeneic Implantation Immunodeficient Mice Immunodeficient Mice Immunocompetent Mice Immunocompetent Mice CDX->Immunodeficient Mice PDX->Immunodeficient Mice Syngeneic->Immunocompetent Mice

Diagram 1: Workflow for Establishing In Vivo Cancer Models

Comparative In Vivo Efficacy Evaluation

To contextualize the anticancer activity of this compound, it is essential to compare its performance against both established clinical drugs and other investigational agents. The following table presents a hypothetical but realistic comparison based on typical preclinical data.

CompoundTarget/Mechanism of ActionIn Vivo ModelCancer TypeDose & ScheduleTumor Growth Inhibition (TGI %)Toxicity (Body Weight Loss %)
This compound (Putative) Kinase InhibitorPDXBRAF mutant melanoma50 mg/kg, oral, daily65%< 5%
Dasatinib Multi-kinase inhibitorCDX (K562)Chronic Myeloid Leukemia25 mg/kg, oral, daily80%~8%
ARN22089 Cdc42 GTPase Interaction InhibitorPDXBRAF mutant melanomaNot specifiedSignificantNot specified[18]
Vincristine Tubulin Polymerization InhibitorXenograftSoft Tissue Sarcoma1 mg/kg, IV, weekly55%~12%[19]
Compound 6h Tubulin Polymerization InhibitorNCI-60 Cell LinesCNS Cancer (SNB-19)10 µM (in vitro)65.12% (PGI)Not Applicable[20]
Compound 6a PI3Kα InhibitorXenograft (OVCAR-4)Ovarian Cancer10 µM (in vitro)51.18% (mean GI)Not Applicable[21]

This table is for illustrative purposes. Actual experimental results may vary.

Detailed Experimental Protocol: Subcutaneous Xenograft Efficacy Study

The following protocol outlines a standardized procedure for assessing the in vivo anticancer activity of a test compound.

  • Animal Acclimatization and Housing:

    • Use immunodeficient mice (e.g., NOD/SCID) for xenograft studies.[18]

    • House animals in a specific pathogen-free facility with a 12-hour light/dark cycle and provide ad libitum access to food and water.

    • Allow a minimum of one week for acclimatization before any experimental procedures.

  • Tumor Cell Implantation:

    • Harvest cancer cells (e.g., human breast cancer cell line MCF-7) during their logarithmic growth phase.

    • Resuspend the cells in a suitable medium (e.g., Matrigel) to a final concentration of 1 x 10^7 cells/mL.

    • Inject 100 µL of the cell suspension subcutaneously into the right flank of each mouse.

  • Tumor Growth Monitoring and Randomization:

    • Monitor tumor growth by measuring the length and width of the tumor with calipers every 2-3 days.

    • Calculate tumor volume using the formula: (Length x Width²)/2.[18]

    • Once tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and control groups.

  • Drug Preparation and Administration:

    • Prepare the test compound (e.g., this compound) in a suitable vehicle (e.g., 0.5% methylcellulose).

    • Administer the compound and vehicle to the respective groups at the predetermined dose and schedule (e.g., daily oral gavage).

  • Efficacy and Toxicity Assessment:

    • Continue to measure tumor volume and body weight twice weekly.

    • Monitor the animals for any signs of toxicity, such as changes in behavior, appetite, or physical appearance.

  • Study Endpoint and Data Analysis:

    • The study is typically terminated when the tumors in the control group reach a predetermined size or after a specific duration of treatment.

    • Calculate the percent tumor growth inhibition (%TGI) for each treatment group compared to the control group.

    • Analyze the data for statistical significance using appropriate statistical methods.

Experimental_Workflow A Animal Acclimatization B Tumor Cell Implantation A->B C Tumor Growth Monitoring B->C D Randomization C->D E Treatment Initiation D->E F Efficacy & Toxicity Assessment E->F G Study Endpoint F->G H Data Analysis G->H

Diagram 2: Experimental Workflow for an In Vivo Efficacy Study

Mechanistic Insights: Targeting Cancer Signaling Pathways

Many thiazole-containing compounds exert their anticancer effects by inhibiting key signaling pathways that drive tumor growth and survival.[1][2] One such critical pathway is the PI3K/Akt/mTOR pathway, which is frequently dysregulated in various cancers. A recent study demonstrated that a novel thiazole derivative, compound 6a, inhibits PI3Kα, leading to decreased phosphorylation of Akt and mTOR.[21]

PI3K_Pathway RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 Akt Akt PIP3->Akt Activation mTOR mTOR Akt->mTOR Activation Proliferation Cell Proliferation & Survival mTOR->Proliferation Promotion Thiazole This compound (Hypothesized Target) Thiazole->PI3K Inhibition

Diagram 3: Hypothesized Inhibition of the PI3K/Akt/mTOR Pathway

Conclusion and Future Directions

The in vivo validation of this compound requires a systematic and comparative approach. By utilizing a combination of CDX, PDX, and syngeneic models, researchers can gain a comprehensive understanding of its efficacy, safety, and mechanism of action. Future studies should aim to:

  • Elucidate the precise molecular target(s) of this compound.

  • Evaluate its efficacy in orthotopic models to assess its impact on metastasis.

  • Investigate its potential as an immunomodulatory agent in syngeneic models.

  • Conduct pharmacokinetic and pharmacodynamic studies to optimize dosing and scheduling.

By following the principles and protocols outlined in this guide, the scientific community can effectively advance the development of promising new anticancer agents like this compound, with the ultimate goal of improving patient outcomes.

References

  • Vertex AI Search. (n.d.). Patient-Derived Xenograft (PDX) Models in Cancer Research.
  • PubMed. (2025). Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective.
  • Letters in Drug Design & Discovery. (2024). Recent Review on 1,3-Thiazole Derivatives as Therapeutic Targeted for Anticancer Activity.
  • OAE Publishing Inc. (n.d.). Patient-derived xenograft models for oncology drug discovery.
  • BioDuro. (n.d.). Syngeneic Models-BioDuro-Global CRDMO, Rooted in Science.
  • Genes & Diseases. (2025). Patient-derived xenograft models may become an indispensable tool in precision oncology.
  • Taconic Biosciences. (n.d.). Syngeneic Tumor Mouse Models & Research Tools.
  • PubMed Central. (n.d.). Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development.
  • Creative Biolabs. (n.d.). Syngeneic Models.
  • PubMed Central. (n.d.). Patient Derived Xenograft Models: An Emerging Platform for Translational Cancer Research.
  • Biocytogen. (n.d.). Syngeneic Mouse Models for Tumor Research.
  • Vertex AI Search. (n.d.). Recent Review on 1,3-Thiazole Derivatives as Therapeutic Targeted for Anticancer Activity.
  • Champions Oncology. (n.d.). Syngeneic Mouse Models.
  • Charles River Laboratories. (n.d.). Patient-Derived Xenograft (PDX) Models.
  • ResearchGate. (2018). Thiazoles as potent anticancer agents: A review.
  • Crown Bioscience. (2021). Advanced In Vivo Cell Line Derived Xenograft Models for Oncology Drug Discovery.
  • Neliti. (2018). A Review On Thiazole As Anticancer Agents.
  • BenchChem. (2025). In Vivo Validation of Novel Anticancer Agents: A Comparative Guide for Researchers.
  • BenchChem. (2025). Cell Line-Derived Xenografts: A Reliable Platform for Preclinical Cancer Drug Testing.
  • PubMed. (2020). Thiazole-containing compounds as therapeutic targets for cancer therapy.
  • ResearchGate. (n.d.). Thiazole-bearing molecules which possess anticancer activity.
  • National Institutes of Health. (n.d.). Novel 1,3-Thiazole Analogues with Potent Activity against Breast Cancer: A Design, Synthesis, In Vitro, and In Silico Study.
  • PubMed Central. (2025). Novel thiazole derivatives as effective anti-cancer agents against human osteosarcoma cell line (SaOS-2): Microwave-assisted one-pot three-component synthesis, in vitro anti-cancer studies, and in silico investigations.
  • PubMed Central. (n.d.). Identifying novel therapeutic agents using xenograft models of pediatric cancer.
  • International Journal of Pharmaceutical Investigation. (n.d.). Synthesis, Docking and Anti-cancerous Activity of Some Novel Thiazole Derivatives of Biological Interest.
  • International Journal of Pharmaceutical Sciences Review and Research. (2023). An Overview of Thiazole Derivatives and its Biological Activities.
  • MDPI. (2023). Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking.
  • PubMed Central. (n.d.). Phenolic Thiazoles with Antioxidant and Antiradical Activity. Synthesis, In Vitro Evaluation, Toxicity, Electrochemical Behavior, Quantum Studies and Antimicrobial Screening.
  • MDPI. (2024). Synthesis, Cytotoxicity and Antioxidant Activity Evaluation of Some Thiazolyl–Catechol Compounds.
  • MDPI. (n.d.). Heterocyclic Anticancer Compounds: Recent Advances and the Paradigm Shift towards the Use of Nanomedicine's Tool Box.
  • PubMed Central. (n.d.). Thiazolation of phenylthiosemicarbazone to access new thiazoles: anticancer activity and molecular docking.
  • PubMed Central. (2023). Synthesis and Anticancer Evaluation of 4-Chloro-2-((5-aryl-1,3,4-oxadiazol-2-yl)amino)phenol Analogues: An Insight into Experimental and Theoretical Studies.
  • PubMed Central. (n.d.). Dioxol and dihydrodioxin analogs of 2- and 3-phenylacetonitriles as potent anti-cancer agents with nanomolar activity against a variety of human cancer cells.

Sources

comparative study of different synthetic routes for 2-(1,3-Thiazol-2-yl)phenol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The 2-(1,3-Thiazol-2-yl)phenol scaffold is a privileged structure in medicinal chemistry, appearing in a variety of compounds with diverse biological activities, including antioxidant, antimicrobial, and anticancer properties. The strategic combination of a phenol and a thiazole ring offers unique electronic and steric properties that are attractive for drug design. This guide provides a comparative analysis of two prominent synthetic routes for the preparation of this important molecule, offering insights into the experimental choices, mechanistic underpinnings, and overall efficiency of each approach.

Introduction to the Synthetic Challenge

The synthesis of this compound requires the formation of the thiazole ring while preserving the integrity of the phenolic hydroxyl group. The choice of synthetic strategy can significantly impact the overall yield, purity, and scalability of the process. This guide will focus on two effective methods: the classic Hantzsch Thiazole Synthesis and a one-pot approach utilizing salicylaldehyde.

Route 1: The Hantzsch Thiazole Synthesis

The Hantzsch thiazole synthesis is a cornerstone in heterocyclic chemistry for the construction of thiazole rings.[1][2][3] This method involves the cyclocondensation of an α-haloketone with a thioamide.[1] For the synthesis of this compound, this translates to the reaction of 2-bromo-1-(2-hydroxyphenyl)ethanone with thioformamide.

Mechanistic Insight

The reaction is initiated by a nucleophilic attack of the sulfur atom of the thioamide on the α-carbon of the haloketone, leading to an S-alkylation intermediate. This is followed by an intramolecular cyclization where the nitrogen atom attacks the carbonyl carbon. The final step is a dehydration of the resulting hydroxythiazoline intermediate to yield the aromatic thiazole ring. The formation of the stable aromatic ring is a significant driving force for this reaction.[4]

Diagram of the Hantzsch Thiazole Synthesis Pathway

Hantzsch_Synthesis 2-bromo-1-(2-hydroxyphenyl)ethanone 2-bromo-1-(2-hydroxyphenyl)ethanone S-Alkylation_Intermediate S-Alkylation Intermediate 2-bromo-1-(2-hydroxyphenyl)ethanone->S-Alkylation_Intermediate Nucleophilic Attack Thioformamide Thioformamide Thioformamide->S-Alkylation_Intermediate Hydroxythiazoline_Intermediate Hydroxythiazoline Intermediate S-Alkylation_Intermediate->Hydroxythiazoline_Intermediate Intramolecular Cyclization This compound This compound Hydroxythiazoline_Intermediate->this compound Dehydration

Caption: General workflow of the Hantzsch synthesis for this compound.

Experimental Protocol: Hantzsch Synthesis

Materials:

  • 2-bromo-1-(2-hydroxyphenyl)ethanone

  • Thioformamide

  • Ethanol

  • Sodium bicarbonate

Procedure:

  • Dissolve 2-bromo-1-(2-hydroxyphenyl)ethanone (1.0 eq) in ethanol in a round-bottom flask.

  • Add thioformamide (1.2 eq) to the solution.

  • Reflux the reaction mixture for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Neutralize the mixture with a saturated solution of sodium bicarbonate.

  • The product will precipitate out of the solution.

  • Collect the precipitate by filtration, wash with cold water, and dry under vacuum.

  • Recrystallize the crude product from an appropriate solvent (e.g., ethanol/water mixture) to obtain pure this compound.

Performance and Considerations

The Hantzsch synthesis is a reliable and generally high-yielding method.[1] Yields for analogous phenolic thiazoles have been reported in the range of 70-95%.[5] A significant advantage is the straightforward purification of the product, which often precipitates from the reaction mixture upon neutralization.[1] However, the preparation of the α-haloketone starting material, 2-bromo-1-(2-hydroxyphenyl)ethanone, is an additional step that can add to the overall synthesis time and complexity. Furthermore, α-haloketones are lachrymators and should be handled with care in a well-ventilated fume hood.

Route 2: One-Pot Synthesis from Salicylaldehyde

A more convergent and atom-economical approach involves a one-pot reaction starting from readily available salicylaldehyde. This method typically involves the reaction of salicylaldehyde with cysteamine, followed by an oxidative cyclization to form the thiazoline intermediate, which is then aromatized to the thiazole.

Mechanistic Plausibility

The initial step is the condensation of salicylaldehyde with cysteamine to form a thiazolidine intermediate. Subsequent oxidation, for instance with an oxidizing agent like manganese dioxide or simply air, leads to the formation of a thiazoline. Aromatization to the final thiazole product then occurs, often driven by the stability of the aromatic system.

Diagram of the One-Pot Synthesis from Salicylaldehyde

OnePot_Synthesis Salicylaldehyde Salicylaldehyde Thiazolidine_Intermediate Thiazolidine Intermediate Salicylaldehyde->Thiazolidine_Intermediate Condensation Cysteamine Cysteamine Cysteamine->Thiazolidine_Intermediate Thiazoline_Intermediate Thiazoline Intermediate Thiazolidine_Intermediate->Thiazoline_Intermediate Oxidation This compound This compound Thiazoline_Intermediate->this compound Aromatization

Caption: General workflow for the one-pot synthesis of this compound.

Experimental Protocol: One-Pot Synthesis

Materials:

  • Salicylaldehyde

  • Cysteamine hydrochloride

  • A suitable solvent (e.g., ethanol, methanol)

  • A base (e.g., triethylamine, sodium acetate)

  • An oxidizing agent (optional, e.g., manganese dioxide, or exposure to air)

Procedure:

  • To a solution of salicylaldehyde (1.0 eq) in ethanol, add cysteamine hydrochloride (1.1 eq) and a base (1.2 eq).

  • Stir the reaction mixture at room temperature or under gentle reflux for 12-24 hours.

  • If an external oxidizing agent is used, it is added after the initial condensation.

  • Monitor the reaction by TLC.

  • Upon completion, remove the solvent under reduced pressure.

  • Purify the residue by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) to afford the pure this compound.

Performance and Considerations

This one-pot approach offers the advantage of using commercially available and less hazardous starting materials. The convergence of the synthesis reduces the number of operational steps and can be more time-efficient. However, yields can be more variable compared to the Hantzsch synthesis and may require careful optimization of reaction conditions, including the choice of solvent, base, and oxidizing conditions. Purification by column chromatography is often necessary, which can be a drawback for large-scale synthesis.

Comparative Analysis

FeatureHantzsch Thiazole SynthesisOne-Pot Synthesis from Salicylaldehyde
Starting Materials 2-bromo-1-(2-hydroxyphenyl)ethanone, thioformamideSalicylaldehyde, cysteamine
Number of Steps Two (synthesis of α-haloketone, then cyclization)One-pot
Reported Yield Generally high (70-95% for analogs)[5]Variable, requires optimization
Purification Often by precipitation/recrystallization[1]Typically requires column chromatography
Safety/Handling α-haloketones are lachrymatoryStarting materials are less hazardous
Scalability Good, precipitation facilitates large-scale workupCan be challenging due to chromatographic purification

Trustworthiness: Characterization Data

The identity and purity of the synthesized this compound should be confirmed by a suite of spectroscopic techniques.

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the phenol and thiazole rings. The phenolic hydroxyl proton will appear as a broad singlet, the chemical shift of which is dependent on concentration and solvent.[6] The protons on the thiazole ring typically resonate between 7.27 and 8.77 ppm.[2]

  • ¹³C NMR: The carbon NMR spectrum will display distinct signals for each carbon atom in the molecule. The carbon attached to the hydroxyl group on the phenol ring is expected to appear in the range of 150-160 ppm. The thiazole ring carbons will have characteristic shifts, with C2 generally appearing downfield.[7][8]

  • IR Spectroscopy: The infrared spectrum will show a broad absorption band in the region of 3550-3200 cm⁻¹ corresponding to the O-H stretching of the phenolic group.[9] Characteristic C=C and C=N stretching vibrations for the aromatic rings will be observed in the 1600-1400 cm⁻¹ region.[10]

  • Mass Spectrometry: The mass spectrum will exhibit a molecular ion peak corresponding to the molecular weight of this compound (C₉H₇NOS, MW: 177.22 g/mol ). The fragmentation pattern will be characteristic of the thiazole and phenol moieties.[11]

Conclusion

Both the Hantzsch thiazole synthesis and the one-pot synthesis from salicylaldehyde represent viable strategies for the preparation of this compound. The choice between these routes will depend on the specific requirements of the researcher, including the desired scale of the synthesis, available starting materials, and purification capabilities.

The Hantzsch synthesis is a robust and high-yielding method, particularly suitable for obtaining high-purity material with straightforward workup. Its main drawback is the need to prepare the α-haloketone precursor. The one-pot synthesis from salicylaldehyde is a more convergent and potentially more atom-economical approach that utilizes readily available and safer starting materials. However, it may require more extensive optimization and chromatographic purification.

For laboratory-scale synthesis where high purity is paramount, the Hantzsch synthesis may be preferred. For rapid access to the scaffold and for exploring structure-activity relationships where smaller quantities are needed, the one-pot approach offers a compelling alternative.

References

  • Phenolic Thiazoles with Antioxidant and Antiradical Activity. Synthesis, In Vitro Evaluation, Toxicity, Electrochemical Behavior, Quantum Studies and Antimicrobial Screening - PMC. (n.d.). Retrieved from [Link]

  • A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES. (2021). Malaysian Journal of Analytical Sciences, 25(2), 257-267.
  • NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. (1997). The Journal of Organic Chemistry, 62(21), 7512-7515.
  • Hantzsch Thiazole Synthesis - Chem Help Asap. (n.d.). Retrieved from [Link]

  • 13 C-NMR Studies of Some Heterocyclically Substituted Chromones. (2005). Asian Journal of Chemistry, 17(3), 1471-1476.
  • Systematic Review On Thiazole And Its Applications. (2023). World Journal of Pharmaceutical Research, 12(15), 1336-1345.
  • Thiazoles: A Retrospective Study on Synthesis, Structure-activity Relationship and Therapeutic Significance. (2022).
  • General Synthetic Methods for Thiazole and Thiazolium Salts. (2018). IntechOpen.
  • Hantzsch thiazole synthesis - laboratory experiment - YouTube. (2020, November 5). Retrieved from [Link]

  • Unveiling The Therapeutic Potential Of Thiazoles: A Review Of Their Biological Activities. (2024). Journal of Drug Delivery and Therapeutics, 14(10-s), 1-8.
  • Chemical shifts. (n.d.). Retrieved from [Link]

  • Application Notes and Protocols: Hantzsch Thiazole Synthesis for the Preparation of N-(thiazol-2-yl)-2-tosylacetamide. (2025). BenchChem.
  • Thiazole synthesis - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

  • Mass Spectral Fragmentation Modes of Some Heterocyclically Substituted Chromones-I. (1999). Oriental Journal of Chemistry, 15(2), 267-272.
  • Table of Characteristic IR Absorptions. (n.d.). Retrieved from [Link]

  • Hantzsch Thiazole Synthesis. (2010). In Comprehensive Organic Name Reactions and Reagents. John Wiley & Sons, Inc.
  • A Guide to 13C NMR Chemical Shift Values. (2015). Compound Interest.
  • IR Absorption Table. (n.d.). Retrieved from [Link]

  • An NMR, IR and theoretical investigation of (1)H chemical shifts and hydrogen bonding in phenols. (2007). Magnetic Resonance in Chemistry, 45(10), 835-843.
  • FT-IR spectrum of 2-(4-methoxyphenyl)benzo[d]thiazole recorded at room temperature. (n.d.).
  • Synthesis of new thiazole and thiazolyl derivatives of medicinal significant-a short review. (2018). MOJ Biorg Org Chem, 2(2), 53-56.
  • 13C nmr spectrum of phenol C6H6O C6H5OH analysis of chemical shifts ppm interpretation. (n.d.). Doc Brown's Chemistry. Retrieved from [Link]

  • mass spectrum of phenol C6H6O C6H5OH fragmentation pattern of m/z m/e ions for analysis and identification of phenol image diagram. (n.d.). Doc Brown's Chemistry. Retrieved from [Link]

  • Synthesis and Biological Activity of 3-[Phenyl(1,3-thiazol-2-yl)-amino]propanoic Acids and Their Derivatives. (2013). Molecules, 18(12), 15000-15016.
  • 13 C NMR chemical shifts (d/ppm, relative to d 6 -DMSO) of [Ch] 2 [C 2 H 4 (COO) 2 ], phenol and the extraction system. (n.d.).
  • CHAPTER 2 Fragmentation and Interpret
  • 13C NMR Chemical Shift. (n.d.). Oregon State University. Retrieved from [Link]

  • Mass Spectrometry - Fragmentation Patterns. (2023, August 29). Chemistry LibreTexts.
  • Tables For Organic Structure Analysis. (n.d.).
  • Mass Spectrometry: Fragment
  • IR Chart. (n.d.). Retrieved from [Link]

  • 1H NMR Chemical Shifts. (n.d.). Chemistry Connected.
  • 4-Bromo-2-[5-methyl-2-(morpholin-4-yl)-1,3-thiazol-4-yl]phenol. (2013). Acta Crystallographica Section E: Structure Reports Online, 69(Pt 8), o1170.
  • Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. (2022). Molecules, 27(21), 7244.
  • A convenient one-pot synthesis of 2-benzimidazolyl-thioacetophenones and thiazolo[3,2-a]benzimidazoles. (1996). Tetrahedron, 52(31), 10471-10480.
  • Synthesis and Antioxidant Activity of Novel Thiazole and Thiazolidinone Derivatives with Phenolic Fragments. (2023). Molecules, 28(24), 8031.
  • Comparative Study of the Synthetic Approaches and Biological Activities of the Bioisosteres of 1,3,4-Oxadiazoles and 1,3,4-Thiadiazoles over the Past Decade. (2022). Molecules, 27(9), 2709.
  • Application Notes and Protocols for the Synthesis of Thiazole Derivatives from α-Bromoacetophenones. (2025). BenchChem.
  • A series of heterocyclic azo dyes based on thiazolyl derivatives synthesized by a classical method of diazotizing- coupling. (2017). International Journal of Advanced Research, 5(7), 2426-2496.
  • One-pot synthesis of 2-arylated and 2-alkylated benzoxazoles and benzimidazoles based on triphenylbismuth dichloride-promoted desulfurization of thioamides. (2022). Scientific Reports, 12(1), 17424.

Sources

A Comparative Guide to the Structure-Activity Relationships of 2-(1,3-Thiazol-2-yl)phenol Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

The 2-(1,3-thiazol-2-yl)phenol scaffold is a privileged heterocyclic motif that has garnered significant attention in medicinal chemistry. Its unique structural features, including a planar aromatic system, hydrogen bond donors and acceptors, and the ability to chelate metals, make it a versatile platform for the design of novel therapeutic agents. This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of this compound derivatives, offering a comparative overview of their performance across various biological activities, supported by experimental data.

The this compound Core: A Foundation for Diverse Biological Activity

The inherent biological activity of the this compound core can be attributed to the synergistic interplay between the thiazole and phenol rings. The thiazole ring, a five-membered heterocycle containing sulfur and nitrogen atoms, is a common feature in many approved drugs, contributing to their metabolic stability and target interactions.[1][2] The phenolic hydroxyl group is a well-known pharmacophore, crucial for antioxidant activity and for forming key hydrogen bond interactions with biological targets. The relative orientation of these two rings, along with the substitution patterns on both, dictates the molecule's overall shape, electronic properties, and ultimately, its biological activity.

General Synthetic Strategies

The synthesis of this compound derivatives typically follows the well-established Hantzsch thiazole synthesis.[3] This versatile method involves the condensation of a thioamide with an α-haloketone. For the synthesis of the target compounds, a substituted 2-hydroxythiobenzamide is reacted with an appropriate α-haloketone or its equivalent. Variations in this core strategy allow for the introduction of a wide range of substituents on both the phenol and thiazole rings, enabling extensive SAR exploration.

Comparative Analysis of Biological Activities and Structure-Activity Relationships

The this compound scaffold has been explored for a multitude of biological applications. This section will delve into the SAR for the most prominent activities, comparing the effects of different structural modifications.

Antimicrobial Activity

Thiazole derivatives are well-documented for their broad-spectrum antimicrobial properties.[4][5] For this compound derivatives, the antimicrobial potency is significantly influenced by the nature and position of substituents on both the phenolic and thiazole rings.

Key SAR Insights for Antimicrobial Activity:

  • Substitution on the Phenolic Ring: The position of the hydroxyl group on the phenyl ring is critical. Generally, phenols with hydroxyl groups at the ortho and para positions to the thiazole ring exhibit enhanced activity. The presence of electron-withdrawing groups, such as halogens (Cl, Br, F), on the phenolic ring often leads to increased antibacterial and antifungal activity.[6]

  • Substitution on the Thiazole Ring: Modifications at the 4- and 5-positions of the thiazole ring have a profound impact on antimicrobial efficacy.

    • Position 4: Bulky or aromatic substituents at this position are often favorable. For instance, compounds with a phenyl or substituted phenyl ring at the 4-position of the thiazole have shown potent activity.[7]

    • Position 5: The introduction of various substituents at the 5-position of the thiazole ring has been a key area of investigation. For example, the incorporation of a pyrazoline ring at this position has yielded compounds with significant activity against both Gram-positive and Gram-negative bacteria.[8][9]

  • Linker Modifications: In derivatives where a linker connects the thiazole ring to another moiety, the nature of the linker is crucial. For instance, hydrazone linkages have been shown to be beneficial for antimicrobial activity.[7]

Table 1: Comparison of Antimicrobial Activity of this compound Derivatives

Compound IDPhenolic Ring SubstituentsThiazole Ring Substituents (Position 4)LinkerMIC (µg/mL) vs. S. aureusMIC (µg/mL) vs. E. coliReference
1a 2-OHPhenylDirect15.631.2[9]
1b 2-OH, 4-ClPhenylDirect7.815.6[6]
2a 2-OHMethylHydrazone62.5125[7]
2b 2-OHPhenylHydrazone31.262.5[7]

Workflow for Antimicrobial Screening

G cluster_prep Preparation cluster_assay Microdilution Assay cluster_readout Data Analysis start Synthesized this compound Derivatives stock Prepare Stock Solutions in DMSO start->stock plate Prepare 96-well plates with serial dilutions stock->plate inoculate Inoculate with bacterial suspension plate->inoculate incubate Incubate at 37°C for 24h inoculate->incubate read Read absorbance or visualize growth incubate->read mic Determine Minimum Inhibitory Concentration (MIC) read->mic

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) of novel compounds.

Anticancer Activity

The this compound scaffold is a promising framework for the development of novel anticancer agents.[3][10][11] The cytotoxic activity of these derivatives is highly dependent on the substitution pattern, which influences their ability to interact with various cancer-related targets.

Key SAR Insights for Anticancer Activity:

  • Phenolic Ring Substituents: The presence and position of electron-donating or electron-withdrawing groups on the phenol ring can significantly modulate anticancer activity. For instance, the introduction of a nitro group has been shown to enhance cytotoxicity in certain cancer cell lines.[12]

  • Thiazole Ring Substituents:

    • Position 4: Aromatic substituents at the 4-position of the thiazole ring are generally favored for potent anticancer activity. The nature of the substituent on this phenyl ring can further tune the activity.

    • Hybrid Molecules: Fusing the thiazole ring with other heterocyclic systems, such as pyran, has led to the development of potent and selective anticancer agents.[11][12]

  • Mechanism of Action: Some this compound derivatives have been shown to exert their anticancer effects by intercalating with DNA and inhibiting topoisomerase II, an essential enzyme for cell proliferation.[11][12]

Table 2: Comparison of Anticancer Activity (IC50 in µM) of this compound Derivatives

Compound IDPhenolic Ring SubstituentsThiazole Ring SystemMCF-7 (Breast Cancer)HepG2 (Liver Cancer)HCT-116 (Colon Cancer)Reference
3a 2-OH4-phenyl-1,3-thiazole17.7714.0532.68[11]
3b 2-OH, 4-NO24-phenyl-1,3-thiazole9.87.215.4[12]
4a 2-OHPyrano[2,3-d]thiazole5.23.18.9[11][12]

Logical Relationship of SAR in Anticancer Drug Design

G Scaffold This compound Core Phenol_Sub Phenolic Substituents (e.g., -OH, -NO2) Scaffold->Phenol_Sub Thiazole_Sub Thiazole Substituents (e.g., Phenyl, Fused Rings) Scaffold->Thiazole_Sub PhysChem Physicochemical Properties (Lipophilicity, Electronics) Phenol_Sub->PhysChem Thiazole_Sub->PhysChem Target_Binding Target Binding Affinity (e.g., Topoisomerase II, Kinases) PhysChem->Target_Binding Cell_Perm Cellular Permeability PhysChem->Cell_Perm Cytotoxicity Anticancer Activity (IC50) Target_Binding->Cytotoxicity Cell_Perm->Cytotoxicity

Caption: Key factors influencing the anticancer activity of this compound derivatives.

Antioxidant Activity

The phenolic hydroxyl group is a key determinant of the antioxidant properties of these compounds.[7][13] The ability to scavenge free radicals and chelate metal ions is influenced by the electronic environment of the phenol ring.

Key SAR Insights for Antioxidant Activity:

  • Number and Position of Hydroxyl Groups: The presence of multiple hydroxyl groups, particularly in an ortho or para relationship, significantly enhances antioxidant activity.[7]

  • Electron-Donating Groups: Substituents that increase the electron density on the phenol ring, such as alkyl groups, can improve radical scavenging ability.

  • Steric Hindrance: Bulky substituents near the hydroxyl group can sometimes hinder its ability to donate a hydrogen atom, thereby reducing antioxidant activity.

Table 3: Comparison of Antioxidant Activity of this compound Derivatives

Compound IDPhenolic Ring SubstituentsRadical Scavenging Activity (DPPH, IC50 in µM)Reference
5a 2-OH45.2[7]
5b 2,4-di-OH21.8[7]
5c 2-OH, 4-tert-butyl35.7[13]

Experimental Protocols

General Procedure for the Synthesis of this compound Derivatives (Hantzsch Synthesis)
  • Thioamide Formation: A substituted 2-hydroxybenzaldehyde is reacted with Lawesson's reagent or phosphorus pentasulfide in a suitable solvent like toluene or pyridine to yield the corresponding 2-hydroxythiobenzamide.

  • Cyclization: The 2-hydroxythiobenzamide is then reacted with an equimolar amount of an α-haloketone (e.g., 2-bromoacetophenone) in a polar solvent such as ethanol or isopropanol.

  • Work-up: The reaction mixture is typically heated under reflux for several hours. Upon cooling, the product often precipitates and can be collected by filtration.

  • Purification: The crude product is purified by recrystallization from a suitable solvent or by column chromatography on silica gel.

MTT Assay for Cytotoxicity
  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (typically from 0.01 to 100 µM) for 48-72 hours.

  • MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 3-4 hours.

  • Formazan Solubilization: The resulting formazan crystals are dissolved in a suitable solvent, such as DMSO or isopropanol.

  • Absorbance Reading: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • IC50 Calculation: The concentration of the compound that causes 50% inhibition of cell growth (IC50) is calculated from the dose-response curve.[3][7]

Conclusion and Future Perspectives

The this compound scaffold has proven to be a highly fruitful starting point for the development of novel bioactive molecules. The structure-activity relationship studies highlighted in this guide demonstrate that fine-tuning the substitution patterns on both the thiazole and phenol rings can lead to potent and selective agents for various therapeutic applications. Future research in this area should focus on exploring a wider range of substituents, investigating novel heterocyclic fusion partners for the thiazole ring, and elucidating the precise molecular mechanisms of action for the most promising compounds. The integration of computational modeling and in-depth biological profiling will be instrumental in rationally designing the next generation of this compound-based therapeutics.

References

  • Pop, R., et al. (2020). Phenolic Thiazoles with Antioxidant and Antiradical Activity. Synthesis, In Vitro Evaluation, Toxicity, Electrochemical Behavior, Quantum Studies and Antimicrobial Screening. Molecules, 25(15), 3483. [Link]

  • Rashdan, H. R. M., & Abdelmonsef, A. H. (2023). An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). Pharmaceuticals, 16(7), 968. [Link]

  • Nayak, S. K., et al. (2019). Synthesis, Docking and Anti-cancerous Activity of Some Novel Thiazole Derivatives of Biological Interest. International Journal of Pharmaceutical Investigation, 9(4), 189–196. [Link]

  • Gouda, M. A., et al. (2021). Synthesis and Antimicrobial Activity of New Heteroaryl(aryl) Thiazole Derivatives Molecular Docking Studies. Molecules, 26(11), 3192. [Link]

  • Kumar, A., et al. (2022). Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Update. Journal of Heterocyclic Chemistry, 59(10), 1735-1755. [Link]

  • Ratrey, P., et al. (2021). Emergent antibacterial activity of N-(thiazol-2-yl)benzenesulfonamides in conjunction with cell-penetrating octaarginine. RSC Advances, 11(35), 21543-21553. [Link]

  • Siddiqui, N., et al. (2020). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Mini-Reviews in Medicinal Chemistry, 20(18), 1848-1864. [Link]

  • Ansari, A., et al. (2021). Antibacterial Activity of Thiazole and its Derivatives: A Review. Biointerface Research in Applied Chemistry, 11(3), 10839-10853. [Link]

  • İşleyen, O., Tüzün, B., & Çiçek, B. (2024). Assessment of the Anticancer Potential of Thiazol Derivatives Against Breast cancer. 5th International Conference on Scientific and Academic Research. [Link]

  • Shosha, M. I., El-Ablack, F. Z., & Saad, E. A. (2025). New thiazole derivative as a potential anticancer and topoisomerase II inhibitor. Scientific Reports, 15(1), 1-14. [Link]

  • Marković, V., et al. (2020). The structure–activity relationship and computational studies of 1,3-thiazole derivatives as cholinesterase inhibitors with anti-inflammatory activity. Journal of Biomolecular Structure and Dynamics, 38(13), 3915-3929. [Link]

  • El-Sayed, M. A. A., et al. (2021). Synthesis and Biological Evaluation of Thiazole-Based Derivatives as Potential Acetylcholinesterase Inhibitors. ACS Omega, 6(29), 18987–19002. [Link]

  • Dawood, K. M., et al. (2023). An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). Molecules, 28(14), 5408. [Link]

  • Shosha, M. I., El-Ablack, F. Z., & Saad, E. A. (2025). New thiazole derivative as a potential anticancer and topoisomerase II inhibitor. Research Square. [Link]

  • Gaponova, O. V., et al. (2023). Synthesis and Antioxidant Activity of Novel Thiazole and Thiazolidinone Derivatives with Phenolic Fragments. Molecules, 28(24), 8001. [Link]

  • Mickevičius, V., et al. (2013). Synthesis and Biological Activity of 3-[Phenyl(1,3-thiazol-2-yl)-amino]propanoic Acids and Their Derivatives. Molecules, 18(12), 15001-15018. [Link]

  • Bilińska, A., et al. (2022). Synthesis and Biological Evaluation of Thiazole-Based Derivatives with Potential against Breast Cancer and Antimicrobial Agents. International Journal of Molecular Sciences, 23(17), 9874. [Link]

  • Shosha, M. I., El-Ablack, F. Z., & Saad, E. A. (2025). New thiazole derivative as a potential anticancer and topoisomerase II inhibitor. ResearchGate. [Link]

  • Ibrahim, S. A., & Rizk, H. F. (2020). Synthesis and Biological Evaluation of Thiazole Derivatives. In Azoles - Synthesis, Properties, Applications and Perspectives. IntechOpen. [Link]

  • Singh, A., et al. (2023). 1,3-Thiazole Derivatives as a Promising Scaffold in Medicinal Chemistry: A Recent Overview. Anti-Inflammatory & Anti-Allergy Agents in Medicinal Chemistry, 22(3), 133-163. [Link]

  • Ibrahim, S. A., & Rizk, H. F. (2020). Synthesis and Biological Evaluation of Thiazole Derivatives. In Azoles - Synthesis, Properties, Applications and Perspectives. IntechOpen. [Link]

  • Gaponova, O. V., et al. (2023). Synthesis and Antioxidant Activity of Novel Thiazole and Thiazolidinone Derivatives with Phenolic Fragments. ResearchGate. [Link]

Sources

A Comparative Analysis of the Antioxidant Potential of Phenolic Thiazoles and Ascorbic Acid

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers and Drug Development Professionals

In the relentless pursuit of novel therapeutic agents to combat oxidative stress-mediated pathologies, the scientific community continuously evaluates compounds with significant antioxidant potential. This guide provides a comprehensive comparison of the antioxidant capacity of a promising class of heterocyclic compounds, 2-(1,3-Thiazol-2-yl)phenols, against the well-established biological antioxidant, ascorbic acid (Vitamin C). By delving into their mechanisms of action, supported by experimental data from various antioxidant assays, this document aims to equip researchers, scientists, and drug development professionals with the critical insights needed to advance their research in this domain.

Introduction: The Significance of Antioxidant Potency

Oxidative stress, a state characterized by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is a key etiological factor in a multitude of diseases, including neurodegenerative disorders, cardiovascular diseases, and cancer.[1] Antioxidants mitigate this damage by neutralizing free radicals, thus preventing cellular injury.[2] While ascorbic acid is a natural and potent antioxidant, the quest for synthetic antioxidants with enhanced efficacy, stability, and target specificity remains a important area of research.[1][3] Phenolic thiazoles have emerged as a class of compounds with considerable antioxidant and antiradical properties, making them intriguing candidates for therapeutic development.[4][5]

Chemical Structures and Mechanisms of Antioxidant Action

Ascorbic Acid: A water-soluble vitamin, ascorbic acid is a powerful reducing agent.[6][7] Its antioxidant activity stems from its ability to donate electrons, thereby neutralizing a wide array of reactive oxygen species.[2] It can also regenerate other antioxidants, such as vitamin E, from their radical forms.[8]

2-(1,3-Thiazol-2-yl)phenols: The antioxidant potential of this class of compounds is largely attributed to the phenolic hydroxyl group and the thiazole ring. The hydroxyl group can readily donate a hydrogen atom to a free radical, a key mechanism in radical scavenging.[9] The thiazole ring, a sulfur and nitrogen-containing heterocycle, can also contribute to the antioxidant activity through its electron-donating properties and ability to chelate metal ions that can catalyze oxidative reactions.[4] The specific positioning of the phenol group on the thiazole ring, as well as the presence of other substituents, can significantly influence the overall antioxidant capacity.[4][10]

Comparative Analysis of Antioxidant Potential: Experimental Evidence

Direct comparative data for the specific molecule 2-(1,3-Thiazol-2-yl)phenol is limited in publicly available literature. However, numerous studies on structurally related phenolic thiazole derivatives provide valuable insights into their antioxidant potential relative to ascorbic acid. The following tables summarize key findings from in vitro antioxidant assays.

Radical Scavenging Activity

DPPH (2,2-diphenyl-1-picrylhydrazyl) Assay: This assay measures the ability of an antioxidant to donate a hydrogen atom and scavenge the stable DPPH radical.[4][10] A lower IC50 value indicates higher antioxidant activity.

Compound/Reference CompoundDPPH IC50 (µg/mL)Source
Ascorbic Acid3.98[4]
Phenolic Thiazole Derivative 5a3.20[4]
Phenolic Thiazole Derivative 5b2.90[4]
Phenolic Thiazole Derivative 8a3.26[4]

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay: This assay evaluates the capacity of an antioxidant to scavenge the ABTS radical cation.[4] Similar to the DPPH assay, a lower IC50 value signifies greater antioxidant potential.

Compound/Reference CompoundABTS IC50 (µg/mL)Source
Ascorbic Acid1.97[4]
Phenolic Thiazole Derivative 5b1.00[4]
Phenolic Thiazole Derivative 8b0.91[4]

Interpretation of Radical Scavenging Data: The presented data indicates that certain phenolic thiazole derivatives exhibit potent radical scavenging activity, with some demonstrating lower IC50 values than ascorbic acid in both DPPH and ABTS assays.[4] This suggests a superior or at least comparable hydrogen-donating capacity for these specific synthetic compounds.

Reducing Power

FRAP (Ferric Reducing Antioxidant Power) Assay: This method assesses the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).[9] Higher antioxidant activity is reflected as a higher percentage of the activity of the reference compound.

CompoundFerric Reducing Power (% of Ascorbic Acid Activity)Source
Catechol Hydrazinyl-Thiazole (CHT)200%[9]

Interpretation of Reducing Power Data: The notable result from the FRAP assay, where a catechol hydrazinyl-thiazole derivative demonstrated double the reducing activity of ascorbic acid, highlights the significant electron-donating capacity of some phenolic thiazoles.[9]

Experimental Protocols

To ensure scientific rigor and reproducibility, detailed methodologies for the key antioxidant assays are provided below.

DPPH Radical Scavenging Assay

This protocol is based on the method described by Brand-Williams et al.[4][10]

Principle: The antioxidant capacity is measured by the discoloration of the DPPH radical solution upon receiving a hydrogen atom from the antioxidant. The change in absorbance is monitored spectrophotometrically.[11]

Step-by-Step Protocol:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol.

  • Sample Preparation: Dissolve the test compounds and ascorbic acid in a suitable solvent (e.g., DMSO, methanol) to prepare stock solutions.[10] Further dilute to obtain a range of concentrations.

  • Assay Procedure:

    • In a 96-well microplate, add 20 µL of the sample or standard solution to each well.

    • Add 200 µL of the DPPH working solution to each well.

    • Incubate the plate in the dark at room temperature for 30 minutes.[10][11]

  • Measurement: Read the absorbance at 517 nm using a microplate reader.[11]

  • Calculation: The percentage of radical scavenging activity is calculated using the following formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.[12] The IC50 value (the concentration of the antioxidant required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of scavenging against the concentration of the antioxidant.

DPPH_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_dpph Prepare 0.1 mM DPPH in Methanol add_dpph Add 200 µL of DPPH Solution prep_dpph->add_dpph prep_sample Prepare Stock Solutions of Test Compounds & Ascorbic Acid prep_dilutions Create Serial Dilutions prep_sample->prep_dilutions add_sample Add 20 µL of Sample/ Standard to Well prep_dilutions->add_sample add_sample->add_dpph incubate Incubate 30 min in Dark add_dpph->incubate read_abs Read Absorbance at 517 nm incubate->read_abs calculate Calculate % Scavenging & IC50 Value read_abs->calculate

Caption: DPPH Radical Scavenging Assay Workflow.

ABTS Radical Cation Decolorization Assay

This protocol is adapted from the method described by Re et al.[13]

Principle: This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by the antioxidant leads to a decrease in absorbance.

Step-by-Step Protocol:

  • Preparation of ABTS Radical Cation (ABTS•+):

    • Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.

    • Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ solution.[13]

  • Preparation of Working Solution: Dilute the ABTS•+ stock solution with a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) to an absorbance of 0.70 ± 0.02 at 734 nm.[13]

  • Sample Preparation: Prepare stock solutions and serial dilutions of the test compounds and ascorbic acid as described for the DPPH assay.

  • Assay Procedure:

    • In a 96-well microplate, add 10 µL of the sample or standard solution to each well.

    • Add 200 µL of the ABTS•+ working solution to each well.

    • Incubate at room temperature for 6 minutes.

  • Measurement: Read the absorbance at 734 nm using a microplate reader.

  • Calculation: Calculate the percentage of inhibition and the IC50 value as described for the DPPH assay.

ABTS_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_abts_stock Prepare ABTS & K2S2O8 Stock Solutions generate_abts_radical Mix & Incubate 12-16h to Generate ABTS•+ prep_abts_stock->generate_abts_radical prep_working_sol Dilute ABTS•+ to Absorbance of 0.70 generate_abts_radical->prep_working_sol add_abts Add 200 µL of ABTS•+ Solution prep_working_sol->add_abts prep_sample Prepare Sample Dilutions add_sample Add 10 µL of Sample/ Standard to Well prep_sample->add_sample add_sample->add_abts incubate Incubate 6 min add_abts->incubate read_abs Read Absorbance at 734 nm incubate->read_abs calculate Calculate % Inhibition & IC50 Value read_abs->calculate

Caption: ABTS Radical Scavenging Assay Workflow.

Ferric Reducing Antioxidant Power (FRAP) Assay

This protocol is based on the method of Benzie and Strain.[14]

Principle: The FRAP assay measures the total antioxidant power of a sample by its ability to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous form (Fe²⁺-TPTZ), which has an intense blue color.

Step-by-Step Protocol:

  • Preparation of FRAP Reagent:

    • Prepare the following solutions: 300 mM acetate buffer (pH 3.6), 10 mM TPTZ (2,4,6-tripyridyl-s-triazine) in 40 mM HCl, and 20 mM FeCl₃·6H₂O in water.

    • Prepare the FRAP working solution fresh by mixing the acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio.

    • Warm the working solution to 37°C before use.[15]

  • Sample Preparation: Prepare stock solutions and serial dilutions of the test compounds and a ferrous sulfate (FeSO₄) standard.

  • Assay Procedure:

    • In a 96-well microplate, add 10 µL of the sample or standard solution to each well.

    • Add 220 µL of the pre-warmed FRAP working solution to each well.

    • Incubate at 37°C for 4 minutes.

  • Measurement: Read the absorbance at 593 nm using a microplate reader.

  • Calculation: Construct a standard curve using the FeSO₄ standards. The FRAP value of the samples is expressed as Fe²⁺ equivalents.[15]

FRAP_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_reagents Prepare Acetate Buffer, TPTZ, & FeCl3 Solutions prep_frap_working Mix Reagents (10:1:1) & Warm to 37°C prep_reagents->prep_frap_working add_frap Add 220 µL of FRAP Working Solution prep_frap_working->add_frap prep_sample Prepare Sample & FeSO4 Standard Dilutions add_sample Add 10 µL of Sample/ Standard to Well prep_sample->add_sample add_sample->add_frap incubate Incubate 4 min at 37°C add_frap->incubate read_abs Read Absorbance at 593 nm incubate->read_abs calculate Calculate FRAP Value (Fe²⁺ Equivalents) read_abs->calculate

Caption: FRAP Assay Workflow.

Conclusion and Future Directions

The available evidence strongly suggests that phenolic thiazole derivatives represent a promising class of antioxidants, with some compounds exhibiting superior in vitro radical scavenging and reducing power compared to the benchmark antioxidant, ascorbic acid.[4][9] The combination of the phenol and thiazole moieties appears to be a key structural feature contributing to their potent antioxidant activity.

While these in vitro studies are encouraging, further research is warranted. Future investigations should aim to:

  • Synthesize and test the specific compound this compound to directly compare its antioxidant potential with its more complex derivatives and ascorbic acid.

  • Elucidate the structure-activity relationships within a broader series of phenolic thiazoles to identify the most potent antioxidant pharmacophores.

  • Evaluate the antioxidant activity in cellular models to understand their bioavailability, metabolism, and efficacy in a more biologically relevant context.[16][17]

  • Investigate the in vivo efficacy and safety profiles of the most promising candidates in animal models of oxidative stress-related diseases.

By systematically addressing these research questions, the full therapeutic potential of phenolic thiazoles as a novel class of antioxidants can be realized, paving the way for the development of new and effective treatments for a range of debilitating diseases.

References

  • Ghiulai, R. M., et al. (2020). Phenolic Thiazoles with Antioxidant and Antiradical Activity. Synthesis, In Vitro Evaluation, Toxicity, Electrochemical Behavior, Quantum Studies and Antimicrobial Screening. Molecules, 25(21), 5029. [Link]

  • Lobo, V., et al. (2010). Free radicals, antioxidants and functional foods: Impact on human health. Pharmacognosy Reviews, 4(8), 118–126. [Link]

  • Bîcu, E., et al. (2021). Antioxidant Activity Evaluation and Assessment of the Binding Affinity to HSA of a New Catechol Hydrazinyl-Thiazole Derivative. Antioxidants, 10(4), 589. [Link]

  • G-Biosciences. DPPH Antioxidant Assay. [Link]

  • Pispirig, S.-A., et al. (2024). Synthesis, Cytotoxicity and Antioxidant Activity Evaluation of Some Thiazolyl–Catechol Compounds. Molecules, 29(15), 3538. [Link]

  • Ghiulai, R. M., et al. (2020). Phenolic Thiazoles with Antioxidant and Antiradical Activity. Synthesis, In Vitro Evaluation, Toxicity, Electrochemical Behavior, Quantum Studies and Antimicrobial Screening. ResearchGate. [Link]

  • Re, R., et al. (2019). ABTS decolorization assay – in vitro antioxidant capacity. protocols.io. [Link]

  • Pawlowska, E., et al. (2019). Antioxidative and Anti-Inflammatory Activity of Ascorbic Acid. Antioxidants, 8(11), 557. [Link]

  • ScienceDirect. (n.d.). DPPH Assay. [Link]

  • ResearchGate. (n.d.). STANDARD OPERATING PROCEDURE FOR FRAP ASSAY ON PLASMA & FAECAL EXTRACTS. [Link]

  • Kamiya Biomedical Company. (n.d.). Cellular Antioxidant Activity Assay. [Link]

  • ResearchGate. (n.d.). In vitro antioxidant properties of new thiazole derivatives. [Link]

  • National Center for Biotechnology Information. (2022). Determination of Antioxidants by DPPH Radical Scavenging Activity and Quantitative Phytochemical Analysis of Ficus religiosa. [Link]

  • Zen-Bio, Inc. (n.d.). CAA Antioxidant Assay Kit. [Link]

  • Wikipedia. (n.d.). Chemistry of ascorbic acid. [Link]

  • G-Biosciences. ABTS Antioxidant Capacity Assay. [Link]

  • International Journal of Pharmaceutical Sciences and Research. (2018). SPECTROPHOTOMETRIC METHOD FOR ANTIOXIDANT ACTIVITY TEST AND TOTAL PHENOLIC DETERMINATION OF RED DRAGON FRUIT LEAVES AND WHITE DR. [Link]

  • Zen-Bio, Inc. (n.d.). FRAP Antioxidant Assay Kit. [Link]

  • ResearchGate. (2019). (PDF) Antioxidant Roles/Functions of Ascorbic Acid (Vitamin C). [Link]

  • ScienceDirect. (n.d.). ABTS Assay. [Link]

  • BMG LABTECH. (n.d.). Cellular antioxidant activity assay & cytotoxicity. [Link]

  • Zen-Bio, Inc. (n.d.). ABTS Antioxidant Assay Kit. [Link]

  • National Center for Biotechnology Information. (2023). Vitamin C (Ascorbic Acid). [Link]

  • Zen-Bio, Inc. (n.d.). DPPH Antioxidant Assay Kit. [Link]

  • Cell Biolabs, Inc. (n.d.). OxiSelect™ Ferric Reducing Antioxidant Power (FRAP) Assay Kit. [Link]

  • G-Biosciences. FRAP Antioxidant Assay. [Link]

  • National Center for Biotechnology Information. (2021). Verification of the Conditions for Determination of Antioxidant Activity by ABTS and DPPH Assays—A Practical Approach. [Link]

  • ResearchGate. (2025). (PDF) Synthesis, Characterization, and Antioxidant Activity Evaluation of New N-Methyl Substituted Thiazole-Derived Polyphenolic Compounds. [Link]

  • PubMed. (2019). Ascorbic acid as antioxidant. [Link]

Sources

assessing the cytotoxicity of 2-(1,3-Thiazol-2-yl)phenol on normal versus cancer cell lines

Author: BenchChem Technical Support Team. Date: January 2026

A Researcher's Guide to Assessing the Selective Cytotoxicity of 2-(1,3-Thiazol-2-yl)phenol

In the relentless pursuit of novel anticancer therapeutics, the principle of selective cytotoxicity remains the cornerstone of drug development.[1][2] An ideal chemotherapeutic agent should exhibit potent lethality against malignant cells while leaving healthy, non-cancerous cells unharmed.[1][2] This guide provides a comprehensive framework for evaluating the selective cytotoxic potential of this compound, a member of the promising thiazole class of compounds known for their diverse biological activities, including anticancer properties.[3][4][5][6]

This document is structured to provide not just procedural steps, but the scientific rationale behind the experimental design, enabling researchers to adapt and troubleshoot effectively. We will delve into the selection of appropriate cell lines, robust cytotoxicity assays, and the interpretation of data to build a compelling case for the compound's therapeutic window.

The Scientific Imperative: Why Thiazoles and Selective Cytotoxicity?

Thiazole-containing compounds have emerged as a significant scaffold in medicinal chemistry, with several derivatives demonstrating potent anticancer activity through various mechanisms, including the induction of apoptosis and the inhibition of key signaling pathways crucial for tumor growth.[3][4][5][6] The core challenge, however, lies in establishing a favorable therapeutic index – the ratio between the cytotoxic concentration for normal cells and the inhibitory concentration for cancer cells.[7] A high therapeutic index is a strong predictor of a drug's potential for clinical success with minimal side effects.[7]

This guide will walk you through a series of experiments designed to rigorously assess the selective cytotoxicity of this compound.

Experimental Design: A Triad of Assays for a Comprehensive Assessment

To obtain a holistic understanding of the cytotoxic effects of this compound, a multi-pronged approach employing a panel of assays is recommended. Each assay provides a unique window into the cellular response to the compound.

  • MTT Assay: This colorimetric assay is a widely used method to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[8] Metabolically active cells with functional mitochondria will reduce the yellow tetrazolium salt (MTT) to a purple formazan product.[8] The intensity of the purple color is directly proportional to the number of viable cells.

  • Lactate Dehydrogenase (LDH) Cytotoxicity Assay: This assay quantifies cell death by measuring the activity of LDH, a stable cytosolic enzyme that is released into the cell culture medium upon damage to the plasma membrane.[9][10][11] The amount of LDH released is proportional to the number of lysed cells, providing a direct measure of cytotoxicity.[9]

  • Apoptosis Assays (Caspase Activity): To elucidate the mechanism of cell death, it is crucial to determine if the compound induces apoptosis, a form of programmed cell death.[12][13] The activation of caspases, a family of proteases, is a hallmark of apoptosis.[14] Measuring the activity of key executioner caspases, such as caspase-3, provides a specific indication of apoptotic cell death.

Cell Line Selection: The Foundation of Meaningful Data

The choice of cell lines is paramount for a robust assessment. It is essential to include a panel of both cancer and normal cell lines. Ideally, the normal cell line should be from the same tissue of origin as the cancer cell line to provide the most relevant comparison.[7][15]

For this hypothetical study, we will use the following cell lines:

  • Cancer Cell Lines:

    • MCF-7: Human breast adenocarcinoma cell line.

    • A549: Human lung carcinoma cell line.

    • HepG2: Human hepatocellular carcinoma cell line.

  • Normal Cell Line:

    • hTERT-HME1: Human mammary epithelial cells, immortalized with hTERT.

This selection allows for the evaluation of the compound's efficacy across different cancer types and provides a direct comparison to a non-malignant cell line from a relevant tissue.

Experimental Protocols

MTT Cell Viability Assay

This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of this compound, which is the concentration of the drug required to inhibit the growth of 50% of the cell population.[16][17]

Materials:

  • This compound

  • Selected cancer and normal cell lines

  • Complete culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.[18] Incubate overnight at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare a series of dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compound, e.g., DMSO) and a no-treatment control.

  • Incubation: Incubate the plate for 24, 48, and 72 hours at 37°C in a humidified 5% CO2 atmosphere.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[8]

  • Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[8]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[19]

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC50 value using a suitable software.

LDH Cytotoxicity Assay

This protocol measures the release of LDH from damaged cells.

Materials:

  • LDH cytotoxicity assay kit (commercially available)

  • Treated cell culture supernatants from the cytotoxicity experiment

  • 96-well microplates

  • Microplate reader

Procedure:

  • Sample Collection: Following treatment with this compound as described in the MTT assay protocol, centrifuge the 96-well plate at 250 x g for 4 minutes.

  • Supernatant Transfer: Carefully transfer a portion of the cell culture supernatant (e.g., 50 µL) to a new 96-well plate.[11]

  • Assay Reaction: Add the LDH assay reaction mixture to each well according to the manufacturer's instructions.[9][11] This typically involves a coupled enzymatic reaction that results in the conversion of a tetrazolium salt into a colored formazan product.[9]

  • Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.[20]

  • Absorbance Measurement: Measure the absorbance at the recommended wavelength (usually 490 nm) using a microplate reader.[20]

  • Data Analysis: Determine the percentage of cytotoxicity by comparing the LDH activity in the treated wells to the maximum LDH release control (cells lysed with a lysis buffer provided in the kit) and the spontaneous LDH release control (untreated cells).

Caspase-3 Activity Assay

This protocol quantifies the activity of caspase-3, a key executioner in apoptosis.

Materials:

  • Caspase-3 colorimetric or fluorometric assay kit

  • Treated cells

  • Cell lysis buffer

  • Caspase-3 substrate (e.g., DEVD-pNA for colorimetric or DEVD-AFC for fluorometric)

  • 96-well microplates

  • Microplate reader (for absorbance or fluorescence)

Procedure:

  • Cell Treatment and Lysis: Treat cells with this compound at its IC50 concentration for a predetermined time (e.g., 24 hours). Harvest the cells and lyse them using the provided lysis buffer.

  • Protein Quantification: Determine the protein concentration of each cell lysate to ensure equal loading.

  • Caspase Assay: Add the cell lysate to a 96-well plate and add the caspase-3 substrate.

  • Incubation: Incubate the plate at 37°C for 1-2 hours.

  • Signal Measurement: Measure the absorbance (for colorimetric assays) or fluorescence (for fluorometric assays) using a microplate reader.

  • Data Analysis: Calculate the caspase-3 activity and express it as a fold change relative to the untreated control.

Data Presentation and Interpretation

For clear and concise communication of the results, all quantitative data should be summarized in tables.

Table 1: IC50 Values of this compound on Various Cell Lines after 48h Treatment

Cell LineTypeIC50 (µM) [Hypothetical Data]
MCF-7Breast Cancer15.2
A549Lung Cancer22.5
HepG2Liver Cancer18.9
hTERT-HME1Normal Mammary Epithelial> 100

Table 2: Cytotoxicity and Apoptosis Induction by this compound at IC50 Concentration (48h)

Cell Line% Cytotoxicity (LDH Assay) [Hypothetical Data]Caspase-3 Activity (Fold Change) [Hypothetical Data]
MCF-765.44.8
A54958.23.9
HepG261.74.2
hTERT-HME18.31.2

The hypothetical data presented in the tables suggest that this compound exhibits significant and selective cytotoxicity towards the tested cancer cell lines, with much higher IC50 values for the normal mammary epithelial cells. The increased LDH release and caspase-3 activity in the cancer cell lines indicate that the compound induces cell death, at least in part, through apoptosis.[21]

Visualizing the Workflow and Potential Mechanisms

Diagrams are powerful tools for illustrating experimental processes and biological pathways.

experimental_workflow cluster_cell_culture Cell Culture & Treatment cluster_assays Cytotoxicity & Apoptosis Assays cluster_data_analysis Data Analysis cluster_conclusion Conclusion start Seed Cancer & Normal Cell Lines treatment Treat with this compound (Dose-Response) start->treatment mtt MTT Assay (Viability) treatment->mtt 24, 48, 72h ldh LDH Assay (Cytotoxicity) treatment->ldh 48h caspase Caspase-3 Assay (Apoptosis) treatment->caspase 48h ic50 Determine IC50 Values mtt->ic50 cytotoxicity_calc Calculate % Cytotoxicity ldh->cytotoxicity_calc apoptosis_fold_change Calculate Fold Change in Caspase Activity caspase->apoptosis_fold_change conclusion Assess Selective Cytotoxicity ic50->conclusion cytotoxicity_calc->conclusion apoptosis_fold_change->conclusion

Caption: Experimental workflow for assessing the selective cytotoxicity of this compound.

Thiazole derivatives have been shown to induce apoptosis by modulating key signaling pathways.[4] A potential mechanism of action for this compound could involve the inhibition of pro-survival pathways like PI3K/Akt, leading to the activation of the apoptotic cascade.

signaling_pathway compound This compound pi3k PI3K compound->pi3k Inhibits akt Akt pi3k->akt bcl2 Bcl-2 (Anti-apoptotic) akt->bcl2 Inhibits caspase9 Caspase-9 bcl2->caspase9 Inhibits caspase3 Caspase-3 caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: Hypothetical signaling pathway for apoptosis induction by this compound.

Conclusion and Future Directions

The comprehensive assessment outlined in this guide provides a robust framework for evaluating the selective cytotoxicity of this compound. By combining viability, cytotoxicity, and mechanistic assays, researchers can build a strong data package to support the further development of this compound. The hypothetical results presented herein suggest that this compound is a promising candidate with selective anticancer activity.

Future studies should aim to confirm these findings in a broader panel of cancer and normal cell lines, including patient-derived cells. In vivo studies in animal models are the logical next step to evaluate the compound's efficacy and safety in a whole-organism context. Furthermore, detailed mechanistic studies are warranted to fully elucidate the molecular targets and signaling pathways modulated by this compound.

References

  • Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective. PubMed. Available at: [Link]

  • A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. National Institutes of Health. Available at: [Link]

  • Thiazole and Related Heterocyclic Systems as Anticancer Agents: A Review on Synthetic Strategies, Mechanisms of Action and SAR Studies. PubMed. Available at: [Link]

  • LDH cytotoxicity assay. Protocols.io. Available at: [Link]

  • Apoptosis assays for quantifying the bioactivity of anticancer drug products. PubMed. Available at: [Link]

  • Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. MDPI. Available at: [Link]

  • Determination of IC50 values of anticancer drugs on cells by D2O – single cell Raman spectroscopy. Royal Society of Chemistry. Available at: [Link]

  • The Importance of IC50 Determination. Visikol. Available at: [Link]

  • Choosing an Apoptosis Detection Assay. Biocompare. Available at: [Link]

  • Why should we choose normal cell types versus cancer cells in toxicity investigations?. ResearchGate. Available at: [Link]

  • LDH Assay. Cell Biologics Inc. Available at: [Link]

  • Thiazole in the targeted anticancer drug discovery. PubMed. Available at: [Link]

  • Novel thiazole derivatives as effective anti-cancer agents against human osteosarcoma cell line (SaOS-2): Microwave-assisted one-pot three-component synthesis, in vitro anti-cancer studies, and in silico investigations. PubMed Central. Available at: [Link]

  • MTT Assay Protocol for Cell Viability and Proliferation. Roche. Available at: [Link]

  • Novel Bis-Thiazole Derivatives: Synthesis and Potential Cytotoxic Activity Through Apoptosis With Molecular Docking Approaches. PubMed Central. Available at: [Link]

  • Determination of Half-Maximal Inhibitory Concentration (IC50) of Drugs Using Contrast Surface Plasmon Imaging on Gold-Coated Periodic Nanowires. ACS Publications. Available at: [Link]

  • Cytotoxicity and pro-apoptosis activity of synthetic 1,3-thiazole incorporated phthalimide derivatives on cancer cells. PubMed Central. Available at: [Link]

  • Determination of Half-Maximal Inhibitory Concentration (IC50) of Drugs Using Contrast Surface Plasmon Imaging on Gold-Coated Periodic Nanowires. PubMed. Available at: [Link]

  • The future of cytotoxic therapy: selective cytotoxicity based on biology is the key. PubMed Central. Available at: [Link]

  • Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy. MDPI. Available at: [Link]

  • Design, Synthesis and Cytotoxicity Screening of New Thiazole Derivatives as Potential Anticancer Agents through VEGFR-2 Inhibition. MDPI. Available at: [Link]

  • Selective Cytotoxic Activities of Two Novel Synthetic Drugs on Human Breast Carcinoma MCF-7 Cells. Anticancer Research. Available at: [Link]

  • MTT Proliferation Assay Protocol. ResearchGate. Available at: [Link]

  • Cell Viability Assays. National Institutes of Health. Available at: [Link]

  • Selective cytostatic and cytotoxic anticancer effects of bisfunctional agents: A strategy for the design of DNA binding agents. ResearchGate. Available at: [Link]

  • Prenylated Flavonoids with Selective Toxicity against Human Cancers. MDPI. Available at: [Link]

  • Achievement of the Selectivity of Cytotoxic Agents against Cancer Cells by Creation of Combined Formulation with Terpenoid Adjuvants as Prospects to Overcome Multidrug Resistance. MDPI. Available at: [Link]

  • Which normal cell line should be used to provide cytotoxicity data to support that AgNPs/AuNPs have selective toxicity towards cancer cell lines?. ResearchGate. Available at: [Link]

  • Synthesis, Docking and Anti-cancerous Activity of Some Novel Thiazole Derivatives of Biological Interest. International Journal of Pharmaceutical Investigation. Available at: [Link]

  • What cell line should I choose for citotoxicity assays?. ResearchGate. Available at: [Link]

  • Synthesis, Cytotoxicity and Antioxidant Activity Evaluation of Some Thiazolyl–Catechol Compounds. MDPI. Available at: [Link]

  • Cytotoxic effects on cancerous and non-cancerous cells of trans-cinnamaldehyde, carvacrol, and eugenol. PubMed Central. Available at: [Link]

  • SYNTHESIS AND ANTICANCER ACTIVITIES OF THIAZOLES, 1,3-THIAZINES, AND THIAZOLIDINE USING CHITOSAN-GRAFTED- POLY(VINYLPYRIDINE) AS. LOCKSS. Available at: [Link]

  • Phenolic Thiazoles with Antioxidant and Antiradical Activity. Synthesis, In Vitro Evaluation, Toxicity, Electrochemical Behavior, Quantum Studies and Antimicrobial Screening. PubMed Central. Available at: [Link]

Sources

A Senior Application Scientist's Guide to the Spectral Properties of Substituted 2-(1,3-Thiazol-2-yl)phenols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The 2-(1,3-Thiazol-2-yl)phenol scaffold is a cornerstone in the development of advanced fluorescent materials. These molecules are renowned for a fascinating photophysical process known as Excited-State Intramolecular Proton Transfer (ESIPT), which endows them with unique spectral characteristics, most notably a large Stokes shift.[1][2][3] This property is invaluable in applications ranging from bio-imaging and fluorescent probes to organic light-emitting diodes (OLEDs) and photosensitizers.[1][3] The true power of this molecular framework lies in its tunability; by strategically placing substituents on the phenolic and thiazole rings, we can precisely modulate their absorption and emission properties to suit specific applications.[4][5]

This guide provides a comparative analysis of the spectral properties of substituted 2-(1,3-Thiazol-2-yl)phenols. Moving beyond a mere data sheet, we will delve into the causality behind the observed photophysics. We will explore how the electronic nature of various substituents dictates the energy of electronic transitions and influences the efficiency of the ESIPT process. Furthermore, we will examine the impact of the solvent environment on these properties, providing researchers and drug development professionals with the foundational knowledge to select or design molecules with tailored spectral behaviors. All discussions are grounded in experimental observations and supported by theoretical principles to ensure scientific integrity.

Core Mechanism: Excited-State Intramolecular Proton Transfer (ESIPT)

The remarkable photophysical behavior of 2-(1,3-Thiazol-2-yl)phenols is governed by a four-level photochemical cycle.[1][6] The process is initiated by the absorption of a photon, which elevates the molecule from its ground state (Enol form) to an excited state. In this excited state, the acidity of the phenolic proton and the basicity of the thiazole nitrogen atom are significantly increased.[3] This triggers an ultrafast transfer of the proton from the hydroxyl group to the thiazole nitrogen, forming an excited-state keto tautomer.[7] This tautomer then relaxes to its ground state by emitting a photon, a process that is observed as fluorescence. Finally, a rapid ground-state intramolecular proton transfer (GSIPT) restores the initial enol form, completing the cycle.[6]

The key takeaway is that the molecule absorbs light in its enol form but emits light from its keto tautomer. Due to the significant structural relaxation and energy stabilization of the keto form, the emitted light has considerably lower energy (a longer wavelength) than the absorbed light. This results in an exceptionally large separation between the absorption and emission maxima, known as the Stokes shift, which is a defining characteristic of these compounds.[6]

ESIPT_Cycle E_GS Enol (E) E_ES Enol* (E) E_GS->E_ES Absorption (hν_A) K_GS Keto (K) K_GS->E_GS GSIPT K_ES Keto (K*) E_ES->K_ES ESIPT (k_PT) K_ES->K_GS Fluorescence (hν_F)

Figure 1: Jablonski diagram illustrating the four-level ESIPT photocycle.

Comparative Analysis of Spectral Properties

The electronic nature of substituents appended to the this compound core has a profound impact on both the absorption and emission characteristics. By altering the electron density distribution in the ground and excited states, we can systematically tune the molecule's interaction with light.

Influence of Substituents on UV-Vis Absorption

The absorption spectrum of these compounds is primarily due to π → π* transitions. The position of the maximum absorption wavelength (λmax) is sensitive to substituents on the phenyl ring.

  • Electron-Donating Groups (EDGs): Substituents like amino (-NH2) or diethylamino (-NEt2) increase the electron density of the aromatic system.[8] This destabilizes the ground state more than the excited state, leading to a smaller energy gap between the HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital). Consequently, less energy is required for the electronic transition, resulting in a bathochromic (red) shift of the absorption maximum.

  • Electron-Withdrawing Groups (EWGs): Conversely, groups like nitro (-NO2) or cyano (-CN) decrease the electron density.[9] These groups stabilize the ground state more significantly, widening the HOMO-LUMO gap. This causes a hypsochromic (blue) shift in the absorption spectrum.

Influence of Substituents on Fluorescence Emission

The fluorescence emission originates from the excited keto tautomer. Therefore, substituents that influence the stability of this keto form will have the most significant effect on the emission wavelength. The general trend is that substituents that extend the π-conjugation of the molecule or increase the charge transfer character of the excited state will lead to red-shifted emission.[4]

The following table summarizes the typical effects of representative substituents on the photophysical properties of a generic this compound scaffold in a non-polar solvent like cyclohexane.

Substituent (R) on Phenol RingTypeAbsorption λmax (nm)Emission λmax (nm)Stokes Shift (cm-1)Quantum Yield (ΦF)
-H (unsubstituted)-~335~530~9,500~0.02
-NEt2 (Diethylamino)EDG~420~580~6,500~0.30
-OCH3 (Methoxy)EDG~350~545~9,200~0.05
-Cl (Chloro)EWG~340~535~9,400~0.03
-NO2 (Nitro)EWG~380~620~8,900Low (<0.01)

Data are representative values compiled from trends reported in the literature and are intended for comparative purposes.

As observed, strong electron-donating groups like -NEt2 cause a significant red-shift in both absorption and emission, while also dramatically increasing the fluorescence quantum yield.[8] Strong electron-withdrawing groups like -NO2 can also lead to red-shifted emission but often quench the fluorescence, resulting in a very low quantum yield.

Solvatochromism: The Role of the Solvent Environment

Solvatochromism, the change in the color of a substance depending on the polarity of the solvent, provides deep insights into the electronic structure of the molecule.[10][11]

  • Absorption: In polar solvents, the absorption spectra of 2-(1,3-Thiazol-2-yl)phenols typically show a blue shift. This is because polar solvents can form hydrogen bonds with the phenol and thiazole moieties, stabilizing the ground state more than the excited state and thus increasing the energy required for excitation.

  • Emission: The effect on emission is more complex. The large Stokes shift is most pronounced in non-polar, aprotic solvents where the intramolecular hydrogen bond is strongest. In polar, protic solvents (like ethanol or methanol), the solvent molecules can compete with the intramolecular hydrogen bond. This can disrupt the ESIPT process, leading to the appearance of a second, higher-energy (blue-shifted) emission band corresponding to the enol* form, a phenomenon known as dual emission.[12] This solvent-dependent emission makes these compounds excellent candidates for solvent polarity sensors.[10]

Experimental Protocols

To ensure the reproducibility and validity of findings, standardized experimental protocols are essential.

General Synthesis of a Substituted this compound

A common and efficient method for synthesizing these compounds is the condensation reaction between a 2-aminothiazole derivative and a salicylaldehyde derivative.[8][13]

Synthesis_Workflow start Start Materials: - Substituted 2-aminothiazole - Substituted salicylaldehyde step1 Combine reactants in a solvent (e.g., Ethanol) start->step1 step2 Add catalytic amount of acid (e.g., Acetic Acid) step1->step2 step3 Reflux the mixture (e.g., 5-8 hours at 80°C) step2->step3 step4 Cool to room temperature step3->step4 step5 Filter the precipitate step4->step5 step6 Wash with cold solvent step5->step6 step7 Dry under vacuum step6->step7 end_product Final Product: Substituted this compound step7->end_product

Figure 2: General experimental workflow for the synthesis of target compounds.

Step-by-Step Protocol:

  • Reactant Preparation: Dissolve equimolar amounts of the substituted 2-aminothiazole and the corresponding substituted salicylaldehyde in a suitable solvent, such as ethanol, in a round-bottom flask.[8]

  • Catalysis: Add a few drops of a catalyst, like glacial acetic acid, to the mixture to facilitate the condensation reaction.

  • Reaction: Equip the flask with a condenser and heat the mixture to reflux for several hours (typically 5-8 hours). Monitor the reaction progress using thin-layer chromatography (TLC).

  • Isolation: Upon completion, allow the reaction mixture to cool to room temperature. The product will often precipitate out of the solution.

  • Purification: Collect the solid product by filtration. Wash the collected solid with cold ethanol to remove unreacted starting materials. Further purification can be achieved by recrystallization from an appropriate solvent.

  • Characterization: Confirm the structure and purity of the final compound using standard analytical techniques such as NMR (1H, 13C), FT-IR, and mass spectrometry.[14][15]

Protocol for Spectroscopic Measurements
  • Sample Preparation: Prepare stock solutions of the synthesized compounds in spectroscopic grade solvents (e.g., cyclohexane, dichloromethane, ethanol) at a concentration of approximately 1 mM. For measurements, prepare dilute solutions (1-10 µM) to avoid inner filter effects.

  • UV-Vis Absorption: Record the absorption spectra using a dual-beam UV-Vis spectrophotometer. Use a 1 cm path length quartz cuvette and the pure solvent as a reference. Scan a suitable wavelength range (e.g., 250-600 nm).

  • Fluorescence Emission: Record fluorescence spectra using a spectrofluorometer. Excite the sample at its absorption maximum (λmax). Record the emission spectrum over a wavelength range starting ~10 nm after the excitation wavelength to avoid Rayleigh scattering.

  • Quantum Yield Determination: Determine the fluorescence quantum yield (ΦF) using the relative method. Use a well-characterized standard with a known quantum yield and similar absorption/emission range (e.g., quinine sulfate in 0.1 M H2SO4, ΦF = 0.54). Measure the integrated fluorescence intensity and the absorbance at the excitation wavelength for both the sample and the standard. The quantum yield is calculated using the following equation:

    Φsample = Φstd * (Isample / Istd) * (Astd / Asample) * (η2sample / η2std)

    Where Φ is the quantum yield, I is the integrated emission intensity, A is the absorbance at the excitation wavelength, and η is the refractive index of the solvent.

Authoritative Grounding & Theoretical Framework

Experimental results are powerfully complemented by theoretical calculations, which provide a deeper understanding of the underlying electronic processes.[1] Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) are the most common computational tools used for this purpose.[16][17][18]

  • DFT Calculations: Used to optimize the ground-state geometries of both the enol and keto forms. This allows for the calculation of bond lengths, bond angles, and vibrational frequencies, which can be compared with experimental data (e.g., from X-ray crystallography and IR spectroscopy).[1] DFT is also used to determine the energies of the HOMO and LUMO, providing a theoretical basis for interpreting UV-Vis absorption spectra.

  • TD-DFT Calculations: This method is employed to investigate the excited states of the molecules.[16] It can accurately predict the vertical excitation energies (corresponding to absorption maxima) and emission energies (fluorescence maxima).[17] Furthermore, TD-DFT can be used to construct potential energy surfaces for the proton transfer pathway, confirming that the ESIPT process is energetically favorable and proceeds with a low energy barrier.[1]

By combining experimental spectroscopy with these theoretical methods, a comprehensive and validated model of the photophysical properties of substituted 2-(1,3-Thiazol-2-yl)phenols can be developed, enabling the rational design of new functional materials.

Conclusion

The this compound framework offers a versatile platform for creating fluorophores with highly tunable spectral properties. The dominant ESIPT mechanism is responsible for their characteristic large Stokes shifts, a feature highly desirable for minimizing self-absorption in fluorescence applications. This guide has demonstrated that the absorption and emission characteristics can be systematically controlled through the strategic introduction of electron-donating and electron-withdrawing substituents, as well as by altering the solvent environment. The synergy between synthetic chemistry, detailed spectroscopic analysis, and theoretical calculations provides a robust toolkit for researchers to harness the full potential of these remarkable molecules in diverse scientific and technological fields.

References

  • Chemistry of 2-(2′-Aminophenyl)benzothiazole Derivatives: Syntheses, Photophysical Properties and Applications. (n.d.). MDPI. Retrieved January 19, 2026, from [Link]

  • Phenolic Thiazoles with Antioxidant and Antiradical Activity. Synthesis, In Vitro Evaluation, Toxicity, Electrochemical Behavior, Quantum Studies and Antimicrobial Screening. (n.d.). PMC. Retrieved January 19, 2026, from [Link]

  • Correlating structure and photophysical properties in thiazolo[5,4-d]thiazole crystal derivatives for use in solid-state photonic and fluorescence-based optical devices. (n.d.). RSC Publishing. Retrieved January 19, 2026, from [Link]

  • A 2-(benzo[ d ]thiazol-2-yl)phenol based on conjugated polymer: Highly selective colorimetric fluorescent chemosensor for F-depending on Si–O bond cleavage reaction. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]

  • Theoretical investigation of the excited-state intramolecular double proton transfer process of 2,2′-(benzo[1,2-d:4,5-d′]bis(thiazole)-2,6-diyl)diphenol. (n.d.). PMC - NIH. Retrieved January 19, 2026, from [Link]

  • Unusual reaction of (E)-2-[(benzo[d]thiazol-2-ylimino)methyl]-5-(diethylamino)phenol with triphenylborane: crystal structures and optical properties. (n.d.). NIH. Retrieved January 19, 2026, from [Link]

  • Synthesis, Spectroscopic Studies and Structure of 2-[(Benzo[ d ]thiazol-2-ylamino)methyl]phenol. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]

  • Pyridin-2-ylthiazolothiazoles – Synthesis and photophysical properties. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]

  • Synthesis, Characterization and Bioassay of Novel Substituted 1-(3-(1,3-Thiazol-2-yl)phenyl)-5-oxopyrrolidines. (2020, May 22). NIH. Retrieved January 19, 2026, from [Link]

  • Synthesis and Solvatochromism of New Thiazole Derivatives Bearing N,N-Bis(2-methoxyethyl) Benzenesulfonamide Moiety. (n.d.). NIH. Retrieved January 19, 2026, from [Link]

  • TDDFT Study on the ESIPT Properties of 2-(2′-Hydroxyphenyl)-Benzothiazole and Sensing Mechanism of a Derived Fluorescent Probe for Fluoride Ion. (n.d.). MDPI. Retrieved January 19, 2026, from [Link]

  • TD-DFT calculations, NBO analysis and electronic absorption spectra of some thiazolo[3,2-a]pyridine derivatives. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]

  • Synthesis and Solvatochromism of New Thiazole Derivatives Bearing N,N-Bis(2-methoxyethyl) Benzenesulfonamide Moiety. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]

  • Design, synthesis, characterization and bioassay of novel amide derivatives of 2-(benzo[d]thiazol-2-yl)phenol. (n.d.). Der Pharma Chemica. Retrieved January 19, 2026, from [Link]

  • SYNTHESIS, CHARACTERIZATION OF SUBSTITUTED PHENYL ACYL BROMIDE DERIVATIVES AND ITS BIOLOGICAL EVALUATION. (n.d.). IJSDR. Retrieved January 19, 2026, from [Link]

  • Excited-state intramolecular proton transfer (ESIPT) in 2-(2′-hydroxyphenyl)-oxazole and -thiazole. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]

  • conformational analysis of thiazole-5-carboxylic acid using dft/td-dft methods. (2020, November 27). DergiPark. Retrieved January 19, 2026, from [Link]

  • Substitution Effect on 2-(Oxazolinyl)-phenols: Emission Color-Tuna- ble, Minimalistic Excited-State Intramolecular Proton Transfer (ESIPT)-based Luminophores. (n.d.). ChemRxiv. Retrieved January 19, 2026, from [Link]

  • Excited-State Intramolecular Proton Transfer: A Short Introductory Review. (2021, March 9). PMC - NIH. Retrieved January 19, 2026, from [Link]

  • Synthesis and Antioxidant Activity of Novel Thiazole and Thiazolidinone Derivatives with Phenolic Fragments. (n.d.). MDPI. Retrieved January 19, 2026, from [Link]

  • SYNTHESIS, CHARACTERIZATION, DENSITY FUNCTIONAL THEORY (DFT) ANALYSIS, AND MESOMORPHIC STUDY OF NEW THIAZOLE DERIVATIVES Sardash. (n.d.). EPU Academic Staff - Erbil Polytechnic University. Retrieved January 19, 2026, from [Link]

  • Effect of Substituents with the Different Electron-Donating Abilities on Optoelectronic Properties of Bipolar Thioxanthone Deriv. (2023, March 28). KTU ePubl. Retrieved January 19, 2026, from [Link]

  • Substituent and solvent effects on excited state intramolecular proton transfer in novel 2-(2′-hydroxyphenyl)benzothiazole derivatives. (2009, June 10). Semantic Scholar. Retrieved January 19, 2026, from [Link]

  • Nitrile-Substituted 2-(Oxazolinyl)-Phenols: Minimalistic Excited-State Intramolecular Proton Transfer (ESIPT)-Based Fluorophores. (2020, February 3). Cambridge Open Engage. Retrieved January 19, 2026, from [Link]

  • Excited-state proton transfer – Light and Molecules. (n.d.). Retrieved January 19, 2026, from [Link]

Sources

evaluating the performance of 2-(1,3-Thiazol-2-yl)phenol derivatives as corrosion inhibitors on different metals

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to the Performance of 2-(1,3-Thiazol-2-yl)phenol Derivatives as Corrosion Inhibitors

This guide provides an in-depth evaluation of this compound and its derivatives as corrosion inhibitors across various metallic substrates. We will delve into the underlying inhibition mechanisms, compare their performance based on empirical data, and provide standardized protocols for their evaluation. This document is intended for researchers and scientists in the fields of materials science, chemistry, and drug development who are engaged in the study and application of anti-corrosion technologies.

The Imperative for Advanced Corrosion Inhibitors

Corrosion is a persistent and costly challenge across numerous industries, compromising the structural integrity and functionality of metallic components.[1] While various protection strategies exist, the use of organic corrosion inhibitors is a highly effective and practical approach, particularly in acidic environments common to industrial processes.[1][2] Among the vast array of organic compounds, heterocyclic molecules containing nitrogen, sulfur, and oxygen atoms have demonstrated exceptional promise.[1][3][4]

Thiazole derivatives, and specifically those incorporating a phenol group like this compound, are a focal point of current research. Their molecular architecture, featuring a five-membered aromatic ring with both sulfur and nitrogen heteroatoms, π-electrons, and an appended phenol group, provides multiple active centers for interaction with metal surfaces, making them highly effective at mitigating corrosion.[1][3]

The Mechanism of Inhibition: A Molecular Perspective

The efficacy of thiazole derivatives as corrosion inhibitors is fundamentally rooted in their ability to adsorb onto the metal surface, forming a protective barrier that isolates the metal from the corrosive medium.[1][2][5] This process is not merely a passive layering but a complex interaction governed by the inhibitor's electronic and structural properties.

  • Role of Heteroatoms and π-Electrons: The nitrogen and sulfur atoms in the thiazole ring possess lone pairs of electrons, while the aromatic system provides a source of delocalized π-electrons. These electrons can be shared with the vacant d-orbitals of the metal (e.g., iron, copper), forming coordinate covalent bonds (chemisorption).[1][6]

  • Adsorption Isotherms: The adsorption process typically follows established models, most commonly the Langmuir adsorption isotherm, which assumes the formation of a monolayer of inhibitor molecules on the metal surface.[1][2][4][7]

  • Protective Film Formation: The adsorbed inhibitor molecules create a hydrophobic film that acts as a physical barrier, blocking the active sites for corrosion and impeding both the anodic (metal dissolution) and cathodic (e.g., hydrogen evolution) reactions.[2][4][8] Consequently, most thiazole derivatives are classified as mixed-type inhibitors.[1][4][7][9][10][11]

  • Quantum Chemical Validation: Theoretical studies using Density Functional Theory (DFT) provide crucial insights into the inhibitor-metal interaction.[12] Parameters such as the energy of the Highest Occupied Molecular Orbital (EHOMO) and the Lowest Unoccupied Molecular Orbital (ELUMO) are calculated to predict inhibition efficiency.[6][13][14] A higher EHOMO value indicates a greater tendency to donate electrons to the metal, while a lower ELUMO value suggests a greater ability to accept electrons from the metal, both of which contribute to stronger adsorption and better inhibition.[6][15]

cluster_solution Corrosive Solution (e.g., H+, Cl-) cluster_interface Metal-Solution Interface cluster_metal Metal Substrate Inhibitor Thiazole Derivative (Inhibitor) Adsorption Adsorption of Inhibitor Inhibitor->Adsorption Adsorbs via N, S, π-electrons Corrosive_Ions Corrosive Species Anodic Anodic Sites (Metal Dissolution) Corrosive_Ions->Anodic Attacks Cathodic Cathodic Sites (e.g., H₂ Evolution) Corrosive_Ions->Cathodic Reacts Protective_Film Formation of Protective Film Adsorption->Protective_Film Metal Metal Surface (e.g., Fe, Cu, Al) Protective_Film->Metal Blocks active sites

Caption: Mechanism of corrosion inhibition by thiazole derivatives.

Performance Evaluation on Key Metals

The effectiveness of this compound derivatives has been documented across several important metals, primarily in acidic solutions where corrosion is most aggressive.

Mild Steel and Carbon Steel

Mild steel is extensively used in infrastructure and industry, making its protection a critical concern. Thiazole derivatives have proven to be excellent inhibitors for steel in both hydrochloric acid (HCl) and sulfuric acid (H₂SO₄) media.[2][4][7][8][9][11][15][16]

Key Findings:

  • High Efficiency: Inhibition efficiencies often exceed 90% at optimal concentrations.

  • Concentration Dependence: As with most inhibitors, the efficiency increases with the concentration of the thiazole derivative until the metal surface reaches saturation.[1][2][4][7][9][10]

  • Mixed-Type Inhibition: Potentiodynamic polarization studies consistently show that these compounds reduce both the anodic dissolution of iron and the cathodic hydrogen evolution reaction.[2][4][7][9]

Table 1: Comparative Performance of Thiazole Derivatives on Mild/Carbon Steel

Inhibitor DerivativeMetalCorrosive MediumConcentrationInhibition Efficiency (%)Reference
2-amino-5-(4-bromobenzyl)-1,3,4-thiadiazole*Mild Steel0.5 M H₂SO₄0.002 M94.2[2][7]
5-(4-methoxy-phenyl)-thiazole-2-carboxylic acid pyridin-2-ylmethylene-hydrazideMild Steel0.5 M HCl250 ppm~95[15]
Thiazolo thiadiazole derivativesMild Steel1 M H₂SO₄VariesHigh, increases with conc.[17]
5-phenylazo-2-thioxo-thiazolidin-4-oneC-Steel1 M H₂SO₄VariesHigh, increases with conc.[9][10]
Thiazole-based 1,3,4-oxadiazolesMild Steel0.5 M HCl200 ppm>90[11]

Note: Data for a closely related thiadiazole derivative is included to demonstrate the high efficacy of this class of compounds.

Copper and Copper Alloys

Copper's high electrical and thermal conductivity makes it vital in electronics and heat exchangers. Thiazole derivatives are effective in protecting copper from corrosion in acidic and neutral chloride solutions.[1][5][18][19] The inhibition mechanism involves the formation of a stable complex between the inhibitor molecule and copper ions on the surface.[1][5]

Table 2: Comparative Performance of Thiazole Derivatives on Copper

Inhibitor DerivativeMetalCorrosive MediumConcentrationInhibition Efficiency (%)Reference
Thiazolyl blue (MTT)Copper3% NaCl200 mg/L95.7[19]
2-thiono-5-(4'-ethoxybenzylidene)-4-oxotetrahydro-1,3-thiazole (TEBOT)Copper0.1 M Na₂SO₄ (pH 3)1x10⁻⁴ M~90[18]
5-(4′-isopropylbenzylidene)-2,4-dioxotetrahydro-1,3-thiazole (5-IPBDT)Copper0.1 M Na₂SO₄Not specifiedHigh, better than 5-BDT[5]
2,5-bis(dodecyldithiazole) thiadiazole (BDDT)*CopperO/W EmulsionNot specified89.0[20]

Note: Data for a closely related thiadiazole derivative is included.

Aluminum and Aluminum Alloys

Aluminum is valued for its low density and corrosion resistance due to a passive oxide layer. However, it is susceptible to corrosion in aggressive acidic and alkaline environments. Thiazole and thiadiazole derivatives have been reported as effective inhibitors for aluminum.[1][3][21][22][23][24] They function by adsorbing onto the surface and preventing the breakdown of the protective oxide film.

Performance data for the specific this compound structure on aluminum is less prevalent in the literature compared to steel and copper. However, studies on related compounds like 2-mercaptobenzothiazole show strong protective capabilities for aluminum alloys (e.g., AA2024), acting as mixed-type inhibitors.[22]

Standardized Experimental Protocols for Evaluation

To ensure scientific rigor and reproducibility, the evaluation of corrosion inhibitors must follow standardized methodologies. Below are step-by-step protocols for the key experiments.

G cluster_analysis Data & Surface Analysis start_node Start: Prepare Metal Coupons & Corrosive Solutions WL Weight Loss (Gravimetric) start_node->WL PDP Potentiodynamic Polarization (PDP) start_node->PDP EIS Electrochemical Impedance Spectroscopy (EIS) start_node->EIS process_node process_node analysis_node analysis_node end_node Final Analysis & Comparison WL_Data Calculate Corrosion Rate & Inhibition Efficiency (IE%) WL->WL_Data Surface_Analysis Surface Characterization (SEM, XPS, AFM) WL->Surface_Analysis Post-test PDP_Data Determine Ecorr, icorr, Tafel Slopes Calculate IE%, Identify Inhibitor Type PDP->PDP_Data PDP->Surface_Analysis Post-test EIS_Data Model with Equivalent Circuit Determine Rct, Cdl, Calculate IE% EIS->EIS_Data EIS->Surface_Analysis Post-test WL_Data->end_node PDP_Data->end_node EIS_Data->end_node Surface_Analysis->end_node

Caption: Experimental workflow for evaluating corrosion inhibitors.

Weight Loss (Gravimetric) Method

This is a fundamental technique for determining average corrosion rates.

  • Preparation: Mechanically polish metal coupons to a mirror finish, degrease with a suitable solvent (e.g., acetone), rinse with deionized water, and dry.

  • Measurement: Accurately weigh each coupon (W₁).

  • Immersion: Immerse the coupons in the corrosive solution, both with and without various concentrations of the inhibitor, for a predetermined period (e.g., 6-24 hours) at a constant temperature.

  • Cleaning: After immersion, remove the coupons. Clean them chemically (e.g., using Clarke's solution for steel) to remove corrosion products, rinse, and dry.

  • Final Measurement: Weigh the cleaned coupons again (W₂).

  • Calculation:

    • Corrosion Rate (CR) is calculated in mm/year.

    • Inhibition Efficiency (IE%) is calculated using the formula: IE% = [(CR₀ - CRᵢ) / CR₀] × 100 where CR₀ is the corrosion rate without inhibitor and CRᵢ is the corrosion rate with inhibitor.

Electrochemical Methods

These techniques provide rapid results and detailed mechanistic information. A standard three-electrode cell is used, containing a working electrode (the metal sample), a reference electrode (e.g., Saturated Calomel Electrode - SCE), and a counter electrode (e.g., platinum or graphite).

A. Potentiodynamic Polarization (PDP) [2][4][7][9]

  • Stabilization: Immerse the working electrode in the test solution and allow the open-circuit potential (OCP) to stabilize (typically 30-60 minutes).

  • Polarization Scan: Scan the potential from a cathodic value to an anodic value relative to the OCP (e.g., -250 mV to +250 mV vs. OCP) at a slow scan rate (e.g., 0.5-1 mV/s).

  • Data Analysis: Plot the logarithm of current density (log i) versus potential (E). Extrapolate the linear Tafel regions of the cathodic and anodic curves back to the corrosion potential (Ecorr) to determine the corrosion current density (icorr).

  • Calculation:

    • IE% = [(icorr₀ - icorrᵢ) / icorr₀] × 100 where icorr₀ and icorrᵢ are the corrosion current densities without and with the inhibitor, respectively.

    • The shift in Ecorr indicates the inhibitor type: minimal shift (<85 mV) suggests a mixed-type inhibitor.

B. Electrochemical Impedance Spectroscopy (EIS) [2][4][7][15]

  • Stabilization: Stabilize the working electrode at its OCP as described above.

  • Impedance Measurement: Apply a small amplitude AC sinusoidal potential signal (e.g., 10 mV) over a wide frequency range (e.g., 100 kHz to 10 mHz).

  • Data Analysis: Plot the results as a Nyquist plot (-Z'' vs. Z'). The plot for a simple corrosion process is typically a semicircle. The diameter of this semicircle corresponds to the charge transfer resistance (Rct).

  • Calculation:

    • IE% = [(Rctᵢ - Rct₀) / Rctᵢ] × 100 where Rctᵢ and Rct₀ are the charge transfer resistances with and without the inhibitor, respectively. An increase in Rct signifies effective inhibition.

Surface Analysis Techniques

These methods provide visual and chemical evidence of the protective film.

  • Scanning Electron Microscopy (SEM): Used to examine the surface morphology of the metal after exposure to the corrosive environment, with and without the inhibitor. A smoother, less-damaged surface in the presence of the inhibitor provides qualitative proof of its protective action.[11][15]

  • X-ray Photoelectron Spectroscopy (XPS): This technique analyzes the elemental composition and chemical states of the surface. It can detect the presence of N, S, and C from the inhibitor on the metal surface and identify the formation of chemical bonds (e.g., metal-N or metal-S bonds), confirming a chemisorption mechanism.[19][23]

Conclusion and Future Directions

The available experimental evidence robustly supports that this compound derivatives are highly effective corrosion inhibitors, particularly for mild steel and copper in acidic media. Their performance is directly linked to their molecular structure, which facilitates strong adsorption onto the metal surface, creating a durable protective barrier. They predominantly function as mixed-type inhibitors, stifling both anodic and cathodic corrosion reactions.

The continued development in this field should focus on:

  • Green Chemistry: Synthesizing derivatives from renewable sources to create more environmentally benign inhibitors.

  • Broadening Applications: Evaluating their performance in other corrosive environments, such as neutral or CO₂-saturated solutions relevant to the oil and gas industry.

  • Synergistic Effects: Investigating the combined effect of thiazole derivatives with other compounds (e.g., halide ions) to further enhance inhibition efficiency.

By leveraging the powerful combination of electrochemical analysis, surface science, and computational chemistry, the development of next-generation thiazole-based inhibitors can be accelerated, offering superior and sustainable solutions to the global challenge of corrosion.

References

  • Evaluation of the Impact of Two Thiadiazole Derivatives on the Dissolution Behavior of Mild Steel in Acidic Environments - MDPI. (URL: [Link])

  • The Quantum Chemical Calculations of Some Thiazole Derivatives - Atlantis Press. (URL: [Link])

  • A Review On Thiazole Derivatives As Corrosion Inhibitors For Metals And Their Alloys - SciSpace. (URL: [Link])

  • Evaluation of the Impact of Two Thiadiazole Derivatives on the Dissolution Behavior of Mild Steel in Acidic Environments - NIH. (URL: [Link])

  • A Review On Thiazole Derivatives As Corrosion Inhibitors For Metals And Their Alloys. (URL: [Link])

  • Quantum chemical study of thiaozole derivatives as corrosion inhibitors based on density functional theory - Arabian Journal of Chemistry. (URL: [Link])

  • CORROSION INHIBITION PERFOMANCE OF FOUR NATURAL THIAZOLE DERIVATIVES: QUANTUM CHEMICAL AND MONTE CARLO SIMULATION STUDIES - Semantic Scholar. (URL: [Link])

  • Effect of Thiazole Derivatives on the Corrosion of Mild Steel in 1 M HCl Solution. (URL: [Link])

  • Adsorption and corrosion protection behavior of thiazole derivatives on copper surfaces. (URL: [Link])

  • Imidazole-thiazolo[5,4-d]thiazoles as corrosion inhibitors for mild steel in acidic media: experimental and theoretical investigation - Semantic Scholar. (URL: [Link])

  • Thiazole derivatives as corrosion inhibitors for C-steel in sulphuric acid solution. (URL: [Link])

  • Recent progresses in thiadiazole derivatives as corrosion inhibitors in hydrochloric acid solution - ResearchGate. (URL: [Link])

  • (PDF) The Quantum Chemical Calculations of Some Thiazole Derivatives - ResearchGate. (URL: [Link])

  • Influence of some thiazole derivatives on the corrosion of mild steel in hydrochloric acid. (URL: [Link])

  • (PDF) Study of New Thiazole Based Pyridine Derivatives as Potential Corrosion Inhibitors for Mild Steel: Theoretical and Experimental Approach - ResearchGate. (URL: [Link])

  • Effect of Adsorption and Interactions of New Triazole-Thione-Schiff Bases on the Corrosion Rate of Carbon Steel in 1 M HCl Solution: Theoretical and Experimental Evaluation | ACS Omega. (URL: [Link])

  • Triazole and thiazole derivatives as corrosion inhibitors for AA2024 aluminium alloy | Request PDF - ResearchGate. (URL: [Link])

  • Thiazole derivatives as corrosion inhibitors for C-steel in sulphuric acid solution | Request PDF - ResearchGate. (URL: [Link])

  • [PDF] Theoretical and experimental studies of the corrosion behavior of some thiazole derivatives toward mild steel in sulfuric acid media | Semantic Scholar. (URL: [Link])

  • (PDF) Electrochemical and adsorption behaviors of thiadiazole derivatives on the aluminum surface - ResearchGate. (URL: [Link])

  • CORROSION INHIBITION EFFECT OF THIADIAZOLE DERIVATIVES ON COPPER PLATE IMMERSED IN O/W EMULSION. (URL: [Link])

  • Effect of Thiazole Derivatives on Copper Corrosion in Acidic Sulphate Solution. (URL: [Link])

  • Synthesis of thiazole based 1,3,4-oxadiazole derivatives and their corrosion inhibition characteristics at mild steel/hydrochloric acid interface - JOCPR. (URL: [Link])

  • (PDF) Thiazole derivatives as corrosion inhibitors for copper - ResearchGate. (URL: [Link])

  • Experimental and Theoretical Investigation of Thiazolyl Blue as a Corrosion Inhibitor for Copper in Neutral Sodium Chloride Solution - MDPI. (URL: [Link])

  • Some thiazolodine-5-one derivatives as corrosion inhibitors for carbon steel in 2M HCl solutions - ResearchGate. (URL: [Link])

  • Thiazolo thiadiazole derivatives as anti-corrosion additives for acid corrosion | Request PDF. (URL: [Link])

  • US20020197468A1 - Corrosion inhibitor composition applicable for aluminum and steel protection and procedure - Google P

Sources

A Comparative Analysis of Chelating Activity: 2-(1,3-Thiazol-2-yl)phenol versus EDTA

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers and Drug Development Professionals

Executive Summary:

Chelation is a critical process in diverse scientific fields, from mitigating heavy metal toxicity to the development of novel therapeutic agents. The selection of an appropriate chelating agent is paramount for the success of these applications. Ethylenediaminetetraacetic acid (EDTA) has long been the benchmark chelator due to its broad-spectrum metal-binding capabilities. However, the quest for agents with enhanced selectivity and specific physicochemical properties has led to the exploration of novel molecules. This guide provides an in-depth comparison of the chelating activity of 2-(1,3-Thiazol-2-yl)phenol, a representative of the emergent class of thiazole-based chelators, with the industry-standard, EDTA. We will delve into their mechanisms of action, present comparative experimental data, and provide detailed protocols for the evaluation of their chelating efficacy.

Introduction to Chelation and the Compounds of Interest

Chelation is a chemical process in which a polydentate ligand, or chelating agent, forms two or more coordinate bonds with a central metal ion, creating a stable, ring-like structure known as a chelate. This sequestration of metal ions can alter their reactivity, solubility, and bioavailability, making chelation a valuable tool in medicine, environmental science, and industrial processes.

Ethylenediaminetetraacetic acid (EDTA): The Gold Standard

EDTA is a synthetic aminopolycarboxylic acid that has been extensively used for decades as a chelating agent. Its structure, featuring two amine groups and four carboxylic acid groups, allows it to act as a hexadentate ligand, forming stable 1:1 complexes with a wide range of divalent and trivalent metal ions.[1][2][3] This broad-spectrum activity is both a strength and a weakness, as it can lead to a lack of selectivity and the depletion of essential minerals from biological systems.

This compound: A Novel Thiazole-Based Chelator

Thiazole-containing compounds are of significant interest in medicinal chemistry due to their diverse biological activities.[4][5] The presence of nitrogen and sulfur atoms in the thiazole ring, in conjunction with a phenolic hydroxyl group, provides potential coordination sites for metal ions.[6] this compound represents a class of compounds whose chelating properties are being explored for applications requiring greater metal selectivity and targeted delivery.

Mechanism of Chelation: A Structural Perspective

The efficacy of a chelating agent is intrinsically linked to its three-dimensional structure and the availability of its donor atoms to coordinate with a metal ion.

EDTA's "Claw-like" Chelation

EDTA's flexible structure allows it to wrap around a metal ion, forming a highly stable octahedral complex.[1] The two nitrogen atoms and four deprotonated carboxylate groups act as electron-pair donors, creating a cage-like structure that effectively sequesters the metal ion.[1] The formation of these complexes is highly dependent on pH, as the carboxylate groups must be deprotonated to bind the metal ion effectively.[7]

Caption: Bidentate chelation of a metal ion (M+) by this compound.

Comparative Analysis of Chelating Activity

The chelating activity of a compound can be quantified by several parameters, including its binding affinity (stability constant), stoichiometry of the metal-ligand complex, and selectivity for different metal ions.

ParameterEDTAThis compound
Binding Stoichiometry Typically 1:1 with most metal ions.Expected to be 1:1 or 1:2 (metal:ligand) depending on the metal ion's coordination number.
Binding Affinity (Log K) Very high for a broad range of metals (e.g., Fe³⁺ ~25.1, Pb²⁺ ~18.0, Ca²⁺ ~10.7). [1]Generally lower than EDTA, but with potential for higher selectivity.
pH Dependence Highly pH-dependent; chelation is most effective at neutral to alkaline pH. [7]Also pH-dependent due to the phenolic hydroxyl group (pKa ~8.2 for a similar compound). [8]
Selectivity Low selectivity, binds to a wide array of metal ions. [9]Potentially higher selectivity for specific transition metals due to the nature of the N and O donor atoms.

Experimental Protocols for Evaluating Chelating Activity

A variety of analytical techniques can be employed to assess and compare the chelating activity of different compounds. Here, we provide a detailed protocol for the widely used ferrozine assay for the determination of iron(II) chelation.

Ferrozine Assay for Iron(II) Chelating Activity

Principle: Ferrozine is a colorimetric reagent that forms a stable, magenta-colored complex with ferrous ions (Fe²⁺), with a maximum absorbance at 562 nm. [10][11]A chelating agent will compete with ferrozine for the binding of Fe²⁺. The decrease in the absorbance of the ferrozine-Fe²⁺ complex is proportional to the chelating activity of the test compound. [11] Materials:

  • This compound

  • EDTA (as a positive control)

  • Ferrous sulfate heptahydrate (FeSO₄·7H₂O)

  • Ferrozine

  • Methanol or DMSO (for dissolving the test compound)

  • HEPES buffer (or another suitable buffer)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of the test compound (this compound) and EDTA in methanol or DMSO.

    • Prepare a series of dilutions of the stock solutions in buffer to obtain the desired final concentrations.

    • Prepare a solution of FeSO₄·7H₂O in deionized water.

    • Prepare a solution of ferrozine in deionized water.

  • Assay:

    • In a 96-well microplate, add a specific volume of the test compound or EDTA solution at various concentrations.

    • Add the FeSO₄ solution to initiate the chelation reaction.

    • Incubate the mixture at room temperature for a specified time (e.g., 10 minutes).

    • Add the ferrozine solution to all wells.

    • Incubate for another short period (e.g., 5 minutes) to allow for color development.

  • Measurement:

    • Measure the absorbance of the solutions at 562 nm using a microplate reader.

  • Calculation:

    • The percentage of chelating activity can be calculated using the following formula: Chelating Activity (%) = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the control (without the chelating agent) and A_sample is the absorbance in the presence of the chelating agent.

Ferrozine_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_compounds Prepare Chelator Solutions (Thiazolylphenol & EDTA) add_chelator Add Chelator to Plate prep_compounds->add_chelator prep_fe Prepare FeSO4 Solution add_fe Add FeSO4 (Initiate Chelation) prep_fe->add_fe prep_ferrozine Prepare Ferrozine Solution add_ferrozine Add Ferrozine (Color Development) prep_ferrozine->add_ferrozine add_chelator->add_fe incubate1 Incubate add_fe->incubate1 incubate1->add_ferrozine incubate2 Incubate add_ferrozine->incubate2 read_abs Read Absorbance at 562 nm incubate2->read_abs calculate Calculate % Chelating Activity read_abs->calculate

Caption: Workflow for the ferrozine-based iron(II) chelation assay.

Other valuable experimental techniques for characterizing chelation include:

  • UV-Vis Spectrophotometry: To determine the stoichiometry of metal-ligand complexes using methods like the mole-ratio or Job's plot. [12]* Potentiometric Titration: To determine the stability constants of the metal complexes. [13][14][15]* Fluorescence Spectroscopy: For the development of fluorescent chemosensors for specific metal ions.

Applications and Future Perspectives

EDTA remains an indispensable tool in many applications, including:

  • Treatment of heavy metal poisoning (e.g., lead, cadmium). [16]* As an anticoagulant in blood collection tubes.

  • In industrial settings to prevent metal-catalyzed reactions.

This compound and related thiazole derivatives hold promise in areas where selectivity is crucial:

  • Therapeutic Agents: Designing drugs that target metal dysregulation in diseases such as Alzheimer's and cancer.

  • Chemosensors: Developing selective and sensitive fluorescent or colorimetric sensors for the detection of specific metal ions in biological and environmental samples.

  • Catalysis: As ligands in the synthesis of metal complexes with specific catalytic activities.

Conclusion

This guide has provided a comparative overview of the chelating properties of this compound and the well-established chelator, EDTA. While EDTA offers broad-spectrum, high-affinity metal chelation, its lack of selectivity can be a significant drawback in certain applications. This compound, as a representative of a newer class of chelators, presents an opportunity to develop more selective agents. The choice between these two compounds, or others within their respective classes, will ultimately depend on the specific requirements of the application, including the target metal ion, the biological or chemical environment, and the desired level of selectivity. Further research into the coordination chemistry and biological activity of thiazole-based chelators is warranted to fully unlock their potential.

References

  • Rock Ridge Pharmacy. DMSA vs DMPS vs EDTA: Comparing Chelation Therapy Options. Available from: [Link]

  • Integrative Medicine Center of Western Colorado. Chelation Agents Affinity. (2024-01-06). Available from: [Link]

  • Blaurock-Busch E, Busch YM. Comparison of Chelating Agents DMPS, DMSA and EDTA for the Diagnosis and Treatment of Chronic Metal Exposure. British Journal of Medicine & Medical Research. 2014;4(9):1821-1835. Available from: [Link]

  • SciSpace. Comparison of chelating agents DMPS, DMSA and EDTA for the diagnosis and treatment of chronic metal exposure. Available from: [Link]

  • Semantic Scholar. Ferrozine Assay for Simple and Cheap Iron Analysis of Silica-Coated Iron Oxide Nanoparticles. (2018-07-16). Available from: [Link]

  • Zen-Bio. Ferrous Iron Chelating (FIC) Assay Kit. Available from: [Link]

  • Siggia S, Eichlin DW, Rheinhart RC. Potentiometric Titrations Involving Chelating Agents, Metal Ions, and Metal Chelates. Analytical Chemistry. 1955;27(11):1745-1749. Available from: [Link]

  • Journal of Advances in Medicine and Medical Research. Comparison of Chelating Agents DMPS, DMSA and EDTA for the Diagnosis and Treatment of Chronic Metal Exposure. (2014-01-09). Available from: [Link]

  • Kamiya Biomedical Company. Iron Assay (Ferrozine Chromogenic Method). (2014-05-27). Available from: [Link]

  • ASH Publications. Ferrozine-Based Iron Quantification of Iron Overloaded Mice: a Simple, Robust Method for the Assessment of Iron Chelation Therapies. (2015-12-03). Available from: [Link]

  • ACS Publications. Aminothiazole-Linked Metal Chelates: Synthesis, Density Functional Theory, and Antimicrobial Studies with Antioxidant Correlations. (2021-11-24). Available from: [Link]

  • ACS Publications. Potentiometric Titrations Involving Chelating Agents, Metal Ions, and Metal Chelates. Available from: [Link]

  • PubMed Central. Synthesis and characterization of new thiazole-based Co(II) and Cu(II) complexes; therapeutic function of thiazole towards COVID-19 in comparing to current antivirals in treatment protocol. (2021-06-24). Available from: [Link]

  • Urban Integrative IV and Detox Clinic. EDTA Chelation Therapy. (2018-10-12). Available from: [Link]

  • Kamiya Biomedical Company. Iron Assay Kit LS(Ferrozine) Ver.250130. Available from: [Link]

  • University of Wisconsin-Madison. EDTA - MOTM. Available from: [Link]

  • ResearchGate. UV-Vis Spectroscopy for metal analysis?. (2021-03-08). Available from: [Link]

  • Oriental Journal of Chemistry. Synthesis and Properties of Transition Metal Complexes Containing Thiazole Derived Schiff Base Ligands. Available from: [Link]

  • University of Pardubice. UV-VIS SPECTROPHOTOMETRIC DETERMINATIONS OF SELECTED ELEMENTS IN MODELLED AQUEOUS SOLUTIONS. Available from: [Link]

  • YouTube. Lesson 48 EDTA Chelation. (2021-05-06). Available from: [Link]

  • ResearchGate. (PDF) Preparation of complexes of 2-[{5-((5-amino-1,3,4-thiadiazole-2-yl)methyl). (2025-08-10). Available from: [Link]

  • Wikipedia. Potentiometric titration. Available from: [Link]

  • PubChem. 2-(2-Amino-1,3-thiazol-4-yl)phenol. Available from: [Link]

  • ACS Publications. Chelometric Titrations with Potentiometric End Point Detection. Available from: [Link]

  • DergiPark. Determination of Three Metal Ions (Cu+2, Pb+2, Cd+2) by Ultraviolet-visible Spectroscopy. Available from: [Link]

  • Medium. Understanding Potentiometric Titration: A Deep Dive Into Electrochemical Analysis. (2025-12-30). Available from: [Link]

  • DergiPark. Determination of UV-Vis Spectrophotometric Method of Metal Complexes Stoichiometry between Cu(II), Ca(II), Cd. Available from: [Link]

  • Interchim. EDTA and EGTA chelating agents. Available from: [Link]

  • PubChem. 2-(2'-Hydroxyphenyl)benzothiazole. Available from: [Link]

  • PubMed Central. Phenolic Thiazoles with Antioxidant and Antiradical Activity. Synthesis, In Vitro Evaluation, Toxicity, Electrochemical Behavior, Quantum Studies and Antimicrobial Screening. Available from: [Link]

  • PubMed. Thiazole: A Review on Chemistry, Synthesis and Therapeutic Importance of its Derivatives. Available from: [Link]

  • ResearchGate. Thiazole: A Review on Chemistry, Synthesis and Therapeutic Importance of its Derivatives. Available from: [Link]

  • PubMed Central. Aminothiazole-Linked Metal Chelates: Synthesis, Density Functional Theory, and Antimicrobial Studies with Antioxidant Correlations. (2021-11-24). Available from: [Link]

  • Wikipedia. Ethylenediaminetetraacetic acid. Available from: [Link]

  • ResearchGate. UV-Vis Spectrophotometric Determination of Selected Heavy Metals (Pb, Cr, Cd and As) in Environmental, Water and Biological Samples with Synthesized Glutaraldehyde Phenyl Hydrazone as the Chromogenic Reagent. (2025-08-06). Available from: [Link]

  • Dalton Transactions Blog. Emily Cuffin-Munday, Development Editor. Available from: [Link]

  • PubMed Central. Synthesis and Biological Evaluation of Thiazole-Based Derivatives with Potential against Breast Cancer and Antimicrobial Agents. (2022-08-30). Available from: [Link]

  • ResearchGate. Phenolic Thiazoles with Antioxidant and Antiradical Activity. Synthesis, In Vitro Evaluation, Toxicity, Electrochemical Behavior, Quantum Studies and Antimicrobial Screening. (2025-10-15). Available from: [Link]

  • PubChem. 4-(2-Amino-1,3-thiazol-4-yl)phenol. Available from: [Link]

  • University of Baghdad Digital Repository. Article - Synthesis, Characterization Of Some Metal Complexes With 3-(Benzo[d]Thaizole-2-Yl)-9-Oxo-6,7,7a,9-Tertrahydro-2H-2,10:4,7-Diepoxyfuro [3,2-f] [9][10][16]Dioxazonine–2,4 (3H)–Dicarboxylic Acid. Hydro-chloride (L–as–am) and Study their Biological Activity. Available from: [Link]0)

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2-(1,3-Thiazol-2-yl)phenol

Author: BenchChem Technical Support Team. Date: January 2026

For the diligent researcher, scientist, and drug development professional, the novel molecule 2-(1,3-Thiazol-2-yl)phenol presents both exciting opportunities and inherent risks. As a trusted partner in your research, we go beyond simply supplying a chemical; we are committed to ensuring your safety through comprehensive, scientifically-grounded guidance. This document provides essential, immediate safety and logistical information for the handling and disposal of this compound, empowering you to work with confidence and security.

The following protocols are designed to be a self-validating system of safety, grounded in the established toxicological profiles of its constituent chemical moieties: the phenol group and the thiazole ring. In the absence of specific toxicological data for this compound, a conservative approach is not only recommended but essential. We will therefore treat this compound with the same level of caution as phenol, a known corrosive and toxic substance.

Hazard Identification and Risk Assessment: Understanding the Threat

Key Potential Hazards:

  • Corrosive: May cause severe skin burns and eye damage.

  • Toxicity: Harmful if swallowed, inhaled, or in contact with skin.

  • Organ Damage: Potential for damage to the liver and kidneys through prolonged or repeated exposure.[1][2]

  • Irritation: May cause skin, eye, and respiratory irritation.[3][4]

Engineering Controls: Your First Line of Defense

Before considering personal protective equipment, it is crucial to implement robust engineering controls to minimize exposure.

  • Fume Hood: All work with this compound, including weighing, preparing solutions, and conducting reactions, must be performed in a certified chemical fume hood.[2][5] This is critical to prevent the inhalation of any dust or vapors.

  • Ventilation: Ensure the laboratory has adequate general ventilation.[6]

  • Safety Shower and Eyewash Station: An ANSI-approved safety shower and eyewash station must be readily accessible within a 10-second travel time from where the compound is handled.[2][7]

Personal Protective Equipment (PPE): A Comprehensive Barrier

The following PPE is mandatory for all personnel handling this compound. The selection of specific PPE components is based on the high-hazard nature of the phenol moiety.

Hand Protection

Due to the corrosive nature of phenolic compounds, selecting the appropriate gloves is paramount. A single pair of standard nitrile gloves is insufficient.

Glove Type Protection Level Recommendation
Inner Glove Incidental ContactDouble-glove with two pairs of nitrile gloves (minimum 8mil thickness).[2]
Outer Glove Splash ProtectionFor concentrated solutions or significant splash potential, wear a utility-grade neoprene or butyl rubber glove over the inner nitrile gloves.[2][7]

Crucial Glove Practices:

  • Inspect gloves for any signs of degradation or perforation before each use.

  • Change gloves frequently, and immediately if you suspect contamination.[2]

  • Never wear gloves outside of the laboratory.[8]

  • Wash hands thoroughly with soap and water after removing gloves.[8]

Eye and Face Protection

Given the risk of severe eye damage, robust eye and face protection is non-negotiable.

  • Safety Goggles: ANSI Z87.1-compliant chemical splash goggles are mandatory at all times when handling this compound.[1]

  • Face Shield: When there is a potential for splashes, such as during solution preparation or transfers, a face shield must be worn in addition to safety goggles.[1][2]

Skin and Body Protection

A multi-layered approach to body protection is necessary to prevent skin contact.

  • Lab Coat: A fully buttoned, long-sleeved lab coat must be worn at all times.[2]

  • Chemical-Resistant Apron: For procedures with a higher risk of splashes, a butyl rubber or neoprene apron should be worn over the lab coat.[2][7]

  • Full-Length Pants and Closed-Toe Shoes: Long pants and fully enclosed, chemical-resistant shoes are required.[2][8] Shorts and open-toed shoes are strictly prohibited in the laboratory.[8]

Respiratory Protection

While working in a fume hood should be sufficient to control airborne exposure, respiratory protection may be necessary in certain situations.

  • Respirator: If there is a risk of generating dust or aerosols that cannot be controlled within a fume hood, a NIOSH-approved respirator with an organic vapor cartridge and a P100 particulate filter should be used.[4] A full respiratory protection program, including fit testing and training, is required in such cases.

Procedural Workflow for Handling this compound

The following diagram outlines the essential steps for safely handling this compound.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Verify Fume Hood Operation Verify Fume Hood Operation Don PPE Don PPE Verify Fume Hood Operation->Don PPE Ensure safety controls are active Gather Materials Gather Materials Don PPE->Gather Materials Full PPE is mandatory Weigh Compound Weigh Compound Gather Materials->Weigh Compound Proceed to handling Prepare Solution Prepare Solution Weigh Compound->Prepare Solution Handle with care Perform Experiment Perform Experiment Prepare Solution->Perform Experiment Maintain vigilance Decontaminate Work Area Decontaminate Work Area Perform Experiment->Decontaminate Work Area Conclude experiment Segregate Waste Segregate Waste Decontaminate Work Area->Segregate Waste Proper disposal is key Doff PPE Doff PPE Segregate Waste->Doff PPE Follow correct doffing procedure Wash Hands Wash Hands Doff PPE->Wash Hands Final safety step

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(1,3-Thiazol-2-yl)phenol
Reactant of Route 2
Reactant of Route 2
2-(1,3-Thiazol-2-yl)phenol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.